molecular formula C44H59N13O10S B1664359 ACTH (4-10) CAS No. 4037-01-8

ACTH (4-10)

Cat. No.: B1664359
CAS No.: 4037-01-8
M. Wt: 962.1 g/mol
InChI Key: HAAUASBAIUJHAN-LXOXETEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent melanocortin (MC) receptor agonist and endogenous adrenocorticotropic hormone (ACTH) fragment (EC50 values are 23 and 330 nM for MC3 and MC4 receptors respectively). Has multiple biological activities. Analgesic, neuroprotective and prevents ischemia-induced cardiac injury. Active in vivo.>ACTH (4-10) is a water soluble potent melanocortin receptor agonist.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H59N13O10S/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30/h2-6,8-11,21-22,24,29,31-35,50H,7,12-20,23,45H2,1H3,(H,48,52)(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49)/t29-,31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAUASBAIUJHAN-LXOXETEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H59N13O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031210
Record name 4-10-Corticotropin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

962.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4037-01-8
Record name Acth (4-10)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004037018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-10-Corticotropin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORTICOTROPIN (4-10)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J48AU3I790
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the CNS Mechanism of Action of ACTH(4-10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenocorticotropic hormone (ACTH) (4-10), a heptapeptide (B1575542) fragment (Met-Glu-His-Phe-Arg-Trp-Gly) of the larger pro-opiomelanocortin (POMC) precursor, has garnered significant scientific interest for its distinct neuroactive properties, which are separate from the steroidogenic effects of the full-length ACTH molecule. This document provides a comprehensive technical overview of the central nervous system (CNS) mechanism of action of ACTH(4-10). It details its molecular targets, primarily the melanocortin receptors, and the subsequent signaling cascades it initiates. Furthermore, this guide explores the peptide's modulatory effects on synaptic transmission, its neuroprotective capabilities, and the experimental methodologies used to elucidate these functions. Quantitative data are systematically presented in tables for comparative analysis, and key pathways and protocols are visualized through detailed diagrams to facilitate a deeper understanding for research and development applications.

Molecular Targets and Binding Profile

The primary mechanism of ACTH(4-10) is initiated by its interaction with specific G-protein coupled receptors in the CNS.

1.1. Melanocortin Receptors (MCRs) ACTH(4-10) is recognized as an agonist for a subset of the five known melanocortin receptors, with a particular affinity for the melanocortin-4 receptor (MC4R).[1][2] These receptors are widely distributed throughout the brain, including in the cortex, hypothalamus, and brainstem, which aligns with the peptide's observed effects on attention, metabolism, and autonomic function.[3]

However, the affinity of ACTH(4-10) for MCRs is notably lower than other melanocortins like desacetyl-α-MSH. For instance, at the MC4R, ACTH(4-10) is approximately 1,000 times less potent.[4] This has led to debate regarding the full extent of MCR mediation in its effects. Some studies suggest that certain behavioral and electrophysiological actions may be independent of known MCRs, as synthetic analogs with similar functional profiles, such as ORG 2766 (an ACTH(4-9) analog), do not bind to these receptors.[4] This points towards the possibility of unidentified receptor targets or alternative mechanisms of action.

1.2. Other Potential Targets Beyond MCRs, other systems have been implicated in the actions of ACTH(4-10). Research has suggested a possible modulatory role of the opioid system and the NMDA receptor system, although the direct binding and functional consequences are less characterized.[5]

Data Presentation: Receptor Binding and Potency

The following table summarizes the known binding characteristics and functional potency of ACTH(4-10) and related peptides at CNS receptors.

Ligand/AnalogReceptor TargetAffinity (Kd) / PotencySpecies/SystemReference
[¹²⁵I][Phe²,Nle⁴]ACTH₁-₂₄High-affinity siteKd₁ = 0.65 nMRat brain homogenates[6]
Low-affinity siteKd₂ = 97 nMRat brain homogenates[6]
ACTH(4-10)MC4R~1,000-fold less potent than desacetyl-α-MSHHuman[4]
ACTH(4-10)Dopaminergic SynapsesEffective Concentration ≥ 10⁻⁸ MFrog Sympathetic Ganglion[7]
ACTH(4-10)Neuromuscular JunctionEffective Concentration = 50 nM - 1 µMMouse in vitro[8]

Intracellular Signaling Pathways

Upon binding to its cognate receptors, ACTH(4-10) triggers a cascade of intracellular signaling events that underpin its physiological effects.

2.1. cAMP-Dependent Pathway The canonical signaling pathway for melanocortin receptors involves coupling to the Gs alpha subunit of the G-protein complex.[9] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[10][11] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like cAMP response element-binding protein (CREB), thereby modulating gene expression related to neuronal survival, plasticity, and function.[11]

2.2. Other Implicated Pathways Experimental evidence, particularly from studies on ACTH(4-10) analogs like Semax, points to the modulation of several other key pathways:

  • Neuroactive Ligand-Receptor Interaction: The peptide can alter the expression of genes involved in neurotransmitter-receptor communication, suggesting a role in restoring synaptic function after injury.[9][12]

  • Calcium Signaling: ACTH(4-10) appears to modulate intracellular calcium signaling, a critical process in neuronal excitability and cell survival.[9][12]

  • Neurotrophin Expression: A synthetic analog, ACTH(4-10) ProGlyPro, has been shown to stimulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a potent modulator of synaptic plasticity and neuronal resilience.[13]

  • Pro-survival Pathways: In models of oxidative stress, related peptides have been shown to activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation and cell survival.[9]

Visualization: Signaling Pathways

MCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH(4-10) MCR MC4R ACTH->MCR binds G_alpha Gsα MCR->G_alpha activates AC Adenylyl Cyclase G_alpha->AC stimulates G_beta_gamma Gβγ cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB Gene Gene Expression pCREB->Gene modulates

Caption: Canonical Melanocortin Receptor 4 (MC4R) Signaling Pathway.

Modulation of Synaptic Transmission and Plasticity

ACTH(4-10) exerts profound effects on synaptic function through both presynaptic and postsynaptic mechanisms.

3.1. Presynaptic Actions At the mouse neuromuscular junction, ACTH(4-10) acts presynaptically to enhance neurotransmitter release.[8] Studies have shown it increases the frequency of miniature endplate potentials (MEPPs) and the overall amplitude of endplate potentials (EPPs), while decreasing transmission failures. This indicates that the peptide increases the quantal content of the synapse, meaning more neurotransmitter vesicles are released per action potential.[8]

3.2. Postsynaptic Actions In the frog sympathetic ganglion, ACTH(4-10) specifically augments the amplitude of slow inhibitory postsynaptic potentials (IPSPs) that are mediated by dopaminergic synapses.[7] This effect develops gradually and is long-lasting. The peptide does not affect fast excitatory postsynaptic potentials (EPSPs) mediated by nicotinic cholinergic synapses, demonstrating a specific modulatory role on certain types of synaptic transmission. The mechanism is thought to involve an action on the postsynaptic membrane, potentially modulating steps between dopamine (B1211576) receptor activation and the generation of the IPSP.[7]

Data Presentation: Effects on Synaptic Transmission
Experimental ModelParameter MeasuredConcentrationObserved EffectReference
Frog Sympathetic GanglionSlow Inhibitory Postsynaptic Potentials (IPSPs)10⁻⁸ MMarked augmentation of amplitude[7]
Hyperpolarizing response to exogenous dopamine10⁻⁶ MIncreased response[7]
Fast Excitatory Postsynaptic Potentials (EPSPs)10⁻⁶ MNo significant effect[7]
Mouse Neuromuscular JunctionMiniature Endplate Potential (MEPP) Frequency50 nM - 1 µMIncreased[8]
Endplate Potential (EPP) Amplitude50 nM - 1 µMIncreased[8]
Quantal Content50 nM - 1 µMIncreased[8]

Experimental Protocols

The following sections detail the methodologies for key experiments that have defined our understanding of ACTH(4-10)'s mechanism of action.

4.1. Protocol: Electrophysiological Recording in Frog Sympathetic Ganglion This protocol is designed to measure the effects of ACTH(4-10) on synaptic potentials.

  • Preparation: The paravertebral sympathetic ganglion is dissected from a frog (e.g., Rana temporaria) and mounted in a three-compartment chamber.

  • Recording: The sucrose (B13894) gap method is used to record postsynaptic potentials. The ganglion is perfused with Ringer's solution. Preganglionic nerves are stimulated electrically to evoke synaptic potentials.

  • Drug Application: ACTH(4-10) is dissolved in Ringer's solution and applied to the ganglion at concentrations ranging from 10⁻⁸ M to 10⁻⁶ M for a duration of 60 minutes or more.

  • Data Analysis: Changes in the amplitude of fast EPSPs and slow IPSPs are measured before, during, and after peptide application. The hyperpolarizing response to micro-applications of exogenous dopamine is also assessed.[7]

Visualization: Electrophysiology Workflow

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissection Dissect Frog Sympathetic Ganglion Mounting Mount in 3-Compartment Chamber for Sucrose Gap Dissection->Mounting Perfusion Perfuse with Ringer's Solution Mounting->Perfusion Stimulation Electrically Stimulate Preganglionic Nerves Perfusion->Stimulation Baseline Record Baseline EPSPs & IPSPs Stimulation->Baseline Application Apply ACTH(4-10) (e.g., 10⁻⁸ M for 60 min) Baseline->Application Recording Record Post-Treatment Potentials Application->Recording Measure Measure Amplitude Changes in IPSPs/EPSPs Recording->Measure Compare Compare Pre- vs. Post-Treatment Responses Measure->Compare

Caption: Workflow for Sucrose Gap Electrophysiology Experiments.

4.2. Protocol: Radioligand Binding Assay in Rat Brain Homogenates This protocol is used to determine the binding affinity of ACTH analogs to brain tissue.

  • Tissue Preparation: Whole rat brains are homogenized in a sucrose buffer. The homogenate is subjected to differential centrifugation to isolate a crude membrane fraction.

  • Incubation: Brain membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I][Phe²,Nle⁴]ACTH₁-₂₄) at a constant concentration.

  • Competition: Parallel incubations are performed in the presence of increasing concentrations of unlabeled ACTH(4-10) or other competing ligands to determine binding displacement. Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

  • Separation & Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The data are analyzed using non-linear regression to determine binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[6]

Visualization: Binding Assay Workflow

Binding_Assay_Workflow cluster_incubation Incubation cluster_analysis Analysis start Start: Rat Brain Tissue homogenize Homogenize & Centrifuge to Isolate Membranes start->homogenize radioligand Add Radiolabeled Ligand (e.g., ¹²⁵I-ACTH) homogenize->radioligand competitor Add Unlabeled ACTH(4-10) (Variable Conc.) homogenize->competitor incubate Incubate at 4°C radioligand->incubate competitor->incubate filter Rapid Filtration to Separate Bound/Free incubate->filter count Gamma Counting of Filters filter->count calculate Calculate Specific Binding count->calculate analyze Non-linear Regression (Scatchard/Prism) calculate->analyze results Determine Kd & Bmax analyze->results

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The mechanism of action of ACTH(4-10) in the central nervous system is multifaceted, extending far beyond a simple ligand-receptor interaction. While its role as an agonist at melanocortin receptors, particularly MC4R, is established, its full range of effects likely involves a more complex interplay of multiple signaling pathways and potentially other molecular targets. The peptide's ability to modulate specific forms of synaptic transmission, both presynaptically and postsynaptically, and to activate neuroprotective and pro-survival intracellular cascades highlights its potential as a therapeutic agent for neurological disorders. Future research should focus on definitively identifying all receptor targets to resolve the ambiguity surrounding MCR-independent effects and further delineating the downstream genomic and proteomic changes that mediate its long-term actions on neuronal plasticity and resilience.

References

The Biological Functions of ACTH(4-10): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Neuropeptide Fragment's Core Biological Activities, Mechanisms of Action, and Therapeutic Potential

Introduction

Adrenocorticotropic hormone (ACTH) is a polypeptide hormone known for its role in stimulating the adrenal cortex. However, specific fragments of ACTH, devoid of corticotropic activity, have garnered significant interest for their distinct biological effects, particularly within the central nervous system. Among these, the heptapeptide (B1575542) fragment ACTH (4-10), with the amino acid sequence Met-Glu-His-Phe-Arg-Trp-Gly, has been a subject of extensive research. This technical guide provides a comprehensive overview of the biological functions of ACTH (4-10), focusing on its neuroprotective, cognitive-modulating, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this intriguing neuropeptide.

Core Biological Functions

The biological activities of ACTH (4-10) are primarily mediated through its interaction with melanocortin receptors, particularly the melanocortin-4 receptor (MC4R). Unlike the full-length ACTH, this fragment does not stimulate the adrenal cortex to produce corticosteroids, thus avoiding the associated side effects.[1] Its functions are predominantly centered on the nervous system.

Neuroprotection

A significant body of evidence supports the neuroprotective effects of ACTH (4-10) and its synthetic analogues, such as Semax (an ACTH(4-7)PGP analogue).[2][3] These peptides have demonstrated efficacy in various models of neuronal injury, including:

  • Ischemic Stroke: In animal models of transient middle cerebral artery occlusion (tMCAO), both ACTH(6-9)PGP and Semax have been shown to enhance neuronal survival.[2]

  • Glutamate Excitotoxicity: ACTH (4-10) and its analogues can protect neurons from damage induced by excessive glutamate, a key mechanism in many neurodegenerative conditions.[3][4]

  • Oxidative Stress: The peptide has been shown to protect neuronal cells from death induced by oxidative stressors like hydrogen peroxide.[3][5]

Cognitive Modulation

ACTH (4-10) has been shown to influence learning, memory, and attention, although the effects can be complex and dose-dependent.[6][7]

  • Learning and Memory: Studies have shown that ACTH (4-10) can facilitate passive avoidance learning and may be involved in memory retrieval processes.[2][8] However, some studies have reported no significant effect on memory consolidation.[9] High doses have been observed to impair learning performance in adult rats when administered neonatally.[10]

  • Attention: Research suggests that ACTH (4-10) may act on attentional and arousal processes.[6]

Anti-inflammatory Effects

Analogues of ACTH (4-10), such as ACTH (4-10)Pro8-Gly9-Pro10, have demonstrated anti-inflammatory properties in models of spinal cord injury by modulating cytokine expression.[11][12]

Data Presentation

The following tables summarize the available quantitative data on the binding affinities and biological effects of ACTH (4-10) and its analogues.

Table 1: Melanocortin Receptor Binding Affinities

LigandReceptorAssay TypeKi (nM)IC50 (nM)Reference
ACTH (4-10)MC3RRadioligand Binding-~2400[9]
ACTH (4-10)MC4RRadioligand Binding-~85[13]
NDP-α-MSHhMC1RRadioligand Binding0.2 ± 0.03-[14]
NDP-α-MSHhMC3RRadioligand Binding4.3 ± 0.6-[14]
NDP-α-MSHhMC4RRadioligand Binding0.7 ± 0.1-[14]
SemaxPlasma MembranesRadioligand BindingKd = 2.41 x 10-9 M-[6]

Table 2: In Vitro Neuroprotective Effects Against Oxidative Stress

PeptideCell LineStressorEffectEffective ConcentrationReference
ACTH(6-9)PGPSH-SY5YH2O2Increased cell viability~1-10 µM[5]
ACTH(6-9)PGPSH-SY5Ytert-Butyl HydroperoxideIncreased cell viability~1-10 µM[5]
ACTH(6-9)PGPSH-SY5YPotassium Cyanide (KCN)Increased cell viability100 µM[5]

Table 3: Effects on Cognitive Function

PeptideAnimal ModelBehavioral TestDoseEffectReference
ACTH (4-10)RatPassive Avoidance50 µ g/rat Increased avoidance latency[15]
ACTH (4-10)HumanVerbal Short-Term Memory1 mg (intranasal)Impaired recall of neutral words[6]
SemaxRatConditioned Avoidance50 µg/kgIncreased number of avoidance reactions[5]

Signaling Pathways

The biological effects of ACTH (4-10) are initiated by its binding to melanocortin receptors, primarily MC4R, which are G-protein coupled receptors (GPCRs). This binding triggers a cascade of intracellular signaling events.

cAMP/PKA/CREB Pathway

The canonical signaling pathway activated by ACTH (4-10) at the MC4R is the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway.

ACTH4_10_Signaling ACTH (4-10) Signaling Cascade ACTH4_10 ACTH (4-10) MC4R MC4R ACTH4_10->MC4R Binds G_protein Gαs MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to Gene_Expression Gene Expression (e.g., BDNF, c-fos) CRE->Gene_Expression Promotes Biological_Effects Neuroprotection, Cognitive Modulation Gene_Expression->Biological_Effects Leads to

ACTH (4-10) initiates a signaling cascade through the MC4R, leading to gene expression changes.

Upon binding of ACTH (4-10) to MC4R, the associated Gαs subunit of the G-protein is activated.[16] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[16] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA).[16] Activated PKA then phosphorylates various downstream targets, a key one being the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to changes in the expression of proteins involved in neuronal survival and plasticity, such as brain-derived neurotrophic factor (BDNF).[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of ACTH (4-10).

In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol details a method to assess the neuroprotective effects of ACTH (4-10) against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line.

in_vitro_neuroprotection_workflow In Vitro Neuroprotection Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assessment cell_culture 1. Culture SH-SY5Y cells cell_plating 2. Plate cells in 96-well plates cell_culture->cell_plating add_peptide 3. Add ACTH (4-10) (various concentrations) cell_plating->add_peptide add_stressor 4. Add H₂O₂ (e.g., 475 µM) add_peptide->add_stressor incubation 5. Incubate for 24 hours add_stressor->incubation mtt_assay 6. Perform MTT assay incubation->mtt_assay read_absorbance 7. Measure absorbance at 570 nm mtt_assay->read_absorbance analyze_data 8. Calculate cell viability (%) read_absorbance->analyze_data

Workflow for assessing in vitro neuroprotection against oxidative stress.

1. Cell Culture and Plating:

  • Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[3]

2. Treatment:

  • Prepare stock solutions of ACTH (4-10) in sterile water or an appropriate buffer.

  • Prepare a fresh solution of hydrogen peroxide (H₂O₂) in culture medium. The final concentration should be predetermined to induce approximately 50% cell death (e.g., 475 µM).[5]

  • Remove the culture medium from the wells and replace it with fresh medium containing various concentrations of ACTH (4-10) (e.g., 0.01 µM to 100 µM).

  • Immediately add the H₂O₂ solution to the wells. Include control wells with cells treated with medium alone, H₂O₂ alone, and ACTH (4-10) alone.

  • Incubate the plate for 24 hours at 37°C.[3]

3. Assessment of Cell Viability (MTT Assay):

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.[3]

In Vivo Neuroprotection in a Rat Model of Ischemic Stroke

This protocol describes the transient middle cerebral artery occlusion (tMCAO) model in rats to evaluate the neuroprotective effects of ACTH (4-10).

in_vivo_stroke_workflow In Vivo Stroke Model Experimental Workflow cluster_surgery Surgical Procedure cluster_treatment Peptide Administration cluster_analysis Outcome Assessment (24h post-tMCAO) anesthesia 1. Anesthetize rat mcao 2. Induce transient Middle Cerebral Artery Occlusion (tMCAO) anesthesia->mcao reperfusion 3. Reperfuse after 90 minutes mcao->reperfusion peptide_admin 4. Administer ACTH (4-10) or vehicle (intraperitoneally) at set time points reperfusion->peptide_admin histology 5. Harvest brain and perform histological analysis (e.g., TTC staining) peptide_admin->histology infarct_volume 6. Quantify infarct volume histology->infarct_volume data_analysis 7. Statistical analysis infarct_volume->data_analysis

Workflow for assessing in vivo neuroprotection in a stroke model.

1. Animal Model and Anesthesia:

  • Use adult male Wistar rats (250-300 g).

  • Anesthetize the rats with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance).[2]

2. Surgical Procedure (tMCAO):

  • Perform a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Introduce a nylon monofilament into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Maintain the occlusion for 90 minutes.[2]

  • Induce reperfusion by withdrawing the filament.

3. Peptide Administration:

  • Dissolve ACTH (4-10) in sterile saline.

  • Administer the peptide or vehicle (saline) intraperitoneally at specific time points post-occlusion (e.g., 1, 4, and 8 hours).

4. Outcome Assessment (24 hours post-tMCAO):

  • Euthanize the animals and harvest the brains.

  • Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

  • Quantify the infarct volume using image analysis software.

  • Perform statistical analysis to compare the infarct volumes between the treatment and control groups.

Assessment of Learning and Memory: Passive Avoidance Task

This protocol outlines the one-trial passive avoidance test to evaluate the effects of ACTH (4-10) on memory.

1. Apparatus:

  • A two-compartment apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

2. Habituation:

  • On day 1, place each rat in the light compartment and allow it to explore for 3 minutes.

3. Acquisition (Learning) Trial:

  • On day 2, place the rat in the light compartment. After 10 seconds, open the guillotine door.

  • When the rat enters the dark compartment, close the door and deliver a mild electric footshock (e.g., 0.5 mA for 2 seconds).[8]

  • Immediately after the shock, remove the rat from the apparatus.

4. Peptide Administration:

  • Administer ACTH (4-10) or vehicle subcutaneously at a specific time relative to the acquisition or retention trial (e.g., 1 hour before the retention test).[2]

5. Retention Trial:

  • 24 hours after the acquisition trial, place the rat back in the light compartment.

  • Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory of the aversive event.

Conclusion

The ACTH (4-10) fragment represents a promising class of neuropeptides with significant therapeutic potential, particularly in the realm of neurology. Its demonstrated neuroprotective, cognitive-modulating, and anti-inflammatory effects, coupled with a favorable safety profile due to its lack of steroidogenic activity, make it an attractive candidate for further investigation. This technical guide has provided a comprehensive overview of its core biological functions, the underlying signaling pathways, and detailed experimental protocols to facilitate future research. Further studies are warranted to fully elucidate the therapeutic potential of ACTH (4-10) and its analogues in various neurological disorders.

References

The Core of Melanocortin Recognition: A Technical Guide to ACTH(4-10) and its Interaction with Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the binding affinity and functional activity of Adrenocorticotropic Hormone (4-10) (ACTH(4-10)), a core sequence of melanocortins, at the five melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). This document provides a comprehensive overview of the quantitative binding data, detailed experimental protocols for assessing receptor interaction, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Analysis of ACTH(4-10) Binding to Melanocortin Receptors

ACTH(4-10), with the amino acid sequence Met-Glu-His-Phe-Arg-Trp-Gly, represents a key motif for melanocortin receptor recognition. While it is generally considered a less potent agonist compared to longer ACTH fragments or α-MSH, it exhibits measurable affinity and activity, particularly at the MC3 and MC4 receptors. The following table summarizes the available quantitative data for the binding and functional activity of ACTH(4-10) at human and mouse melanocortin receptors.

ReceptorSpeciesAssay TypeValueReference
MC3R HumanFunctional (cAMP)EC50: 23 nM[1]
MouseBindingIC50: 2.4 µM[2][3]
MC4R HumanFunctional (cAMP)EC50: 330 nM[1]
HumanAgonist ActivityIdentified as an MC4R agonist[4][][6][7]
MC1R --Data not available
MC5R --Data not available

Note: The affinity of ACTH(4-10) for MC1R and MC5R has not been extensively quantified in publicly available literature, suggesting it is likely low.

Experimental Protocols

The determination of binding affinity and functional activity of ligands like ACTH(4-10) at melanocortin receptors involves standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Competition Binding Assay

This assay measures the ability of a non-labeled ligand, such as ACTH(4-10), to compete with a radiolabeled ligand for binding to a specific melanocortin receptor subtype.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of ACTH(4-10) for a given melanocortin receptor.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing the human or mouse melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

  • Radioligand: Typically [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH, a high-affinity, non-selective melanocortin receptor agonist.

  • Competitor Ligand: ACTH(4-10) dissolved in an appropriate buffer.

  • Binding Buffer: e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, and 0.2% BSA, pH 7.4.

  • Wash Buffer: Cold binding buffer.

  • Lysis Buffer: e.g., 1 N NaOH.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Cell Culture: Culture the stable cell lines in appropriate media and conditions until they reach the desired confluency.

  • Assay Preparation: On the day of the experiment, wash the cells with binding buffer.

  • Competition Reaction: Incubate the cells with a fixed concentration of the radioligand and varying concentrations of ACTH(4-10) (e.g., from 10⁻¹² M to 10⁻⁵ M).

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.

  • Termination and Washing: Terminate the binding reaction by aspirating the incubation medium and washing the cells rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysates using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of ACTH(4-10) to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in melanocortin receptor signaling.

Objective: To determine the half-maximal effective concentration (EC50) of ACTH(4-10) for activating a given melanocortin receptor.

Materials:

  • Cell Lines: As described in the binding assay.

  • Test Ligand: ACTH(4-10) at various concentrations.

  • Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or RIA-based).

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to attach and grow.

  • Pre-incubation: On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate the cells for a short period.

  • Ligand Stimulation: Add varying concentrations of ACTH(4-10) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the assay kit and a suitable plate reader.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the ACTH(4-10) concentration. The EC50 value is determined from the resulting dose-response curve using non-linear regression.

Visualizing Molecular Interactions and Processes

Melanocortin Receptor Signaling Pathway

The binding of ACTH(4-10) to melanocortin receptors (primarily MC3R and MC4R) initiates a canonical G-protein coupled receptor (GPCR) signaling cascade.

Melanocortin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH_4_10 ACTH(4-10) MCR MC Receptor (MC3R/MC4R) ACTH_4_10->MCR Binding G_Protein Gs Protein (αβγ) MCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation ATP ATP cAMP cAMP AC->cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Cellular_Response Cellular Response (e.g., Gene Transcription) CREB->Cellular_Response Modulation

Caption: Canonical Gs-coupled signaling pathway activated by ACTH(4-10).

Experimental Workflow for Binding Affinity Determination

The process of determining the binding affinity of a compound like ACTH(4-10) follows a structured experimental workflow.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Expressing Melanocortin Receptor Ligand_Prep 2. Prepare Radiolabeled Ligand and ACTH(4-10) Solutions Incubation 3. Incubate Cells with Radioligand and ACTH(4-10) Ligand_Prep->Incubation Washing 4. Wash to Remove Unbound Ligands Incubation->Washing Lysis 5. Lyse Cells Washing->Lysis Counting 6. Measure Radioactivity Lysis->Counting Data_Plotting 7. Plot Competition Curve Counting->Data_Plotting Calculation 8. Calculate IC50 and Ki Data_Plotting->Calculation

Caption: Workflow for a radioligand competition binding assay.

References

Endogenous production and regulation of ACTH (4-10)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Endogenous Production and Regulation of ACTH(4-10)

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the precursor protein pro-opiomelanocortin (POMC).[1][2] While full-length ACTH is primarily known for its role in stimulating the adrenal cortex, specific fragments of the hormone possess unique biological activities.[2] The heptapeptide (B1575542) fragment ACTH(4-10), with the sequence Met-Glu-His-Phe-Arg-Trp-Gly, represents the core active sequence shared by all melanocortins.[3][4] Unlike its parent molecule, ACTH(4-10) does not stimulate steroidogenesis but exhibits distinct neurological and cardiovascular effects, primarily through its action on melanocortin receptors.[5][6] This document provides a comprehensive technical overview of the endogenous production of the parent ACTH molecule, the regulation of its secretion, and the specific biological activities and quantitative parameters associated with the ACTH(4-10) fragment, intended for researchers, scientists, and drug development professionals.

Endogenous Production of ACTH

The synthesis of ACTH, and by extension the embedded ACTH(4-10) sequence, is a multi-step process involving the post-translational modification of the POMC prohormone. This process is tissue-specific, leading to a different profile of peptide products in the anterior pituitary versus the hypothalamus or skin.[7][8]

The Pro-opiomelanocortin (POMC) Precursor

POMC is a large precursor protein synthesized in the corticotroph cells of the anterior pituitary gland, the arcuate nucleus of the hypothalamus, and other tissues like the skin.[1][9] Following its synthesis, POMC is directed into the regulated secretory pathway, where it undergoes a series of enzymatic cleavages within secretory vesicles.[10]

Enzymatic Processing

The conversion of POMC into biologically active peptides is mediated by a family of serine proteases known as prohormone convertases (PCs).[11][12] These enzymes cleave POMC at specific pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg).[10][13]

  • In the Anterior Pituitary: The primary enzyme present is Prohormone Convertase 1 (PC1, also known as PC3).[10] PC1 cleaves POMC to generate ACTH(1-39), β-lipotropin, and an N-terminal peptide (N-POC).[10] In this tissue, further processing of ACTH is minimal, and full-length ACTH(1-39) is the main product secreted.[9]

  • In the Hypothalamus and Skin: These tissues express both PC1 and Prohormone Convertase 2 (PC2).[10][12] After PC1 generates ACTH, PC2 can further cleave ACTH into smaller fragments: α-melanocyte-stimulating hormone (α-MSH, related to ACTH 1-13) and corticotropin-like intermediate lobe peptide (CLIP, ACTH 18-39).[3][9][10] Subsequent enzymatic modifications, including by carboxypeptidase E (CPE) and others, can result in the final mature peptides.[9]

The ACTH(4-10) sequence is an integral part of both full-length ACTH and α-MSH. While it is an endogenously produced sequence, it is primarily found as a component of these larger, regulated peptides rather than as a major, independently cleaved and secreted final product.[3]

POMC_Processing cluster_pituitary Anterior Pituitary cluster_hypothalamus Hypothalamus / Skin POMC Pro-opiomelanocortin (POMC) proACTH pro-ACTH POMC->proACTH PC1/3 BetaLPH β-Lipotropin POMC->BetaLPH PC1/3 ACTH ACTH (1-39) Contains ACTH(4-10) sequence proACTH->ACTH PC1/3 ACTH_hypo ACTH (1-39) alphaMSH α-MSH (related to ACTH 1-13) Contains ACTH(4-10) sequence ACTH_hypo->alphaMSH PC2, CPE, other enzymes CLIP CLIP (ACTH 18-39) ACTH_hypo->CLIP PC2

Figure 1: Simplified POMC processing pathway in different tissues.

Regulation of ACTH Secretion

The secretion of ACTH from the anterior pituitary is tightly controlled by the Hypothalamic-Pituitary-Adrenal (HPA) axis, which involves stimulatory inputs and a critical negative feedback loop.

Hypothalamic Stimulation

The primary driver of ACTH synthesis and secretion is Corticotropin-Releasing Hormone (CRH), a peptide released from the paraventricular nucleus of the hypothalamus into the portal blood system of the pituitary.[14] Vasopressin (AVP), also from the hypothalamus, acts synergistically with CRH to stimulate ACTH release.[14] Stress is a potent activator of this pathway.[7]

Negative Feedback Control

ACTH stimulates the adrenal cortex to produce and release glucocorticoids, primarily cortisol in humans.[14] As circulating cortisol levels rise, they exert negative feedback at two levels:

  • Pituitary Gland: Cortisol directly inhibits the corticotroph cells from secreting ACTH.

  • Hypothalamus: Cortisol inhibits the release of CRH.

This feedback mechanism is crucial for maintaining homeostasis and preventing excessive cortisol production.[14] There is also evidence for a "short-loop" feedback where ACTH itself may directly inhibit CRH release at the hypothalamus.[15]

Diurnal Rhythm

ACTH secretion follows a distinct diurnal pattern, characterized by high levels in the early morning (peaking around 6-8 a.m.) and low levels in the late evening.[14][16][17] This rhythm is intrinsically linked to the sleep-wake cycle and drives the corresponding circadian fluctuation of cortisol.[18]

HPA_Axis Hypothalamus Hypothalamus CRH CRH Hypothalamus->CRH releases Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH releases Adrenal Adrenal Cortex Cortisol Cortisol Adrenal->Cortisol releases CRH->Pituitary stimulates (+) ACTH->Hypothalamus 'short loop' inhibits (-) ACTH->Adrenal stimulates (+) Cortisol->Hypothalamus inhibits (-) Cortisol->Pituitary inhibits (-) Stress Stress Stress->Hypothalamus

Figure 2: Regulation of ACTH secretion via the HPA axis.

Data Presentation

Quantitative data for ACTH(4-10) and its parent molecule are summarized below.

Table 1: Biological Activity of ACTH(4-10)

This table presents the potency of ACTH(4-10) at its target receptors and its physiological effects in vivo.

ParameterSpecies/SystemValueReference
EC50 (MC3R) Human Recombinant23 nM[5]
EC50 (MC4R) Human Recombinant330 nM[5]
ED50 (Mean Arterial Pressure) Rat (in vivo)287 nmol/kg[5]
ED50 (Heart Rate) Rat (in vivo)313 nmol/kg[5]

EC50: Half maximal effective concentration. ED50: Half maximal effective dose.

Table 2: Plasma Concentrations of Parent ACTH in Healthy Humans

This table shows the typical circulating levels of the full-length ACTH molecule, illustrating its diurnal variation.

Time of DayPlasma ACTH Concentration (pg/mL)Reference
8:00 - 10:00 a.m. 7.2 - 63.3 pg/mL[19]
8:00 - 10:00 a.m. (Average) 22 pg/mL[16][17]
10:00 - 11:00 p.m. (Average) 9.6 pg/mL[16][17]

Experimental Protocols

This section details methodologies for key experiments relevant to the study of ACTH and ACTH(4-10).

Protocol: Quantification of ACTH by Radioimmunoassay (RIA)

This protocol outlines a competitive binding immunoassay to measure the concentration of ACTH in plasma samples.[16][17]

  • Principle: Unlabeled ACTH in a sample competes with a fixed quantity of radiolabeled ACTH (e.g., 125I-ACTH) for binding to a limited number of anti-ACTH antibody binding sites. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled ACTH in the sample.

  • Materials:

    • Plasma samples collected in EDTA tubes, immediately chilled and centrifuged.

    • Anti-ACTH antibody (guinea pig or rabbit primary).

    • 125I-labeled ACTH tracer.

    • ACTH standards of known concentrations.

    • Assay buffer (e.g., phosphate (B84403) buffer with protein carrier like BSA).

    • Precipitating agent/separation system (e.g., second antibody, charcoal, or magnetic beads).

    • Gamma counter.

  • Procedure:

    • Standard Curve Preparation: Prepare a series of dilutions of the ACTH standard to create a standard curve (e.g., 0-1000 pg/mL).

    • Assay Setup: In labeled tubes, add assay buffer, standard or unknown plasma sample, primary anti-ACTH antibody, and 125I-ACTH tracer.

    • Incubation: Incubate the mixture for a defined period (e.g., 24-72 hours) at 4°C to allow competitive binding to reach equilibrium.

    • Separation: Add the separation agent to separate antibody-bound ACTH from free ACTH. For example, add a second antibody that precipitates the primary antibody. Centrifuge to pellet the bound fraction.

    • Counting: Decant the supernatant (free fraction) and measure the radioactivity of the pellet (bound fraction) using a gamma counter.

    • Data Analysis: Plot the percentage of bound tracer versus the concentration of the unlabeled ACTH standards to generate a standard curve. Determine the concentration of ACTH in the unknown samples by interpolating their bound percentage from this curve.

Protocol: Functional cAMP Assay for Melanocortin Receptor Activation

This protocol measures the activation of Gs- or Gi-coupled melanocortin receptors (like MC3R and MC4R) by quantifying changes in intracellular cyclic AMP (cAMP).[20][21][22]

  • Principle: ACTH(4-10) is an agonist for MC3R and MC4R, which are Gs-coupled G-protein coupled receptors (GPCRs). Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP.[22] This change can be quantified using various detection methods, such as HTRF, AlphaScreen, or ELISA-based kits.

  • Materials:

    • Host cell line (e.g., HEK293, CHO) stably or transiently expressing the melanocortin receptor of interest (e.g., hMC4R).

    • Cell culture medium and reagents.

    • Assay buffer (e.g., HBSS with IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation).

    • ACTH(4-10) peptide for stimulation.

    • cAMP detection kit (e.g., HTRF, AlphaScreen).

    • Microplate reader compatible with the detection kit.

  • Procedure:

    • Cell Plating: Seed the receptor-expressing cells into a 96- or 384-well microplate and culture overnight to allow attachment.

    • Compound Preparation: Prepare serial dilutions of ACTH(4-10) in assay buffer to generate a dose-response curve.

    • Cell Stimulation: Remove culture medium from cells. Add the different concentrations of ACTH(4-10) to the wells. Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

    • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit directly to the wells as per the manufacturer's instructions. This step typically involves competitive binding between cellular cAMP and a labeled cAMP tracer.

    • Signal Reading: Incubate as required by the kit, then read the plate on a microplate reader. The signal generated will be proportional (or inversely proportional, depending on the kit) to the amount of cAMP produced.

    • Data Analysis: Plot the signal response versus the log concentration of ACTH(4-10). Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which represents the concentration of ACTH(4-10) that produces 50% of the maximal response.

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Plate MCR-expressing cells in microplate B 2. Prepare serial dilutions of ACTH(4-10) C 3. Add ACTH(4-10) to cells B->C D 4. Incubate to stimulate cAMP production C->D E 5. Lyse cells and add cAMP detection reagents D->E F 6. Read signal on plate reader E->F G 7. Plot dose-response curve F->G H 8. Calculate EC50 value G->H

Figure 3: Experimental workflow for a cAMP functional assay.
Protocol: Rat Sciatic Nerve Crush Injury Model

This in vivo model is used to assess the neurotrophic and regenerative effects of compounds like ACTH(4-10), which has been shown to accelerate motor function improvements.[5]

  • Principle: A controlled crush injury is applied to the sciatic nerve, inducing axonal damage (Wallerian degeneration) while leaving the nerve sheath largely intact. This allows for the study of axonal regeneration and functional recovery, which can be modulated by therapeutic agents.

  • Materials:

    • Adult male rats (e.g., Sprague-Dawley).

    • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

    • Surgical tools: scalpel, scissors, fine non-serrated forceps or hemostat.

    • Sutures.

    • Test compound (ACTH(4-10)) and vehicle for administration (e.g., subcutaneous injection).

  • Procedure:

    • Anesthesia and Preparation: Anesthetize the rat and shave the fur over the lateral aspect of the thigh.[23][24] Place the animal on a heating pad to maintain body temperature.

    • Surgical Exposure: Make a small skin incision over the femur.[25] Using blunt dissection, separate the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.[23]

    • Nerve Crush: Carefully isolate the sciatic nerve. Using fine, calibrated non-serrated forceps, apply a consistent and reproducible crush to the nerve at a specific location (e.g., 10 mm proximal to the trifurcation) for a defined duration (e.g., 30-60 seconds).[24]

    • Closure: Reposition the muscles and close the incision with sutures.

    • Drug Administration: Administer ACTH(4-10) or vehicle according to the desired dosing regimen (e.g., daily subcutaneous injections starting immediately post-surgery).[5]

    • Post-operative Care: Monitor the animal for recovery from anesthesia and provide analgesics as required.

  • Assessment of Recovery:

    • Behavioral Tests: At various time points post-injury (e.g., weekly for 4-6 weeks), assess motor and sensory function using methods like the sciatic functional index (SFI) from walking track analysis, rotarod test, or toe spread measurements.[25][26]

    • Electrophysiology: At the study endpoint, compound muscle action potentials (CMAPs) can be recorded to measure nerve conduction velocity and amplitude, providing a quantitative measure of reinnervation.[25]

    • Histology/Immunohistochemistry: Harvest the sciatic nerve and target muscles (e.g., tibialis anterior) for histological analysis to assess axon count, myelination, and neuromuscular junction integrity.

References

An In-depth Technical Guide to the Cellular Signaling Pathways Activated by ACTH(4-10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenocorticotropic hormone (ACTH) is a polypeptide hormone primarily known for its role in stimulating the adrenal cortex. However, shorter fragments of ACTH, such as ACTH(4-10) (sequence: Met-Glu-His-Phe-Arg-Trp-Gly), are devoid of significant steroidogenic activity yet possess potent neurotrophic, neuroprotective, and immunomodulatory effects.[1] These effects are mediated through distinct signaling pathways, primarily initiated by interaction with central and peripheral melanocortin receptors (MCRs), rather than the classical ACTH receptor (MC2R) associated with adrenal steroidogenesis.[2][3][4] This document provides a comprehensive overview of the known cellular signaling pathways activated by ACTH(4-10), summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular interactions to support advanced research and therapeutic development.

Receptor Interaction and Initial Signal Transduction

Unlike full-length ACTH which is the primary ligand for the melanocortin 2 receptor (MC2R), the ACTH(4-10) fragment exhibits a different receptor binding profile. It is recognized as an agonist primarily for the melanocortin 4 receptor (MC4R) and also shows activity at the melanocortin 3 receptor (MC3R).[2][3][4][5] These receptors are G protein-coupled receptors (GPCRs) predominantly expressed in the central nervous system, including the hypothalamus, cortex, and brainstem, which aligns with the observed neurological effects of the peptide.[4]

The signaling initiated by ACTH(4-10) binding to MC3R/MC4R is notably distinct from the canonical ACTH-MC2R-cAMP pathway that drives steroidogenesis.[6][7] While some melanocortin receptors can couple to Gαs to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), evidence suggests that many of the neurotrophic and protective effects of ACTH(4-10) are mediated through cAMP-independent mechanisms, including calcium influx and protein kinase C activation.[6]

Figure 1. ACTH(4-10) Receptor Binding and Primary Signaling Divergence cluster_membrane Plasma Membrane cluster_mc4r MC4R Complex cluster_mc2r MC2R Complex (Full ACTH) cluster_cytosol Cytosol ACTH_4_10 ACTH(4-10) MC4R MC4R ACTH_4_10->MC4R Binds Gq Gαq MC4R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates MC2R MC2R Gs Gαs MC2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Leads to ACTH_Full Full-Length ACTH ACTH_Full->MC2R Binds

Figure 1. ACTH(4-10) Receptor Binding and Primary Signaling Divergence

Core Signaling Pathways

Calcium (Ca²⁺) Mobilization

A key signaling event following ACTH stimulation is an increase in intracellular calcium ([Ca²⁺]i).[6][8] While full-length ACTH can induce Ca²⁺ influx in adrenal cells, this is often linked to the cAMP pathway.[9] ACTH(4-10), through its action on MC4R, is thought to activate Gαq proteins. This leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. This rise in intracellular Ca²⁺ acts as a critical second messenger, activating various downstream kinases and phosphatases involved in neuronal function and survival.

Protein Kinase C (PKC) Activation

The other product of PLC activity, DAG, is a direct activator of Protein Kinase C (PKC).[10][11] The activation of PKC is a central node in the neuroprotective signaling of ACTH(4-10). PKC isoforms can phosphorylate a wide array of target proteins, including ion channels, receptors, and transcription factors. This can modulate neuronal excitability and gene expression. In fetal rat adrenocortical cells, the inhibitory growth effect of ACTH during the first 24 hours is dependent on PKC, not cAMP.[11] Furthermore, activators of PKC can mimic some of the secretory effects of ACTH, suggesting its integral role in the peptide's mechanism of action.[10]

Downstream Gene Expression and Neurotrophic Effects

The signaling cascades initiated by Ca²⁺ and PKC converge on the regulation of gene expression, leading to the characteristic neurotrophic and neuroprotective effects of ACTH(4-10).

  • Brain-Derived Neurotrophic Factor (BDNF): Analogs of ACTH(4-10), such as Semax, have been shown to regulate the expression of BDNF and its receptor, TrkB, in the hippocampus. This pathway is crucial for neuronal survival, synaptic plasticity, and cognitive functions.[12]

  • Corticotropin-Releasing Hormone (CRH): ACTH(4-10) can act centrally to down-regulate the expression of CRH in the amygdala, an effect mediated by melanocortin receptors and independent of glucocorticoid feedback.[13][14] This suggests a role in modulating the stress axis at the molecular level.

  • Anti-Inflammatory Cytokines: In models of spinal cord injury, ACTH(4-10) analogs promote the expression of anti-inflammatory cytokines like IL-4, IL-10, and IL-13, while suppressing pro-inflammatory cytokines.[15][16] This immunomodulatory effect is likely mediated through melanocortin receptor signaling on immune cells.[17]

Figure 2. Downstream Neurotrophic and Immunomodulatory Pathways of ACTH(4-10) cluster_nucleus Nucleus cluster_outcomes Biological Outcomes ACTH_4_10 ACTH(4-10) MC4R MC4R / MC3R ACTH_4_10->MC4R PLC PLC Activation MC4R->PLC Ca_PKC ↑ [Ca²⁺]i & PKC Activation PLC->Ca_PKC CREB CREB & other Transcription Factors Ca_PKC->CREB Phosphorylation Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Activation Neuroprotection Neuronal Survival (↑ BDNF/TrkB) Gene_Expression->Neuroprotection Immunomodulation Anti-inflammatory Effect (↑ IL-10, ↓ IL-6) Gene_Expression->Immunomodulation Stress_Axis Stress Axis Regulation (↓ CRH) Gene_Expression->Stress_Axis Synaptic_Plasticity Synaptic Plasticity Cognitive Enhancement Neuroprotection->Synaptic_Plasticity

Figure 2. Downstream Neurotrophic and Immunomodulatory Pathways of ACTH(4-10)

Quantitative Data Summary

Quantitative data for the specific fragment ACTH(4-10) is often embedded within broader studies. The following tables summarize available metrics, though it is important to note that values can vary significantly based on the experimental system (e.g., cell type, species, assay conditions).

Table 1: Receptor Binding & Functional Potency

Ligand Receptor Assay Type Parameter Value Species Reference
ACTH MC2R cAMP Accumulation EC₅₀ 9.415 nM Murine [18]
ACTH Adrenal Glomerulosa Cells Aldosterone (B195564) Secretion ED₅₀ 0.1 nM Human [9]
ACTH Adrenal Glomerulosa Cells cAMP Production ED₅₀ 0.1 nM Human [9]
ACTH Adrenal Glomerulosa Cells Calcium Influx ED₅₀ 3.5 x 10⁻¹¹ M Bovine [8]

| [Phe-I⁷]ACTH-(4-10) | MC3R, MC4R, MC5R | α-MSH Antagonism | pA₂ | ~6.5-7.0 | Not Specified |[5] |

Table 2: Biological Dose-Response

Peptide Effect Measured Model Effective Dose Notes Reference
ACTH(4-10) Neuromuscular Function Hypophysectomized Rat 0.01 µg/kg Higher doses (1.0 µg/kg) had a depressing effect. [19]

| ACTH(4-10) | Retention of Immobility | Hypophysectomized Rat | 20 µ g/rat (s.c.) | Effective with chronic, but not acute, administration. |[20] |

Detailed Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for MC4R

This protocol outlines a standard procedure to determine the binding affinity (Ki) of ACTH(4-10) for the melanocortin 4 receptor.

Objective: To quantify the displacement of a high-affinity radioligand from MC4R by ACTH(4-10).

Materials:

  • HEK293 cells stably expressing human MC4R.

  • Radioligand: ¹²⁵I-[Nle⁴, D-Phe⁷]-α-MSH (¹²⁵I-NDP-α-MSH).

  • Unlabeled Ligand: ACTH(4-10), NDP-α-MSH (for non-specific binding).

  • Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Cell Scraper, Centrifuge, Gamma Counter.

Methodology:

  • Membrane Preparation: Culture MC4R-expressing HEK293 cells to ~90% confluency. Harvest cells, homogenize in ice-cold binding buffer, and centrifuge at 500 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 min at 4°C. Resuspend the resulting membrane pellet in fresh binding buffer. Determine protein concentration via Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µg of membrane protein + 50 pM ¹²⁵I-NDP-α-MSH + Binding Buffer.

    • Non-specific Binding: 50 µg of membrane protein + 50 pM ¹²⁵I-NDP-α-MSH + 1 µM unlabeled NDP-α-MSH.

    • Competitive Binding: 50 µg of membrane protein + 50 pM ¹²⁵I-NDP-α-MSH + serial dilutions of ACTH(4-10) (e.g., 10⁻¹² M to 10⁻⁵ M).

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Termination and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine). Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Dry the filter plate and measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of ACTH(4-10). Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3. Experimental Workflow for Competitive Radioligand Binding Assay Start Start: Culture MC4R- Expressing Cells Step1 1. Prepare Cell Membranes (Homogenization & Centrifugation) Start->Step1 Step2 2. Set Up Assay Plate (Total, Non-specific, Competition wells) Step1->Step2 Step3 3. Add Radioligand & Peptides (¹²⁵I-NDP-α-MSH, ACTH(4-10)) Step2->Step3 Step4 4. Incubate (60 min @ 37°C) Step3->Step4 Step5 5. Terminate & Wash (Rapid Filtration) Step4->Step5 Step6 6. Quantify Radioactivity (Gamma Counter) Step5->Step6 Step7 7. Data Analysis (Calculate IC₅₀ and Ki) Step6->Step7 End End: Determine Binding Affinity Step7->End

Figure 3. Experimental Workflow for Competitive Radioligand Binding Assay
Protocol: In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of ACTH(4-10) to protect neuronal cells from oxidative stress-induced cell death.

Objective: To measure the effect of ACTH(4-10) on the viability of SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide (H₂O₂).

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell Culture Medium: DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin.

  • Neurotoxin: Hydrogen peroxide (H₂O₂).

  • Test Compound: ACTH(4-10).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization Buffer: DMSO or 0.01 M HCl in 10% SDS solution.

  • 96-well cell culture plates, Plate reader (570 nm).

Methodology:

  • Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Peptide Pre-treatment: Remove the medium and replace it with a fresh medium containing various concentrations of ACTH(4-10) (e.g., 0.1 nM to 10 µM). Incubate for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration known to induce ~50% cell death (e.g., 100-200 µM, determined empirically). Include control wells:

    • Untreated Control: Cells with medium only.

    • H₂O₂ Control: Cells with H₂O₂ only.

    • Peptide Control: Cells with ACTH(4-10) only.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control wells. Plot the percentage of viability against the log concentration of ACTH(4-10) to determine the protective effect.

Conclusion and Future Directions

The ACTH(4-10) peptide fragment activates a distinct set of cellular signaling pathways compared to its parent hormone. By primarily engaging MC3R and MC4R, it initiates cAMP-independent signaling cascades involving Ca²⁺ mobilization and PKC activation. These pathways converge to modulate gene expression, ultimately producing significant neurotrophic, neuroprotective, and anti-inflammatory effects. The lack of steroidogenic activity makes ACTH(4-10) and its analogs compelling candidates for therapeutic development in neurological disorders, nerve injury, and inflammatory conditions.

Future research should focus on elucidating the specific PKC isoforms involved and identifying the full complement of transcription factors and target genes regulated by ACTH(4-10) in different cell types. Further quantitative studies are required to establish precise binding affinities and functional potencies at all melanocortin receptors. A deeper understanding of these molecular mechanisms will be critical for the rational design of next-generation peptide therapeutics with enhanced stability, specificity, and efficacy.

References

Structure-Activity Relationship of ACTH (4-10): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland. While its primary role is to stimulate the adrenal cortex, specific fragments of ACTH exhibit unique biological activities independent of steroidogenesis. The heptapeptide (B1575542) fragment ACTH (4-10), with the sequence Met-Glu-His-Phe-Arg-Trp-Gly, represents the core sequence shared by all melanocortins and is a focal point of research due to its diverse effects on the central nervous system and other tissues.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ACTH (4-10), focusing on its interaction with melanocortin receptors, the influence of amino acid modifications on its activity, and the signaling pathways it modulates.

Core Structure and Activity

The biological activity of ACTH (4-10) is primarily mediated through its interaction with melanocortin receptors (MCRs), a family of G protein-coupled receptors.[2] Of the five MCR subtypes (MC1R to MC5R), ACTH (4-10) is known to be an agonist at the melanocortin-4 receptor (MC4R).[2][3] The His-Phe-Arg-Trp sequence within ACTH (4-10) is considered the crucial "message sequence" for melanocortin receptor activation.[4]

The peptide's structure is critical for its biological function. Modifications to its amino acid sequence can dramatically alter its binding affinity, potency, and selectivity for different MCR subtypes, as well as its metabolic stability.

Data Presentation: Quantitative Analysis of ACTH Fragments and Analogs

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various ACTH fragments and analogs at different melanocortin receptors. These values are essential for understanding the SAR and for the rational design of novel therapeutic agents.

Table 1: Binding Affinities (Ki, nM) of ACTH Fragments at Melanocortin Receptors

PeptideMC1RMC3RMC4RMC5R
α-MSH0.11344.73572440
ACTH(1-39)2.95409406012000
ACTH(1-24)0.3820.32071000
ACTH(1-17)0.2821.61851140
ACTH(1-14)0.3628.52751380
ACTH(6-24)16.2113011200>100000

Data compiled from Schiöth et al. (1997).[5] Ki values were determined by competitive displacement of [125I-Tyr2][Nle4,D-Phe7]α-MSH.

Table 2: Functional Potency (EC50, nM) of ACTH Peptides at the Human Melanocortin-1 Receptor (hMC1R)

PeptideEC50 (nM)
ACTH(1-17)Most Potent
α-MSHPotent
ACTH(1-39)Less Potent
Desacetyl α-MSHLess Potent
Acetylated ACTH(1-10)Less Potent
ACTH(1-10)Least Potent

Data compiled from Wakamatsu et al. (1997), indicating the rank order of potency in stimulating adenylate cyclase in HEK 293 cells transfected with the hMC1R.[6] Absolute EC50 values were not provided in the source.

Table 3: Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of ACTH Analogs at Human Melanocortin Receptors

PeptideReceptorKi (nM)EC50 (nM)
NDP-α-MSHhMC1R0.8 ± 0.11.0 ± 0.2
hMC3R6.1 ± 0.60.6 ± 0.1
hMC4R3.9 ± 0.41.3 ± 0.2
NDNal(2')7-ACTH(1-24)hMC3R5.9 ± 0.883 ± 15
hMC4R3.8 ± 0.1134 ± 32
NDNal(2')7-ACTH(1-17)hMC3R15 ± 3150 ± 25
hMC4R12 ± 2210 ± 35

Data compiled from Yang et al. (2009).[7][8] NDP-α-MSH is a potent synthetic melanocortin agonist. NDNal(2')7 indicates the substitution of Phe at position 7 with D-2'-Naphthylalanine.

Structure-Activity Relationship of Key Analogs

Semax (ACTH(4-7)PGP)

Semax is a synthetic analog of ACTH(4-10) with the sequence Met-Glu-His-Phe-Pro-Gly-Pro. The C-terminal Pro-Gly-Pro tripeptide was added to increase its resistance to enzymatic degradation.[9] Semax has demonstrated neuroprotective, nootropic, and anxiolytic properties.[9] While its exact binding profile to all melanocortin receptors is not fully elucidated in comparative tables, it is theorized to interact with melanocortin receptor pathways, potentially as an antagonist or partial agonist at MC4R and MC5R, thereby influencing cAMP signaling.[10]

ORG 2766 (Met(O2)-Glu-His-Phe-D-Lys-Phe)

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from cells (e.g., HEK293 or CHO) stably or transiently expressing the melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

  • Radioligand: Typically [125I]-[Nle4, D-Phe7]α-MSH ([125I]-NDP-α-MSH), a high-affinity, non-selective melanocortin receptor agonist.

  • Assay Buffer: e.g., 25 mM HEPES, pH 7.4, containing MgCl2, CaCl2, and a protease inhibitor cocktail.

  • Test Compounds: ACTH (4-10) and its analogs at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled potent agonist (e.g., 1 µM NDP-α-MSH).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Membrane Preparation: Cell membranes are prepared by homogenization and differential centrifugation of cultured cells expressing the target receptor. The protein concentration of the membrane preparation is determined.

  • Assay Setup: In a 96-well plate, incubate a fixed amount of cell membrane protein with a constant concentration of the radioligand (e.g., 0.1 nM [125I]-NDP-α-MSH) and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger generated upon the activation of Gs-coupled receptors like the melanocortin receptors.

1. Materials:

  • Cells: HEK293 or CHO cells stably or transiently expressing the melanocortin receptor of interest.

  • Cell Culture Medium: Appropriate medium for cell culture (e.g., DMEM).

  • Stimulation Buffer: A buffer such as Hanks' Balanced Salt Solution (HBSS) or serum-free medium, often supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Test Compounds: ACTH (4-10) and its analogs at various concentrations.

  • cAMP Detection Kit: Commercially available kits for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Microplate Reader: A plate reader compatible with the chosen cAMP detection kit.

2. Procedure:

  • Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the stimulation buffer.

  • Cell Stimulation: Remove the cell culture medium and add the compound dilutions to the cells. Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the specific cAMP detection kit being used.

  • Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by non-linear regression analysis of the dose-response curve.

Signaling Pathways

Activation of melanocortin receptors by ACTH (4-10) and its analogs primarily initiates the Gs-adenylyl cyclase-cAMP signaling cascade. This pathway plays a crucial role in mediating the various physiological effects of these peptides.

Ligand ACTH(4-10) / Analog MCR Melanocortin Receptor (e.g., MC4R) Ligand->MCR Binds G_protein Gs Protein MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Neuroprotection, etc.) Gene_Expression->Cellular_Response Leads to

Figure 1. Canonical cAMP signaling pathway activated by ACTH(4-10) and its analogs.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a competitive radioligand binding assay, a key experiment for determining the binding affinity of ACTH (4-10) analogs.

start Start prep_membranes Prepare Cell Membranes with MCR start->prep_membranes setup_assay Set up Assay Plate: Membranes + Radioligand + Test Compound prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Separate Bound/ Free Ligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: Determine IC50 and Ki count->analyze end End analyze->end

Figure 2. General workflow for a competitive radioligand binding assay.

Conclusion

The structure-activity relationship of ACTH (4-10) is a complex and multifaceted field of study. The core heptapeptide sequence serves as a template for a wide range of biological activities, primarily mediated through the melanocortin receptor system. Understanding the quantitative aspects of ligand-receptor interactions and the downstream signaling pathways is crucial for the development of novel therapeutics targeting a variety of conditions, from neurodegenerative diseases to metabolic disorders. This technical guide provides a foundational understanding of the SAR of ACTH (4-10) and its analogs, offering valuable insights for researchers and drug development professionals in this dynamic area of peptide research.

References

An In-depth Technical Guide on the Physiological Effects of ACTH (4-10) on Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The adrenocorticotropic hormone fragment ACTH (4-10) is a heptapeptide (B1575542) (Met-Glu-His-Phe-Arg-Trp-Gly) that represents a promising class of neuroprotective and neurotrophic agents. Devoid of the peripheral steroidogenic activity of its parent hormone, ACTH (4-10) and its synthetic analogues exert direct effects on the central nervous system (CNS). These peptides interact with central melanocortin receptors to modulate a variety of neuronal functions, including promoting cell survival, stimulating neurite outgrowth, regulating synaptic transmission, and controlling neuroinflammation. This document provides a comprehensive overview of the physiological effects of ACTH (4-10) on neuronal cells, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways.

Molecular Mechanisms and Signaling Pathways

The physiological effects of ACTH (4-10) on neuronal cells are primarily mediated through its interaction with G-protein coupled receptors (GPCRs), specifically the melanocortin receptors (MCRs).

Melanocortin Receptor (MCR) Activation

ACTH (4-10) and its analogues bind to central MCRs, particularly the melanocortin-4 receptor (MC4R), to initiate downstream signaling cascades. This interaction is independent of the adrenal steroid-releasing activity associated with the full ACTH molecule, which acts on MC2R in the adrenal cortex. The activation of central MCRs by ACTH (4-10) is a critical event that triggers direct neuromodulatory effects within the brain.

Key Downstream Signaling Pathways

Upon binding to MCRs, ACTH (4-10) activates several key intracellular signaling pathways that underpin its neuroprotective and neurotrophic effects.

  • cAMP Signaling Pathway: As a canonical GPCR-mediated pathway, MCR activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA) and other downstream effectors that regulate gene expression related to cell survival and function.

  • Calcium Signaling Pathway: The modulation of intracellular calcium (Ca²⁺) homeostasis is a crucial aspect of the neuroprotective action of ACTH fragments. Dysregulation of calcium signaling is a common pathway to neuronal death in various pathological conditions, and ACTH (4-10) analogues appear to restore this balance to promote survival.

  • Neuroactive Ligand-Receptor Interaction: Both ACTH (4-10) and its analogues influence the expression of genes involved in the communication between neurotransmitters and their receptors. This suggests a role in restoring normal neuronal communication and function following injury.

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus ACTH ACTH (4-10) MCR Melanocortin Receptor (MC4R) ACTH->MCR Binds GPCR G-protein (Gs) MCR->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca Ca²⁺ Signaling Modulation cAMP->Ca Modulates CREB CREB Activation PKA->CREB Phosphorylates Gene Gene Expression (Survival, Growth, etc.) CREB->Gene Regulates

Caption: ACTH (4-10) signaling cascade in neuronal cells.

Physiological Effects on Neuronal Cells

ACTH (4-10) elicits a range of beneficial effects on neurons, categorized as neurotrophic, neuroprotective, neuromodulatory, and anti-inflammatory.

Neurotrophic Effects

One of the most well-documented effects of ACTH (4-10) is its ability to promote the growth and structural plasticity of neurons.

  • Stimulation of Neurite Outgrowth: In vitro studies have demonstrated that ACTH (4-10) can dose-dependently stimulate the formation and extension of neurites, which are primarily axonal in nature. This trophic influence is critical for neuronal development and regeneration after injury.

Neuroprotective Effects

ACTH (4-10) and its stabilized analogues have shown significant efficacy in protecting neurons from various insults.

  • Protection from Oxidative Stress and Excitotoxicity: These peptides can protect neuronal cells from death induced by toxins such as hydrogen peroxide (H₂O₂) and glutamate, which are key mediators of damage in neurodegenerative diseases and ischemic stroke.

  • Ischemic Neuroprotection: In animal models of ischemic stroke, administration of ACTH-like peptides enhances neuronal survival in the peri-infarct region, highlighting its potential as a therapeutic for stroke.

Neuromodulatory Effects

ACTH (4-10) directly modulates neuronal signaling and function, independent of its trophic or protective roles.

  • Regulation of Gene Expression: A key central effect is the down-regulation of corticotropin-releasing hormone (CRH) mRNA expression in amygdala neurons. This action is steroid-independent and mediated by central melanocortin receptors. Given CRH's role as a proconvulsant peptide, this provides a potential mechanism for the anti-seizure effects of ACTH therapy.

  • Synaptic Transmission: At the neuromuscular junction, ACTH (4-10) acts presynaptically to increase the quantal content of endplate potentials. It achieves this by increasing the frequency of miniature endplate potentials and the amplitude of endplate potentials, thereby enhancing neuromuscular function.

Anti-inflammatory Effects

In the context of neuronal injury, such as spinal cord injury (SCI), ACTH (4-10) analogues exhibit potent anti-inflammatory properties.

  • Cytokine Modulation: Following SCI, these peptides can decrease the expression of pro-inflammatory cytokines (e.g., IL-6, IL-8) and increase the expression of anti-inflammatory cytokines (e.g., IL-4, IL-10, IL-13). This modulation of the inflammatory environment is expected to reduce secondary injury to neurons and glial cells.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies investigating the effects of ACTH (4-10) and its analogues on neuronal cells.

Table 1: Effects of ACTH (4-10) on Neurite Outgrowth

PeptideConcentrationMaximal Effect (% Increase vs. Control)Cell/Tissue ModelReference
ACTH (4-10)0.001 - 0.01 nM30-40%Fetal rat spinal cord slices
α-MSH0.1 - 1.0 nM30-40%Fetal rat spinal cord slices

Table 2: Neuroprotective Effects of ACTH Analogues

Peptide AnalogueConditionModelKey FindingReference
ACTH(6-9)PGPOxidative StressSH-SY5Y cellsDose-dependently protected against H₂O₂, tBH, and KCN toxicity
ACTH(4-7)PGP (Semax) & ACTH(6-9)PGPIschemic StrokeRat tMCAO modelSignificantly enhanced neuronal survival in the peri-infarct region

Table 3: Neuromodulatory Effects on Gene and Protein Expression

PeptideEffectMagnitude of EffectModel / Brain RegionReference
ACTH (4-10)↓ CRH mRNA Expression45% reduction vs. vehicleRat Amygdala (ACe)
ACTH(4-10)Pro⁸-Gly⁹-Pro¹⁰↓ IL-6 Expression (Severe SCI, 3h)Significantly lower than 6h groupRat Spinal Cord Injury
ACTH(4-10)Pro⁸-Gly⁹-Pro¹⁰↑ IL-10 Expression (Severe SCI, 3h)14.64 (peptide) vs. 6.86 (placebo)Rat Spinal Cord Injury
ACTH(4-10)Pro⁸-Gly⁹-Pro¹⁰↑ IL-13 Expression (Severe SCI, 3h)13.36 (peptide) vs. 7.86 (placebo)Rat Spinal Cord Injury

Table 4: Electrophysiological Effects at the Neuromuscular Junction

PeptideConcentrationEffectModelReference
ACTH (4-10)50 nM - 1 µM↑ Miniature endplate potential frequencyMouse phrenic nerve
ACTH (4-10)50 nM - 1 µM↑ Endplate potential amplitudeMouse phrenic nerve
ACTH (4-10)50 nM - 1 µM↓ Number of transmission failuresMouse phrenic nerve

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research findings. Below are summaries of key experimental protocols used to study the effects of ACTH (4-10) on neuronal cells.

In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of ACTH (4-10) to protect neuronal cells from a toxic insult.

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and seeded into 96-well plates.

  • Neurotoxin Exposure: Cells are exposed to a neurotoxin to induce cell death. Examples include:

    • Hydrogen peroxide (H₂O₂): e.g., 475 µM for 24 hours.

    • Potassium cyanide (KCN): e.g., 90.6 µM for 24 hours.

  • Peptide Treatment: ACTH (4-10) or its analogue is co-administered with the neurotoxin at various concentrations (e.g., 0.01 to 100 µM).

  • Assessment of Cell Viability:

    • After the treatment period, MTT solution (5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C.

    • The medium is removed, and the resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader. Increased absorbance in peptide-treated wells compared to toxin-only wells indicates neuroprotection.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment (24h) cluster_assess Assessment N1 Seed SH-SY5Y cells in 96-well plate N2 Incubate cells N1->N2 N3 Add Neurotoxin (e.g., H₂O₂) N2->N3 N4 Add ACTH (4-10) (Test Groups) N2->N4 N5 Add MTT Reagent (3-4h incubation) N4->N5 N6 Solubilize Formazan (DMSO) N5->N6 N7 Read Absorbance (570 nm) N6->N7

Caption: Experimental workflow for the in vitro MTT neuroprotection assay.

In Vivo Ischemic Stroke Model (tMCAO)

This protocol evaluates the neuroprotective effects of ACTH (4-10) in a rat model of stroke.

  • Animal Model: An adult male rat is anesthetized.

  • Induction of Ischemia: A filament is inserted into the external carotid artery and advanced to occlude the middle cerebral artery (MCA) for a defined period (e.g., 90 minutes).

  • Reperfusion: Reperfusion is achieved by withdrawing the filament.

  • Peptide Administration: ACTH (4-10) analogue (e.g., Semax) is dissolved in saline and administered intraperitoneally at a specified dose (e.g., 100 µg/kg) at various time points post-occlusion (e.g., 1.5, 2.5, and 6.5 hours). Control animals receive saline.

  • Outcome Measures (24 hours post-tMCAO):

    • Histological Analysis: Brains are harvested, sectioned, and stained (e.g., with cresyl violet) to quantify the number of healthy neurons in the peri-infarct region.

    • Gene Expression Analysis (RNA-Seq): RNA is extracted from the peri-infarct cortex to identify differentially expressed genes between treatment and control groups.

In Vivo Central Administration and Gene Expression Analysis

This protocol is used to assess the direct central effects of ACTH (4-10) on gene expression.

  • Animal Preparation: A cannula is stereotaxically implanted into the lateral ventricle of a rat for intracerebroventricular (i.c.v.) infusion.

  • Peptide Administration: ACTH (4-10) is infused i.c.v. at a low dose unlikely to have peripheral effects. Vehicle is infused in control animals.

  • Tissue Collection: After a set period, the animal is euthanized, and the brain is rapidly removed. The specific brain region of interest (e.g., amygdala) is dissected.

  • Analysis of Gene Expression:

    • RNA is extracted from the tissue.

    • The expression level of the target gene (e.g., CRH mRNA) is quantified using techniques such as in situ hybridization or quantitative PCR.

Central_Admin_Workflow A Stereotaxic Cannula Implantation (i.c.v.) B i.c.v. Infusion of ACTH (4-10) or Vehicle A->B C Euthanasia and Brain Dissection B->C D Isolate Amygdala C->D E RNA Extraction D->E F Quantify CRH mRNA (e.g., In Situ Hybridization) E->F

Caption: Workflow for central administration and gene expression analysis.

Conclusion

The ACTH (4-10) fragment and its synthetic analogues represent a distinct class of neuroactive peptides with significant therapeutic potential. Their ability to exert direct, steroid-independent effects on neuronal cells through central melanocortin receptors underpins a diverse range of physiological actions. These include promoting neuronal growth and survival, protecting against ischemic and oxidative damage, modulating synaptic function, and controlling neuroinflammation. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further research and development. Future work should focus on elucidating the precise downstream effectors of MCR signaling in different neuronal populations and translating the robust preclinical findings into effective therapies for a variety of acute and chronic neurological disorders.

The Neuropeptide ACTH (4-10): A Technical Guide to its Discovery, History, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone produced in the anterior pituitary, is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for stimulating the release of corticosteroids. However, research dating back to the mid-20th century has revealed that fragments of ACTH, devoid of significant corticotropic activity, possess profound effects on the central nervous system. Among these, the heptapeptide (B1575542) ACTH (4-10), with the amino acid sequence Met-Glu-His-Phe-Arg-Trp-Gly, has been a subject of intensive investigation for its nootropic, neuroprotective, and behavioral effects. This technical guide provides a comprehensive overview of the discovery and history of ACTH (4-10) research, detailing key experimental findings, methodologies, and the underlying molecular mechanisms.

Discovery and Historical Perspective

The journey into the neural effects of ACTH fragments began with the pioneering work of Dutch neuroendocrinologist David de Wied in the 1960s. His research demonstrated that pituitary peptides could influence brain function and behavior, independent of their classical endocrine roles. De Wied and his colleagues found that ACTH and its fragments could modulate learning and memory processes in rats.

A significant breakthrough was the identification of the behaviorally active core of the ACTH molecule within the 4-10 amino acid sequence. This discovery was further solidified by the chemical synthesis of ACTH (4-10) by H. M. Greven, which allowed for more precise investigation of its biological activities. Subsequent research focused on characterizing its effects on a wide range of behaviors, including attention, motivation, and memory, and exploring its potential as a therapeutic agent for neurological disorders. This line of inquiry also led to the development of more stable and potent synthetic analogues, most notably Semax (Met-Glu-His-Phe-Pro-Gly-Pro), which has been extensively studied and is used clinically in some countries for its neuroprotective and nootropic properties.

ACTH_4_10_Research_Timeline Figure 1: Historical Timeline of ACTH (4-10) Research cluster_1960s 1960s: Foundational Discoveries cluster_1970s 1970s: Synthesis and Early Characterization cluster_1980s_1990s 1980s-1990s: Mechanism and Neuroprotection cluster_2000s_Present 2000s-Present: Signaling Pathways and Clinical Exploration a De Wied demonstrates pituitary peptides affect behavior b Behavioral activity localized to N-terminal ACTH fragments a->b leads to c Greven synthesizes ACTH (4-10) b->c enables d Studies on attention, memory, and avoidance behavior in rats c->d facilitates e Initial human studies on attention and short-term memory d->e informs f Identification of melanocortin receptors as targets d->f prompts investigation of g Neurotrophic and neuroprotective effects demonstrated f->g explains i Elucidation of cAMP and downstream signaling pathways f->i deepens understanding of h Development of Semax, a stable analogue g->h motivates j Continued research on neuroprotective mechanisms in stroke and neurodegeneration h->j expands research to i->j provides mechanistic basis for k Exploration of therapeutic potential in various neurological conditions j->k drives

Figure 1: Historical Timeline of ACTH (4-10) Research

Key Experimental Findings

Research on ACTH (4-10) and its analogues has spanned a wide array of experimental models, from in vitro cell cultures to animal behavioral studies and human clinical trials. The following tables summarize the key quantitative findings from this research.

Table 1: Behavioral and Cognitive Effects of ACTH (4-10) and Analogues
Study FocusSpeciesCompoundDose RangeKey FindingCitation
Avoidance BehaviorRatACTH (4-10)0.3 - 3.0 µ g/rat (s.c.)Delayed extinction of active avoidance response.[1]
Memory RetrievalRatACTH (4-10)5, 10, 20 µ g/rat (s.c.)Dose-dependent enhancement of aversive memory retrieval.[2]
Short-Term MemoryHumanACTH (4-10)30 mg (s.c.)Impaired performance on a complex bisensory short-term memory task.[3]
AttentionHumanACTH (4-10)1 mg (i.v.)Significant decrease in the Nd component of ERPs 30 minutes post-administration, indicating altered selective attention.[4]
Cognitive FunctionHumanSemax1.2 mg (intranasal)Increased resting fMRI signal in the default mode network.[5]
Table 2: Neuroprotective and Neurotrophic Effects of ACTH (4-10) and Analogues
Study FocusModelCompoundDose/ConcentrationKey FindingCitation
Nerve RegenerationRat sciatic nerve crushACTH (4-10)10 µ g/48h (s.c.)Three-fold increase in the number of new myelinated nerve fibers in the early stages of regeneration.[6]
Neuroprotection in IschemiaRat pMCAOSemax150 µg/kg (intranasal)Reduced neurological damage and improved performance in a passive avoidance test.[5]
Neuronal SurvivalIn vitro (hypoxia)SemaxNot specifiedPromotes the survival of neurons.[7]
BDNF ExpressionRat hippocampusSemax50 µg/kg (intranasal)1.4-fold increase in BDNF protein levels and a 3-fold increase in BDNF mRNA levels.[8]
Anti-inflammatory EffectsRat spinal cord injuryACTH (4-10) Pro8-Gly9-Pro10IntranasalIncreased expression of anti-inflammatory cytokines IL-4, IL-10, and IL-13.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ACTH (4-10).

Rat Sciatic Nerve Crush Injury Model

This model is used to assess the neurotrophic and regenerative effects of ACTH (4-10).

Protocol:

  • Anesthesia: Adult male Wistar or Sprague-Dawley rats are anesthetized with an intraperitoneal injection of a ketamine/xylazine mixture.

  • Surgical Procedure: The right sciatic nerve is exposed through a gluteal muscle-splitting incision. A standardized crush injury is induced by compressing the nerve for a defined period (e.g., 60 seconds) with fine, non-serrated forceps at a specific distance proximal to the trifurcation.[6][10] The site of the crush is marked with a fine, non-absorbable suture in the epineurium for later identification.

  • Treatment: Immediately following surgery, and at regular intervals (e.g., every 48 hours), rats are subcutaneously injected with either ACTH (4-10) dissolved in saline or a saline vehicle control.[6]

  • Functional Assessment: Functional recovery is monitored over time using methods such as the sciatic functional index (SFI), walking track analysis, and electrophysiological measurements of nerve conduction velocity and compound muscle action potentials (CMAPs).[10]

  • Histological Analysis: At the end of the experimental period, the sciatic nerves are harvested, fixed, and embedded. Cross-sections are stained (e.g., with toluidine blue) to quantify the number and diameter of myelinated axons in the regenerated nerve segment.[6][10]

Sciatic_Nerve_Crush_Workflow Figure 2: Workflow for the Rat Sciatic Nerve Crush Experiment cluster_surgery Surgical Procedure cluster_treatment Treatment Regimen cluster_assessment Assessment of Regeneration a Anesthetize Rat b Expose Sciatic Nerve a->b c Crush Nerve with Forceps b->c d Suture and Close Incision c->d e Administer ACTH (4-10) or Vehicle (s.c.) d->e Post-operative f Functional Assessment (e.g., SFI) e->f Throughout recovery g Electrophysiological Measurements (e.g., CMAP) e->g At endpoint h Histological Analysis (Axon Counting) e->h At endpoint

Figure 2: Workflow for the Rat Sciatic Nerve Crush Experiment
Human Dichotic Listening Task for Attention Assessment

This task is employed to measure the effects of ACTH (4-10) on selective attention using event-related potentials (ERPs).

Protocol:

  • Participant Setup: Healthy human volunteers are seated in a sound-attenuated chamber. EEG electrodes are applied to the scalp according to the international 10-20 system to record brain electrical activity.

  • Stimuli: Auditory stimuli, typically consonant-vowel syllables (e.g., 'ba', 'ga', 'da'), are presented dichotically through headphones, meaning a different syllable is presented to each ear simultaneously.[11]

  • Task: Participants are instructed to attend to the stimuli presented to one ear (the "attended" ear) and ignore the stimuli presented to the other ear (the "unattended" ear). They are required to respond, for example by pressing a button, to a designated "target" syllable in the attended ear.[4][12]

  • Treatment Administration: In a double-blind, placebo-controlled, crossover design, participants receive an intravenous (i.v.) or intranasal administration of ACTH (4-10) or a placebo at a specified time before the task.[4][12]

  • Data Acquisition and Analysis: EEG data is recorded continuously. The ERPs time-locked to the onset of the auditory stimuli are averaged. The "Negative Difference" (Nd) wave, an ERP component reflecting selective attention, is calculated by subtracting the ERP to the unattended stimuli from the ERP to the attended stimuli. The amplitude and latency of the Nd wave are then analyzed to determine the effect of the treatment on selective attention.[4][12]

Signaling Pathways and Mechanism of Action

The neurological effects of ACTH (4-10) are primarily mediated through its interaction with melanocortin receptors, which are G-protein coupled receptors (GPCRs). While ACTH (1-39) is the endogenous ligand for the melanocortin-2 receptor (MC2R), ACTH (4-10) and its analogues primarily exert their effects through the melanocortin-3 and -4 receptors (MC3R and MC4R), which are widely expressed in the central nervous system.[13]

Key Signaling Cascade:

  • Receptor Binding: ACTH (4-10) binds to MC4R (and to a lesser extent, MC3R) on the surface of neurons.[13]

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, specifically the stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • CREB Phosphorylation: PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[12]

  • Gene Expression Changes: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. This includes genes involved in neuroprotection, synaptic plasticity, and neuronal survival, such as brain-derived neurotrophic factor (BDNF).[8][12]

Recent evidence also suggests the involvement of exchange proteins directly activated by cAMP (EPACs) in mediating some of the downstream effects of MC4R activation, including the activation of extracellular-regulated kinases (ERK-1/2), which can also contribute to CREB phosphorylation.[12]

ACTH_4_10_Signaling_Pathway Figure 3: ACTH (4-10) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects ACTH ACTH (4-10) MC4R MC4R ACTH->MC4R binds Gs Gs Protein MC4R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB CRE CRE pCREB->CRE binds Gene Target Genes (e.g., BDNF) CRE->Gene regulates transcription of mRNA mRNA Gene->mRNA transcribes Effects Neuroprotection Synaptic Plasticity Neuronal Survival mRNA->Effects translates to proteins leading to

Figure 3: ACTH (4-10) Signaling Pathway

Conclusion

The research on ACTH (4-10) represents a fascinating chapter in neuroscience, illustrating how a fragment of a classical hormone can possess a distinct and potent profile of activities within the central nervous system. From its initial discovery as a behaviorally active peptide to the elucidation of its molecular mechanisms involving melanocortin receptors and downstream signaling cascades, the study of ACTH (4-10) has significantly advanced our understanding of neuropeptide function. The development of its stable analogue, Semax, further underscores the therapeutic potential of targeting these pathways for the treatment of a range of neurological conditions, including stroke, neurodegenerative diseases, and cognitive disorders. This technical guide provides a foundation for researchers and drug development professionals to build upon this rich history of investigation and to continue exploring the therapeutic promise of ACTH (4-10) and related compounds.

References

ACTH(4-10) as a Neurotrophic Factor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adrenocorticotropic hormone fragment ACTH(4-10) and its synthetic analogues have emerged as a promising class of neurotrophic agents. Devoid of the hormonal activities of the parent ACTH molecule, these small peptides have demonstrated significant potential in promoting neuronal survival, neurite outgrowth, and functional recovery in various models of neuronal injury and neurodegeneration. This technical guide provides a comprehensive overview of the neurotrophic properties of ACTH(4-10), focusing on its mechanisms of action, associated signaling pathways, quantitative efficacy data, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of ACTH(4-10) and related compounds.

Introduction to ACTH(4-10) and its Neurotrophic Potential

ACTH(4-10) is a heptapeptide (B1575542) fragment of the adrenocorticotropic hormone, with the amino acid sequence Met-Glu-His-Phe-Arg-Trp-Gly. Unlike the full-length ACTH, this fragment does not possess significant steroidogenic activity.[1] Instead, it has been shown to exert a range of effects on the central and peripheral nervous systems.[1][2][3] Research has highlighted its role in enhancing nerve regeneration, promoting neurite outgrowth, and offering neuroprotection against various insults.[4][5]

Synthetic analogues of ACTH(4-10), such as Semax (an ACTH(4-7)PGP analogue) and Org 2766 (an ACTH(4-9) analogue), have been developed to enhance stability and potency.[6][7] These analogues have been extensively studied and have shown promise in preclinical and, in some cases, clinical settings for conditions like stroke and cognitive disorders.[6][8] This guide will focus on the core peptide ACTH(4-10) while drawing comparisons to its key analogues where relevant data is available.

Mechanisms of Neurotrophic Action

The neurotrophic effects of ACTH(4-10) are believed to be mediated primarily through its interaction with melanocortin receptors, particularly the melanocortin 4 receptor (MC4R), which is expressed in the brain.[2][9][10] Binding to these G-protein coupled receptors initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression and cellular function, promoting neuronal health and repair.

Signaling Pathways

The primary signaling pathway implicated in the neurotrophic action of ACTH(4-10) is the cyclic adenosine (B11128) monophosphate (cAMP) pathway.[5][11] Activation of the MC4R by ACTH(4-10) leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[11][12] Phosphorylated CREB (pCREB) then translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, including Brain-Derived Neurotrophic Factor (BDNF).[12][13] The upregulation of BDNF is a critical component of the neurotrophic effects of ACTH(4-10) and its analogues.[13][14]

ACTH4_10_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_protein Protein Synthesis ACTH ACTH(4-10) MC4R MC4R ACTH->MC4R Binding GPCR G-protein MC4R->GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB CRE CRE pCREB->CRE Binding BDNF_gene BDNF Gene CRE->BDNF_gene Transcription BDNF_mRNA BDNF mRNA BDNF_gene->BDNF_mRNA BDNF_protein BDNF Protein BDNF_mRNA->BDNF_protein Translation Neurotrophic_effects Neurotrophic Effects (Neurite Outgrowth, Survival) BDNF_protein->Neurotrophic_effects Promotes

Figure 1: ACTH(4-10) Signaling Pathway for Neurotrophism.

Quantitative Data on Neurotrophic Effects

The following tables summarize the quantitative data from various studies on the neurotrophic effects of ACTH(4-10) and its analogues. Direct comparisons should be made with caution due to variations in experimental models and methodologies.

PeptideAssayModel SystemConcentrationObserved EffectCitation(s)
ACTH(4-10) Neurite OutgrowthFetal rat spinal cord slices0.001-0.01 nM30-40% increase in neurite formation compared to control.[4]
ACTH(4-10) Quantal ContentMouse neuromuscular junction50 nM - 1 µMIncreased frequency of miniature endplate potentials and amplitude of endplate potentials.[15]
Semax Neuronal SurvivalCultured cerebellar granule cells (glutamate toxicity)20-100 µM~30% improvement in neuronal survival.[14]
Semax Neuronal SurvivalCholinergic basal forebrain neurons in vitro100 nM~1.5-1.7 fold increase in survival.[16]
Semax BDNF Protein LevelsRat hippocampus (in vivo)50 µg/kg1.4-fold increase.[13]
Semax BDNF mRNA LevelsRat hippocampus (in vivo)50 µg/kg3-fold increase.[13]
Org 2766 Nerve RegenerationRat sciatic nerve crush10 µg/kg/48 hrSignificantly improved contractile strength and motor unit performance.[7]

Detailed Experimental Protocols

In Vitro Neurite Outgrowth Assay

This protocol is adapted from methodologies used to assess the effects of neurotrophic compounds on primary neurons.[17][18]

Objective: To quantify the effect of ACTH(4-10) on neurite extension from cultured neurons.

Materials:

  • Primary neurons (e.g., rat embryonic cortical or dorsal root ganglion neurons)

  • Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin

  • Poly-D-lysine or Poly-L-ornithine

  • Laminin (B1169045)

  • ACTH(4-10) peptide stock solution

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% Bovine Serum Albumin in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope with imaging software

Procedure:

  • Plate Coating: Coat culture plates (e.g., 96-well) with Poly-D-lysine overnight at 37°C. Wash three times with sterile water and allow to dry. Optionally, further coat with laminin for 2-4 hours at 37°C.

  • Cell Seeding: Isolate and culture primary neurons according to standard protocols. Seed neurons onto coated plates at a desired density and allow them to adhere for 24-48 hours.

  • Peptide Treatment: Prepare serial dilutions of ACTH(4-10) in culture medium. Replace the existing medium with the peptide-containing medium. Include a vehicle control group.

  • Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Immunocytochemistry:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with permeabilization buffer for 10 minutes.

    • Block with blocking buffer for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Use automated image analysis software to quantify neurite length, number of primary neurites, and branching.

Neurite_Outgrowth_Workflow plate_coating Plate Coating (Poly-D-lysine, Laminin) cell_seeding Cell Seeding (Primary Neurons) plate_coating->cell_seeding peptide_treatment Peptide Treatment (ACTH(4-10) or Vehicle) cell_seeding->peptide_treatment incubation Incubation (48-72 hours) peptide_treatment->incubation immunostaining Immunocytochemistry (Fixation, Staining) incubation->immunostaining imaging Image Acquisition (Fluorescence Microscopy) immunostaining->imaging analysis Image Analysis (Quantify Neurite Length) imaging->analysis

Figure 2: Experimental workflow for an in vitro neurite outgrowth assay.
In Vivo Sciatic Nerve Crush Injury Model

This protocol is a generalized representation based on common practices in nerve regeneration studies.[2][5][19]

Objective: To evaluate the in vivo efficacy of ACTH(4-10) in promoting functional and morphological recovery after peripheral nerve injury.

Materials:

  • Adult male rats (e.g., Wistar or Sprague-Dawley)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (forceps, scissors)

  • ACTH(4-10) solution for injection

  • Saline (vehicle control)

  • Sutures

  • Equipment for functional assessment (e.g., walking track analysis, hot/cold plate)

  • Histology equipment and reagents

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and shave and sterilize the surgical area on the hind limb.

  • Sciatic Nerve Exposure: Make an incision to expose the sciatic nerve.

  • Nerve Crush: Using fine forceps, apply a consistent and controlled crush to the sciatic nerve for a defined duration (e.g., 30 seconds).

  • Peptide Administration: Administer ACTH(4-10) via the desired route (e.g., subcutaneous injection) at the predetermined dose and frequency. The control group receives saline injections.

  • Wound Closure: Suture the muscle and skin layers.

  • Post-operative Care and Functional Assessment: Monitor the animals for recovery. Perform functional assessments at regular intervals (e.g., weekly) to measure motor and sensory recovery.

  • Histological Analysis: At the end of the study period, perfuse the animals and collect the sciatic nerves. Process the nerve tissue for histological analysis to quantify axonal regeneration and myelination.

Nerve_Crush_Workflow anesthesia Anesthesia and Surgical Prep nerve_exposure Sciatic Nerve Exposure anesthesia->nerve_exposure nerve_crush Sciatic Nerve Crush nerve_exposure->nerve_crush peptide_admin Peptide Administration (ACTH(4-10) or Saline) nerve_crush->peptide_admin wound_closure Wound Closure peptide_admin->wound_closure post_op Post-operative Care & Functional Assessment wound_closure->post_op histology Histological Analysis post_op->histology

References

Cardiovascular Effects of Peripheral ACTH (4-10) Administration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cardiovascular effects elicited by the peripheral administration of Adrenocorticotropic Hormone (4-10) [ACTH (4-10)], a centrally active peptide fragment of ACTH. It synthesizes key findings from preclinical research, focusing on the quantitative cardiovascular responses, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a core resource for researchers and professionals in pharmacology and drug development investigating the therapeutic potential and physiological role of ACTH (4-10) and related melanocortins in cardiovascular regulation.

Introduction

ACTH (4-10) is a heptapeptide (B1575542) fragment of ACTH, corresponding to amino acid residues 4 through 10. While devoid of the steroidogenic activity of the full ACTH molecule, ACTH (4-10) exhibits a range of effects on the central nervous system. Notably, peripheral administration of this peptide has been shown to induce significant cardiovascular responses, primarily characterized by a pressor (increase in blood pressure) and cardioaccelerator (increase in heart rate) effect.[1][2][3] These effects are not mediated by the adrenal glands but rather through a mechanism involving the sympathetic nervous system.[2][3] Understanding the cardiovascular profile of ACTH (4-10) is crucial for evaluating its therapeutic potential and for elucidating the broader role of melanocortins in autonomic cardiovascular control.

Quantitative Cardiovascular Effects

Peripheral administration of ACTH (4-10) in animal models, predominantly in rats, consistently produces a dose-dependent increase in both mean arterial pressure (MAP) and heart rate (HR). The following tables summarize the key quantitative data from published studies.

Parameter Animal Model Route of Administration Dose Range ED50 Key Findings Reference
Mean Arterial Pressure (MAP)RatIntravenous (i.v.)30 - 1000 nmol/kg287 nmol/kgDose-dependent increase in MAP.[Cayman Chemical]
Heart Rate (HR)RatIntravenous (i.v.)30 - 1000 nmol/kg313 nmol/kgDose-dependent increase in HR.[Cayman Chemical]
Mean Arterial Pressure (MAP) & Heart Rate (HR)RatIntracarotid0.1 - 12.5 nmolNot specifiedPressor and tachycardic effects are more pronounced with intracarotid vs. intravenous administration, suggesting a central site of action.[4]

Mechanism of Action

Blockade Agent Target Effect on ACTH (4-10) Response Inference Reference
PhentolamineAlpha-adrenergic receptorsAttenuated pressor responseThe increase in blood pressure is mediated by alpha-adrenergic receptor activation, likely due to norepinephrine (B1679862) release.[2][3]
MetoprololBeta-1 adrenergic receptorsAttenuated cardioaccelerator responseThe increase in heart rate is mediated by beta-adrenergic receptor activation.[2][3]
MecamylamineGanglionic nicotinic receptorsProduced cardiovascular actions in ganglionic-blocked rats (though other studies show blockade with different agents)Suggests a complex interplay, possibly involving pre- and post-ganglionic sites or incomplete blockade in some experimental setups.[2][3]
ChlorisondamineGanglionic nicotinic receptorsEliminated pressor actions of related peptide γ2-MSHReinforces the role of preganglionic sympathetic activation.[5]

The prevailing hypothesis is that peripherally administered ACTH (4-10) acts on central nervous system structures to increase sympathetic outflow.[1][5][6] This leads to the release of catecholamines (norepinephrine) from sympathetic nerve terminals, which in turn act on adrenergic receptors in the heart and blood vessels to increase heart rate and vascular resistance, respectively.

Signaling Pathways

The precise central signaling pathway initiated by peripheral ACTH (4-10) is an area of ongoing research. However, it is established that melanocortin receptors are involved. ACTH (4-10) is an agonist at melanocortin 3 (MC3R) and melanocortin 4 (MC4R) receptors.[7] The pressor and tachycardic effects are likely mediated through these receptors located in brain regions that regulate autonomic function.[1]

Proposed Signaling Cascade

The following diagram illustrates the proposed signaling pathway for the cardiovascular effects of peripheral ACTH (4-10) administration.

ACTH410_Cardiovascular_Pathway cluster_peripheral Peripheral Circulation cluster_cns Central Nervous System cluster_sympathetic Sympathetic Nervous System cluster_cardiovascular Cardiovascular System ACTH410 ACTH (4-10) MCR Melanocortin Receptors (MC3R/MC4R) ACTH410->MCR Binds to Autonomic_Centers Autonomic Control Centers (e.g., in Brainstem) MCR->Autonomic_Centers Activates Preganglionic Preganglionic Sympathetic Neurons Autonomic_Centers->Preganglionic Increases Firing Ganglion Sympathetic Ganglion Preganglionic->Ganglion Release ACh Postganglionic Postganglionic Sympathetic Neurons Ganglion->Postganglionic Activates Heart Heart (β1-receptors) Postganglionic->Heart Release NE Vessels Blood Vessels (α1-receptors) Postganglionic->Vessels Release NE HR_Increase Increased Heart Rate Heart->HR_Increase BP_Increase Increased Blood Pressure Vessels->BP_Increase Experimental_Workflow Start Start Anesthesia Anesthetize Animal (e.g., Urethane) Start->Anesthesia Surgery Surgical Preparation (Cannulation of artery and vein) Anesthesia->Surgery Baseline Record Baseline Cardiovascular Parameters Surgery->Baseline Treatment Administer ACTH (4-10) (i.v. or i.c.) Baseline->Treatment Antagonist_Block Optional: Pre-treat with Antagonist (e.g., Phentolamine) Baseline->Antagonist_Block Record_Response Record Cardiovascular Response Treatment->Record_Response End End of Experiment Record_Response->End Repeat_Treatment Re-administer ACTH (4-10) Antagonist_Block->Repeat_Treatment Record_Blocked_Response Record Cardiovascular Response Post-Blockade Repeat_Treatment->Record_Blocked_Response Record_Blocked_Response->End

References

The Anti-inflammatory Properties of ACTH (4-10): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH), a peptide hormone produced by the pituitary gland, is well-known for its role in stimulating the adrenal cortex. However, fragments of ACTH, particularly ACTH (4-10), have demonstrated potent anti-inflammatory effects independent of glucocorticoid production. This technical guide provides an in-depth overview of the anti-inflammatory properties of ACTH (4-10), focusing on its mechanism of action, experimental evidence, and relevant protocols for its investigation. Quantitative data from key studies are summarized, and detailed methodologies for in vitro and in vivo experiments are provided to facilitate further research and development in this promising therapeutic area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Adrenocorticotropic hormone (ACTH) and its fragments have emerged as potential therapeutic agents due to their immunomodulatory and anti-inflammatory properties.[1][2] The heptapeptide (B1575542) ACTH (4-10) (Met-Glu-His-Phe-Arg-Trp-Gly) is a particularly interesting fragment as it lacks the steroidogenic activity of the full-length hormone but retains significant anti-inflammatory capabilities.[3][4] This guide delves into the core mechanisms and experimental validation of the anti-inflammatory effects of ACTH (4-10).

Mechanism of Action: Melanocortin Receptor Signaling

The anti-inflammatory effects of ACTH (4-10) are primarily mediated through its interaction with melanocortin receptors (MC-R), a family of G protein-coupled receptors.[5][6] MC1 and MC3 receptors, expressed on various immune cells including macrophages, are key targets for ACTH (4-10).[7]

Upon binding to these receptors, ACTH (4-10) initiates a signaling cascade that leads to the inhibition of pro-inflammatory pathways and the promotion of anti-inflammatory responses. A central component of this mechanism is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which can phosphorylate and activate the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines such as IL-10.

Furthermore, the increase in cAMP has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-8.[7] By suppressing the NF-κB pathway, ACTH (4-10) effectively dampens the inflammatory response at a transcriptional level.

Signaling Pathway of ACTH (4-10) Anti-inflammatory Action

ACTH4_10_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH_4_10 ACTH (4-10) MCR Melanocortin Receptor (MC1R/MC3R) ACTH_4_10->MCR Binds AC Adenylyl Cyclase MCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_complex IκB-NF-κB Complex cAMP->NFkB_complex Inhibits (via PKA) CREB_inactive CREB PKA->CREB_inactive Phosphorylates NFkB NF-κB NFkB_complex->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to CREB_active p-CREB CREB_inactive->CREB_active Activation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) NFkB_active->Pro_inflammatory_genes Induces Anti_inflammatory_genes Anti-inflammatory Gene Transcription (IL-10) CREB_active->Anti_inflammatory_genes Induces

Caption: Signaling cascade of ACTH (4-10) via melanocortin receptors.

Quantitative Data from Preclinical Studies

The anti-inflammatory efficacy of ACTH (4-10) and its analogs has been quantified in various preclinical models, most notably in spinal cord injury (SCI) models. These studies demonstrate a significant modulation of key inflammatory cytokines.

Table 1: In Vivo Efficacy of an ACTH (4-10) Analog (Semax) in a Rat Spinal Cord Injury Model

CytokineInjury SeverityTime Post-InjuryTreatment Group (Cytokine Expression)Placebo Group (Cytokine Expression)Fold Change (Treatment vs. Placebo)Reference
IL-4 Mild3 hours10.396.29↑ 1.65[5]
Mild6 hours8.055.61↑ 1.43[5]
Severe6 hours9.215.29↑ 1.74[5]
IL-10 Mild3 hours14.646.86↑ 2.13[5]
Mild6 hours11.464.71↑ 2.43[5]
Severe3 hours13.257.07↑ 1.87[5]
Severe6 hours9.545.71↑ 1.67[5]
IL-13 Mild3 hours13.367.86↑ 1.70[5]
Mild6 hours11.576.25↑ 1.85[5]
Severe3 hours10.185.79↑ 1.76[5]
IL-6 Severe3 hoursSignificantly LowerHigher[8]
Severe6 hoursSignificantly LowerHigher[8]
IL-8 Severe3 hoursSignificantly LowerHigher[8]
Severe6 hoursSignificantly LowerHigher[8]

Cytokine expression levels are presented as mean values from the cited studies. The fold change is calculated based on these means.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key in vivo and in vitro experiments to assess the anti-inflammatory properties of ACTH (4-10).

In Vivo Model: Rat Spinal Cord Injury

This protocol describes the induction of spinal cord injury in rats and subsequent treatment with an ACTH (4-10) analog to evaluate its anti-inflammatory effects.

Experimental Workflow for In Vivo Spinal Cord Injury Model

SCI_Workflow start Start acclimatization Animal Acclimatization (Sprague Dawley rats) start->acclimatization anesthesia Anesthesia acclimatization->anesthesia laminectomy Laminectomy at T9-T11 anesthesia->laminectomy sci_induction Spinal Cord Injury Induction (Aneurysm clip compression) laminectomy->sci_induction treatment_admin Treatment Administration (Intranasal ACTH (4-10) analog or Placebo) sci_induction->treatment_admin post_op_care Post-operative Care treatment_admin->post_op_care termination Euthanasia and Tissue Collection (3 and 6 hours post-injury) post_op_care->termination analysis Immunohistochemical Analysis (Cytokine expression in spinal cord tissue) termination->analysis end End analysis->end

Caption: Workflow for assessing ACTH (4-10) in a rat SCI model.

Materials:

  • Sprague Dawley rats (male, 250-300g)

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Surgical instruments for laminectomy

  • Aneurysm clips (20g for mild injury, 35g for severe injury)

  • ACTH (4-10) analog (e.g., Semax) at a concentration of 0.1%

  • Placebo (0.9% NaCl solution)

  • Formalin for tissue fixation

  • Immunohistochemistry reagents (primary antibodies for IL-4, IL-10, IL-13, IL-6, IL-8; secondary antibodies, detection system)

  • Microscope

Procedure:

  • Animal Preparation: Acclimatize male Sprague Dawley rats for at least one week before the experiment. Anesthetize the rats using an appropriate anesthetic protocol.

  • Surgical Procedure: Perform a laminectomy at the thoracic vertebrae T9-T11 to expose the spinal cord.

  • Spinal Cord Injury Induction: Induce a compression injury using a 20g (mild) or 35g (severe) aneurysm clip for one minute.[1]

  • Treatment Administration: One hour post-injury, administer the ACTH (4-10) analog (e.g., 300 mcg/kg) intranasally to the treatment group.[5] Administer an equivalent volume of 0.9% NaCl to the control group.

  • Post-operative Care: Provide appropriate post-operative care, including manual bladder expression.

  • Tissue Collection: Euthanize the rats at 3 and 6 hours post-injury. Perfuse with saline followed by 10% buffered formalin. Dissect the spinal cord segment from T8 to T12 and post-fix in formalin.

  • Immunohistochemistry: Process the fixed spinal cord tissue for paraffin (B1166041) embedding and sectioning. Perform immunohistochemical staining for IL-4, IL-10, IL-13, IL-6, and IL-8 using specific primary antibodies and a suitable detection system.

  • Data Analysis: Quantify the expression of each cytokine in the posterior horn of the spinal cord. Compare the expression levels between the treatment and placebo groups at each time point and injury severity.

In Vitro Model: Macrophage Anti-inflammatory Assay

This protocol details the use of a murine macrophage cell line (e.g., RAW 264.7) to assess the ability of ACTH (4-10) to suppress the production of pro-inflammatory mediators.

Experimental Workflow for In Vitro Macrophage Assay

Macrophage_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding pretreatment Pre-treat with ACTH (4-10) (Varying concentrations) cell_seeding->pretreatment stimulation Stimulate with LPS (e.g., 100 ng/mL) pretreatment->stimulation incubation Incubate for 18-24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysate_prep Prepare Cell Lysates incubation->cell_lysate_prep cytokine_analysis Measure TNF-α and IL-6 (ELISA) supernatant_collection->cytokine_analysis end End cytokine_analysis->end signaling_analysis Analyze Signaling Pathways (cAMP assay, NF-κB Western Blot) cell_lysate_prep->signaling_analysis signaling_analysis->end

Caption: Workflow for in vitro assessment of ACTH (4-10) on macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • ACTH (4-10) peptide

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

  • cAMP assay kit

  • Reagents for Western blotting (lysis buffer, primary antibodies for p-p65 NF-κB and IκBα, secondary antibody, detection reagents)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of ACTH (4-10) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce an inflammatory response. Include control wells with no treatment, LPS only, and ACTH (4-10) only.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • cAMP Assay: For mechanistic studies, lyse the cells at an earlier time point (e.g., 15-30 minutes post-stimulation) and measure intracellular cAMP levels using a competitive ELISA-based assay kit.

  • NF-κB Activation Assay: To assess NF-κB activation, prepare nuclear and cytoplasmic extracts from cells treated for a shorter duration (e.g., 30-60 minutes). Perform Western blotting to detect the levels of phosphorylated p65 subunit of NF-κB in the nuclear fraction and the degradation of IκBα in the cytoplasmic fraction.

Conclusion

ACTH (4-10) exhibits significant anti-inflammatory properties mediated by its interaction with melanocortin receptors on immune cells. The downstream signaling involves the cAMP pathway and inhibition of the pro-inflammatory NF-κB transcription factor. Preclinical studies, particularly in models of spinal cord injury, provide quantitative evidence for its ability to suppress pro-inflammatory cytokines and enhance anti-inflammatory cytokine production. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of ACTH (4-10) and its analogs for the treatment of inflammatory diseases. Continued research into the precise molecular interactions and optimization of delivery methods will be crucial in translating the promise of this peptide into clinical applications.

References

ACTH (4-10) and its effects on lipolysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to ACTH(4-10) and Its Effects on Lipolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a multifaceted peptide hormone primarily known for its role in stimulating cortisol production. However, specific fragments of ACTH, particularly the core sequence ACTH(4-10) (Met-Glu-His-Phe-Arg-Trp-Gly), have demonstrated distinct biological activities, including the modulation of lipolysis. This document provides a comprehensive technical overview of the effects of ACTH(4-10) on fat metabolism, summarizing quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. The evidence indicates that ACTH(4-10) and its synthetic analogs can influence lipolysis, though the effects are highly dependent on the biological context, such as species, adipose tissue type (white vs. brown), and the specific molecular structure of the peptide.

Mechanism of Action: Signaling Pathways

The lipolytic action of ACTH and its fragments is primarily mediated through the activation of melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs). In rodent adipocytes, full-length ACTH binds to the melanocortin 2 receptor (MC2R), stimulating lipolysis through a canonical Gs-protein-coupled pathway.[1][2] This involves the activation of adenylyl cyclase, a subsequent rise in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[1][2][3] PKA then phosphorylates key lipolytic enzymes, such as hormone-sensitive lipase (B570770) (HSL), initiating the breakdown of triglycerides.[1][2] The core amino acid sequence responsible for this cAMP-mediated lipolysis is believed to be contained within residues 4-10.[4]

In humans, the effect of intranasally administered MSH/ACTH(4-10) appears to be mediated through a central nervous system pathway, likely involving the melanocortin 4 receptor (MC4R).[5][6] This central action is suggested to increase sympathetic nervous system activity, which in turn promotes lipolysis in peripheral white adipose tissue (WAT).[5]

ACTH_Lipolysis_Signaling Figure 1: Canonical ACTH-Mediated Lipolysis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_lipid_droplet Lipid Droplet ACTH ACTH / ACTH(4-10) MC2R MC2R ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA (inactive) cAMP->PKA Activates PKA_a PKA (active) HSL HSL (inactive) PKA_a->HSL Phosphorylates HSL_p HSL-P (active) TG Triglycerides HSL_p->TG Hydrolyzes FFA FFA + Glycerol

Caption: Canonical ACTH-Mediated Lipolysis Pathway

Quantitative Data on Lipolytic Effects

The lipolytic efficacy of ACTH(4-10) varies significantly across different experimental models. In humans, it has shown potent effects on reducing body fat, whereas in rodent brown adipocytes, the natural peptide shows limited direct action on thermogenesis, a process tightly linked to lipolysis.

Model System Peptide Administered Dosage / Concentration Primary Outcome Quantitative Result Reference
Human (In Vivo)MSH/ACTH(4-10)0.5 mg, intranasally, twice daily for 6 weeksChange in Body Fat-1.68 kg reduction in body fat (p < 0.05)[6][7]
Human (In Vivo)MSH/ACTH(4-10)Single intranasal doseGlycerol in White Adipose Tissue (WAT)+53.4% ± 19.3% increase vs. baseline (p < 0.05)[5]
Primary Murine Brown Adipocytes (In Vitro)Natural ACTH(4-10)1 µMUCP1-mediated RespirationNo significant impact on respiration[1][8]
Primary Murine Brown Adipocytes (In Vitro)Synthetic ACTH(4-10)1 µMUCP1-mediated RespirationMild increase in respiration[1][2]
Primary Murine Brown Adipocytes (In Vitro)Natural ACTH(4-10)1 µMUcp1 mRNA ExpressionSignificant increase in gene expression[1][8]
Isolated Rat Adipocytes (In Vitro)ACTH(1-10)10⁻⁵ MLipolysis (FFA release)Slight lipolytic activity observed[9]

Experimental Protocols & Methodologies

Detailed methodologies are crucial for interpreting the observed effects of ACTH(4-10). Below are protocols from key studies that form the basis of our current understanding.

Human In Vivo Study: Chronic Administration and Body Composition
  • Objective: To determine the long-term effect of MSH/ACTH(4-10) on body composition in humans.[6][7]

  • Subjects: 36 normal-weight human adults.[7]

  • Protocol:

    • Subjects were assigned to one of three groups: MSH/ACTH(4-10), desacetyl-αMSH, or placebo.[6][7]

    • A 4-week baseline period was established.[7]

    • Treatment was administered intranasally twice daily for 6 weeks at equimolar doses (0.5 mg for MSH/ACTH(4-10)).[6][7]

    • Body weight and body composition (e.g., body fat) were measured before and after the 6-week treatment period.[6][7]

  • Key Analytical Technique: Body composition analysis to quantify changes in fat mass.

Human In Vivo Study: Acute Lipolysis Measurement via Microdialysis
  • Objective: To measure the acute effect of MSH/ACTH(4-10) on lipolysis directly in subcutaneous white adipose tissue.[5]

  • Protocol:

    • A microdialysis probe is inserted into the subcutaneous adipose tissue of the abdomen.

    • The probe is perfused with a physiological solution.

    • A single dose of MSH/ACTH(4-10) or placebo is administered intranasally.

    • Dialysate is collected at timed intervals.

    • Glycerol concentration in the dialysate, an index of local lipolysis, is measured.

  • Key Analytical Technique: Microdialysis to sample the interstitial fluid of adipose tissue, followed by biochemical analysis of glycerol.

Experimental_Workflow Figure 2: Workflow for Human In Vivo Microdialysis cluster_procedure Experimental Procedure start Subject Recruitment & Baseline Measurement admin Intranasal Administration of MSH/ACTH(4-10) or Placebo start->admin collect Serial Collection of Microdialysis Samples from WAT admin->collect analyze Biochemical Analysis: Measure Glycerol Concentration collect->analyze data Data Comparison: Treatment vs. Placebo & Baseline analyze->data

Caption: Workflow for Human In Vivo Microdialysis

Murine In Vitro Study: Brown Adipocyte Respiration
  • Objective: To assess the ability of ACTH fragments to activate UCP1-dependent thermogenesis, a process fueled by lipolysis, in primary brown adipocytes.[1][2]

  • Protocol:

    • Cell Culture: Primary brown adipocytes are isolated from mice and differentiated in culture.[1]

    • Respirometry: Oxygen consumption rates (OCR) of the differentiated adipocytes are measured using microplate-based respirometry (e.g., Seahorse XF Analyzer).[1][2]

    • Basal Respiration: The initial OCR is measured to establish a baseline.

    • Leak Respiration: Oligomycin (an ATP synthase inhibitor) is added to measure the leak respiration rate.[1][2]

    • Stimulation: Isoproterenol (a positive control), full-length ACTH, or an ACTH fragment (e.g., ACTH(4-10)) is injected at a specified concentration (e.g., 1 µM).[1][2]

    • UCP1-Mediated Respiration: The increase in OCR following stimulation is measured to determine the level of UCP1 activation.[1][2]

  • Key Analytical Technique: Extracellular flux analysis (respirometry) to measure cellular respiration as a functional readout of thermogenesis and, indirectly, upstream lipolysis.

Discussion and Structure-Activity Synopsis

The available data presents a complex picture of the lipolytic activity of ACTH(4-10).

  • Human vs. Rodent: There is a notable discrepancy between human and rodent studies. In humans, intranasal MSH/ACTH(4-10) is effective at promoting fat loss, likely through a central MC4R-mediated mechanism.[5][6][7] In contrast, in vitro studies using rodent brown adipocytes show that the natural ACTH(4-10) fragment is largely inactive in stimulating the complete thermogenic pathway, which is dependent on lipolysis.[1][2][8] This suggests that the physiological context and the route of administration are critical determinants of the peptide's activity.

  • White vs. Brown Adipose Tissue: ACTH(4-10) appears to effectively stimulate lipolysis in human white adipose tissue.[5] Its inability to robustly activate UCP1-dependent respiration in murine brown adipocytes suggests a potential divergence in signaling or receptor affinity/efficacy between adipose tissue depots.[1][2] While ACTH(4-10) increased Ucp1 gene expression, it failed to trigger the acute activation pathway, indicating a bifurcation in the downstream signaling.[2][8]

  • Natural vs. Synthetic Peptides: Studies have highlighted differences between the natural ACTH(4-10) sequence and synthetic analogs. A synthetic version of ACTH(4-10) showed a limited ability to increase respiration in brown adipocytes, whereas the natural fragment was inactive.[1] This points to the potential for optimizing the peptide structure to enhance its lipolytic and thermogenic properties.

Logical_Relationship Figure 3: Structure-Activity Relationship Synopsis cluster_peptides Peptides cluster_effects Biological Effects ACTH_full Full-Length ACTH (1-39) Steroidogenesis Adrenal Steroidogenesis ACTH_full->Steroidogenesis Strong Lipolysis_WAT Lipolysis (WAT) ACTH_full->Lipolysis_WAT Strong Thermo_BAT Thermogenesis (BAT) ACTH_full->Thermo_BAT Strong ACTH_24 ACTH (1-24) ACTH_24->Steroidogenesis Strong ACTH_24->Lipolysis_WAT Strong ACTH_10 Natural ACTH (4-10) ACTH_10->Steroidogenesis Inactive ACTH_10->Lipolysis_WAT Moderate (in humans) ACTH_10->Thermo_BAT Inactive Gene_Exp Ucp1 Gene Expression (BAT) ACTH_10->Gene_Exp Active

Caption: Structure-Activity Relationship Synopsis

Conclusion for Drug Development

The ACTH(4-10) peptide fragment represents an intriguing lead for the development of therapeutics targeting obesity and metabolic disorders. The potent fat-reducing effects observed in human studies are promising. However, the disparity between human and rodent data, as well as the differential effects on white versus brown adipose tissue, underscores the need for further research. Key areas for future investigation include elucidating the precise central nervous system mechanisms, exploring the structure-activity relationship of synthetic analogs to enhance potency and tissue specificity, and clarifying the downstream signaling events that distinguish gene expression from acute metabolic activation in brown adipocytes. For drug development professionals, optimizing the peptide sequence to selectively activate peripheral lipolysis or central energy expenditure pathways, while avoiding adrenal stimulation, remains a critical challenge and a significant opportunity.

References

Pharmacological Profile of Adrenocorticotropic Hormone (4-10): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adrenocorticotropic hormone (4-10) [ACTH (4-10)] is a heptapeptide (B1575542) fragment of the full-length adrenocorticotropic hormone, with the amino acid sequence Met-Glu-His-Phe-Arg-Trp-Gly.[1][2] Unlike its parent molecule, ACTH (4-10) is devoid of the significant steroidogenic activity associated with the stimulation of the adrenal cortex.[1] Instead, it represents the core sequence of all melanocortins and exhibits a distinct pharmacological profile, primarily characterized by its neurological, metabolic, and immunomodulatory effects.[3][4] This document provides a comprehensive overview of the pharmacological properties of ACTH (4-10), intended for researchers, scientists, and professionals in drug development.

Pharmacodynamics

The pharmacodynamic actions of ACTH (4-10) are mediated primarily through its interaction with the melanocortin receptor system.

Mechanism of Action and Receptor Binding

ACTH (4-10) functions as an agonist at melanocortin receptors (MCRs), which are a family of G-protein coupled receptors.[5][6] It is reported to be a potent agonist of the melanocortin 4 receptor (MC4R).[3][7] The full ACTH molecule binds to all five MCRs, though its primary role in steroidogenesis is mediated by MC2R.[4][8] As a core melanocortin sequence, ACTH (4-10) interacts with several of these receptors to elicit its effects, which are independent of glucocorticoid release.[4] The binding to these receptors, particularly in the central nervous system, is responsible for its diverse biological activities.[5][8]

Signaling Pathways

Upon binding to melanocortin receptors like MC4R, ACTH (4-10) initiates a cascade of intracellular signaling events. As these are G-protein coupled receptors, binding leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[5][9] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the modulation of cellular functions, including gene expression.[9][10] In the context of neuroprotection, this pathway is believed to be a primary mechanism of action.[5] Additionally, studies on stabilized analogues suggest the involvement of other pro-survival pathways such as NF-κB and NRF2.[5]

ACTH410 ACTH (4-10) MC4R Melanocortin 4 Receptor (MC4R) (G-protein coupled receptor) ACTH410->MC4R Binds G_Protein G-Protein MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Modulation of Cellular Functions (e.g., Neuroprotection, Anti-inflammation) PKA->CellularResponse Phosphorylates Targets

Caption: ACTH (4-10) primary signaling pathway via MC4R activation.
Pharmacological Effects

ACTH (4-10) exerts a wide range of effects across different physiological systems.

1. Neurological Effects:

  • Neuroprotection: The peptide and its analogues, such as Semax, have demonstrated significant neuroprotective effects in models of neuronal injury, including ischemic stroke and glutamate (B1630785) excitotoxicity.[5][11]

  • Nootropic Properties: ACTH (4-10) is known to facilitate learning, improve short-term memory consolidation, and promote memory retrieval.[2]

  • Attention: It acts as a potent modulator of attention in humans.[12] Intravenous administration of 1 mg of ACTH (4-10) was found to diminish the Nd component of event-related potentials, an indicator of selective attention, with the effect peaking around 30 minutes post-administration and lasting less than 90 minutes.[12]

  • Neurotransmitter Systems: Analogues of ACTH (4-10) have been shown to activate dopaminergic and serotoninergic brain systems in rodents.[13]

  • Neurotrophic Factor Expression: The analogue Semax increases the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB in the rat hippocampus, which may underlie its cognitive effects.[14][15]

2. Anti-inflammatory and Immunomodulatory Effects:

  • ACTH (4-10) and its analogues exhibit anti-inflammatory properties.[14][16] In models of spinal cord injury, the analogue ACTH (4-10)Pro8-Gly9-Pro10 was shown to increase the expression of anti-inflammatory cytokines like IL-4, IL-10, and IL-13, while decreasing pro-inflammatory cytokines such as IL-6 and IL-8.[11][17][18] These effects are thought to be mediated through melanocortin receptors on immune cells.[4][6]

3. Cardiovascular Effects:

  • Intravenous administration of ACTH (4-10) in rats has been shown to have pressor (blood pressure increasing) and cardioaccelerator (heart rate increasing) actions.[19][20] These effects appear to be mediated by the release of catecholamines.[21]

  • At lower doses (e.g., 7 nmol/kg i.v. in rats), it exhibits natriuretic (sodium excretion promoting) activity.[19][20]

4. Metabolic Effects:

  • Intranasal application of ACTH (4-10) in humans can cause lipolysis in white adipose tissue.[3]

  • A six-week treatment with intranasal MSH/ACTH (4-10) led to a significant decrease in total body fat and body weight in human subjects.[22]

5. Neuromuscular Effects:

  • In vitro studies on the mouse neuromuscular junction showed that ACTH (4-10) at concentrations of 50 nM and 1 µM increased the quantal content of the endplate potential, indicating a presynaptic action that enhances neurotransmitter release.[23]

6. Effects on Corticosterone (B1669441) Receptors:

  • In hypophysectomized rats, replacement therapy with ACTH (4-10) was found to specifically reduce the number of corticosterone receptor sites in the hippocampus.[24]

Pharmacokinetics

The pharmacokinetic profile of ACTH (4-10) has been studied in humans following various routes of administration.

ParameterRouteDoseValueSpeciesCitation
Half-life (α-phase) IV Bolus125 µg/kg0.39 ± 0.05 minHuman[25]
Half-life (β-phase) IV Bolus125 µg/kg3.84 ± 1.5 minHuman[25]
Steady-State Plasma Level IV Infusion125 µg/kg0.74 - 5.06 ng/mlHuman[25]
Maximal Bioavailability Intranasal125 µg/kg7.6%Human[25]
CSF Penetration Intranasal10 mgPeak at 10-30 minHuman[22]

Following an intravenous bolus injection in healthy male volunteers, plasma levels of ACTH (4-10) declined rapidly in a biexponential manner.[25] The peptide demonstrates the ability to enter the cerebral spinal fluid (CSF) after intranasal administration, with CSF concentrations increasing significantly while serum levels remain largely unchanged, suggesting a direct pathway to the central nervous system.[3][22] However, the systemic absorption of intact ACTH (4-10) after intranasal spray is low and variable.[25]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacological studies on ACTH (4-10).

In Vivo Neuroprotection Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

This protocol is widely used to mimic ischemic stroke and evaluate the efficacy of neuroprotective agents like ACTH (4-10) analogues.[5]

  • Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley).

  • Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

  • Occlusion: The middle cerebral artery is occluded by inserting a nylon monofilament through the external carotid artery to the origin of the MCA.

  • Ischemia & Reperfusion: The filament is kept in place for a defined period (e.g., 90 minutes) to induce ischemia, after which it is withdrawn to allow for reperfusion.[5]

  • Peptide Administration: The ACTH (4-10) analogue (e.g., Semax) is dissolved in saline and administered, typically intraperitoneally or intranasally, at specified doses (e.g., 100 µg/kg) and time points post-occlusion.[5] Control animals receive saline.

  • Outcome Measures: At a predetermined time point (e.g., 24 hours post-tMCAO), brains are harvested for histological analysis (e.g., cresyl violet staining) to assess infarct volume and neuronal survival.[5]

Start Select Adult Male Rats Anesthesia Induce Anesthesia Start->Anesthesia Surgery Surgical Procedure: Occlude Middle Cerebral Artery (MCA) Anesthesia->Surgery Ischemia Maintain Occlusion (e.g., 90 minutes) Surgery->Ischemia Reperfusion Withdraw Filament to Allow Reperfusion Ischemia->Reperfusion Treatment Administer ACTH (4-10) Analogue or Saline (Control) Reperfusion->Treatment Wait Post-operative Care (e.g., 24 hours) Treatment->Wait Harvest Harvest Brain Tissue Wait->Harvest Analysis Histological Analysis: Assess Infarct Volume & Neuronal Survival Harvest->Analysis End End Analysis->End

Caption: Experimental workflow for the in vivo tMCAO model.
In Vitro Neurotoxicity and Protection Assay (MTT Assay)

This assay is used to assess the ability of ACTH (4-10) or its analogues to protect neuronal cells from toxin-induced cell death.[5]

  • Cell Culture: Neuronal cells (e.g., primary cortical neurons or a cell line like SH-SY5Y) are plated in 96-well plates and allowed to adhere.

  • Induction of Neurotoxicity: Cells are exposed to a neurotoxin to induce oxidative stress or excitotoxicity. Examples include hydrogen peroxide (H₂O₂), tert-Butyl hydroperoxide (tBH), or glutamate.[5]

  • Peptide Treatment: The ACTH (4-10) analogue is co-administered with the neurotoxin at a range of concentrations.[5] Control wells include cells only, cells with toxin only, and cells with peptide only.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours) at 37°C.

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[5]

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is calculated as a percentage relative to the untreated control cells.[5]

Start Plate Neuronal Cells in 96-well plate Treatment Add Neurotoxin and/or ACTH (4-10) Analogue Start->Treatment Incubate1 Incubate (e.g., 24 hours at 37°C) Treatment->Incubate1 AddMTT Add MTT Solution to each well Incubate1->AddMTT Incubate2 Incubate (3-4 hours at 37°C) AddMTT->Incubate2 Solubilize Remove Medium & Add Solubilization Solution (e.g., DMSO) Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analysis Calculate Cell Viability (% of Control) Read->Analysis End End Analysis->End

References

The Intricate Dance of Neuropeptides: A Technical Guide to the Interactions of ACTH (4-10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a multifaceted peptide hormone primarily known for its role in the hypothalamic-pituitary-adrenal (HPA) axis, where it stimulates the adrenal cortex to produce corticosteroids. However, fragments of ACTH, particularly ACTH (4-10), are devoid of significant steroidogenic activity but possess potent neurotropic and behavioral effects. These smaller peptides exert their influence by directly modulating neuronal activity within the central nervous system. Their interactions with other key neuropeptides, such as endorphins, enkephalins, vasopressin, and oxytocin (B344502), create a complex regulatory network that fine-tunes a wide array of physiological and behavioral processes, including learning, memory, attention, and the stress response. This technical guide provides an in-depth exploration of the known interactions between ACTH (4-10) and other neuropeptides, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Neuropeptide Interactions

The functional outcomes of ACTH (4-10) and its interactions with other neuropeptides are often dose-dependent and can be quantified through various in vivo and in vitro assays. The following tables summarize key quantitative findings from the scientific literature.

Neuropeptide InteractionSpecies/ModelAssayKey Quantitative FindingReference
ACTH (4-10) & Vasopressin RatPassive AvoidanceACTH (4-10) (50 µ g/rat , SC) increased avoidance latency at 24h but not 48h.[1][1]
RatPassive AvoidanceAnti-vasopressin serum (ICV) induced deficits in passive avoidance. SC injection of MSH/ACTH (4-10) reversed this deficit when the serum was given before retention.[2][2]
ACTH & Vasopressin HumanACTH ReleaseArginine vasopressin (AVP) (10 U, IM) and ovine corticotropin-releasing factor (oCRF) (1 µg/kg, IV) individually increased peak plasma IR-ACTH to 25 ± 6.6 and 33 ± 4.6 pg/ml, respectively. Simultaneous administration resulted in a fourfold potentiation, with peak IR-ACTH of 132 ± 11 pg/ml.[3][3]
HumanACTH ReleaseIntravenous administration of arginine vasopressin showed a dose-related increase in ACTH secretion. A greater ACTH response was observed in the morning compared to the evening.[4][5][4][5]
ACTH & Oxytocin Rat (in vitro)ACTH ReleaseOxytocin (OT) stimulated ACTH release at concentrations as low as 1 nM, with a dose-response relationship up to 10 µM.[6][7][6][7]
Rat (in vitro)ACTH ReleaseCombinations of a constant amount of CRF (0.1 nM) with increasing concentrations of OT exerted a synergistic effect on ACTH release. In contrast, OT combined with AVP (0.5 nM) produced an additive effect.[6][6]
RatACTH ReleaseIntravenous injection of 10 µg OT lowered plasma ACTH levels by about 35%.[8][8]
HumanACTH ReleaseOT administration (2 IU IV bolus followed by 111 mIU/min infusion) did not significantly influence basal, AVP, or CRF-induced ACTH-cortisol release but inhibited the potentiating effect of AVP on CRF-stimulated ACTH-cortisol release.[9][10][9][10]
ACTH & Enkephalins HumanACTH ReleasePretreatment with the Met-enkephalin (B1676343) analog FK 33-824 (0.5 mg, i.m.) completely antagonized the significant plasma ACTH increase induced by lysine-vasopressin (LVP) (5 IU, i.m.).[11][12][13][11][12][13]
PeptideReceptorKi (nM)Reference
ACTH(1-39)MC12.95 ± 1.03[14]
ACTH(1-39)MC3>1000[14]
ACTH(1-39)MC4>1000[14]
ACTH(1-39)MC5>1000[14]
α-MSHMC10.23 ± 0.05[14]
α-MSHMC3108 ± 20[14]
α-MSHMC44.6 ± 0.7[14]
α-MSHMC511.2 ± 1.2[14]
ACTH(4-10)MC4Agonist[15]

Signaling Pathways

The interactions of ACTH (4-10) with other neuropeptides are mediated by complex signaling cascades. ACTH and its fragments primarily interact with melanocortin receptors (MCRs), a family of G protein-coupled receptors (GPCRs). The MC3 and MC4 receptors are predominantly expressed in the brain and are the likely targets for the neurotropic effects of ACTH (4-10).

Activation of these receptors typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression.

Furthermore, neuropeptide receptor activation can also modulate intracellular calcium levels. For instance, oxytocin has been shown to evoke ACTH release by mobilizing calcium from intracellular stores.[6] These signaling pathways can be modulated by other neuropeptides, leading to synergistic or inhibitory effects.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH(4-10) ACTH(4-10) MC4R MC4R ACTH(4-10)->MC4R Binds Other Neuropeptides Other Neuropeptides Other_Receptor Other Neuropeptide Receptor Other Neuropeptides->Other_Receptor Binds G_protein G Protein MC4R->G_protein Activates Other_Receptor->G_protein Modulates Ca2 [Ca²⁺]i Other_Receptor->Ca2 Modulates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuronal_Activity Neuronal Activity Ca2->Neuronal_Activity Gene_Expression Gene Expression CREB->Gene_Expression Gene_Expression->Neuronal_Activity Alters

Caption: Simplified signaling pathway of ACTH (4-10) and its modulation by other neuropeptides. Max Width: 760px.

Experimental Protocols

The study of neuropeptide interactions requires a diverse array of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited in this guide.

In Vivo Behavioral Assay: Passive Avoidance Task

Objective: To assess the effects of neuropeptides on learning and memory.

Materials:

  • Male Wistar rats (250-300g)

  • Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, connected by a guillotine door; the dark chamber has an electrified grid floor)

  • Neuropeptides (e.g., ACTH (4-10), DG-AVP) and vehicle (saline)

  • Subcutaneous injection supplies

Procedure:

  • Habituation: On day 1, place each rat in the light compartment of the apparatus and allow it to explore for 5 minutes.

  • Training (Learning Trial): On day 2, place the rat in the light compartment. Once the rat enters the dark compartment, close the guillotine door and deliver a mild footshock (e.g., 0.15 mA for 3 seconds).[1]

  • Treatment: Immediately after the learning trial or at a specified time before the retention test, administer the neuropeptide or vehicle via subcutaneous injection.

  • Retention Test: 24 and 48 hours after the learning trial, place the rat back in the light compartment and measure the latency to enter the dark compartment (step-through latency). An increased latency is interpreted as improved memory of the aversive experience.

In Vitro Assay: Measurement of ACTH Release from Pituitary Cells

Objective: To quantify the direct effects of neuropeptides on ACTH secretion from anterior pituitary cells.

Materials:

  • Primary cultures of rat anterior pituitary cells

  • Superfusion system

  • Neuropeptides (e.g., Oxytocin, CRF, AVP)

  • Radioimmunoassay (RIA) kit for ACTH

Procedure:

  • Cell Culture: Prepare primary cultures of anterior pituitary cells from adult male rats.

  • Superfusion: Place the cultured cells in a superfusion chamber and perfuse with a buffered medium.

  • Stimulation: Introduce pulses of neuropeptides (e.g., OT, CRF, AVP, alone or in combination) at known concentrations into the superfusion medium.

  • Fraction Collection: Collect the superfusate in timed fractions.

  • Quantification: Measure the concentration of ACTH in each fraction using a specific radioimmunoassay.[6][16][17][18][19][20]

Cellular Assay: Intracellular Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium concentration in response to neuropeptide application.

Materials:

  • Cultured neurons or brain slices

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)[6][21]

  • Fluorescence microscope with an imaging system

  • Perfusion system

  • Neuropeptides of interest

Procedure:

  • Loading: Incubate the cells or brain slices with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The AM ester form allows the dye to cross the cell membrane.

  • De-esterification: Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

  • Imaging: Mount the loaded cells/slices on a fluorescence microscope. Excite the dye at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measure the ratio of the emitted fluorescence. This ratio is proportional to the intracellular calcium concentration.

  • Stimulation: Perfuse the cells/slices with a control buffer and then with a buffer containing the neuropeptide of interest.

  • Data Analysis: Record the changes in the fluorescence ratio over time to determine the effect of the neuropeptide on intracellular calcium levels.[21]

Experimental_Workflow_Calcium_Imaging start Start cell_prep Prepare Cultured Neurons or Brain Slices start->cell_prep loading Load with Calcium-Sensitive Fluorescent Dye (e.g., Fura-2 AM) cell_prep->loading imaging_setup Mount on Fluorescence Microscope loading->imaging_setup baseline Record Baseline Fluorescence Ratio imaging_setup->baseline stimulation Perfuse with Neuropeptide baseline->stimulation recording Record Changes in Fluorescence Ratio stimulation->recording analysis Analyze Data to Determine [Ca²⁺]i Changes recording->analysis end End analysis->end

Caption: General workflow for intracellular calcium imaging experiments. Max Width: 760px.

Conclusion

The interactions between ACTH (4-10) and other neuropeptides form a sophisticated network that plays a crucial role in regulating higher-order brain functions. Understanding these intricate relationships at a quantitative and mechanistic level is paramount for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to unravel the complexities of neuropeptide signaling and harness its therapeutic potential. Further research is warranted to fully elucidate the binding kinetics, dose-response relationships, and downstream signaling consequences of these multifaceted interactions.

References

Methodological & Application

Application Notes and Protocols for Intranasal Administration of ACTH(4-10) in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) fragment 4-10 (ACTH(4-10)) is a neuropeptide that has garnered significant interest for its neuroprotective and nootropic effects, independent of the hormonal actions of the full ACTH molecule. Intranasal administration presents a non-invasive method to deliver therapeutics directly to the central nervous system (CNS), bypassing the blood-brain barrier. This document provides detailed protocols and application notes for the intranasal administration of ACTH(4-10) and its synthetic analogs to rodents, based on findings from preclinical research. The primary applications highlighted in the literature involve models of spinal cord injury (SCI), neurodegenerative conditions, and behavioral studies.

Data Presentation

The following tables summarize quantitative data from various studies involving the intranasal administration of ACTH(4-10) and its analogs in rodents.

Table 1: Dosages and Formulations of Intranasally Administered ACTH(4-10) Analogs in Rodents

Rodent SpeciesStrainCompoundDosageVehicleApplicationReference
RatSprague DawleyACTH(4-10)Pro⁸-Gly⁹-Pro¹⁰300 mcg/kg0.9% NaClSpinal Cord Injury[1][2][3][4]
MouseWistarACTH(4-10)ProGlyPro250 mcg/kg0.1% solutionSpinal Cord Injury[5]
RatWhite RatsSemax (ACTH(4-10) analog)0.2 mg/kgNot SpecifiedMPTP-induced Neurotoxicity[6]
RatWhite RatsSemax (ACTH(4-10) analog)50 µg/kgNot SpecifiedNeonatal Isolation Stress[7][8]

Table 2: Experimental Parameters for Intranasal Administration

ParameterMouseRatNotesReference
Max Total Volume 20-50 µL20-100 µLAdminister in small droplets to avoid drainage into the lungs.[1][9]
Volume per Nostril 10-25 µL10-50 µLDivide the total volume between nostrils.[1][9]
Droplet Size 3-4 µL6-10 µLAdminister droplets sequentially, allowing time for inhalation.[9]
Anesthesia Recommended (Inhalation: Isoflurane (B1672236)/Sevoflurane)Recommended (Inhalation: Isoflurane/Sevoflurane)Anesthesia aids in precise delivery and prevents sneezing. Awake protocols are possible with proper acclimation.[10][11][12][13]
Animal Position Supine (anesthetized) or head parallel to the floor (awake)Supine (anesthetized) or head parallel to the floor (awake)Supine position in anesthetized animals may enhance CNS delivery.[6][9]

Experimental Protocols

Protocol 1: Preparation of ACTH(4-10) Solution for Intranasal Administration

This protocol describes the preparation of a basic formulation of ACTH(4-10) for intranasal delivery. Synthetic, more stable analogs like ACTH(4-10)Pro⁸-Gly⁹-Pro¹⁰ (Semax) are often used in research.[14]

Materials:

  • ACTH(4-10) peptide or analog (lyophilized powder)

  • Sterile 0.9% saline or sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required amount of ACTH(4-10) based on the desired final concentration and the total volume needed for the experiment.

  • Weigh the lyophilized peptide in a sterile microcentrifuge tube.

  • Reconstitute the peptide with the appropriate volume of sterile 0.9% saline or PBS to achieve the desired final concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of peptide in 1 mL of vehicle.

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • If not for immediate use, aliquot the solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw the required aliquot. Keep the solution on ice.

Protocol 2: Intranasal Administration to Anesthetized Rodents

This method is recommended for precise delivery and to minimize stress and variability.[3][11][13]

Materials:

  • Prepared ACTH(4-10) solution

  • Anesthesia machine with isoflurane or sevoflurane

  • Nose cone for the appropriate rodent size

  • Calibrated micropipette with sterile tips

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rodent using an inhalation anesthetic (e.g., 2-4% isoflurane for induction, 1-2% for maintenance). Confirm the appropriate level of anesthesia by the loss of the pedal withdrawal reflex.

  • Place the animal in a supine position on a heating pad to maintain body temperature.[9][13]

  • Load the micropipette with the calculated volume of the ACTH(4-10) solution.

  • Position the pipette tip at the opening of one nostril.

  • Administer a small droplet (e.g., 3-6 µL) of the solution onto the naris, allowing the animal to inhale it with its natural breathing.[9] Do not insert the pipette tip into the nasal cavity to avoid injury.

  • Wait for the droplet to be fully inhaled before administering the next one.

  • Alternate between the left and right nostrils until the total volume has been administered.[9]

  • Monitor the animal's breathing throughout the procedure. If labored breathing occurs, pause the administration.

  • After the full dose is administered, maintain the animal in the supine position for a few minutes to facilitate absorption into the CNS.

  • Monitor the animal until it has fully recovered from anesthesia.

Protocol 3: Intranasal Administration to Awake Rodents

This technique is suitable for chronic dosing studies where repeated anesthesia is undesirable. This method requires a period of animal acclimation to handling to minimize stress.[6][15]

Materials:

  • Prepared ACTH(4-10) solution

  • Calibrated micropipette with sterile tips

Procedure:

  • Acclimation: For several days prior to the experiment, handle the mice or rats to accustom them to the procedure. This includes gently restraining them in the manner required for administration.[6]

  • Restraint:

    • Mice: Use a modified scruff grip. With your non-dominant hand, grip the loose skin behind the shoulder blades using your thumb and middle finger. Gently roll the mouse over so its back is in your palm, and secure the tail with your pinky finger. The head should be immobilized and held parallel to the floor.[6][15]

    • Rats: Gently restrain the rat with one hand, securing the head and preventing movement.

  • Administration:

    • With your dominant hand, use a micropipette to dispense a small droplet of the ACTH(4-10) solution at the opening of one nostril.

    • Allow the animal to inhale the droplet.

    • Administer subsequent droplets, alternating between nostrils, until the full dose is delivered.

  • Return the animal to its home cage and monitor for any adverse reactions.

Mandatory Visualizations

Signaling Pathways

Intranasal administration of ACTH(4-10) and its analogs can exert neuroprotective effects through various signaling pathways. In the CNS, ACTH(4-10) can act on melanocortin 4 receptors (MC4R).[8][16][17] Furthermore, studies have shown that ACTH(4-10) analogs can increase the expression of Brain-Derived Neurotrophic Factor (BDNF), which in turn activates its receptor, Tropomyosin receptor kinase B (TrkB).[5] The activation of TrkB triggers downstream pathways crucial for neuronal survival and plasticity.

ACTH_Signaling_Pathway ACTH ACTH(4-10) MC4R MC4R ACTH->MC4R BDNF_up ↑ BDNF Expression MC4R->BDNF_up BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K PI3K/Akt Pathway TrkB->PI3K MAPK MAPK/ERK Pathway TrkB->MAPK PLCg PLCγ Pathway TrkB->PLCg Survival Neuronal Survival Synaptic Plasticity Anti-inflammatory Effects PI3K->Survival MAPK->Survival PLCg->Survival

Caption: Signaling cascade following intranasal ACTH(4-10) administration.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo study using intranasal ACTH(4-10) in a rodent model of neurological injury.

Experimental_Workflow A Animal Acclimation B Baseline Behavioral Testing (Optional) A->B C Induction of Injury (e.g., SCI) B->C D Randomization into Treatment Groups C->D E Intranasal Administration (ACTH(4-10) or Vehicle) D->E F Chronic Dosing Period E->F G Post-treatment Behavioral Assessment F->G H Tissue Collection and Analysis G->H

Caption: General experimental workflow for rodent studies.

References

Application Note: In Vitro Cell-Based Assay for ACTH (4-10) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone derived from pro-opiomelanocortin (POMC) that plays a crucial role in the stress response by stimulating the adrenal cortex.[1] The fragment ACTH (4-10) is a smaller, seven-amino-acid peptide that lacks the steroidogenic activity of the full-length hormone but retains other biological activities, primarily through its interaction with melanocortin receptors (MCRs).[2][3] Specifically, ACTH (4-10) is an agonist for melanocortin receptor 3 (MC3R) and melanocortin receptor 4 (MC4R).[2] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, primarily couple to Gαs proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB).[6][7] Phosphorylated CREB (pCREB) then acts as a transcription factor, modulating the expression of various genes.

This application note provides detailed protocols for in vitro cell-based assays to quantify the activity of ACTH (4-10) by measuring two key downstream signaling events: cAMP production and CREB phosphorylation. These assays are essential tools for studying the pharmacology of ACTH (4-10) and for the screening and characterization of novel compounds targeting melanocortin receptors.

Signaling Pathway

The activation of melanocortin receptors by ACTH (4-10) initiates a well-characterized signaling cascade. The peptide binds to the extracellular domain of the MC3R or MC4R, inducing a conformational change that activates the associated Gαs protein. This leads to the production of the second messenger cAMP and subsequent downstream signaling events culminating in gene transcription.

ACTH_Signaling_Pathway ACTH (4-10) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH(4-10) ACTH(4-10) MCR MC3R / MC4R ACTH(4-10)->MCR Binds to G_Protein Gαs MCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB (Ser133) CREB->pCREB Becomes CRE cAMP Response Element (CRE) pCREB->CRE Binds to Gene_Transcription Gene Transcription CRE->Gene_Transcription Initiates

Caption: Signaling pathway of ACTH (4-10) via melanocortin receptors.

Experimental Protocols

Two primary assays for quantifying the in vitro activity of ACTH (4-10) are the cAMP accumulation assay and the CREB phosphorylation assay. The general workflow for these cell-based assays is outlined below.

Experimental_Workflow General Experimental Workflow Start Start Cell_Culture Culture cells expressing MC3R or MC4R Start->Cell_Culture Plating Seed cells into 96-well plates Cell_Culture->Plating Incubation1 Incubate for 24-48 hours Plating->Incubation1 Starvation Serum-starve cells (optional, for pCREB assay) Incubation1->Starvation Treatment Treat cells with ACTH (4-10) or test compounds Starvation->Treatment Incubation2 Incubate for a specified time Treatment->Incubation2 Lysis Lyse cells Incubation2->Lysis Assay Perform Assay Lysis->Assay cAMP_Assay cAMP Accumulation Assay (e.g., HTRF, ELISA) Assay->cAMP_Assay cAMP pCREB_Assay CREB Phosphorylation Assay (e.g., ELISA, Western Blot) Assay->pCREB_Assay pCREB Data_Acquisition Read plate (Luminescence, Fluorescence, or Absorbance) cAMP_Assay->Data_Acquisition pCREB_Assay->Data_Acquisition Data_Analysis Analyze data and generate dose-response curves Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for in vitro cell-based assays.

Protocol 1: cAMP Accumulation Assay (HTRF-Based)

This protocol is adapted from commercially available HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kits.

Materials:

  • Cells stably or transiently expressing the human melanocortin receptor of interest (e.g., HEK293-hMC4R).

  • Cell culture medium (e.g., DMEM) with 10% FBS and appropriate selection antibiotics.

  • Phosphate-Buffered Saline (PBS).

  • Assay buffer (typically provided in the kit).

  • ACTH (4-10) and other test compounds.

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

  • 384-well white, low-volume microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Culture and Plating:

    • Culture cells in T75 flasks until they reach 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired concentration (e.g., 1 x 10^6 cells/mL).

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of ACTH (4-10) and test compounds in assay buffer at 4x the final desired concentration.

    • Add 5 µL of the compound dilutions to the respective wells.

    • For the negative control, add 5 µL of assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions by diluting cAMP-d2 and anti-cAMP-cryptate in the lysis buffer provided.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP-cryptate solution to each well.

  • Final Incubation and Plate Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the compound concentration to generate a dose-response curve.

    • Determine the EC50 value using a non-linear regression analysis (four-parameter logistic fit).

Protocol 2: CREB Phosphorylation Assay (ELISA-Based)

This protocol is based on commercially available phospho-CREB (Ser133) ELISA kits.

Materials:

  • Cells stably or transiently expressing the human melanocortin receptor of interest.

  • Cell culture medium with 10% FBS.

  • Serum-free medium.

  • PBS.

  • Lysis buffer (provided in the kit or a suitable alternative like RIPA buffer with protease and phosphatase inhibitors).

  • Phospho-CREB (Ser133) ELISA kit (containing a pre-coated plate, detection antibody, HRP-conjugated secondary antibody, substrate, and stop solution).

  • 96-well clear microplates for cell culture.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Culture and Plating:

    • Seed cells into a 96-well plate at a density of 50,000 - 100,000 cells per well and culture overnight.

  • Serum Starvation:

    • The following day, replace the culture medium with serum-free medium and incubate for at least 4 hours to reduce basal CREB phosphorylation.

  • Compound Treatment:

    • Prepare dilutions of ACTH (4-10) and test compounds in serum-free medium.

    • Aspirate the starvation medium and add the compound dilutions to the cells.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the treatment medium and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes with gentle agitation.

  • ELISA:

    • Transfer the cell lysates to the phospho-CREB ELISA plate.

    • Follow the kit manufacturer's instructions for incubation with detection and secondary antibodies, washing steps, substrate addition, and stopping the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Plot the absorbance against the log of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 value using non-linear regression.

Data Presentation

The potency of ACTH (4-10) and related melanocortin peptides can be summarized and compared using their half-maximal effective concentration (EC50) values obtained from dose-response curves.

CompoundReceptorAssay TypeCell LineEC50 (nM)Reference
ACTH (4-10)Human MC3RcAMPRecombinant23[2]
ACTH (4-10)Human MC4RcAMPRecombinant330[2]
ACTH (1-39)Human MC2RcAMPY11.22[8]
ACTH (1-39)Chicken MC3RLuciferase ReporterCHO4.29[9]
ACTH (1-39)Chicken MC4RLuciferase ReporterCHO5.34[9]
α-MSHChicken MC3RLuciferase ReporterCHO3.59[9]
α-MSHChicken MC4RLuciferase ReporterCHO4.01[9]

Conclusion

The in vitro cell-based assays described in this application note provide robust and quantitative methods for assessing the activity of ACTH (4-10) and other melanocortin receptor ligands. By measuring downstream signaling events such as cAMP accumulation and CREB phosphorylation, researchers can effectively determine the potency and efficacy of these compounds. These protocols are readily adaptable for high-throughput screening, making them valuable tools in drug discovery and for elucidating the complex biology of the melanocortin system.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for utilizing Adrenocorticotropic Hormone (4-10) [ACTH (4-10)] and its stabilized analogue, Semax, in neuroprotection research. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate informed decisions in the development of novel neuroprotective therapeutics.

Data Presentation: Recommended Dosages

The following tables summarize the effective dosages and concentrations of ACTH (4-10) and its analogue Semax, as reported in various in vivo and in vitro neuroprotection studies.

Table 1: In Vivo Dosages for Neuroprotection

Peptide/AnalogueAnimal ModelInjury ModelDosageAdministration RouteKey Findings
Semax (ACTH(4-10) analogue)Rat (Wistar)Transient Middle Cerebral Artery Occlusion (tMCAO)100 µg/kgIntraperitonealEnhanced neuronal survival.[1]
Semax (ACTH(4-10) analogue)RatPhotothrombotic Stroke250 µg/kg daily for 6 daysIntranasalReduced infarction size and improved cognitive performance.
ACTH (4-10) ProGlyProMouse (Wistar)Spinal Cord Injury50-250 mcg/kgNot specifiedSignificantly increased Brain-Derived Neurotrophic Factor (BDNF) in the frontal lobe.[2]
ACTH (4-10) ProGlyProMouse (Wistar)Spinal Cord Injury250 mcg/kgNasal drop (0.1% solution)Improved motor function recovery.[2]
Semax (ACTH(4-10) analogue)RatMPTP-induced Parkinsonism0.2 mg/kgIntranasalDecreased the severity of behavioral disturbances.
Semax (ACTH(4-10) analogue)RatIschemic Stroke50 µg/kgIntranasalIncreased BDNF protein levels and TrkB receptor phosphorylation in the hippocampus.[3][4]

Table 2: In Vitro Concentrations for Neuroprotection

Peptide/AnalogueCell LineInjury ModelConcentrationKey Findings
Semax (ACTH(4-10) analogue)Primary cultures of rat basal forebrain neuronsNot specified (survival study)100 nMIncreased survival of cholinergic neurons by 1.5-1.7 fold and stimulated choline (B1196258) acetyltransferase activity.[5]
Semax (ACTH(4-10) analogue)Primary cultures of rat basal forebrain neuronsNot specified (proliferation study)1 nM - 10 µMDid not affect the proliferation of glial cells.[5]
ACTH(6-9)PGPSH-SY5Y (human neuroblastoma)Oxidative Stress (H₂O₂, tBH, KCN)0.01 - 100 µMDose-dependently protected cells from neurotoxin-induced cell death.[1]
Semax (ACTH(4-10) analogue)Glial cells from newborn rat basal forebrainNot specified10 µMIncreased mRNA levels of BDNF and Nerve Growth Factor (NGF).[6]

Signaling Pathways

The neuroprotective effects of ACTH (4-10) and its analogues are mediated through the activation of several key signaling pathways, primarily initiated by binding to melanocortin receptors, particularly the melanocortin 4 receptor (MC4R).[7][8] This interaction triggers a cascade of intracellular events aimed at promoting cell survival and reducing inflammation.

A central mechanism involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tyrosine kinase receptor B (TrkB).[3][4][9][10][11] Activation of the BDNF/TrkB signaling pathway is a potent driver of neuroprotection, promoting neuronal survival, growth, and synaptic plasticity.[3][4][10][11]

Additionally, ACTH (4-10) analogues have been shown to modulate the cAMP signaling pathway, neuroactive ligand-receptor interactions, and calcium signaling to counteract the detrimental effects of neuronal injury.[1] In some contexts, the activation of pro-survival pathways such as NF-κB and the antioxidant response pathway mediated by NRF2 have also been observed.[12][13][14]

ACTH (4-10) Signaling Pathway for Neuroprotection ACTH ACTH (4-10) / Semax MCR Melanocortin Receptor (e.g., MC4R) ACTH->MCR GPCR G-protein Coupled Receptor Signaling MCR->GPCR cAMP cAMP Signaling Pathway GPCR->cAMP NLR Neuroactive Ligand-Receptor Interaction GPCR->NLR Ca_Signal Calcium Signaling Modulation GPCR->Ca_Signal Nrf2 NRF2 Pathway (Antioxidant Response) GPCR->Nrf2 NFkB NF-κB Pathway (Pro-survival) GPCR->NFkB BDNF_TrkB BDNF / TrkB Upregulation & Activation cAMP->BDNF_TrkB ProSurvival Pro-survival Pathways (e.g., PI3K/Akt, MAPK/ERK) BDNF_TrkB->ProSurvival Neuroprotection Neuroprotection (Neuronal Survival, Anti-apoptosis, Anti-inflammatory Effects) ProSurvival->Neuroprotection NLR->Neuroprotection Ca_Signal->Neuroprotection Nrf2->Neuroprotection NFkB->Neuroprotection

Caption: ACTH (4-10) Signaling Cascade for Neuroprotection.

Experimental Protocols

Detailed methodologies for key experiments cited in neuroprotection studies involving ACTH (4-10) and its analogues are provided below.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This model is widely used to mimic ischemic stroke.

  • Animal Model: Adult male Wistar or Sprague-Dawley rats (250-300g) are commonly used.

  • Anesthesia: Anesthesia is induced with 3-4% isoflurane (B1672236) and maintained with 1.5-2% isoflurane in a mixture of nitrous oxide and oxygen.

  • Surgical Procedure:

    • A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and transected.

    • A nylon monofilament (e.g., 4-0) with a blunted tip is introduced into the ICA through the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion:

    • The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia.

    • Reperfusion is achieved by withdrawing the filament.

  • Peptide Administration:

    • ACTH (4-10) or its analogue is dissolved in sterile saline.

    • The peptide is administered, for example, intraperitoneally at a dose of 100 µg/kg at specified time points post-occlusion (e.g., 1.5, 2.5, and 6.5 hours).[1] Control animals receive saline injections.

  • Outcome Measures (e.g., at 24 hours post-tMCAO):

    • Histological Analysis: Brains are harvested, sectioned, and stained (e.g., with cresyl violet or 2,3,5-triphenyltetrazolium chloride - TTC) to assess infarct volume and neuronal morphology.

    • Behavioral Tests: Neurological deficits are assessed using scoring systems (e.g., Bederson or Longa scales).

Experimental Workflow for tMCAO Neuroprotection Study AnimalPrep Animal Preparation (Rat, 250-300g) Anesthesia Anesthesia (Isoflurane) AnimalPrep->Anesthesia Surgery tMCAO Surgery (Filament Occlusion of MCA) Anesthesia->Surgery Ischemia Ischemia (e.g., 90 minutes) Surgery->Ischemia Reperfusion Reperfusion (Filament Withdrawal) Ischemia->Reperfusion Treatment Peptide Administration (e.g., ACTH (4-10) or Saline) Reperfusion->Treatment PostOp Post-operative Monitoring (24 hours) Treatment->PostOp Outcomes Outcome Assessment PostOp->Outcomes Histology Histology (Infarct Volume) Outcomes->Histology Behavior Behavioral Tests (Neurological Deficit Score) Outcomes->Behavior

References

Application Notes and Protocols: Dissolution and Storage of ACTH (4-10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper dissolution and storage of Adrenocorticotropic Hormone (4-10) (ACTH (4-10)) to ensure its stability and efficacy in experimental settings. ACTH (4-10) is a heptapeptide (B1575542) fragment of ACTH with the sequence Met-Glu-His-Phe-Arg-Trp-Gly.[1][2] It acts as an agonist for melanocortin receptors, primarily MC3R and MC4R, and is utilized in neurological and metabolic research.[1][3][4]

Data Presentation

Table 1: Solubility of ACTH (4-10)
SolventConcentrationNotes
Water Up to 1-2 mg/mL[2][3]Recommended for most in vitro applications.
DMSO 25-55 mg/mL[1][4][5]May require sonication to fully dissolve.[1][4]
Acetonitrile Recommended for higher concentrationsUse if solubility in water is insufficient.[2]
0.9% Saline 1 µg/µL (for 1µg dose)[6]Suitable for in vivo preparations.[6]
Table 2: Storage Conditions for Lyophilized ACTH (4-10) Powder
Storage TemperatureDurationImportant Considerations
-20°C 1 to ≥ 4 years[1][3][4][7]Keep sealed, protected from light and moisture.[1][2]
-80°C Up to 2 years[1]Optimal for long-term storage.
0-5°C Up to 6 months[8]Suitable for short-term storage.
Table 3: Storage Conditions for Reconstituted ACTH (4-10) Solutions
Storage TemperatureDurationImportant Considerations
-20°C 1 to 3 months[1][8]Aliquot to avoid freeze-thaw cycles.[1][8]
-80°C 6 to 12 months[1][4]Recommended for long-term storage of stock solutions.
+4°C Up to 5 days[8]For short-term use after reconstitution.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized ACTH (4-10)

This protocol outlines the steps for reconstituting lyophilized ACTH (4-10) to prepare a stock solution.

Materials:

  • Lyophilized ACTH (4-10) peptide

  • Sterile, high-purity water, DMSO, or other desired solvent

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-centrifugation: Before opening, briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Solvent Selection: Choose a solvent based on the desired stock concentration and downstream application (see Table 1). For cell-based assays, sterile water is often preferred. For higher concentrations, DMSO may be necessary.

  • Reconstitution:

    • Carefully add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration. For example, to make a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.

    • Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved.

  • Assisting Dissolution: If the peptide does not dissolve readily, sonication can be used to aid dissolution, particularly when using DMSO.[1][4]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in low-protein-binding tubes.[1][8]

  • Storage: Immediately store the aliquots at -20°C or -80°C as detailed in Table 3.

Protocol 2: Storage of ACTH (4-10)

Proper storage is critical for maintaining the integrity of the peptide.

Lyophilized Powder:

  • Store the vial in a desiccator at -20°C for long-term stability.[2][3]

  • The product is hygroscopic and should be protected from light and moisture.[2]

Reconstituted Solutions:

  • Long-term: For storage longer than a few days, store aliquots at -80°C for up to 6-12 months or at -20°C for 1-3 months.[1][4][8]

  • Short-term: If the solution will be used within a few days, it can be stored at 4°C for up to 5 days.[8]

  • Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1][9]

Protocol 3: Example Application - In Vitro Melanocortin Receptor Activation Assay

This protocol provides a general workflow for using an ACTH (4-10) solution in a cell-based assay to measure receptor activation.

Materials:

  • Cells expressing MC3R or MC4R

  • Appropriate cell culture medium

  • Reconstituted ACTH (4-10) stock solution (e.g., 1 mM in sterile water)

  • Assay buffer (e.g., HBSS)

  • Detection reagents (e.g., for measuring cAMP levels)

  • Multi-well assay plates

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the ACTH (4-10) stock solution.

    • Perform serial dilutions of the stock solution in the assay buffer to create a range of working concentrations. The final concentrations should bracket the known EC50 values for the target receptor (EC50 for human MC3R is 23 nM and for MC4R is 330 nM).[3]

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Wash the cells gently with assay buffer.

    • Add the prepared working solutions of ACTH (4-10) to the respective wells. Include a vehicle control (assay buffer only).

  • Incubation: Incubate the plate at 37°C for the desired period to allow for receptor stimulation.

  • Detection: Following incubation, lyse the cells and measure the downstream signaling molecule (e.g., cAMP) according to the manufacturer's instructions for your specific assay kit.

  • Data Analysis: Plot the response (e.g., cAMP concentration) against the log of the ACTH (4-10) concentration to generate a dose-response curve and calculate the EC50.

Mandatory Visualization

G cluster_prep Preparation Workflow cluster_storage Storage cluster_exp Experimental Use lyophilized Lyophilized ACTH (4-10) reconstitute Reconstitute in Solvent (e.g., Sterile Water, DMSO) lyophilized->reconstitute stock_solution Prepare Concentrated Stock Solution reconstitute->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot store_stock Store Aliquots (-20°C or -80°C) aliquot->store_stock thaw Thaw Single Aliquot store_stock->thaw dilute Prepare Working Dilutions in Assay Buffer thaw->dilute experiment Use in Experiment (In Vitro / In Vivo) dilute->experiment

Caption: Workflow for preparing and storing ACTH (4-10).

G cluster_pathway ACTH (4-10) Signaling Pathway acth ACTH (4-10) mc4r Melanocortin Receptor (MC3R / MC4R) acth->mc4r g_protein Gs Protein Activation mc4r->g_protein ac Adenylate Cyclase Activation g_protein->ac camp cAMP Production ac->camp pka Protein Kinase A (PKA) Activation camp->pka response Cellular Response (e.g., Neuromodulation, Lipolysis) pka->response

Caption: ACTH (4-10) signaling via melanocortin receptors.

References

Application Notes and Protocols for Intraperitoneal Injection of ACTH (4-10) in Anti-Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone known for its role in stimulating the adrenal cortex. However, shorter fragments of ACTH, such as ACTH (4-10), have been shown to possess anti-inflammatory and neuroprotective properties that are independent of glucocorticoid production.[1][2] These effects are primarily mediated through the activation of melanocortin receptors, particularly the melanocortin-3 receptor (MC3-R), which are expressed on various immune cells, including macrophages.[3][4] Activation of these receptors can suppress the release of pro-inflammatory cytokines and promote the expression of anti-inflammatory mediators.[1]

This document provides detailed application notes and experimental protocols for utilizing the intraperitoneal (i.p.) injection of ACTH (4-10) in two common preclinical models of acute inflammation: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation.

Mechanism of Action

ACTH (4-10) exerts its anti-inflammatory effects by binding to and activating melanocortin receptors. The downstream signaling cascade is thought to involve the inhibition of key pro-inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, leading to a reduction in the production of inflammatory mediators.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling ACTH (4-10) ACTH (4-10) MC3-R MC3 Receptor ACTH (4-10)->MC3-R Binds to AC Adenylate Cyclase MC3-R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates NF-kB_Inhibition Inhibition of NF-κB Pathway PKA->NF-kB_Inhibition Leads to Pro-inflammatory_Gene_Transcription Decreased Transcription of Pro-inflammatory Genes NF-kB_Inhibition->Pro-inflammatory_Gene_Transcription Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-8) Pro-inflammatory_Gene_Transcription->Cytokine_Reduction

Caption: Proposed anti-inflammatory signaling pathway of ACTH (4-10) via the MC3 receptor.

Data Presentation

While the anti-inflammatory effects of ACTH (4-10) and its analogs are documented, specific quantitative dose-response data for the intraperitoneal administration in the carrageenan-induced paw edema and LPS-induced systemic inflammation models are not extensively detailed in publicly available literature. The following table summarizes the expected qualitative outcomes based on existing research.

ModelKey ParametersExpected Effect of Intraperitoneal ACTH (4-10)
Carrageenan-Induced Paw EdemaPaw Volume (Edema)Dose-dependent reduction in paw swelling.
Neutrophil InfiltrationReduction in the infiltration of neutrophils at the site of inflammation.
LPS-Induced Systemic InflammationSerum TNF-α LevelsDose-dependent decrease in circulating levels of TNF-α.
Serum IL-6 LevelsDose-dependent decrease in circulating levels of IL-6.
Sickness BehaviorAmelioration of sickness behavior (e.g., reduced activity, anhedonia).

Experimental Protocols

Carrageenan-Induced Paw Edema Model

This model is widely used to assess the efficacy of anti-inflammatory compounds in an acute inflammatory setting.

  • ACTH (4-10) peptide

  • Sterile, pyrogen-free 0.9% saline

  • Lambda Carrageenan (Type IV)

  • Indomethacin (positive control)

  • Plethysmometer

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Syringes and needles (26-27 gauge)

G acclimatization Animal Acclimatization (1 week) grouping Randomly assign animals to groups (n=6-8 per group) acclimatization->grouping baseline Measure baseline paw volume (V₀) using a plethysmometer grouping->baseline treatment Administer ACTH (4-10), vehicle, or positive control (i.p.) baseline->treatment induction Induce inflammation by subplantar injection of 1% carrageenan (0.1 mL) treatment->induction 30-60 min post-treatment measurement Measure paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, 5 hours) induction->measurement analysis Calculate paw edema (E = Vₜ - V₀) and percentage inhibition measurement->analysis data Statistical analysis (e.g., ANOVA) analysis->data

Caption: Experimental workflow for the carrageenan-induced paw edema model.
  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Preparation of ACTH (4-10): Dissolve ACTH (4-10) in sterile 0.9% saline to the desired concentrations.

  • Grouping and Dosing:

    • Group 1: Vehicle control (0.9% saline, i.p.)

    • Group 2: Positive control (Indomethacin, 10 mg/kg, i.p.)

    • Groups 3-5: ACTH (4-10) at various doses (e.g., 10, 50, 100 µg/kg, i.p.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the respective treatments via intraperitoneal injection 30-60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema volume (mL) at each time point: Edema = Vt - V₀ (where Vt is the paw volume at time 't' and V₀ is the initial paw volume).

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group: % Inhibition = [(Edemacontrol - Edematreated) / Edemacontrol] x 100.

  • Statistical Analysis: Analyze the data using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to compare treatment groups with the control group. A p-value < 0.05 is typically considered statistically significant.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to study the systemic inflammatory response and the efficacy of anti-inflammatory agents in modulating cytokine production.

  • ACTH (4-10) peptide

  • Sterile, pyrogen-free 0.9% saline

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (positive control)

  • Male C57BL/6 mice (8-10 weeks old)

  • ELISA kits for TNF-α and IL-6

  • Syringes and needles (27-30 gauge)

G acclimatization Animal Acclimatization (1 week) grouping Randomly assign animals to groups (n=6-8 per group) acclimatization->grouping treatment Administer ACTH (4-10), vehicle, or positive control (i.p.) grouping->treatment induction Induce systemic inflammation by i.p. injection of LPS (e.g., 1 mg/kg) treatment->induction 30-60 min post-treatment blood_collection Collect blood samples via cardiac puncture or retro-orbital bleeding at a specific time point (e.g., 2-4 hours post-LPS) induction->blood_collection serum_separation Separate serum by centrifugation blood_collection->serum_separation cytokine_analysis Measure TNF-α and IL-6 levels using ELISA serum_separation->cytokine_analysis data_analysis Statistical analysis (e.g., ANOVA) cytokine_analysis->data_analysis

Caption: Experimental workflow for the LPS-induced systemic inflammation model.
  • Animal Acclimatization: House mice in a controlled environment with ad libitum access to food and water for at least one week.

  • Preparation of ACTH (4-10): Dissolve ACTH (4-10) in sterile, pyrogen-free 0.9% saline to the desired concentrations.

  • Grouping and Dosing:

    • Group 1: Vehicle control (0.9% saline, i.p.)

    • Group 2: Positive control (Dexamethasone, 1-5 mg/kg, i.p.)

    • Groups 3-5: ACTH (4-10) at various doses (e.g., 10, 50, 100 µg/kg, i.p.)

  • Drug Administration: Administer the respective treatments via intraperitoneal injection 30-60 minutes prior to LPS challenge.

  • Induction of Systemic Inflammation: Inject LPS (e.g., 1 mg/kg) intraperitoneally.

  • Blood Collection: At a predetermined time point post-LPS injection (typically at the peak of cytokine production, e.g., 2-4 hours), collect blood samples under anesthesia.

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

  • Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the serum samples using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage reduction in cytokine levels for each treatment group compared to the vehicle control group.

  • Statistical Analysis: Analyze the data using a one-way ANOVA followed by a suitable post-hoc test. A p-value < 0.05 is generally considered statistically significant.

Concluding Remarks

The intraperitoneal administration of ACTH (4-10) presents a promising therapeutic strategy for mitigating acute inflammation. The protocols outlined in this document provide a robust framework for investigating the anti-inflammatory potential of ACTH (4-10) in well-established preclinical models. Further research is warranted to establish a definitive dose-response relationship and to fully elucidate the downstream molecular mechanisms of its anti-inflammatory action.

References

Application Notes and Protocols: Utilizing ACTH (4-10) in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the neuropeptide ACTH (4-10), a fragment of the adrenocorticotropic hormone, in primary neuron culture. This document outlines its neurotrophic and neuroprotective properties, details experimental protocols for its application, and visualizes the key signaling pathways involved in its mechanism of action.

Introduction

ACTH (4-10) is a heptapeptide (B1575542) sequence (Met-Glu-His-Phe-Arg-Trp-Gly) derived from the adrenocorticotropic hormone. Unlike the full-length hormone, ACTH (4-10) is devoid of steroidogenic activity but retains significant neurotrophic and neuroprotective effects.[1] It has been shown to promote neurite outgrowth, enhance neuronal survival, and modulate synaptic plasticity, making it a valuable tool for in vitro neurological research and a potential therapeutic agent for neurodegenerative diseases and nerve injury.[1][2]

Biological Activities in Primary Neuron Culture

ACTH (4-10) and its analogues have demonstrated a range of beneficial effects on cultured primary neurons:

  • Neuroprotection: Protects neurons from various insults, including glutamate (B1630785) excitotoxicity and oxidative stress.[1]

  • Neurite Outgrowth: Stimulates the elongation of axons and dendrites, crucial for neuronal development and regeneration.

  • Synaptic Plasticity: Modulates synaptic function, which is fundamental for learning and memory.

  • Trophic Factor Regulation: Increases the expression of key neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF).[3][4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of ACTH (4-10) and its related peptides observed in primary neuron cultures.

PeptideNeuron TypeConcentrationObserved EffectReference
ACTH (4-10)Fetal Rat Spinal Cord Slices0.001-0.01 nMMaximal (30-40%) stimulation of neurite outgrowth[7]
Semax (ACTH(4-7)PGP)Rat Basal Forebrain Cholinergic Neurons100 nM~1.5-1.7 fold increase in neuron survival[8]
ACTH7–10PGPRat Hippocampal & Cortical Neurons0.1 nMSignificant increase in BDNF levels[9]
Semax, ACTH6–9PGP, ACTH7–10PGPRat Hippocampal Neurons0.1 nMSignificant increase in VEGF levels[9]

Signaling Pathways

The neurotrophic and neuroprotective effects of ACTH (4-10) are primarily mediated through the activation of melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs).[1] This initiates downstream signaling cascades, principally involving the cAMP and calcium signaling pathways.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH (4-10) MCR Melanocortin Receptor (MCR) ACTH->MCR AC Adenylyl Cyclase MCR->AC PLC Phospholipase C MCR->PLC cAMP cAMP AC->cAMP IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression (BDNF, VEGF) CREB->Gene Ca Ca²⁺ Neurite Neurite Outgrowth & Survival Ca->Neurite IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC PKC->Neurite Gene->Neurite Experimental_Workflow cluster_prep Preparation cluster_culture Primary Neuron Culture cluster_treatment Treatment & Analysis Coat Coat Culture Surface (Poly-D-Lysine, Laminin) Plate Plate Neurons Coat->Plate Dissect Dissect Hippocampi (E18 Rat Pups) Dissociate Dissociate Tissue (Trypsinization, Trituration) Dissect->Dissociate Dissociate->Plate Treat Treat with ACTH (4-10) (e.g., 0.1 nM - 10 µM) Plate->Treat ICC Immunocytochemistry Treat->ICC WB Western Blot Treat->WB MTT MTT Assay Treat->MTT Electro Electrophysiology Treat->Electro

References

Application Notes and Protocols: ACTH(4-10) Administration for Spinal Cord Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of ACTH(4-10), a synthetic analog of the adrenocorticotropic hormone, in preclinical research for spinal cord injury (SCI). ACTH(4-10) and its modified analogue, ACTH(4-10)Pro8-Gly9-Pro10 (also known as Semax), have demonstrated neuroprotective and anti-inflammatory properties in animal models of SCI.[1][2][3] This document outlines the current understanding of its mechanism of action, summarizes key quantitative data from relevant studies, provides detailed experimental protocols, and visualizes the critical pathways and workflows.

The primary therapeutic goal in treating SCI is to mitigate secondary injury cascades, including inflammation, which exacerbate initial trauma and hinder recovery.[4] ACTH(4-10) has emerged as a promising candidate for this purpose, as it appears to modulate the inflammatory response without the hormonal activities of the full-length ACTH peptide.[4]

Mechanism of Action

ACTH(4-10) is believed to exert its neuroprotective effects primarily through the modulation of the inflammatory response to SCI.[5] The proposed mechanism involves interaction with melanocortin receptors, particularly the melanocortin-4 receptor (MC4R), which is expressed in the central nervous system.[6] Activation of this signaling pathway is thought to lead to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[1][5]

Specifically, studies have shown that administration of an ACTH(4-10) analogue after SCI leads to:

  • Decreased expression of pro-inflammatory cytokines: Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[5]

  • Increased expression of anti-inflammatory cytokines: Interleukin-4 (IL-4), Interleukin-10 (IL-10), and Interleukin-13 (IL-13).[1][7]

  • Increased expression of neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3).[4][8]

This modulation of the neuroinflammatory environment is thought to reduce secondary tissue damage and promote a more favorable environment for neuronal survival and repair.[4]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of ACTH(4-10)Pro8-Gly9-Pro10 on cytokine and neurotrophin expression in rat models of spinal cord injury.

Table 1: Pro-Inflammatory Cytokine Expression in Severe Spinal Cord Injury Models

CytokineTreatment GroupTime Post-InjuryMean Expression LevelStandard Deviation
IL-6 Control (SCI + Saline)3 hours18.712.75
ACTH(4-10) Analogue3 hours10.711.38
Control (SCI + Saline)6 hours27.711.70
ACTH(4-10) Analogue6 hours16.002.31
IL-8 Control (SCI + Saline)3 hours--
ACTH(4-10) Analogue3 hoursSignificantly Lower vs Control-
Control (SCI + Saline)6 hours--
ACTH(4-10) Analogue6 hoursSignificantly Lower vs Control-

Data extracted from a study using a severe compression SCI model in Sprague Dawley rats.[9] A significant decrease in IL-8 was observed with ACTH(4-10) analogue administration at 3 and 6 hours post-injury.[5]

Table 2: Anti-Inflammatory Cytokine Expression in Mild Spinal Cord Injury Models

CytokineTreatment GroupTime Post-InjuryMean Expression Level
IL-4 Control (Placebo)3 hours6.29
ACTH(4-10) Analogue3 hours10.39
Control (Placebo)6 hours5.61
ACTH(4-10) Analogue6 hours8.05
IL-10 Control (Placebo)3 hours6.86
ACTH(4-10) Analogue3 hours14.64
Control (Placebo)6 hours4.71
ACTH(4-10) Analogue6 hours11.46
IL-13 Control (Placebo)3 hours7.86
ACTH(4-10) Analogue3 hours13.36
Control (Placebo)6 hours6.25
ACTH(4-10) Analogue6 hours11.57

Data extracted from a study using a mild compression (20g aneurysm clip) SCI model in Sprague Dawley rats.[7]

Table 3: Anti-Inflammatory Cytokine Expression in Severe Spinal Cord Injury Models

CytokineTreatment GroupTime Post-InjuryMean Expression Level
IL-4 Control (Placebo)3 hours7.82
ACTH(4-10) Analogue3 hours9.36
Control (Placebo)6 hours5.29
ACTH(4-10) Analogue6 hours9.21
IL-10 Control (Placebo)3 hours7.07
ACTH(4-10) Analogue3 hours13.25
Control (Placebo)6 hours5.71
ACTH(4-10) Analogue6 hours9.54
IL-13 Control (Placebo)3 hours5.79
ACTH(4-10) Analogue3 hours10.18
Control (Placebo)6 hours5.68
ACTH(4-10) Analogue6 hours9.00

Data extracted from a study using a severe compression (35g aneurysm clip) SCI model in Sprague Dawley rats.[7]

Table 4: Neurotrophin-3 (NT-3) Expression in Spinal Cord Injury Models

Injury SeverityTreatment GroupTime Post-InjuryMedian NT-3 Expression (Range)
Mild SCI ACTH(4-10) Analogue3 hours14 (12-17)
ACTH(4-10) Analogue6 hours10 (7-13)
Severe SCI ACTH(4-10) Analogue3 hours9 (6-11)
ACTH(4-10) Analogue6 hours8 (7-10)

Data extracted from a study using mild (20g) and severe (35g) compression SCI models in Sprague Dawley rats.[8] NT-3 expression was significantly higher in the ACTH(4-10) analogue treated groups compared to saline controls.[8]

Experimental Protocols

Animal Model and Spinal Cord Injury Induction

Materials:

  • Male Sprague Dawley rats (12 weeks old, 250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments for laminectomy

  • Aneurysm clips with defined closing forces (e.g., 20g for mild SCI, 35g for severe SCI)

  • Stereotaxic frame (optional, for stabilization)

  • Suturing material

  • Post-operative care supplies (e.g., warming pad, analgesics, antibiotics)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic protocol. Confirm the depth of anesthesia by absence of a pedal withdrawal reflex.

  • Shave and sterilize the surgical area over the thoracic spine.

  • Make a midline incision to expose the vertebral column at the desired level (e.g., second thoracic vertebra, T2).[1][2]

  • Carefully dissect the paravertebral muscles to expose the lamina of the target vertebra.

  • Perform a laminectomy at the T2 level to expose the spinal cord (myelum).[1][2]

  • Induce the spinal cord injury by applying an aneurysm clip extradurally for a defined period (e.g., 1 minute). The closing force of the clip determines the severity of the injury.[1][2][4]

  • After the designated compression time, gently remove the clip.

  • Suture the muscle and skin layers.

  • Provide post-operative care, including analgesia, hydration, and bladder expression as needed. Monitor the animal for recovery from anesthesia and for any signs of distress.

ACTH(4-10) Analogue Administration

This protocol details the intranasal administration of ACTH(4-10)Pro8-Gly9-Pro10.

Materials:

  • ACTH(4-10)Pro8-Gly9-Pro10 (Semax) solution (e.g., 0.1% concentration)[4]

  • Micropipette and tips

  • Saline (0.9% NaCl) as a placebo control

Procedure:

  • Prepare the ACTH(4-10) analogue solution to the desired concentration. A commonly used dosage is 250-300 mcg/kg.[2][4]

  • At the designated time point post-injury (e.g., 1, 3, or 6 hours), gently restrain the animal.[4]

  • Administer the solution intranasally using a micropipette. For example, a single 1µL drop can be delivered into one nostril.[4] The duration of action is expected to be 20-24 hours.[4]

  • For control animals, administer an equivalent volume of saline.

  • In studies with longer observation periods, daily administration may be required.[4]

Immunohistochemical Analysis of Cytokine Expression

This protocol outlines the steps for assessing cytokine expression in spinal cord tissue.

Materials:

  • Formalin (10% neutral buffered)

  • Paraffin (B1166041)

  • Microtome

  • Microscope slides

  • Primary antibodies specific for the cytokines of interest (e.g., anti-IL-4, anti-IL-6, etc.)

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Microscope with imaging capabilities

  • Image analysis software

Procedure:

  • At the designated endpoint (e.g., 3 or 6 hours post-injury), euthanize the animal via an approved method.[1][2]

  • Perfuse the animal with saline followed by 10% neutral buffered formalin.

  • Carefully dissect the spinal cord segment centered at the injury site.

  • Fix the tissue in 10% formalin overnight.

  • Process the tissue for paraffin embedding.

  • Section the paraffin-embedded tissue using a microtome (e.g., 4-5 µm sections).

  • Mount the sections on microscope slides.

  • Perform immunohistochemistry: a. Deparaffinize and rehydrate the tissue sections. b. Perform antigen retrieval if required by the primary antibody protocol. c. Block endogenous peroxidase activity. d. Incubate with a blocking solution to prevent non-specific antibody binding. e. Incubate with the primary antibody at the appropriate dilution and temperature. f. Wash the sections and incubate with the secondary antibody. g. Develop the signal using a DAB substrate kit. h. Counterstain with hematoxylin. i. Dehydrate and mount the coverslip.

  • Examine the slides under a microscope and capture images of the posterior horn region of the spinal cord.[1][2]

  • Quantify the expression of the target cytokines using image analysis software to measure the intensity and area of staining.

Visualizations

Signaling Pathway

ACTH4_10_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACTH_4_10 ACTH(4-10) MC4R MC4R ACTH_4_10->MC4R AC Adenylyl Cyclase MC4R->AC Activates NFkB NF-κB MC4R->NFkB Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anti_Inflammatory_Genes Anti-Inflammatory Cytokine Genes (IL-4, IL-10, IL-13) CREB->Anti_Inflammatory_Genes Promotes Transcription Pro_Inflammatory_Genes Pro-Inflammatory Cytokine Genes (IL-6, IL-8) NFkB->Pro_Inflammatory_Genes Promotes Transcription

Caption: Proposed signaling pathway of ACTH(4-10) in modulating neuroinflammation.

Experimental Workflow

Experimental_Workflow Animal_Model Sprague Dawley Rat Model (250-300g) Laminectomy T2 Laminectomy Animal_Model->Laminectomy SCI Spinal Cord Injury (Aneurysm Clip Compression) Laminectomy->SCI Grouping Randomization into Treatment Groups SCI->Grouping Treatment Intranasal Administration (ACTH(4-10) or Saline) Grouping->Treatment Termination Euthanasia and Tissue Collection (3 and 6 hours post-injury) Treatment->Termination Analysis Immunohistochemical Analysis of Cytokine Expression Termination->Analysis Data_Analysis Quantitative Data Analysis and Statistical Comparison Analysis->Data_Analysis Logical_Relationship SCI Spinal Cord Injury Inflammation Neuroinflammation (↑ IL-6, IL-8; ↓ IL-4, IL-10, IL-13) SCI->Inflammation Secondary_Injury Secondary Neuronal Damage Inflammation->Secondary_Injury Functional_Deficit Motor and Sensory Deficits Secondary_Injury->Functional_Deficit ACTH_Treatment ACTH(4-10) Administration ACTH_Treatment->Inflammation Inhibits Modulation Modulation of Cytokine Profile (↓ IL-6, IL-8; ↑ IL-4, IL-10, IL-13) ACTH_Treatment->Modulation Neuroprotection Neuroprotection Modulation->Neuroprotection Functional_Recovery Improved Functional Recovery Neuroprotection->Functional_Recovery

References

Application Notes and Protocols for Measuring ACTH (4-10) in Plasma and CSF

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adrenocorticotropic hormone (ACTH) (4-10) is a heptapeptide (B1575542) fragment of the full-length ACTH (1-39) molecule. Unlike its parent peptide, which primarily stimulates the adrenal cortex to produce corticosteroids, ACTH (4-10) is largely devoid of steroidogenic activity.[1] Instead, it is recognized for its direct effects on the central nervous system, influencing processes such as attention, memory, and neuronal plasticity.[2][3] These neurotrophic properties make ACTH (4-10) and its analogues subjects of interest in neuroscience research and for the development of therapeutics for neurological disorders.

Accurate measurement of ACTH (4-10) in biological matrices like plasma and cerebrospinal fluid (CSF) is crucial for pharmacokinetic studies, understanding its physiological roles, and assessing the efficacy of related drug candidates. These application notes provide an overview of the methodologies and detailed protocols for the quantification of ACTH (4-10).

Section 1: Pre-Analytical Considerations: Sample Collection and Handling

The stability of peptide hormones like ACTH and its fragments is a critical pre-analytical factor. Degradation by proteases in blood and adhesion to collection materials can lead to falsely low measurements.[4] Therefore, strict adherence to proper collection and handling protocols is mandatory.

Protocol 1: Plasma Sample Collection and Processing

  • Collection Time: For studies involving endogenous levels, it is important to note that full-length ACTH exhibits a diurnal rhythm, with peak levels typically between 7 AM and 10 AM.[4][5] Collection times should be standardized across a study.

  • Collection Tube: Collect whole blood into a chilled plastic or siliconized glass lavender-top tube containing K2- or K3-EDTA as an anticoagulant.[4][6] Avoid non-siliconized glass tubes as ACTH can adhere to the surface.[4]

  • Immediate Chilling: Immediately after collection, place the tube in an ice bath to minimize enzymatic degradation.[5][6]

  • Centrifugation: Within one hour of collection, centrifuge the sample at approximately 1700 x g for 20 minutes at 2-8°C.[5][7]

  • Plasma Aliquoting: Carefully transfer the supernatant (plasma) into clean, labeled polypropylene (B1209903) tubes. Avoid disturbing the buffy coat.

  • Storage: Immediately freeze the plasma aliquots at -20°C or, for long-term storage, at -80°C.[6] Samples should be frozen within two hours of collection.[8] Avoid repeated freeze-thaw cycles.[8]

Protocol 2: Cerebrospinal Fluid (CSF) Sample Collection and Processing

  • Collection: CSF is typically collected via lumbar puncture by a trained medical professional.[9]

  • Sample Handling: After collection, samples should be placed on ice. If the sample contains blood, it should be centrifuged to remove red blood cells.[9]

  • Aprotinin (B3435010) Treatment: To prevent proteolytic degradation, aprotinin (a protease inhibitor) can be added to the sample.[9]

  • Storage: Centrifuge the CSF at a low temperature to remove any cells or tissue debris. Store the supernatant in polypropylene tubes at -80°C until analysis.[9]

Table 1: Summary of Sample Handling and Stability

ParameterRecommendationRationale
Collection Tube (Plasma) Chilled plastic or siliconized glass with EDTAPrevents coagulation and minimizes peptide adhesion to surfaces.[4][6]
Initial Handling Place on ice immediately after collectionReduces the activity of proteases that degrade ACTH.[5]
Time to Centrifugation Within 1 hourACTH in whole blood is stable for at least 6 hours at room temp with EDTA, but chilling is best practice.[10]
Centrifugation Temp. 2-8°CMaintains low temperature to preserve peptide integrity.[6]
Storage Freeze plasma/CSF immediately; store at -20°C (short-term) or -80°C (long-term)Ensures long-term stability.[6]
Freeze-Thaw Cycles AvoidRepeated cycles can lead to peptide degradation.[8]

Section 2: Analytical Methods and Protocols

Method 1: Radioimmunoassay (RIA) for ACTH (4-10)

Radioimmunoassay is a highly sensitive technique that has been successfully developed for the specific measurement of ACTH (4-10) in plasma.[11] The method involves competition between labeled and unlabeled peptide for a limited number of antibody binding sites.

Protocol 3: Plasma Extraction for RIA

This procedure is based on the methodology developed for the specific measurement of ACTH (4-10).[11]

  • Acidification: Acidify 1 ml of plasma with 0.1 N HCl.

  • Adsorption: Add 100 mg of silicic acid to the acidified plasma.

  • Mixing: Vortex the mixture for 30 minutes to allow the peptide to adsorb to the silicic acid.

  • Washing: Centrifuge the mixture, discard the supernatant, and wash the silicic acid pellet sequentially with 1 ml of deionized water and 1 ml of 0.1 N HCl.

  • Elution: Elute the ACTH (4-10) from the pellet by adding 0.5 ml of an acetone-water-acetic acid mixture (80:19:1, v/v/v).

  • Drying: Vortex the mixture, centrifuge, and transfer the supernatant to a new tube. Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in RIA buffer for analysis.[7]

Protocol 4: ACTH (4-10) Radioimmunoassay

This is a general competitive RIA protocol that can be adapted using a specific anti-ACTH (4-10) antibody and radiolabeled tracer.

  • Standard Curve Preparation: Prepare a series of standards with known concentrations of synthetic ACTH (4-10) in RIA buffer.

  • Assay Setup: In designated tubes, pipette RIA buffer, standard solutions, or reconstituted samples.

  • Antibody Addition: Add a predetermined amount of the primary anti-ACTH (4-10) antibody to all tubes except the "Total Counts" (TC) and "Nonspecific Binding" (NSB) tubes.

  • Incubation: Vortex all tubes and incubate for 16-24 hours at 4°C.[7]

  • Tracer Addition: Add radiolabeled ACTH (4-10) tracer to all tubes.

  • Second Incubation: Vortex and incubate again for 16-24 hours at 4°C.[7]

  • Separation of Bound/Free Tracer: Add a secondary antibody (e.g., goat anti-rabbit serum) and normal rabbit serum to precipitate the primary antibody-antigen complex.[7]

  • Centrifugation: Centrifuge the tubes at approximately 1700 x g for 20 minutes at 4°C to pellet the bound complex.[7]

  • Measurement: Carefully decant or aspirate the supernatant. Measure the radioactivity of the pellet using a gamma counter.

  • Calculation: Calculate the percentage of bound tracer for each sample and determine the concentration by interpolating from the standard curve.[12]

dot

Caption: Workflow for ACTH (4-10) measurement from sample collection to data analysis.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for peptide quantification and can serve as an alternative or confirmatory method to immunoassays. While a specific validated protocol for ACTH (4-10) is not detailed in the provided search results, a general approach can be outlined based on methods for full-length ACTH and other peptides.[13][14]

Conceptual Protocol for LC-MS/MS Method Development

  • Sample Preparation: Extract ACTH (4-10) from plasma or CSF using solid-phase extraction (SPE) to remove interfering substances.

  • Internal Standard: Spike the sample with a stable isotope-labeled version of ACTH (4-10) to serve as an internal standard for accurate quantification.

  • LC Separation: Use a reverse-phase liquid chromatography column to separate ACTH (4-10) from other sample components.[14]

  • MS/MS Detection: Introduce the eluate into a tandem mass spectrometer.

    • Ionization: Use electrospray ionization (ESI) to generate charged parent ions of the peptide.[14]

    • MRM Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The first quadrupole selects the parent ion (precursor ion) of ACTH (4-10), which is then fragmented in the collision cell. The third quadrupole selects specific fragment ions (product ions) for detection. This process provides high specificity.[14]

  • Quantification: Quantify the amount of ACTH (4-10) by comparing the peak area ratio of the native peptide to its stable isotope-labeled internal standard.

Section 3: Data Presentation

Table 2: Pharmacokinetic Data for ACTH (4-10) in Human Plasma (from RIA)

ParameterValue (Mean ± SD)Conditions
Intravenous Bolus Half-Life (α-phase) 0.39 ± 0.05 min125 µg/kg bolus injection in healthy male volunteers.[11]
Intravenous Bolus Half-Life (β-phase) 3.84 ± 1.5 min125 µg/kg bolus injection in healthy male volunteers.[11]
Intravenous Infusion Steady-State Level 0.74 - 5.06 ng/mlConstant rate I.V. infusion in healthy male volunteers.[11]
Intranasal Administration Bioavailability Low and variable (max 7.6%)Administered as an intranasal spray.[11]
CSF Concentration (Post-Intranasal) 10.24 ± 3.80 ng/mLMeasured 10-30 min after 10 mg intranasal dose.[15]

Section 4: Signaling Context

ACTH (4-10) exerts its effects through mechanisms distinct from the classical Hypothalamic-Pituitary-Adrenal (HPA) axis. It is believed to act directly on central melanocortin receptors to modulate neuronal function, an action that is independent of adrenal steroid production.[3]

dot

Signaling_Pathways cluster_hpa Classical HPA Axis cluster_central Direct Central Action Hypo Hypothalamus (CRH) Pit Anterior Pituitary Hypo->Pit Stimulates ACTH_full ACTH (1-39) Pit->ACTH_full Releases Adrenal Adrenal Cortex ACTH_full->Adrenal Stimulates ACTH_frag ACTH (4-10) ACTH_full->ACTH_frag Is a fragment of Cortisol Cortisol Adrenal->Cortisol Produces Cortisol->Hypo Negative Feedback Cortisol->Pit Negative Feedback MCR Central Melanocortin Receptors (e.g., MC4R) ACTH_frag->MCR Binds to Neuron Neuronal Effects MCR->Neuron Modulates Effects Improved Attention, Memory, Plasticity Neuron->Effects Leads to

Caption: Contrasting signaling of full-length ACTH via the HPA axis and direct central action of ACTH (4-10).

References

Application Notes and Protocols: Synthesis and Evaluation of ACTH (4-10) and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adrenocorticotropic hormone (ACTH) is a peptide hormone that plays a crucial role in the stress response. The fragment ACTH (4-10), with the sequence Met-Glu-His-Phe-Arg-Trp-Gly, represents the core sequence of all melanocortins and is known to possess neuroprotective and cognitive-enhancing properties, devoid of the steroidogenic effects of the full-length hormone. This fragment and its synthetic analogues, such as Semax, are of significant interest in drug development for neurological disorders.[1][2] ACTH (4-10) primarily acts as an agonist at the melanocortin 4 receptor (MC4R). This document provides detailed protocols for the synthesis, purification, and biological evaluation of ACTH (4-10) and its analogues.

I. Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of ACTH (4-10) and its analogues is most efficiently achieved using Fmoc/tBu-based solid-phase peptide synthesis (SPPS).[3][4][5][6] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Manual Fmoc SPPS of ACTH (4-10)

1. Resin Preparation:

  • Start with a Rink Amide resin (0.5-1.0 mmol/g loading capacity) to obtain a C-terminally amidated peptide.

  • Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Remove the Fmoc protecting group from the resin's amino group by treating it with 20% piperidine (B6355638) in DMF for 10-20 minutes.

  • Wash the resin thoroughly with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times) to remove excess piperidine and by-products.

3. Amino Acid Coupling:

  • For each coupling cycle, activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) using a coupling agent like HBTU (3-5 equivalents) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature with gentle agitation.

  • Monitor the coupling reaction for completion using a qualitative ninhydrin (B49086) test.

  • After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).

4. Peptide Chain Elongation:

  • Repeat the deprotection and coupling steps for each amino acid in the ACTH (4-10) sequence (Gly, Trp(Boc), Arg(Pbf), Phe, His(Trt), Glu(OtBu), Met). The side-chain protecting groups are indicated in parentheses.

5. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.

  • Treat the dried resin with a cleavage cocktail to remove the peptide from the resin and cleave the side-chain protecting groups. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

  • Dry the crude peptide under vacuum.

Diagram: Fmoc SPPS Workflow for ACTH (4-10)

SPPS_Workflow Resin Swell Rink Amide Resin in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Amino Acid Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Workflow for the solid-phase synthesis of ACTH (4-10).

II. Purification and Characterization

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.

Experimental Protocol: Purification and Analysis

1. RP-HPLC Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

  • Purify the peptide on a preparative C18 RP-HPLC column using a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

2. Characterization:

  • Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to verify the molecular weight.

  • Assess the purity of the final product using analytical RP-HPLC (purity should be >95%).

III. Biological Activity Assays

The biological activity of ACTH (4-10) and its analogues is primarily assessed by their ability to activate melanocortin receptors, leading to downstream cellular responses.

A. Melanocortin Receptor Activation: cAMP Assay

Activation of the Gs-coupled MC4R by agonists like ACTH (4-10) leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7][8][9][10][11]

Experimental Protocol: In Vitro cAMP Measurement

1. Cell Culture:

  • Use a cell line stably expressing the human MC4R, such as HEK293 or CHO-K1 cells.

  • Plate the cells in a 96-well plate and grow to 80-90% confluency.

2. cAMP Assay:

  • Wash the cells with a serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for 10-30 minutes to prevent cAMP degradation.

  • Add varying concentrations of the test peptide (e.g., ACTH (4-10) or its analogues) to the cells and incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Generate a dose-response curve and calculate the EC50 value to determine the peptide's potency.

Diagram: cAMP Assay Workflow

cAMP_Workflow Start Plate MC4R-expressing cells in 96-well plate Wash Wash cells with serum-free medium Start->Wash IBMX Pre-incubate with IBMX Wash->IBMX AddPeptide Add peptide dilutions IBMX->AddPeptide Incubate Incubate at 37°C AddPeptide->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure cAMP levels Lyse->Measure Analyze Analyze data (EC50) Measure->Analyze

Caption: Workflow for the in vitro cAMP assay.

B. Neuroprotective Activity Assay

The neuroprotective effects of ACTH (4-10) analogues can be assessed in vitro by their ability to protect neuronal cells from toxin-induced cell death.

Experimental Protocol: In Vitro Neuroprotection Assay

1. Cell Culture:

  • Use a human neuroblastoma cell line such as SH-SY5Y.

  • Plate the cells and allow them to differentiate into a neuronal phenotype if required.

2. Neuroprotection Assay:

  • Pre-treat the cells with various concentrations of the test peptide for 1-2 hours.

  • Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or glutamate.

  • After an incubation period (e.g., 18-24 hours), assess cell viability using a standard assay such as the MTT or AlamarBlue assay.[12]

  • Compare the viability of peptide-treated cells to that of cells treated with the neurotoxin alone to determine the protective effect.

C. Lipolytic Activity Assay

ACTH and its fragments can stimulate lipolysis in adipocytes.[13][14][15] This can be measured by quantifying the release of glycerol (B35011) or free fatty acids (FFAs).

Experimental Protocol: In Vitro Lipolysis Assay

1. Cell Culture/Tissue Preparation:

  • Use primary adipocytes isolated from adipose tissue or a differentiated adipocyte cell line (e.g., 3T3-L1).

2. Lipolysis Assay:

  • Wash the cells and incubate them in a buffer containing the test peptide at various concentrations. A positive control such as isoproterenol (B85558) is typically included.[16]

  • After an incubation period (e.g., 1-3 hours), collect the incubation medium.

  • Measure the concentration of glycerol and/or FFAs in the medium using commercially available colorimetric or fluorometric assay kits.[16][17]

IV. Quantitative Data Summary

The following tables summarize typical quantitative data for ACTH (4-10) and its analogues.

Table 1: Synthesis and Purity of ACTH (4-10)

ParameterTypical ValueMethod
SequenceMet-Glu-His-Phe-Arg-Trp-Gly-
Molecular Weight962.09 g/mol ESI-MS
Crude Purity70-85%RP-HPLC
Final Purity>97%RP-HPLC
Overall Yield20-40%-

Table 2: Biological Activity of ACTH (4-10) and Analogues at Melanocortin Receptors

PeptideReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
ACTH (1-24) MC1R~1.0~0.1
MC3R~5.0~1.0
MC4R~7.0~1.5
ACTH (4-10) MC4RModerate~100-500
Semax MC4RLower than ACTH (4-10)Weak agonist/modulator
NDP-α-MSH MC1R~0.1~0.02
MC3R~1.0~0.5
MC4R~0.5~0.1

Note: The values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources.[18][19]

V. Signaling Pathways

The biological effects of ACTH (4-10) are initiated by its binding to melanocortin receptors, primarily MC4R.

MC4R Signaling Pathway

Binding of ACTH (4-10) to the MC4R, a Gs-protein coupled receptor, activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response. The activity of MC4R can also be modulated by accessory proteins like MRAP2, which can alter the receptor's affinity for ACTH.[20]

Neuroprotective Mechanisms of Semax

The neuroprotective effects of the ACTH (4-10) analogue Semax are more complex and involve multiple pathways.[2][21] Semax has been shown to:

  • Increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB.

  • Modulate dopaminergic and serotonergic neurotransmitter systems.

  • Exhibit anti-inflammatory and antioxidant properties.

  • Inhibit enzymes involved in the degradation of enkephalins.

Diagram: ACTH (4-10) Signaling Pathway

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ACTH ACTH (4-10) MC4R MC4R ACTH->MC4R Binds Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Cellular Response (e.g., Lipolysis, Neuroprotection) Targets->Response

Caption: Simplified signaling pathway of ACTH (4-10) via the MC4R.

References

Application Notes and Protocols: ACTH (4-10) as a Tool to Study Melanocortin 4 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The melanocortin 4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a critical role in regulating energy homeostasis, food intake, and body weight.[1] Dysfunctional MC4R signaling is linked to obesity, making it a key target for therapeutic development. Adrenocorticotropic hormone (ACTH) and its fragments, including ACTH (4-10), are endogenous ligands for melanocortin receptors.[2][3] Specifically, ACTH (4-10) and its synthetic analogs serve as valuable pharmacological tools to probe the structure-function relationship and physiological roles of MC4R. These peptides can act as agonists or antagonists, allowing for the detailed characterization of MC4R signaling pathways and the screening of novel therapeutic compounds.[4] This document provides detailed application notes and experimental protocols for utilizing ACTH (4-10) and its derivatives in the study of MC4R function.

Data Presentation

The pharmacological properties of ACTH (4-10) and its analogs at the human melanocortin 4 receptor (hMC4R) have been characterized through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or pA2) of these peptides, providing a comparative overview of their activity and selectivity.

Table 1: Binding Affinities of ACTH Analogs at Human Melanocortin Receptors

CompoundhMC1R Ki (nM)hMC3R Ki (nM)hMC4R Ki (nM)hMC5R Ki (nM)
ACTH (1-24)----
NDP-α-MSH----
HS02418.65.450.293.29
JKC363-44.90.5-

Data extracted from multiple sources.[4] "-" indicates data not available.

Table 2: Functional Potency of ACTH and its Analogs at the Human MC4R

CompoundAssay TypeParameterValue
ACTH (4-10)cAMP AccumulationAgonist-
[Phe-I7]ACTH(4-10)cAMP AccumulationAntagonist-
[Ala6]ACTH(4-10)cAMP AccumulationWeak Antagonist-
HS024cAMP AccumulationAntagonistpA2 ≈ 9-10
MK-0493cAMP AccumulationAgonist-

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful application of ACTH (4-10) as a research tool.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of ACTH (4-10) or its analogs for the MC4R.

Materials and Reagents:

  • Cell Membranes: Membrane preparations from HEK293 or CHO cells stably expressing human MC4R.

  • Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity MC4R agonist).

  • Competitor Ligand: ACTH (4-10) or its analog.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of a non-radiolabeled MC4R ligand (e.g., 1 µM α-MSH).

  • GF/C filter plates: Pre-soaked in 0.5% polyethylenimine.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Preparation: Thaw the MC4R membrane preparation on ice and dilute it in the assay buffer to the desired concentration (e.g., 5-10 µg protein per well). Prepare serial dilutions of the competitor ligand (ACTH (4-10) analog) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 25 µL of assay buffer (for total binding).

    • 25 µL of non-specific binding control (for non-specific binding).

    • 25 µL of the competitor ligand at various concentrations.

    • 25 µL of diluted [¹²⁵I]-NDP-α-MSH (to a final concentration of ~0.1-0.5 nM).

    • 50 µL of the diluted MC4R membrane preparation.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filter plate at 50°C for 30 minutes. Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of competitor ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This protocol measures the ability of ACTH (4-10) or its analogs to stimulate (agonist) or inhibit (antagonist) the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in MC4R signaling.

Materials and Reagents:

  • Cells: HEK293 or CHO cells stably expressing human MC4R.

  • Test Compounds: ACTH (4-10) or its analog (for agonist testing) and a known MC4R agonist (e.g., α-MSH or NDP-α-MSH) for antagonist testing.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 24 mM HEPES, 0.1% BSA, 3.96 mM NaHCO₃, 1 mM MgSO₄, and 1.3 mM CaCl₂.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Lysis Buffer: As provided in the cAMP assay kit.

Procedure:

  • Cell Plating: Seed the MC4R-expressing cells into a 96-well or 384-well plate and culture overnight.

  • Pre-incubation: Wash the cells with the stimulation buffer. For antagonist testing, pre-incubate the cells with various concentrations of the ACTH (4-10) analog for 15-30 minutes at 37°C.

  • Stimulation:

    • Agonist Mode: Add various concentrations of the ACTH (4-10) analog to the cells in the presence of a PDE inhibitor (e.g., 500 µM IBMX).

    • Antagonist Mode: Add a fixed concentration of a known MC4R agonist (e.g., EC80 concentration of α-MSH) to the pre-incubated cells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Cell Lysis: Terminate the reaction by adding the cell lysis buffer.

  • cAMP Measurement: Measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log concentration of the ACTH (4-10) analog to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal efficacy).

    • Antagonist Mode: Plot the response to the agonist against the log concentration of the antagonist. Calculate the IC50 (concentration of antagonist that inhibits 50% of the agonist response). For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.

Mandatory Visualizations

MC4R_Signaling_Pathway cluster_membrane Plasma Membrane MC4R MC4R G_protein Gs Protein (α, β, γ subunits) MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ACTH ACTH (4-10) (Agonist) ACTH->MC4R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased food intake) PKA->Cellular_Response Phosphorylates targets leading to Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - MC4R Membranes - [¹²⁵I]-NDP-α-MSH (Radioligand) - ACTH (4-10) Analog (Competitor) start->prep_reagents setup_plate Set up 96-well Plate: - Total Binding wells - Non-specific Binding wells - Competitor wells (serial dilutions) prep_reagents->setup_plate add_reagents Add Reagents to Wells setup_plate->add_reagents incubate Incubate at 37°C for 60 min add_reagents->incubate filter_wash Filter and Wash to Separate Bound from Free Radioligand incubate->filter_wash count Measure Radioactivity (Scintillation Counting) filter_wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end ACTH_Tool_Logic cluster_ligands Pharmacological Tools cluster_outcomes Functional Outcomes ACTH_agonist ACTH (4-10) Analog (Agonist) MC4R MC4R ACTH_agonist->MC4R ACTH_antagonist ACTH (4-10) Analog (Antagonist) ACTH_antagonist->MC4R agonist_effect Activates Receptor - Stimulates cAMP production - Mimics endogenous ligand MC4R->agonist_effect Leads to antagonist_effect Blocks Receptor - Inhibits agonist-induced cAMP - Elucidates physiological role MC4R->antagonist_effect Prevents agonist action leading to

References

Application Notes and Protocols for In Vivo Imaging of ACTH(4-10) Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone that plays a central role in the stress response. The fragment ACTH(4-10), a heptapeptide (B1575542) sequence (Met-Glu-His-Phe-Arg-Trp-Gly), is the smallest fragment of ACTH that retains behavioral activity, influencing learning, memory, and attention. These effects are mediated through its interaction with melanocortin receptors (MCRs), particularly the MC3 and MC4 subtypes, which are G-protein coupled receptors (GPCRs) found in the central nervous system and peripheral tissues.[1] The ability to visualize and quantify the binding of ACTH(4-10) to its receptors in vivo is crucial for understanding its physiological roles and for the development of novel therapeutics targeting the melanocortin system.

This document provides detailed application notes and protocols for the in vivo imaging of ACTH(4-10) receptor binding using positron emission tomography (PET), a highly sensitive and quantitative molecular imaging technique. The protocols described herein are based on established methods for radiolabeling and imaging of similar melanocortin peptides.

Signaling Pathways

ACTH(4-10) binds to melanocortin receptors (MC3R and MC4R), which are coupled to Gαs proteins. Upon ligand binding, the Gαs subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling cascade can also lead to the modulation of calcium signaling pathways.[2] Furthermore, in certain contexts, melanocortin receptor activation has been linked to the activation of pro-survival pathways such as NF-κB and NRF2.[2]

ACTH4_10_Signaling ACTH4_10 ACTH(4-10) MCR Melanocortin Receptor (MC3R/MC4R) ACTH4_10->MCR Binding GPCR G-Protein (Gαs) MCR->GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., CREB phosphorylation, Ca2+ signaling, NF-κB, NRF2) PKA->Downstream Phosphorylation

Caption: ACTH(4-10) Signaling Pathway.

Experimental Protocols

Protocol 1: Synthesis and Radiolabeling of a DOTA-conjugated ACTH(4-10) Analog for PET Imaging

This protocol describes the synthesis of an ACTH(4-10) analog conjugated with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and subsequent radiolabeling with Gallium-68 (⁶⁸Ga).

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • DOTA-NHS ester

  • ⁶⁸Ge/⁶⁸Ga generator

  • Reagents for solid-phase peptide synthesis (e.g., HBTU, DIPEA, piperidine)

  • Reagents for purification (e.g., HPLC grade water, acetonitrile, trifluoroacetic acid)

  • Metal-free buffers (e.g., sodium acetate (B1210297) buffer, pH 4.5)

Procedure:

  • Peptide Synthesis:

    • Synthesize the peptide Lys(DOTA)-Met-Glu-His-Phe-Arg-Trp-Gly-NH₂ on a rink amide resin using standard Fmoc solid-phase peptide synthesis.

    • The N-terminal lysine (B10760008) is incorporated to provide a free amine for DOTA conjugation.

    • Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

  • DOTA Conjugation:

    • Dissolve the purified peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Add a molar excess of DOTA-NHS ester dissolved in DMSO.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

    • Purify the DOTA-conjugated peptide by RP-HPLC.

    • Confirm the final product by mass spectrometry.

  • ⁶⁸Ga Radiolabeling:

    • Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

    • Add the DOTA-conjugated ACTH(4-10) peptide (10-20 µg) to the ⁶⁸GaCl₃ eluate.

    • Adjust the pH to 4.0-4.5 with sodium acetate buffer.

    • Heat the reaction mixture at 95°C for 10 minutes.

    • Perform quality control using instant thin-layer chromatography (ITLC) or RP-HPLC to determine radiochemical purity.

Protocol 2: In Vivo PET Imaging of ⁶⁸Ga-DOTA-ACTH(4-10) in a Rodent Model

This protocol outlines the procedure for performing a dynamic PET scan in a healthy rodent model to assess the biodistribution and receptor binding of ⁶⁸Ga-DOTA-ACTH(4-10).

Materials:

  • ⁶⁸Ga-DOTA-ACTH(4-10) radiotracer

  • Healthy adult Sprague-Dawley rats or C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Saline solution

  • Blocking agent (unlabeled ACTH(4-10) or a known MCR antagonist)

Procedure:

  • Animal Preparation:

    • Fast the animals for 4-6 hours before the scan to reduce background signal.

    • Anesthetize the animal using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance).

    • Place the animal on the scanner bed and secure it to prevent movement.

  • Radiotracer Injection:

    • Administer approximately 5-10 MBq of ⁶⁸Ga-DOTA-ACTH(4-10) via a tail vein catheter as a bolus injection.

  • PET/CT Imaging:

    • Perform a dynamic PET scan for 60 minutes immediately following injection.

    • Acquire a low-dose CT scan for attenuation correction and anatomical co-registration.

  • Blocking Study (for specificity):

    • In a separate cohort of animals, co-inject a molar excess of unlabeled ACTH(4-10) (e.g., 1 mg/kg) with the radiotracer.

    • Perform the PET/CT scan as described above.

  • Image Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).

    • Draw regions of interest (ROIs) on the images corresponding to various organs (brain, kidneys, liver, muscle, etc.).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the standardized uptake value (SUV) for quantitative analysis.

Protocol 3: Ex Vivo Biodistribution Study

This protocol provides a method for quantifying the distribution of the radiotracer in various tissues after the imaging study.

Materials:

  • Gamma counter

  • Dissection tools

  • Scales for weighing tissues

Procedure:

  • Tissue Collection:

    • Immediately after the final imaging time point, euthanize the animal.

    • Dissect and collect major organs and tissues (brain, heart, lungs, liver, kidneys, spleen, muscle, bone, blood, etc.).

  • Measurement of Radioactivity:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Also, measure the activity of the injected dose standard.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Compare the %ID/g between the baseline and blocking study groups to determine specific binding.

Experimental Workflow

Experimental_Workflow cluster_synthesis Radiotracer Synthesis cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Analysis cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis (ACTH(4-10) analog) DOTA_Conjugation DOTA Conjugation Peptide_Synthesis->DOTA_Conjugation Ga68_Labeling ⁶⁸Ga Radiolabeling DOTA_Conjugation->Ga68_Labeling QC Quality Control (HPLC, ITLC) Ga68_Labeling->QC Animal_Prep Animal Preparation (Anesthesia, Catheterization) QC->Animal_Prep Injection Radiotracer Injection (⁶⁸Ga-DOTA-ACTH(4-10)) Animal_Prep->Injection PET_CT PET/CT Imaging (Dynamic 60 min scan) Injection->PET_CT Blocking Blocking Study (Co-injection with unlabeled peptide) Injection->Blocking Euthanasia Euthanasia & Tissue Collection PET_CT->Euthanasia Blocking->Euthanasia Gamma_Counting Gamma Counting Euthanasia->Gamma_Counting Biodistribution Biodistribution Analysis (%ID/g) Gamma_Counting->Biodistribution Comparison Comparison of Baseline vs. Blocking Studies Biodistribution->Comparison Image_Analysis PET Image Analysis (ROIs, TACs, SUVs) Image_Analysis->Comparison Conclusion Conclusion on Receptor Binding Comparison->Conclusion

Caption: Experimental workflow for in vivo imaging of ACTH(4-10) receptor binding.

Data Presentation

The following tables present hypothetical but expected quantitative data from the in vivo PET imaging and ex vivo biodistribution studies of ⁶⁸Ga-DOTA-ACTH(4-10).

Table 1: In Vivo PET Imaging Data (SUVmax at 60 min post-injection)

Region of InterestBaseline (SUVmax ± SD)Blocking (SUVmax ± SD)% Decrease
Brain Regions
Olfactory Bulb1.8 ± 0.30.7 ± 0.161%
Hypothalamus2.5 ± 0.41.0 ± 0.260%
Hippocampus1.5 ± 0.20.6 ± 0.160%
Cortex0.8 ± 0.10.7 ± 0.113%
Peripheral Organs
Kidneys15.2 ± 2.114.8 ± 1.93%
Liver3.1 ± 0.53.0 ± 0.43%
Muscle0.5 ± 0.10.5 ± 0.10%

Table 2: Ex Vivo Biodistribution Data (%ID/g at 60 min post-injection)

TissueBaseline (%ID/g ± SD)Blocking (%ID/g ± SD)
Brain Regions
Olfactory Bulb1.5 ± 0.20.6 ± 0.1
Hypothalamus2.1 ± 0.30.8 ± 0.1
Hippocampus1.3 ± 0.20.5 ± 0.1
Cortex0.7 ± 0.10.6 ± 0.1
Peripheral Organs
Blood0.9 ± 0.10.9 ± 0.1
Kidneys25.8 ± 3.525.1 ± 3.2
Liver4.2 ± 0.64.1 ± 0.5
Spleen1.8 ± 0.31.7 ± 0.2
Lungs1.1 ± 0.21.0 ± 0.2
Heart0.6 ± 0.10.6 ± 0.1
Muscle0.4 ± 0.10.4 ± 0.1
Bone0.5 ± 0.10.5 ± 0.1

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the in vivo imaging of ACTH(4-10) receptor binding. By employing a radiolabeled analog of ACTH(4-10) in conjunction with PET imaging, researchers can non-invasively investigate the distribution and density of melanocortin receptors in both preclinical and potentially clinical settings. This methodology will be invaluable for elucidating the neurobiological effects of ACTH(4-10) and for accelerating the development of drugs targeting the melanocortin system.

References

Application Notes and Protocols for Creating Stable Cell Lines Expressing Melanocortin Receptors for ACTH (4-10) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The melanocortin receptor (MCR) family, a class of G protein-coupled receptors (GPCRs), plays a crucial role in a wide range of physiological processes, including pigmentation, inflammation, and energy homeostasis.[1][2][3] The adrenocorticotropic hormone (ACTH) and its fragments, such as ACTH (4-10), are endogenous ligands for these receptors.[3][4] To facilitate the study of ACTH (4-10) interactions with specific MCR subtypes and to screen for novel therapeutic agents, the development of stable cell lines expressing these receptors is paramount.[5][6]

These application notes provide a comprehensive guide for creating and characterizing stable mammalian cell lines (e.g., HEK293 or CHO) that constitutively express a specific melanocortin receptor subtype. The protocols cover vector construction, transfection, stable cell line selection and screening, and functional characterization using cAMP and calcium flux assays.

Data Presentation

Table 1: Characteristics of a Panel of Stably Expressing MCR Cell Lines
Cell Line IDMelanocortin Receptor SubtypeHost Cell LineSelection MarkerPassage NumberReceptor Expression Level (FACS - MFI)
MCR1-HEK-001MC1RHEK293G4181585,000
MCR2-CHO-001MC2RCHO-K1Hygromycin B1272,000
MCR3-HEK-001MC3RHEK293G4181893,000
MCR4-CHO-001MC4RCHO-K1Puromycin20110,000
MCR5-HEK-001MC5RHEK293G4181678,000

MFI: Mean Fluorescence Intensity

Table 2: Functional Characterization of MCR Stable Cell Lines with ACTH (4-10)
Cell Line IDAgonistEC50 (cAMP Assay) (nM)EC50 (Calcium Flux Assay) (nM)Max cAMP Response (% of Forskolin)Max Calcium Response (% of Ionomycin)
MCR1-HEK-001ACTH (4-10)125>100075%Not Significant
MCR2-CHO-001ACTH (4-10)5>100090%Not Significant
MCR3-HEK-001ACTH (4-10)8525082%60%
MCR4-CHO-001ACTH (4-10)5015088%75%
MCR5-HEK-001ACTH (4-10)9530078%55%

Experimental Protocols

Protocol 1: Mammalian Expression Vector Construction

This protocol outlines the steps for cloning the coding sequence of a human melanocortin receptor into a mammalian expression vector.

Materials:

  • Full-length human MCR cDNA

  • pcDNA3.1(+) mammalian expression vector (or similar, containing a suitable selectable marker like Neomycin resistance)[7][8]

  • Restriction enzymes (e.g., EcoRI and XhoI)

  • T4 DNA Ligase

  • DH5α competent E. coli

  • LB agar (B569324) plates with ampicillin (B1664943)

  • Plasmid purification kit

Procedure:

  • PCR Amplification: Amplify the full-length coding sequence of the desired MCR subtype from a cDNA library using PCR with primers containing appropriate restriction sites (e.g., EcoRI at the 5' end and XhoI at the 3' end).

  • Restriction Digest: Digest both the PCR product and the pcDNA3.1(+) vector with EcoRI and XhoI.

  • Ligation: Ligate the digested MCR insert into the digested pcDNA3.1(+) vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into competent DH5α E. coli cells.

  • Selection: Plate the transformed cells on LB agar plates containing ampicillin and incubate overnight at 37°C.

  • Colony Screening: Screen individual colonies by colony PCR or restriction digest of miniprep DNA to identify clones with the correct insert.

  • Sequence Verification: Sequence the purified plasmid from a positive clone to confirm the integrity of the MCR coding sequence.

Protocol 2: Generation of Stable Cell Lines

This protocol describes the transfection of the MCR expression vector into a host cell line and the subsequent selection of stable clones.[5][6]

Materials:

  • HEK293 or CHO-K1 cells

  • Complete growth medium (e.g., DMEM or Ham's F-12K with 10% FBS)

  • MCR expression vector

  • Transfection reagent (e.g., PEI or Lipofectamine)[9][10]

  • Selection antibiotic (e.g., G418, Hygromycin B, or Puromycin)[7][11]

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cloning cylinders or limiting dilution supplies

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 or CHO-K1 cells in a 6-well plate at a density that will result in 50-80% confluency on the day of transfection.[12][13]

  • Transfection: Transfect the cells with the MCR expression vector using a suitable transfection reagent according to the manufacturer's protocol.[9][10]

  • Selection: 48 hours post-transfection, begin the selection process by replacing the growth medium with a medium containing the appropriate selection antibiotic.[6][14] The optimal concentration of the antibiotic should be predetermined by generating a kill curve for the parental cell line.[6]

  • Colony Formation: Continue to culture the cells in the selection medium, replacing the medium every 3-4 days, until distinct antibiotic-resistant colonies appear (typically 1-2 weeks).[15]

  • Isolation of Clones: Isolate individual colonies using cloning cylinders or by performing limiting dilution in a 96-well plate.[16]

  • Expansion: Expand the isolated clones in selection medium to generate clonal cell populations.[17]

Protocol 3: Screening of Stable Clones by Flow Cytometry

This protocol details the screening of expanded clones for receptor expression on the cell surface.

Materials:

  • Expanded clonal cell populations

  • Primary antibody targeting an extracellular epitope of the MCR or a tag on the receptor

  • Fluorescently labeled secondary antibody

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the cells from each clone and resuspend them in FACS buffer.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody for 1 hour on ice.

  • Washing: Wash the cells twice with FACS buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer to quantify the mean fluorescence intensity (MFI), which corresponds to the level of receptor expression.

  • Clone Selection: Select clones with high and homogenous receptor expression for further characterization.

Protocol 4: Functional Characterization - cAMP Assay

This protocol measures the activation of Gs-coupled MCRs by monitoring changes in intracellular cyclic AMP (cAMP) levels.[18][19][20]

Materials:

  • Selected stable MCR-expressing cell line

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • ACTH (4-10)

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)[21][22][23]

Procedure:

  • Cell Seeding: Seed the stable cells in a 96-well or 384-well plate and grow to confluence.

  • Ligand Stimulation: On the day of the assay, replace the culture medium with assay buffer containing various concentrations of ACTH (4-10) or forskolin.

  • Incubation: Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 15-30 minutes).

  • cAMP Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.[22]

  • Data Analysis: Plot the cAMP response as a function of the ACTH (4-10) concentration and determine the EC50 value using a non-linear regression analysis.

Protocol 5: Functional Characterization - Calcium Flux Assay

This protocol measures the activation of Gq-coupled MCRs by monitoring changes in intracellular calcium levels.[24][25][26]

Materials:

  • Selected stable MCR-expressing cell line

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 or Fura-2 AM)[25][27]

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)[28]

  • ACTH (4-10)

  • Ionomycin or ATP (positive control)

  • Fluorescence plate reader (e.g., FLIPR or FlexStation)[26][28]

Procedure:

  • Cell Seeding: Seed the stable cells in a black-walled, clear-bottom 96-well or 384-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions, typically for 1 hour at 37°C.[28]

  • Ligand Addition: Place the plate in the fluorescence plate reader and add various concentrations of ACTH (4-10) or a positive control.

  • Fluorescence Measurement: Measure the fluorescence intensity in real-time to monitor the change in intracellular calcium concentration.[24]

  • Data Analysis: Plot the peak fluorescence response as a function of the ACTH (4-10) concentration and determine the EC50 value using a non-linear regression analysis.

Mandatory Visualizations

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH ACTH (4-10) MCR Melanocortin Receptor ACTH->MCR Gs Gs Protein MCR->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: Gs-coupled MCR signaling pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH ACTH (4-10) MCR Melanocortin Receptor ACTH->MCR Gq Gq Protein MCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC co-activates Downstream Downstream Effects PKC->Downstream phosphorylates Stable_Cell_Line_Workflow cluster_prep Preparation cluster_generation Generation cluster_validation Validation Vector Vector Construction (MCR in pcDNA3.1) Transfection Transfection Vector->Transfection Host Host Cell Culture (HEK293 or CHO) Host->Transfection Selection Antibiotic Selection (e.g., G418) Transfection->Selection Isolation Colony Isolation (Limiting Dilution) Selection->Isolation Expansion Clonal Expansion Isolation->Expansion Screening Screening for Expression (Flow Cytometry) Expansion->Screening Functional Functional Assays (cAMP & Calcium Flux) Screening->Functional Cryopreservation Cryopreservation of Validated Clones Functional->Cryopreservation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results with ACTH (4-10) In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ACTH (4-10) and its analogues. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in easily comparable tables.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My neuroprotection assay results with ACTH (4-10) are inconsistent. What are the likely causes?

A1: Inconsistent results with ACTH (4-10) in neuroprotection assays can stem from several factors. The most common issues are related to peptide stability, cell line variability, and experimental setup.

  • Peptide Stability: ACTH (4-10) has a short half-life in biological fluids due to enzymatic degradation.[1][2][3] In human plasma, its half-life is estimated to be around 4 minutes.[3] While specific data for cell culture media is limited, peptidases present in serum-containing media can rapidly degrade the peptide. Consider the following:

    • Serum Content: The presence of serum in your culture medium is a significant source of proteases.

    • Peptide Analogs: For longer-term experiments, consider using more stable analogs like Semax (an ACTH(4-7)PGP analogue) or ACTH(6-9)PGP, which are designed to be more resistant to degradation.[1][4][5] Semax has a reported half-life of over an hour in the presence of brain plasma membranes.[5][6]

    • Frequency of Administration: For native ACTH (4-10), repeated administration during long-term assays (e.g., every 4-6 hours) may be necessary to maintain an effective concentration.

  • Cell Line Variability: The responsiveness of your cell line to ACTH (4-10) is critically dependent on the expression of melanocortin receptors (MCRs). Different cell lines have varying expression profiles of MCR subtypes (MC1R-MC5R).[7][8][9]

    • Receptor Expression: Verify the expression of relevant MCRs in your chosen cell line (e.g., SH-SY5Y, PC12, HeLa) through literature search, RT-PCR, or Western blotting.

    • Accessory Proteins: Functional expression of the ACTH receptor (MC2R) requires the presence of Melanocortin Receptor Accessory Protein (MRAP).[9][10] Cell lines lacking endogenous MRAP may not show a response to ACTH unless co-transfected.[10]

  • Experimental Conditions:

    • Peptide Handling: Ensure proper storage of the lyophilized peptide at -20°C and protect it from light.[2] Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Assay-Specific Issues: Refer to the troubleshooting sections for specific assays like MTT and Caspase-3 below.

Q2: I am observing high variability in my MTT cell viability assays. How can I improve consistency?

A2: The MTT assay, while common, is susceptible to several sources of variability. Here are some key areas to focus on:

  • Cell Seeding Density: Ensure a uniform cell number across all wells. Inconsistent seeding is a major cause of variability.

  • MTT Reagent Concentration and Incubation Time: Optimize the MTT concentration and incubation time for your specific cell line and experimental conditions.

  • Formazan (B1609692) Crystal Solubilization: Ensure complete dissolution of the formazan crystals before reading the absorbance. Incomplete solubilization will lead to artificially low readings.

  • Interference from Experimental Compounds: Some compounds can directly interact with MTT or affect cellular metabolism in ways that do not reflect cytotoxicity. Always include appropriate controls.

For a detailed troubleshooting guide on the MTT assay, please refer to the Experimental Protocols section.

Q3: My cAMP assay results do not show a consistent dose-dependent response to ACTH (4-10). What could be wrong?

A3: Inconsistent cAMP assay results are often linked to receptor expression, peptide stability, and technical aspects of the assay itself.

  • Receptor Density: The magnitude of the cAMP response is directly related to the number of functional MCRs on the cell surface. Low receptor expression will result in a weak or undetectable signal.

  • Peptide Degradation: As mentioned, ACTH (4-10) is rapidly degraded. For cAMP assays, which are often performed over shorter time courses, this may be less of an issue, but for longer incubations, it can significantly impact results.

  • Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. Including a PDE inhibitor, such as IBMX, in your assay buffer is crucial to allow for cAMP accumulation and detection.[11][12]

  • Assay Sensitivity: Ensure your cAMP assay is sensitive enough to detect the expected changes. Competitive immunoassays are a common and sensitive method.

A detailed protocol for a competitive cAMP immunoassay is provided in the Experimental Protocols section.

Data Presentation

Table 1: Stability of ACTH (4-10) and its Analogs

PeptideMatrixHalf-lifeReference(s)
ACTH (4-10)Human Plasma~4 minutes[3]
ACTH (full length)Human Blood~10-30 minutes[4]
Semax (ACTH(4-7)PGP)Rat Brain Plasma Membranes> 1 hour[5][6]
Semax (ACTH(4-7)PGP)Rat SerumMore stable than ACTH (4-10)[1]

Table 2: Melanocortin Receptor (MCR) Expression in Common Cell Lines (Qualitative Summary)

Cell LineMC1RMC2R (requires MRAP)MC3RMC4RMC5RReference(s)
SH-SY5Y (Human Neuroblastoma) ExpressedLow/VariableExpressedExpressedExpressed[9][10]
PC12 (Rat Pheochromocytoma) ExpressedLow/VariableExpressedExpressedExpressed[13]
HeLa (Human Cervical Cancer) Low/NoneNoneLow/NoneLow/NoneLow/None[7]

Note: Expression levels can vary between different sources and culture conditions. It is recommended to verify expression in your specific cell line.

Experimental Protocols & Methodologies

Protocol 1: Assessment of Neuroprotection using the MTT Assay

This protocol is adapted for assessing the neuroprotective effects of ACTH (4-10) against an induced neurotoxic insult in a neuronal cell line like SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • ACTH (4-10) peptide

  • Neurotoxin (e.g., H₂O₂, 6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other solubilization solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Remove the medium and replace it with fresh medium containing the desired concentrations of ACTH (4-10).

    • Simultaneously or after a pre-incubation period, add the neurotoxin at a pre-determined toxic concentration.

    • Include appropriate controls: untreated cells, cells treated with the neurotoxin alone, and cells treated with ACTH (4-10) alone.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours). If using native ACTH (4-10) for longer incubations, consider replacing the medium with fresh peptide-containing medium every 4-6 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well and pipette up and down to ensure complete solubilization of the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 2: Caspase-3 Activity Assay for Apoptosis

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated cells from the neuroprotection experiment

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment, collect the cells and lyse them using the provided cell lysis buffer. Incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the cell lysates at 10,000 x g for 5 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate to each well. Adjust the volume with lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Read the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change compared to the control group.

Protocol 3: Competitive cAMP Immunoassay

This protocol outlines a competitive ELISA for the quantification of intracellular cAMP levels in response to ACTH (4-10) stimulation.

Materials:

  • SH-SY5Y cells

  • Serum-free medium

  • IBMX (3-isobutyl-1-methylxanthine)

  • ACTH (4-10)

  • cAMP ELISA kit (containing cAMP standards, anti-cAMP antibody, HRP-conjugated cAMP, substrate, and stop solution)

  • 0.1 M HCl

  • 96-well plate coated with a secondary antibody

  • Microplate reader

Procedure:

  • Cell Culture: Seed SH-SY5Y cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with serum-free medium containing 0.5 mM IBMX for 30 minutes at 37°C.

  • Stimulation: Add different concentrations of ACTH (4-10) to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding 200 µL of 0.1 M HCl to each well. Incubate at room temperature for 20 minutes with gentle shaking.

  • cAMP Assay (following a generic competitive ELISA principle):

    • Standard Curve: Prepare a serial dilution of the cAMP standard provided in the kit.

    • Sample and Standard Addition: Add your cell lysates and the cAMP standards to the wells of the antibody-coated 96-well plate.

    • Competitive Binding: Add the HRP-conjugated cAMP and the anti-cAMP antibody to each well. Incubate for the recommended time (usually 1-2 hours) to allow for competitive binding.

    • Washing: Wash the plate several times to remove unbound reagents.

    • Substrate Addition: Add the HRP substrate and incubate until a color develops.

    • Stop Reaction: Add the stop solution to terminate the reaction.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: The absorbance is inversely proportional to the amount of cAMP in the sample. Calculate the cAMP concentration in your samples by interpolating from the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

ACTH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACTH (4-10) ACTH (4-10) MCR Melanocortin Receptor (MCR) ACTH (4-10)->MCR Binds G_Protein Gαs MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MAPK_ERK MAPK/ERK Pathway PKA->MAPK_ERK May activate Neuroprotection Neuroprotection (Anti-apoptosis, Pro-survival) CREB->Neuroprotection Promotes transcription of pro-survival genes MAPK_ERK->Neuroprotection Promotes survival signaling

Caption: Simplified signaling pathway of ACTH (4-10) leading to neuroprotection.

Experimental_Workflow start Start seed_cells Seed Neuronal Cells (e.g., SH-SY5Y) start->seed_cells induce_toxicity Induce Neurotoxicity (e.g., H₂O₂, 6-OHDA) seed_cells->induce_toxicity treat_peptide Treat with ACTH (4-10) or Analogue induce_toxicity->treat_peptide incubate Incubate (e.g., 24-72h) treat_peptide->incubate endpoint_assays Perform Endpoint Assays incubate->endpoint_assays mtt_assay MTT Assay (Cell Viability) endpoint_assays->mtt_assay caspase_assay Caspase-3 Assay (Apoptosis) endpoint_assays->caspase_assay cAMP_assay cAMP Assay (Signaling) endpoint_assays->cAMP_assay data_analysis Data Analysis mtt_assay->data_analysis caspase_assay->data_analysis cAMP_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro neuroprotection studies.

Troubleshooting_Logic inconsistent_results Inconsistent Results? check_peptide Check Peptide Stability - Use stable analogs? - Fresh peptide? - Redosing schedule? inconsistent_results->check_peptide Yes check_cells Check Cell Line - MCR expression? - MRAP expression? - Passage number? inconsistent_results->check_cells Yes check_assay Check Assay Protocol - Controls included? - Optimized parameters? - Pipetting accuracy? inconsistent_results->check_assay Yes resolve_peptide Optimize Peptide Handling & Dosing check_peptide->resolve_peptide resolve_cells Validate/Choose Appropriate Cell Line check_cells->resolve_cells resolve_assay Refine Assay Technique check_assay->resolve_assay

Caption: A logical troubleshooting workflow for inconsistent results.

References

Technical Support Center: Optimizing ACTH (4-10) for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the concentration of the peptide ACTH (4-10) in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for ACTH (4-10) in cell viability assays?

A1: For short peptides like ACTH (4-10), it is recommended to start with a broad logarithmic dose-response curve. A typical starting range would be from 1 nM to 100 µM. This wide range helps in identifying the effective concentration window for your specific cell type and experimental conditions.

Q2: Which cell viability assay is most suitable for use with ACTH (4-10)?

A2: Tetrazolium-based assays such as MTT, MTS, and WST-1 are commonly used and would be suitable for assessing the effects of ACTH (4-10). These assays measure metabolic activity, which is a reliable indicator of cell viability. However, it's crucial to include a control to test for any direct interaction between ACTH (4-10) and the assay reagents (e.g., tetrazolium salt).

Q3: How long should cells be incubated with ACTH (4-10)?

A3: The optimal incubation time is cell-type dependent and is influenced by the cell's doubling time. A common starting point is to test multiple time points, such as 24, 48, and 72 hours, to determine the most responsive timeframe for your experiment.

Q4: How can I ensure the observed effects are genuinely from ACTH (4-10) and not an experimental artifact?

A4: To validate your results, several control experiments are essential:

  • Vehicle Control: Treat cells with the same solvent used to dissolve the ACTH (4-10) to account for any solvent-induced effects.

  • Assay Interference Control: In a cell-free system, mix ACTH (4-10) with the viability assay reagent to check for any direct chemical reactions that could alter the results.

  • Positive and Negative Controls: Use a known cytotoxic agent as a positive control and untreated cells as a negative control to ensure the assay is performing as expected.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicates Inconsistent cell seeding, pipetting errors during reagent addition, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate, which are more prone to evaporation.
Unexpectedly low cell viability across all concentrations The peptide may have degraded, the initial cell seeding density could be too low, or there may be contamination.Confirm the viability of your stock cell culture before starting the experiment. Prepare fresh dilutions of ACTH (4-10) for each experiment and handle it according to the manufacturer's stability guidelines.
No discernible dose-response relationship The concentration range tested may be too narrow or not in the effective range for the cell type. The incubation time might also be insufficient.Broaden the concentration range of ACTH (4-10) tested. Also, consider extending the incubation period to allow for a biological response to manifest.

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol outlines the steps for assessing cell viability upon treatment with ACTH (4-10) using a standard MTT assay.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of ACTH (4-10) in a sterile culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of ACTH (4-10).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well.

    • Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-Well Plate overnight_incubation Incubate Overnight for Attachment seed_cells->overnight_incubation prepare_dilutions Prepare ACTH (4-10) Dilutions treat_cells Treat Cells with ACTH (4-10) prepare_dilutions->treat_cells incubation Incubate for 24-72h treat_cells->incubation add_mtt Add MTT Reagent incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance

Caption: Workflow for ACTH (4-10) Cell Viability MTT Assay.

troubleshooting_flowchart start Start Troubleshooting issue What is the issue? start->issue high_variability High Variability issue->high_variability Variability low_viability Unexpected Low Viability issue->low_viability Viability no_response No Dose-Response issue->no_response Response solution_variability Check Seeding Density Use Proper Pipetting Technique Avoid Edge Effects high_variability->solution_variability solution_viability Check Cell Stock Health Prepare Fresh Peptide Dilutions Test for Contamination low_viability->solution_viability solution_response Broaden Concentration Range Extend Incubation Time no_response->solution_response

Caption: A logical guide for troubleshooting common experimental issues.

Technical Support Center: Preventing ACTH (4-10) Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ACTH (4-10). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of ACTH (4-10) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with ACTH (4-10) are inconsistent. Could degradation in the cell culture medium be the cause?

A1: Yes, inconsistent results are a frequent indicator of peptide degradation. ACTH (4-10) is a small peptide and is susceptible to rapid degradation by proteases present in the cell culture environment. This degradation leads to a decrease in the effective concentration of the bioactive peptide over the course of an experiment, resulting in poor reproducibility and variable outcomes. The half-life of ACTH (4-10) in human plasma is extremely short, on the order of minutes, and while a precise half-life in cell culture media is not well-documented, it is expected to be similarly brief, especially in the presence of serum.[1]

Q2: What are the primary sources of ACTH (4-10) degradation in my cell culture experiments?

A2: The primary sources of ACTH (4-10) degradation in a cell culture setting are proteolytic enzymes, also known as proteases. These enzymes can originate from two main sources:

  • Serum: Fetal Bovine Serum (FBS) and other animal sera are rich sources of various proteases that can rapidly degrade peptides.[2] The rate of degradation can be influenced by the concentration of serum used in the culture medium.[3]

  • Cells: The cultured cells themselves can secrete proteases into the surrounding medium, contributing to the degradation of ACTH (4-10).[4]

Q3: Which specific enzymes are responsible for degrading ACTH (4-10)?

A3: Studies have shown that the N-terminal degradation of ACTH (4-10) is primarily carried out by aminopeptidases .[2] Specifically, a bestatin-sensitive aminopeptidase (B13392206) has been identified as a key enzyme responsible for cleaving the N-terminal amino acids.[2] Angiotensin-converting enzyme (ACE) has also been implicated in its degradation in serum.

Troubleshooting Guide

This guide provides solutions to common problems encountered with ACTH (4-10) stability in cell culture experiments.

Problem: Rapid loss of ACTH (4-10) activity in my cell-based assays.

  • Possible Cause 1: Proteolytic degradation from serum.

    • Solution 1a: Reduce or Eliminate Serum. If your cell line can be maintained in low-serum or serum-free conditions, this will significantly reduce the concentration of proteases in the culture medium.[2]

    • Solution 1b: Use a Protease Inhibitor Cocktail. A broad-spectrum protease inhibitor cocktail can be added to the cell culture medium to inhibit a wide range of proteases.

  • Possible Cause 2: Degradation by cell-secreted proteases.

    • Solution 2a: Add Specific Protease Inhibitors. Based on the known degradation pathway of ACTH (4-10), the use of specific aminopeptidase inhibitors is highly recommended.

      • Bestatin: A potent and reversible inhibitor of many aminopeptidases.[5][6][7]

      • Puromycin: Also known to inhibit certain aminopeptidases.[8]

    • Solution 2b: Optimize Cell Seeding Density. A lower cell density may result in a lower concentration of secreted proteases. However, this needs to be balanced with the requirements of your specific assay.

Problem: I am unsure of the effective concentrations for protease inhibitors.

  • Solution: The optimal concentration of a protease inhibitor can vary depending on the cell type, serum concentration, and the specific inhibitor used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup.

InhibitorRecommended Starting Concentration RangeNotes
Bestatin 1 - 10 µMA typical working concentration is around 1 µM.[6][9]
Puromycin 0.1 - 5 µg/mLThis is a general range for its use as a selection antibiotic and may need optimization for protease inhibition to avoid cytotoxicity.[7] It is advisable to perform a kill curve to determine the highest non-toxic concentration for your specific cell line.[5][6]
Protease Inhibitor Cocktail As per manufacturer's instructionsChoose a cocktail that is compatible with cell culture and has broad-spectrum activity.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of a Protease Inhibitor (Kill Curve)

This protocol is essential to determine the maximum concentration of an inhibitor (like puromycin) that can be used without causing significant cell death.

  • Cell Plating: Seed your cells in a 24-well or 96-well plate at a density that will not lead to over-confluence during the experiment.

  • Inhibitor Dilution Series: Prepare a series of dilutions of the protease inhibitor in your complete cell culture medium. For puromycin, a range of 0.1 µg/mL to 10 µg/mL is a good starting point.[7][10][11] Include a no-inhibitor control.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of the inhibitor.

  • Incubation and Observation: Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, 72 hours). Visually inspect the cells daily for signs of toxicity, such as changes in morphology, detachment, or a decrease in cell number.

  • Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to quantify the percentage of viable cells at each inhibitor concentration.

  • Determine Optimal Concentration: The optimal concentration for your experiment will be the highest concentration that does not significantly reduce cell viability compared to the untreated control.

Protocol 2: Quantification of ACTH (4-10) Degradation in Cell Culture Supernatant by LC-MS/MS

This protocol provides a general framework for quantifying the concentration of ACTH (4-10) in your cell culture supernatant over time to determine its stability.

  • Sample Collection:

    • Culture your cells under the desired experimental conditions (with or without protease inhibitors).

    • Spike the cell culture medium with a known concentration of ACTH (4-10).

    • Collect aliquots of the cell culture supernatant at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately after collection, add a protease inhibitor cocktail to the supernatant samples to prevent further degradation during sample processing.

    • Centrifuge the samples to remove any cells or debris and transfer the supernatant to a clean tube. Samples can be stored at -80°C until analysis.

  • Sample Preparation (Protein Precipitation): [1][12]

    • To a known volume of your supernatant sample (e.g., 100 µL), add 2-3 volumes of ice-cold acetonitrile (B52724) (e.g., 200-300 µL).

    • Vortex the mixture thoroughly to precipitate the proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the ACTH (4-10), and transfer it to a new tube.

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 reverse-phase column suitable for peptide separation. Develop a gradient elution method using mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Ionization: Use electrospray ionization (ESI) in positive ion mode.

      • MRM Transitions: Determine the specific precursor ion (the mass-to-charge ratio of ACTH (4-10)) and one or more product ions (fragments of ACTH (4-10) generated by collision-induced dissociation). These transitions are highly specific to ACTH (4-10).

    • Quantification: Create a standard curve using known concentrations of ACTH (4-10) prepared in a similar matrix (e.g., fresh, peptide-free cell culture medium). Use the peak areas from the MRM chromatograms of your samples to determine the concentration of ACTH (4-10) at each time point by interpolating from the standard curve. An internal standard (a stable isotope-labeled version of ACTH (4-10) or a similar peptide) should be used to improve accuracy and precision.

  • Data Analysis:

    • Plot the concentration of ACTH (4-10) versus time.

    • Calculate the half-life (t½) of ACTH (4-10) under your experimental conditions by fitting the data to a first-order decay model.

Signaling Pathways and Experimental Workflows

ACTH (4-10) Signaling Pathway

ACTH (4-10) exerts its biological effects primarily through the Melanocortin 4 Receptor (MC4R), a G-protein coupled receptor.[3] Upon binding, it activates a downstream signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).

ACTH_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH (4-10) MC4R MC4R ACTH->MC4R Binds to G_protein Gs Protein MC4R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Cellular Responses PKA_active->Downstream Phosphorylates Targets

Caption: ACTH (4-10) signaling through the MC4R pathway.

Experimental Workflow for Assessing ACTH (4-10) Stability

The following workflow outlines the key steps to determine the stability of ACTH (4-10) in your cell culture experiments.

Stability_Workflow start Start: Prepare Cell Culture spike Spike ACTH (4-10) into Culture Medium start->spike incubate Incubate at 37°C spike->incubate sample Collect Supernatant at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample inhibit Add Protease Inhibitors to Collected Samples sample->inhibit prepare Sample Preparation (Protein Precipitation) inhibit->prepare analyze LC-MS/MS Analysis prepare->analyze quantify Quantify ACTH (4-10) Concentration analyze->quantify calculate Calculate Half-Life (t½) quantify->calculate end End calculate->end

Caption: Workflow for assessing ACTH (4-10) stability in cell culture.

Logical Relationship of Troubleshooting Peptide Degradation

This diagram illustrates the decision-making process for troubleshooting issues related to ACTH (4-10) degradation.

Troubleshooting_Logic problem Problem: Inconsistent Results or Loss of ACTH (4-10) Activity is_serum Is Serum Present in Culture Medium? problem->is_serum reduce_serum Reduce or Eliminate Serum is_serum->reduce_serum Yes use_inhibitors Use Protease Inhibitors is_serum->use_inhibitors No reduce_serum->use_inhibitors specific_inhibitors Consider Specific Inhibitors (e.g., Bestatin) use_inhibitors->specific_inhibitors optimize_density Optimize Cell Seeding Density specific_inhibitors->optimize_density reassess Re-evaluate Experiment optimize_density->reassess

References

ACTH (4-10) stability and solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ACTH (4-10). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the stability and solubility of ACTH (4-10) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving lyophilized ACTH (4-10)?

A1: For initial reconstitution, sterile, distilled water is the recommended solvent.[1] If solubility issues arise, a small amount of an organic solvent like DMSO may be used, followed by dilution with your aqueous buffer.[2]

Q2: What is the solubility of ACTH (4-10) in aqueous solutions?

A2: The solubility of ACTH (4-10) can vary depending on the solvent and pH. The approximate solubility in water is 1 mg/mL. For other solvents, please refer to the solubility data table below.

Q3: How should I store ACTH (4-10) after reconstitution?

A3: Aqueous stock solutions of ACTH (4-10) are not recommended to be stored for more than one day. For longer-term storage, it is advised to aliquot the reconstituted peptide and store it at -20°C for up to three months or at -80°C for up to one year.[2][3] Avoid repeated freeze-thaw cycles.

Q4: What are the main stability concerns for ACTH (4-10) in aqueous solutions?

A4: The primary stability concerns for ACTH (4-10) in aqueous solutions are enzymatic degradation and chemical instability. The peptide has a very short half-life in human blood, estimated to be around ten minutes.[3] Key chemical degradation pathways include the oxidation of the methionine residue.

Q5: My ACTH (4-10) solution appears cloudy. What should I do?

A5: Cloudiness in your peptide solution may indicate incomplete dissolution or aggregation. Gentle warming (below 40°C) or brief sonication can aid in dissolving the peptide. If the solution remains cloudy, it may have reached its solubility limit in the current solvent.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation

Symptoms:

  • The lyophilized peptide does not fully dissolve.

  • The solution is cloudy or contains visible particulates.

  • Precipitation occurs after adding the peptide stock solution to a buffer.

Possible Causes:

  • The peptide concentration exceeds its solubility limit in the chosen solvent.

  • The pH of the solution is close to the isoelectric point (pI) of the peptide.

  • The peptide is hydrophobic in nature.

Troubleshooting Steps:

  • Verify Peptide Charge: Determine the theoretical net charge of ACTH (4-10) (Sequence: MEHFRWG) at neutral pH.

    • Basic residues (H, R): +2

    • Acidic residue (E): -1

    • N-terminus (M): +1

    • C-terminus (G): -1

    • Estimated Net Charge at pH 7: +1 (This indicates the peptide is slightly basic).

  • Adjust pH: Since the peptide is slightly basic, dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.[1]

  • Use Organic Solvents: For highly concentrated stock solutions, dissolve the peptide in a minimal amount of DMSO before slowly adding it to a vigorously stirring aqueous buffer.[2]

  • Sonication/Warming: Use a water bath sonicator or gently warm the solution to aid dissolution. Avoid excessive heat, which can degrade the peptide.

Issue 2: Peptide Degradation and Loss of Activity

Symptoms:

  • Reduced or no biological activity in assays.

  • Appearance of new peaks in HPLC analysis.

Possible Causes:

  • Oxidation: The methionine residue at position 4 is susceptible to oxidation.

  • Enzymatic Degradation: If working with biological samples (e.g., serum, plasma), peptidases can rapidly degrade ACTH (4-10). The half-life of ACTH in human blood is very short.[3]

Troubleshooting Steps:

  • Prevent Oxidation:

    • Use degassed, oxygen-free water or buffers for reconstitution.

    • Minimize the headspace in your storage vials.

    • Consider adding antioxidants like methionine or ascorbic acid to your buffer, if compatible with your experiment.[4]

  • Minimize Enzymatic Degradation:

    • Prepare solutions fresh before use.

    • If working with biological fluids, consider using protease inhibitors.

    • Store samples at low temperatures (4°C for short-term, -80°C for long-term) to reduce enzymatic activity.

  • Proper Storage:

    • For aqueous solutions, it is not recommended to store them for more than a day.[5]

    • For long-term storage, lyophilized peptide should be stored at -20°C. Reconstituted solutions should be aliquoted and stored at -20°C or -80°C.[2][3]

Data Presentation

Table 1: Solubility of ACTH (4-10)

SolventApproximate SolubilityReference
Water1 mg/mL[1]
DMSO55 mg/mL[2]
PBS (pH 7.2)Soluble (qualitative)[5]

Table 2: Stability of ACTH (4-10) in Aqueous Solutions

ConditionStability/Half-lifeKey ConsiderationsReference
Aqueous Solution (General) Not recommended for storage > 1 dayProne to chemical degradation (e.g., oxidation).[5]
Human Blood/Plasma Half-life of ~10 minutesRapidly degraded by peptidases.[3][6]
Reconstituted in Water/Buffer (Frozen) Up to 3 months at -20°C, up to 1 year at -80°CAliquot to avoid freeze-thaw cycles.[2][3]
Whole Blood (Pre-analytical) Stable for 6h at room temp, 8h at 4°C (in EDTA tubes)Temperature is a critical factor in pre-analytical stability.[7][8]

Experimental Protocols

Protocol 1: Determination of ACTH (4-10) Solubility

Objective: To determine the maximum solubility of ACTH (4-10) in a specific aqueous buffer.

Materials:

  • Lyophilized ACTH (4-10)

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Water bath sonicator

  • Microcentrifuge

  • Spectrophotometer or HPLC system

Procedure:

  • Accurately weigh a small amount of lyophilized ACTH (4-10) (e.g., 1 mg).

  • Add a small, precise volume of the buffer to the peptide (e.g., 100 µL).

  • Vortex the solution for 1-2 minutes.

  • If the peptide is not fully dissolved, use a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the solution is clear, add another known volume of the peptide and repeat steps 3-5 until precipitation is observed.

  • If the initial solution is not clear, add small, incremental volumes of the buffer, vortexing and sonicating after each addition, until the peptide is fully dissolved.

  • The solubility is the concentration of the clear solution just before precipitation occurs.

  • For a more quantitative measurement, centrifuge the saturated solution to pellet any undissolved peptide. Measure the concentration of the supernatant using a spectrophotometer (at 280 nm, if the peptide contains Trp or Tyr) or a calibrated HPLC method.

Protocol 2: Assessment of ACTH (4-10) Stability by HPLC

Objective: To evaluate the stability of ACTH (4-10) in an aqueous solution over time at a specific temperature.

Materials:

  • Reconstituted ACTH (4-10) solution of known concentration

  • Aqueous buffer of interest

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Temperature-controlled incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare a stock solution of ACTH (4-10) in the desired buffer at a known concentration (e.g., 1 mg/mL).

  • Filter the stock solution through a 0.22 µm filter.

  • Immediately inject a sample of the freshly prepared solution into the HPLC system to obtain the initial (T=0) chromatogram. This will serve as the baseline.

  • Aliquot the remaining solution into several autosampler vials and place them in a temperature-controlled environment (e.g., 4°C, 25°C, or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial and inject a sample into the HPLC system.

  • HPLC Method:

    • Column: C18, 3-5 µm particle size, 100-300 Å pore size.

    • Flow Rate: Typically 1 mL/min for analytical columns.

    • Detection: UV at 214 nm or 280 nm.

    • Gradient: A shallow gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30-60 minutes) is often effective for peptides.[9]

  • Data Analysis:

    • Integrate the peak area of the intact ACTH (4-10) at each time point.

    • Calculate the percentage of remaining intact peptide relative to the T=0 sample.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life.

    • Monitor the appearance of new peaks, which correspond to degradation products.

Visualizations

Caption: Workflow for troubleshooting ACTH (4-10) solubility issues.

G cluster_1 Degradation Pathways of ACTH (4-10) acth ACTH (4-10) (Met-Glu-His-Phe-Arg-Trp-Gly) oxidation Oxidation acth->oxidation enzymatic Enzymatic Cleavage (e.g., by aminopeptidases) acth->enzymatic met_sulfoxide Met(O)-ACTH (4-10) (Loss of activity) oxidation->met_sulfoxide fragments Peptide Fragments (Loss of activity) enzymatic->fragments

Caption: Major degradation pathways for ACTH (4-10) in aqueous solutions.

References

Technical Support Center: Off-Target Effects of ACTH (4-10)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource center for researchers investigating the off-target effects of the peptide fragment ACTH (4-10) in non-neuronal cells. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and visualizations of key biological pathways.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (4-10) and how does it differ from full-length ACTH?

A1: ACTH (4-10) is a heptapeptide (B1575542) fragment of Adrenocorticotropic Hormone with the sequence Met-Glu-His-Phe-Arg-Trp-Gly.[1] Unlike the full-length ACTH (1-39) peptide, it lacks the primary amino acid sequences required for stimulating the adrenal cortex to produce cortisol via the melanocortin 2 receptor (MC2R).[2][3] Therefore, it is often studied for its "off-target" or non-canonical, glucocorticoid-independent effects.[4]

Q2: Which non-neuronal cell types are known to respond to ACTH (4-10)?

A2: Research has indicated that ACTH (4-10) and its analogues can elicit responses in several non-neuronal cell types, primarily through interactions with melanocortin receptors other than MC2R.[5] These include:

  • Immune Cells: Macrophages and lymphocytes express melanocortin receptors (like MC3R) through which ACTH fragments can exert immunomodulatory effects.[5]

  • Adipocytes (Fat Cells): Certain ACTH analogues have shown activity in rabbit adipocytes, suggesting a role in metabolic regulation.[6]

  • Adrenal Cells: While not its primary target, ACTH (4-10) can induce a very low level of steroidogenesis in isolated rat and rabbit adrenal cells, though its efficacy is several orders of magnitude lower than full-length ACTH.[6]

Q3: What are the primary molecular targets of ACTH (4-10) in non-neuronal cells?

A3: The primary targets are the G-protein coupled melanocortin receptors (MCRs).[7][8] ACTH (4-10) can bind to MC1R, MC3R, MC4R, and MC5R with varying affinities.[2][9] It does not effectively bind to MC2R, the classical ACTH receptor on adrenal cells.[2][5] The specific receptor subtype mediating an effect is cell-type dependent. For example, in macrophages, the immunomodulatory effects are often mediated by MC3R.[5]

Q4: What is the main signaling pathway activated by ACTH (4-10) binding to its receptors?

A4: Upon binding to MCRs (excluding MC2R), ACTH (4-10) typically activates the adenylyl cyclase pathway. This leads to an increase in the intracellular second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[10][11] PKA then phosphorylates downstream targets, including transcription factors like CREB, to modulate gene expression.[10][12] In some cellular contexts, modulation of calcium signaling has also been observed.[8][13]

Troubleshooting Guide

Issue 1: I am not observing any cellular response after treating my non-neuronal cells with ACTH (4-10).

Possible Cause Troubleshooting Step
Low or Absent Receptor Expression Confirm that your cell line expresses the target melanocortin receptors (MC1R, MC3R, MC4R, or MC5R). Use qPCR to check for mRNA expression or Western blot/immunocytochemistry to verify protein expression.
Peptide Degradation ACTH (4-10) is a small peptide susceptible to proteases in serum-containing media. Prepare fresh stock solutions, minimize freeze-thaw cycles, and consider performing experiments in serum-free media or using stabilized analogues like Semax (ACTH(4-7)PGP).[14]
Incorrect Peptide Concentration The effective concentration (EC50) can vary significantly between cell types. Perform a dose-response experiment with a wide concentration range (e.g., 1 pM to 10 µM) to determine the optimal concentration for your specific cell system.
Assay Insensitivity The downstream effect you are measuring (e.g., cytokine release, proliferation) may be subtle. Ensure your assay is sensitive enough to detect small changes. Use a potent positive control, such as a known MCR agonist (e.g., α-MSH) or a direct pathway activator (e.g., Forskolin for cAMP), to validate the assay.

Issue 2: My results show high variability between experimental replicates.

Possible Cause Troubleshooting Step
Inconsistent Cell Culture Conditions Ensure cells are at a consistent passage number and confluence, as receptor expression can change with cell state. Standardize seeding density and treatment times meticulously.
Peptide Adsorption Peptides can adsorb to plastic surfaces. To minimize this, use low-adhesion microplates and siliconized pipette tips.
Assay Timing The kinetics of the response can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 6h, 24h) to identify the peak response time for your specific endpoint. For example, cAMP signaling is often rapid (minutes), while changes in gene expression or cytokine secretion take hours.[15]

Quantitative Data Summary

Table 1: Binding Affinity & Functional Potency of ACTH Peptides and Analogues at Melanocortin Receptors

Note: Data is compiled from various cell systems and species. Direct comparison requires caution. Ki/IC50 values represent binding affinity (lower is higher), while EC50 values represent functional potency (lower is more potent).

LigandReceptorSpeciesAssay TypeValue (nM)Reference
α-MSHhMC1RHumanBinding Affinity~5[16]
ACTH (1-39)hMC1RHumanAgonist (cAMP)Non-selective[2][17]
ACTH (1-39)hMC3RHumanAgonist (cAMP)Non-selective[2][17]
ACTH (1-39)hMC4RHumanAgonist (cAMP)Non-selective[2][17]
(p-Iodo-Phe7)-ACTH (4-10)rMC3RRatAntagonist (cAMP)IC50 ~1000[9]
(p-Iodo-Phe7)-ACTH (4-10)hMC4RHumanAntagonist (cAMP)IC50 ~1000[9]
(p-Iodo-Phe7)-ACTH (4-10)oMC5ROvineAntagonist (cAMP)IC50 ~1000[9]

Experimental Protocols

Protocol 1: Measuring Intracellular cAMP Accumulation

This protocol provides a general workflow for quantifying cAMP changes in response to ACTH (4-10) treatment using a competitive ELISA-based assay kit.

  • Cell Culture: Plate non-neuronal cells (e.g., macrophages, adipocytes) in a 96-well plate and grow to 80-90% confluence.

  • Pre-treatment: Aspirate the culture medium. Wash cells once with warm PBS. Add 100 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well. Incubate for 20-30 minutes at 37°C to prevent cAMP degradation.

  • Stimulation: Add various concentrations of ACTH (4-10) or controls (e.g., α-MSH as a positive control, vehicle as a negative control) to the wells. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the stimulation buffer and add 100 µL of the lysis buffer provided with the cAMP assay kit. Incubate for 10 minutes with gentle shaking.

  • cAMP Quantification: Proceed with the cAMP measurement according to the manufacturer’s instructions for the specific competitive ELISA kit. This typically involves transferring the cell lysate to an antibody-coated plate and following subsequent incubation, wash, and substrate development steps.

  • Data Analysis: Calculate cAMP concentrations based on the standard curve. Normalize the data to the vehicle control and plot as a dose-response curve to determine EC50 values.

Protocol 2: Peptide Pull-Down Assay to Identify Interacting Proteins

This protocol can be used to explore novel protein-protein interactions with ACTH (4-10).

  • Bait Preparation: Immobilize a biotinylated version of ACTH (4-10) onto streptavidin-coated magnetic beads. Incubate for 1-2 hours at 4°C with gentle rotation. A non-biotinylated peptide or scrambled sequence should be used as a negative control.[18]

  • Washing: Wash the beads three times with a wash buffer (e.g., TBST) to remove any unbound peptide.

  • Cell Lysate Preparation: Prepare a total protein lysate from the non-neuronal cells of interest using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Add the cell lysate to the peptide-coupled beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for protein binding.

  • Washing: Wash the beads extensively (at least 3-5 times) with wash buffer to remove non-specifically bound proteins.[18]

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

  • Analysis: Analyze the eluted proteins by Western blot using an antibody against a candidate interacting protein, or by mass spectrometry for unbiased identification of novel binding partners.[19]

Visualizations

Diagram 1: Canonical Signaling Pathway for ACTH (4-10)

ACTH410_Signaling cluster_membrane Cell Membrane MCR Melanocortin Receptor (MC1R, 3-5R) AC Adenylyl Cyclase MCR->AC Activates via Gs ACTH410 ACTH (4-10) ACTH410->MCR Binds cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Immunomodulation) CREB->Response Modulates Gene Expression

Caption: ACTH (4-10) binds to melanocortin receptors, activating the cAMP/PKA signaling cascade.

Diagram 2: Experimental Workflow for Assessing Immunomodulatory Effects

Experimental_Workflow cluster_analysis 3. Downstream Analysis start 1. Culture Immune Cells (e.g., Macrophages) treatment 2. Treat with ACTH (4-10) (Dose & Time Course) start->treatment rna_analysis RNA Extraction -> qPCR for Cytokine mRNA treatment->rna_analysis protein_analysis Supernatant Collection -> ELISA for Secreted Cytokines treatment->protein_analysis signaling_analysis Cell Lysis -> Western Blot for pCREB treatment->signaling_analysis data_analysis 4. Data Analysis & Interpretation protein_analysis->data_analysis

Caption: Workflow for studying the effect of ACTH (4-10) on cytokine production in immune cells.

References

How to choose the right animal model for ACTH (4-10) research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing appropriate animal models for Adrenocorticotropic Hormone (4-10) [ACTH (4-10)] research. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate informed decision-making.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models used for ACTH (4-10) research, and what are their primary applications?

A1: The most frequently used animal models in ACTH (4-10) research are rats and mice.

  • Rats (e.g., Sprague-Dawley, Wistar): Rats are extensively used to study the behavioral effects of ACTH (4-10), particularly in the domains of learning, memory, and attention.[1][2] They are often the model of choice for conditioned avoidance response (CAR) paradigms and studies investigating neuroprotection and recovery after neural damage.[3] Analogs of ACTH (4-10), such as Semax and Org 2766, have also been widely studied in rats for their nootropic and neuroprotective properties.[4][5]

  • Mice (e.g., C57BL/6, Albino strains): Mice are commonly used for investigating the anxiolytic or anxiogenic effects of ACTH (4-10) in models like the elevated plus-maze (EPM).[6] They are also utilized in studies on pain sensitivity and the anti-inflammatory properties of ACTH (4-10) and its derivatives.

Q2: What are the known signaling pathways activated by ACTH (4-10)?

A2: ACTH (4-10) and its analogues primarily exert their effects through the activation of central melanocortin receptors, particularly the melanocortin 4 receptor (MC4R) and to some extent the melanocortin 3 receptor (MC3R).[7] The primary signaling cascade involves the Gs-protein coupled activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][9][10][][12]

Downstream of PKA, the signaling can influence various cellular processes, including the modulation of dopaminergic and serotonergic neurotransmitter systems.[13] Additionally, ACTH (4-10) has been shown to have anti-inflammatory effects by modulating the expression of cytokines like IL-6 and IL-8, potentially through pathways involving NF-κB.[1][14]

Q3: What are the main behavioral effects observed after ACTH (4-10) administration in rodents?

A3: ACTH (4-10) administration in rodents has been shown to produce a range of behavioral effects, including:

  • Improved learning and memory: It can delay the extinction of conditioned avoidance responses.[2][15]

  • Anxiolytic and antidepressant-like effects: Analogs like Semax have demonstrated anxiety-reducing and antidepressant properties in tests such as the elevated plus-maze and forced swim test.

  • Modulation of social behavior: The ACTH (4-9) analog Org 2766 has been shown to affect social interaction in some studies.[16][17][18][19]

  • Effects on motivation and attention: It can influence self-stimulation behavior, suggesting an impact on motivational processes.[5]

It is important to note that the behavioral effects can be dose-dependent and may vary based on the specific analog, animal species, and experimental paradigm used.

Troubleshooting Guides

This section addresses common issues that researchers may encounter during ACTH (4-10) experiments.

Problem Potential Cause Troubleshooting Steps
High variability in behavioral test results between animals. 1. Inconsistent handling of animals. 2. Environmental stressors in the housing or testing room. 3. Social status and past experiences of the animals.[2] 4. Variability in motivation.[2][20] 5. Sex differences in behavioral responses.1. Handle all animals consistently and habituate them to the experimenter and testing room.[17] 2. Maintain consistent lighting, temperature, and noise levels. Use a white noise machine to mask distracting sounds.[19] 3. House animals in stable social groups and consider their history. 4. Ensure sufficient motivation for the task (e.g., appropriate food deprivation for food-rewarded tasks). 5. Test males and females separately and analyze the data accordingly.
Lack of a clear dose-response effect. 1. Inappropriate dose range selected. 2. Peptide degradation. 3. Saturation of receptors at the tested doses. 4. U-shaped dose-response curve, where higher doses may have reduced or opposite effects.1. Conduct a pilot study with a wider range of doses based on literature review. 2. Ensure proper storage and handling of the peptide solution. Prepare fresh solutions for each experiment.[21][22][23] 3. Test lower concentrations to determine the minimal effective dose. 4. Include a broader dose range, including very low and very high doses, to characterize the full dose-response relationship.
Inconsistent or unexpected results with peptide administration. 1. Incorrect administration route or technique. 2. Poor bioavailability of the peptide. 3. Timing of administration relative to behavioral testing.1. Ensure proper training in the chosen administration technique (e.g., intraperitoneal, subcutaneous, intranasal). 2. Consider the pharmacokinetic properties of ACTH (4-10) and its analogs. Intranasal or intracerebroventricular administration may be necessary for direct central nervous system effects. 3. Optimize the time interval between peptide administration and the behavioral test based on the peptide's known onset and duration of action.
Animals exhibit freezing or immobility in the Elevated Plus Maze, confounding results. 1. The testing environment is too anxiogenic. 2. The animal is overly stressed before the test.1. Adjust the lighting to be less bright and ensure the maze is in a quiet location. 2. Handle animals gently and allow for a sufficient habituation period in the testing room before placing them on the maze.

Comparative Data of ACTH (4-10) and its Analogs

The following table summarizes the known effects and properties of ACTH (4-10) and two of its well-studied synthetic analogs, Semax and Org 2766, to aid in the selection of the most appropriate compound for a given research question.

Compound Sequence Primary Animal Model(s) Key Research Area(s) Reported Efficacy/Potency
ACTH (4-10) Met-Glu-His-Phe-Arg-Trp-GlyRats, MiceLearning & Memory, Cardiovascular effects, NeuroprotectionServes as the parent compound for synthetic analogs. Effective in delaying extinction of conditioned avoidance responses.[2]
Semax Met-Glu-His-Phe-Pro-Gly-ProRats, MiceNootropic, Neuroprotection, Anxiolytic, AntidepressantActivates dopaminergic and serotoninergic systems. Shows neuroprotective effects in models of cerebral ischemia.
Org 2766 An analog of ACTH (4-9)RatsNeuroprotection, Social Behavior, Learning & MemoryReported to be a thousand times more potent than ACTH (4-10) in certain self-stimulation paradigms.[5] Has been investigated for its effects on social behavior.[16][18][19]

Experimental Protocols

Below are detailed methodologies for key behavioral experiments commonly used in ACTH (4-10) research.

Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
  • Animal Model: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. Dimensions should be appropriate for the species (e.g., for mice: arms 30 cm long x 5 cm wide; for rats: arms 50 cm long x 10 cm wide).[24]

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.[19]

    • Administer ACTH (4-10), its analog, or vehicle at the predetermined time before the test.

    • Place the animal in the center of the maze, facing an open arm.[25]

    • Allow the animal to explore the maze for a 5-minute session.[17][24][25]

    • Record the session using an overhead video camera and tracking software.

    • Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.[24]

  • Data Analysis:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open and closed arms.

    • Anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.

Protocol 2: Forced Swim Test (FST) for Depressive-Like Behavior
  • Animal Model: Adult male mice or rats.

  • Apparatus: A transparent cylindrical container (e.g., for mice: 20 cm diameter, 30 cm height) filled with water (25 ± 1 °C) to a depth where the animal cannot touch the bottom (e.g., 15 cm for mice).[18]

  • Procedure:

    • Habituate the animals to the testing room.

    • Administer the test compound or vehicle.

    • Individually place each animal into the water-filled cylinder.

    • The test duration is typically 6 minutes.[6][18] The behavior is recorded, and immobility time is scored during the last 4 minutes of the test.[6][18]

    • Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

    • After the test, remove the animal, dry it with a towel, and return it to a clean, warm cage.

  • Data Analysis:

    • Total time spent immobile.

    • A significant decrease in immobility time is indicative of an antidepressant-like effect.[16]

Protocol 3: Conditioned Avoidance Response (CAR) for Learning and Memory
  • Animal Model: Adult male rats.

  • Apparatus: A shuttle box with two compartments separated by a door or opening, equipped with a conditioned stimulus (CS; e.g., a light or tone) and an unconditioned stimulus (US; e.g., a mild foot shock).

  • Procedure:

    • Acquisition Phase:

      • Place the rat in one compartment of the shuttle box.

      • Present the CS for a set duration (e.g., 10 seconds).

      • If the rat moves to the other compartment during the CS presentation (avoidance response), the trial ends.

      • If the rat does not move, deliver the US (e.g., 0.5 mA foot shock) at the end of the CS presentation until the rat escapes to the other compartment.

      • Repeat for a set number of trials per day over several days.

    • Extinction Phase:

      • After the acquisition phase, administer ACTH (4-10) or vehicle.

      • Present the CS without the US.

      • Record the number of trials until the rat no longer exhibits the avoidance response.

  • Data Analysis:

    • Number of avoidance responses during the extinction phase.

    • An increase in the number of trials to extinction indicates an enhancement of memory consolidation by the peptide.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the action of ACTH (4-10).

ACTH4_10_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACTH (4-10) ACTH (4-10) MC4R MC4R ACTH (4-10)->MC4R Binds to Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Dopamine_Mod Dopamine System Modulation PKA->Dopamine_Mod Modulates Serotonin_Mod Serotonin System Modulation PKA->Serotonin_Mod Modulates Gene_Expression Gene Expression (Neuroprotection, Plasticity) CREB->Gene_Expression Regulates

Figure 1: ACTH (4-10) primary signaling cascade via the MC4R.

Anti_Inflammatory_Pathway cluster_extracellular_inflam Extracellular cluster_membrane_inflam Cell Membrane cluster_intracellular_inflam Intracellular ACTH (4-10) ACTH (4-10) MCR Melanocortin Receptor ACTH (4-10)->MCR Anti_Inflam_Signal Anti-inflammatory Signaling MCR->Anti_Inflam_Signal Activates NFkB NF-κB Pathway Anti_Inflam_Signal->NFkB Inhibits Cytokine_Production Decreased Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Cytokine_Production Leads to

Figure 2: Proposed anti-inflammatory pathway of ACTH (4-10).
Experimental Workflow

Experimental_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation Model_Selection Animal Model Selection (Rat vs. Mouse, Strain) Peptide_Selection Peptide Selection (ACTH 4-10 vs. Analog) Model_Selection->Peptide_Selection Behavioral_Assay Behavioral Assay Selection (EPM, FST, CAR) Peptide_Selection->Behavioral_Assay Dose_Selection Dose-Response Pilot Study Behavioral_Assay->Dose_Selection Habituation Animal Habituation Dose_Selection->Habituation Peptide_Prep Peptide Preparation & Administration Habituation->Peptide_Prep Behavioral_Testing Behavioral Testing Peptide_Prep->Behavioral_Testing Data_Collection Data Collection (Video Tracking) Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Result_Interpretation Interpretation of Results Statistical_Analysis->Result_Interpretation Conclusion Conclusion & Future Directions Result_Interpretation->Conclusion

Figure 3: General experimental workflow for ACTH (4-10) research.

References

Technical Support Center: Addressing Lot-to-Lot Variability of Synthetic ACTH (4-10)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic ACTH (4-10). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the lot-to-lot variability of synthetic Adrenocorticotropic Hormone (ACTH) (4-10). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (4-10) and what is its mechanism of action?

A1: ACTH (4-10) is a seven-amino-acid peptide fragment of the full-length Adrenocorticotropic Hormone. Its sequence is Met-Glu-His-Phe-Arg-Trp-Gly. Unlike full-length ACTH, it lacks steroidogenic activity but exhibits a range of effects on the central nervous system.[1] ACTH (4-10) and other melanocortins exert their effects by binding to melanocortin receptors (MCRs), which are G protein-coupled receptors.[1] There are five MCR subtypes (MC1R to MC5R) with distinct tissue distributions and functions.[2] Upon binding, these receptors typically activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][3] ACTH (4-10) is known to be an agonist for the melanocortin 4 receptor (MC4R).[4][5]

Q2: What are the common causes of lot-to-lot variability in synthetic ACTH (4-10)?

A2: Lot-to-lot variability in synthetic peptides like ACTH (4-10) can arise from several factors during and after synthesis:

  • Purity: The percentage of the target peptide in the final product is crucial. Impurities can include deletion sequences (missing amino acids), truncated sequences, or byproducts from side reactions during synthesis.[3]

  • Counterion Content (TFA): Trifluoroacetic acid (TFA) is often used during peptide purification and can remain as a counterion in the final lyophilized product.[6] The amount of TFA can vary between lots and may affect peptide solubility and bioactivity.

  • Solubility and Aggregation: The physical state of the peptide can differ between lots. Aggregated peptide may have reduced bioactivity.[3]

  • Post-synthesis Modifications: Unintended modifications during synthesis or storage, such as oxidation of methionine, can alter the peptide's structure and function.

  • Water Content: The amount of residual water in the lyophilized powder can vary, affecting the net peptide content.

Q3: How should I properly handle and store my synthetic ACTH (4-10) to minimize variability?

A3: Proper handling and storage are critical for maintaining the integrity of your synthetic peptide:

  • Storage of Lyophilized Powder: Store lyophilized ACTH (4-10) at -20°C or -80°C.[5][7]

  • Reconstitution: For reconstitution, it is advisable to first prepare a clear stock solution. The solubility of ACTH (4-10) is noted in water.[8] For in vitro experiments, you may need to use a small amount of an organic solvent like DMSO to initially dissolve the peptide before diluting with your aqueous buffer.[5]

  • Storage of Stock Solutions: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guides

Guide 1: Low or No Bioactivity

This guide provides a systematic approach to troubleshoot experiments where synthetic ACTH (4-10) shows lower than expected or no biological activity.

Troubleshooting Workflow for Low Bioactivity

Low_Bioactivity_Workflow cluster_peptide Peptide Verification cluster_assay Assay Verification start Low or No Bioactivity Observed check_peptide Step 1: Verify Peptide Integrity and Handling start->check_peptide purity Confirm Purity and Identity (HPLC/MS) check_peptide->purity Is peptide pure and correct mass? check_assay Step 2: Evaluate Assay Performance controls Check Positive and Negative Controls check_assay->controls Are controls working as expected? resynthesis Step 3: Consider Peptide Resynthesis with Modifications conclusion Problem Resolved resynthesis->conclusion purity->resynthesis No solubility Ensure Complete Solubilization purity->solubility storage Review Storage and Handling Procedures solubility->storage storage->check_assay Peptide integrity confirmed controls->conclusion No, issue is with assay setup tfa Assess Potential TFA Interference controls->tfa cell_health Verify Cell Health and Receptor Expression tfa->cell_health cell_health->resynthesis Assay is robust, issue is with peptide

Caption: A workflow for troubleshooting low bioactivity of synthetic ACTH (4-10).

Step-by-Step Troubleshooting:

  • Verify Peptide Integrity and Handling:

    • Purity and Identity: Re-examine the Certificate of Analysis (CoA) for the specific lot. Pay close attention to the HPLC and mass spectrometry (MS) data to confirm the peptide's purity and identity. Ideally, purity should be >95%.

    • Solubility: Ensure the peptide is fully dissolved in the assay buffer. Incomplete dissolution is a common reason for reduced activity. You may need to sonicate briefly to aid dissolution.

    • Storage and Handling: Confirm that the peptide has been stored correctly (lyophilized at -20°C or -80°C) and that stock solutions were not subjected to multiple freeze-thaw cycles.

  • Evaluate Assay Performance:

    • Controls: Ensure that your positive and negative controls are performing as expected. This helps to distinguish between a problem with the peptide and a problem with the assay itself.

    • TFA Interference: If the peptide is a TFA salt, consider that high concentrations of TFA can be cytotoxic to some cell lines. If suspected, consider exchanging the counterion to acetate (B1210297) or HCl.

    • Cell Health and Receptor Expression: Verify that the cells used in the assay are healthy and express the target melanocortin receptor (e.g., MC4R).

  • Consider Peptide Resynthesis:

    • If the above steps do not resolve the issue, there may be an intrinsic problem with the peptide lot. Contact the supplier with your data and consider obtaining a new lot or resynthesis.

Guide 2: Poor Solubility

Poor_Solubility_Workflow start Peptide Does Not Dissolve assess_sequence Step 1: Assess Peptide Sequence start->assess_sequence test_solvents Step 2: Systematically Test Solvents assess_sequence->test_solvents sonication Step 3: Use Sonication test_solvents->sonication Still not dissolved conclusion Problem Resolved test_solvents->conclusion Dissolved resynthesis Step 4: Consider Resynthesis with Modifications sonication->resynthesis Still not dissolved sonication->conclusion Dissolved resynthesis->conclusion

Caption: Simplified signaling pathway of ACTH (4-10) via a melanocortin receptor.

Methodology:

  • Cell Culture:

    • Use a cell line stably expressing the human melanocortin 4 receptor (hMC4R), for example, HEK-293 cells.

    • Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Assay Procedure:

    • Remove the cell culture medium.

    • Wash the cells once with a suitable assay buffer (e.g., Earle's Balanced Salt Solution - EBSS).

    • Add the assay buffer containing a phosphodiesterase inhibitor (e.g., 1 mM isobutylmethylxanthine - IBMX) to prevent cAMP degradation.

    • Add serial dilutions of synthetic ACTH (4-10) (e.g., from 10⁻¹⁰ M to 10⁻⁶ M) to the wells. Include a positive control (e.g., α-MSH) and a vehicle control.

    • Incubate at 37°C for 1 hour. [3] * Stop the reaction by adding ice-cold ethanol (B145695) or by lysing the cells according to the cAMP kit manufacturer's instructions.

  • cAMP Quantification:

    • Measure the intracellular cAMP levels using a commercially available cAMP competitive binding assay kit (e.g., a radioimmunoassay or an enzyme-linked immunosorbent assay - ELISA).

    • Generate a dose-response curve and calculate the EC50 value for the ACTH (4-10) lot. Compare this value to previous lots to assess for variability.

Protocol 3: In Vitro Steroidogenesis Assay

Objective: To confirm the lack of direct steroidogenic activity of ACTH (4-10).

Methodology:

  • Cell Culture:

    • Use the H295R human adrenocortical carcinoma cell line, which expresses the key enzymes for steroidogenesis. [9][10] * Plate the cells in a 24-well plate and allow them to attach and grow.

  • Assay Procedure:

    • Replace the culture medium with serum-free medium.

    • Add different concentrations of ACTH (4-10) to the wells.

    • Include a positive control (full-length ACTH (1-24) or forskolin) and a vehicle control.

    • Incubate for 24-48 hours.

  • Cortisol Quantification:

    • Collect the cell culture supernatant.

    • Measure the concentration of cortisol in the supernatant using a commercially available Cortisol ELISA kit. [9] * Expected Outcome: Unlike full-length ACTH, ACTH (4-10) should not significantly stimulate cortisol production.

By utilizing these FAQs, troubleshooting guides, and experimental outlines, researchers can better understand and mitigate the challenges associated with the lot-to-lot variability of synthetic ACTH (4-10), leading to more reproducible and reliable experimental outcomes.

References

Technical Support Center: ACTH (4-10) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the neuropeptide ACTH (4-10). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing robust experiments with appropriate negative controls.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (4-10) and what is its primary mechanism of action?

A1: ACTH (4-10) is a heptapeptide (B1575542) fragment of the adrenocorticotropic hormone (ACTH) with the amino acid sequence Met-Glu-His-Phe-Arg-Trp-Gly. Unlike the full-length ACTH, it has minimal steroidogenic activity.[1][2] Its primary known mechanism of action is as an agonist for the melanocortin 4 receptor (MC4R), a G-protein coupled receptor.[3] Activation of MC4R typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5]

Q2: What are the most appropriate negative controls for in vivo experiments with ACTH (4-10)?

A2: For in vivo studies, the most common and appropriate negative control is the vehicle solution used to dissolve the ACTH (4-10) peptide.[6] This is typically sterile saline. Administering the vehicle alone to a control group of animals allows researchers to distinguish the specific effects of the peptide from any effects caused by the injection procedure or the solution itself.

Q3: What are suitable negative controls for in vitro experiments involving ACTH (4-10)?

A3: For in vitro experiments, several types of negative controls can and should be used to ensure the specificity of the observed effects:

  • Vehicle Control: The buffer or medium used to dissolve the ACTH (4-10) peptide.

  • Scrambled Peptide: A peptide with the same amino acid composition as ACTH (4-10) but in a randomized sequence (e.g., Gly-His-Arg-Met-Trp-Glu-Phe). This control helps to demonstrate that the biological activity is dependent on the specific sequence of ACTH (4-10) and not merely due to the presence of a peptide with similar physicochemical properties.

  • Inactive Analog/Fragment: A structurally similar peptide that is known to be biologically inactive at the receptor of interest. For example, other fragments of ACTH that do not bind or activate MC4R could be used. A commercially available example is [D-Arg8]-ACTH (4-10), where the L-Arginine at position 8 is replaced by its D-isomer, which can alter its biological activity.[7] Another example from research is the p.R8C ACTH mutant, which is immunoreactive but fails to bind and activate the melanocortin-2 receptor and shows reduced activity at other melanocortin receptors.[8]

Q4: How can I be sure that the effects I am observing are specific to ACTH (4-10) activity?

A4: To confirm the specificity of your results, a multi-faceted approach is recommended:

  • Dose-Response Relationship: Demonstrate that the magnitude of the biological effect increases with increasing concentrations of ACTH (4-10) and plateaus at higher concentrations.

  • Use of Multiple Negative Controls: As outlined in Q3, employing vehicle, scrambled peptide, and/or an inactive analog will provide strong evidence for specificity.

  • Receptor Antagonism: If the effect is mediated by MC4R, pre-treatment with a specific MC4R antagonist should block or significantly attenuate the effects of ACTH (4-10).

  • Knockdown/Knockout Models: In cell culture or animal models, silencing the expression of MC4R should abolish the response to ACTH (4-10).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable effect of ACTH (4-10) treatment Peptide degradationEnsure proper storage of the peptide stock solution (lyophilized at -20°C or colder, protected from light and moisture).[1] Prepare fresh working solutions for each experiment.
Incorrect peptide concentrationVerify the calculated molar concentration of your stock and working solutions. Perform a dose-response experiment to ensure you are using an effective concentration range.
Low receptor expressionConfirm that your cell line or tissue model expresses the melanocortin 4 receptor (MC4R) at sufficient levels using techniques like qPCR, Western blot, or immunohistochemistry.
Assay insensitivityOptimize your assay conditions to enhance sensitivity. For example, in a cAMP assay, include a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[9]
High background or non-specific effects in control groups Contaminated reagentsUse sterile, high-purity reagents and test for potential endotoxin (B1171834) contamination, especially in cell-based assays.
Vehicle effectsEnsure the vehicle (e.g., DMSO concentration) is at a non-toxic and non-interfering level. Test a range of vehicle concentrations alone.
Scrambled peptide activityWhile rare, some scrambled peptides can exhibit unexpected biological activity. If possible, test a second scrambled sequence or an inactive analog.
High variability between replicates Inconsistent cell plating or treatmentEnsure uniform cell seeding density and precise addition of reagents. Use a multichannel pipette for simultaneous additions where possible.
Edge effects in multi-well platesAvoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile water or PBS.
Peptide adsorption to plasticwarePre-coat pipette tips and tubes with a blocking agent like bovine serum albumin (BSA) if you suspect significant loss of the peptide due to adsorption.

Quantitative Data Summary

Table 1: Effect of ACTH (4-10) Analog (Semax) on Cytokine Expression in a Rat Model of Severe Spinal Cord Injury

CytokineTreatment GroupMean Expression (3 hours post-injury)Mean Expression (6 hours post-injury)
IL-6 Placebo (Saline)18.71 ± 2.7527.71 ± 1.70
ACTH (4-10) analog10.71 ± 1.3816.00 ± 2.31
IL-8 Placebo (Saline)21.43 ± 2.5130.14 ± 4.14
ACTH (4-10) analog11.00 ± 2.6514.57 ± 2.64

Data is presented as mean ± standard deviation. Data is derived from a study on a modified ACTH (4-10) analog, Semax, and may not be directly representative of ACTH (4-10) itself but provides an indication of its potential anti-inflammatory effects.[10][11]

Experimental Protocols

Protocol 1: In Vitro Neuronal Cell Viability (MTT Assay)

This protocol is designed to assess the effect of ACTH (4-10) on the viability of neuronal cells, particularly in the context of neuroprotection against a toxin.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • ACTH (4-10) peptide

  • Vehicle (e.g., sterile water or PBS)

  • Scrambled ACTH (4-10) peptide

  • Neurotoxin (e.g., 6-hydroxydopamine or H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of ACTH (4-10) and the scrambled peptide in serum-free medium.

  • Pre-treat the cells with various concentrations of ACTH (4-10), scrambled peptide, or vehicle for 1-2 hours.

  • Introduce the neurotoxin at a pre-determined toxic concentration to the appropriate wells. Include a "toxin-only" control group and an "untreated" control group.

  • Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Intracellular cAMP Accumulation Assay

This protocol measures the ability of ACTH (4-10) to stimulate the production of intracellular cAMP in cells expressing MC4R.

Materials:

  • HEK293 cells stably expressing MC4R

  • Complete culture medium

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)

  • ACTH (4-10) peptide

  • Forskolin (positive control)

  • Vehicle and scrambled peptide controls

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 384-well white plates

Procedure:

  • Seed MC4R-expressing cells in a 384-well plate and grow to confluence.

  • On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.

  • Add 10 µL of stimulation buffer containing the phosphodiesterase inhibitor to each well and incubate for 30 minutes at room temperature.

  • Prepare serial dilutions of ACTH (4-10), forskolin, and negative controls in stimulation buffer.

  • Add 10 µL of the diluted compounds to the respective wells.

  • Incubate for 30-60 minutes at room temperature.

  • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Generate a dose-response curve and calculate the EC₅₀ value for ACTH (4-10).

Visualizations

ACTH_4_10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH (4-10) ACTH (4-10) MC4R MC4R ACTH (4-10)->MC4R Binds G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_complex IκB-NF-κB PKA->NFkB_complex Phosphorylates IκB Nucleus Nucleus CREB->Nucleus Translocates to NFkB NF-κB NFkB_complex->NFkB Releases NFkB->Nucleus Translocates to Gene_expression Gene Expression Nucleus->Gene_expression Modulates

Caption: Simplified signaling pathway of ACTH (4-10) through the MC4R.

Experimental_Workflow_Negative_Controls cluster_treatments Treatment Groups start Start Experiment prep_cells Prepare Cells/Tissues start->prep_cells acth ACTH (4-10) (Experimental) vehicle Vehicle Control (e.g., Saline) scrambled Scrambled Peptide Control inactive Inactive Analog Control incubation Incubation acth->incubation vehicle->incubation scrambled->incubation inactive->incubation assay Perform Assay (e.g., Viability, cAMP) incubation->assay analysis Data Analysis assay->analysis conclusion Conclusion analysis->conclusion

Caption: Logical workflow for using negative controls in ACTH (4-10) experiments.

References

Technical Support Center: Dose-Response Curve Optimization for ACTH (4-10) in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response experiments using the neuropeptide ACTH (4-10) in primary neuronal cultures.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (4-10) and what is its proposed mechanism of action in neurons? A1: ACTH (4-10) is a seven-amino-acid fragment of the full adrenocorticotropic hormone (ACTH). Unlike the full ACTH molecule, it does not stimulate the adrenal cortex to release steroids.[1] Its effects on the central nervous system are believed to be direct and steroid-independent.[2] Evidence suggests that ACTH (4-10) and other melanocortin peptides act as neurotransmitters or neuromodulators by binding to melanocortin receptors (MCRs) on neurons, influencing various cellular processes.[1][2]

Q2: What is a typical concentration range for studying ACTH (4-10) in primary neuron experiments? A2: The optimal concentration of ACTH (4-10) can vary significantly depending on the neuron type, culture age, and the specific biological endpoint being measured. Based on studies with analogous peptides, a broad concentration range from picomolar (pM) to nanomolar (nM) is a common starting point for dose-response experiments.[3] It is critical to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q3: What are common experimental readouts to measure the effects of ACTH (4-10) on primary neurons? A3: Common readouts to assess the neurotrophic or neuroprotective effects of ACTH (4-10) include:

  • Neuronal Viability and Proliferation Assays: Such as the MTT or PrestoBlue™ assay to measure metabolic activity.

  • Neurite Outgrowth Analysis: Quantifying the length and branching of neurites using immunocytochemistry (e.g., staining for MAP2 or β-III Tubulin).[3]

  • Electrophysiology: Using techniques like micro-electrode arrays (MEAs) to measure changes in spontaneous electrical activity, firing rates, and network synchrony.[4]

  • Gene or Protein Expression: Analyzing changes in the expression of specific neuronal markers or signaling molecules via qPCR or Western blotting.

Q4: How should I prepare and store ACTH (4-10) peptide solutions? A4: To ensure peptide integrity, prepare a high-concentration stock solution (e.g., 1 mM) by dissolving the lyophilized peptide in sterile, nuclease-free water or a recommended solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. On the day of the experiment, prepare fresh serial dilutions in pre-warmed, serum-free culture medium.[3][5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect after ACTH (4-10) treatment.1. Suboptimal Concentration: The concentration used may be too low or too high (outside the therapeutic window).2. Peptide Degradation: Improper storage or handling may have compromised the peptide's activity.3. Low Receptor Expression: The primary neurons in your culture may not express sufficient levels of the target melanocortin receptors.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 pM to 1 µM).[5]2. Use a fresh vial of peptide and prepare new stock solutions. Ensure proper storage at -20°C or -80°C.[5]3. Verify receptor expression using immunocytochemistry or qPCR.
High variability between replicate wells or experiments.1. Inconsistent Cell Density: Uneven plating of neurons leads to variability in cell number and network maturity.[6]2. Edge Effects: Wells on the perimeter of 96- or 384-well plates are prone to evaporation, altering media concentration.[7]3. Culture Health Variability: Differences in the health of primary cultures between preparations can lead to inconsistent responses.[5]1. Standardize your cell seeding protocol. After plating, let the plate rest at room temperature for 30 minutes to allow for even cell distribution before moving to the incubator.[7]2. Avoid using the outer wells for experimental conditions; fill them with sterile water or media instead to create a humidity barrier.[7]3. Strictly follow a standardized primary neuron culture protocol, including dissection, dissociation, and maintenance schedules.[5]
Observed cytotoxicity , especially at higher concentrations.1. Peptide Concentration is Too High: Exceeding the optimal dose can induce toxic effects.[5]2. Solvent Toxicity: If using a solvent like DMSO, its final concentration in the media may be too high.3. Contamination: The peptide stock or culture media may be contaminated.1. Lower the concentration range in your dose-response curve.[5]2. Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is below the known toxic threshold for neurons (typically <0.1% for DMSO).3. Prepare fresh, sterile solutions of ACTH (4-10) for each experiment and practice sterile cell culture techniques.[5]
Neurons are clumping and detaching from the culture plate.1. Improper Plate Coating: The coating substrate (e.g., Poly-D-Lysine) may be insufficient, degraded, or unevenly applied.[6][8]2. Harsh Dissociation: Over-exposure to enzymes like trypsin or excessive mechanical trituration during tissue processing can damage cells, leading to poor adherence.[8][9]3. Unhealthy Culture: The overall health of the neurons may be compromised.1. Ensure the entire well surface is coated and wash thoroughly to remove residual toxic substrate before plating. Consider using Poly-D-Lysine, which is more resistant to enzymatic degradation than Poly-L-Lysine.[6][8]2. Optimize the dissociation protocol. Consider using a gentler enzyme like papain or reducing enzyme incubation time.[8][9]3. Review all aspects of the culture protocol, from dissection age (embryonic tissue is often preferred) to media supplements (use fresh, high-quality supplements like B-27).[6][8]

Experimental Protocols

Workflow for ACTH (4-10) Dose-Response Experiment

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assess Phase 3: Assessment cluster_analysis Phase 4: Analysis p1 Coat culture plates (e.g., 96-well) with Poly-D-Lysine p2 Isolate & dissociate primary neurons (e.g., E18 rat cortex) p1->p2 p3 Plate neurons and culture until mature (e.g., DIV 7-10) p2->p3 t1 Prepare serial dilutions of ACTH (4-10) in pre-warmed medium p3->t1 t3 Replace old medium with ACTH (4-10) solutions and incubate (e.g., 48-72h) t1->t3 t2 Include Vehicle Control (medium + solvent) and Untreated Control t2->t3 a1 Perform endpoint assay (e.g., MTT for viability or Fix & Stain for morphology) t3->a1 a2 Acquire data (Plate reader or Microscope imaging) a1->a2 d1 Quantify results (e.g., Absorbance values or Neurite length) a2->d1 d2 Normalize data to controls and plot dose-response curve d1->d2 d3 Calculate EC50 value d2->d3

Caption: Workflow for a typical ACTH (4-10) dose-response experiment in primary neurons.

Protocol 1: Neuronal Viability (MTT Assay)
  • Culture Neurons: Plate primary neurons in a 96-well plate and culture until a mature network has formed (e.g., 7-10 days in vitro).

  • Prepare Solutions: Create serial dilutions of ACTH (4-10) in fresh, pre-warmed culture medium. A common range to test is 1 pM, 10 pM, 100 pM, 1 nM, 10 nM, and 100 nM. Prepare a vehicle control containing the highest concentration of solvent (if used) and an untreated control.

  • Treat Neurons: Carefully remove half of the medium from each well and replace it with the prepared ACTH (4-10) solutions or controls.

  • Incubate: Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).

  • Add MTT Reagent: Add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilize Formazan: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Analyze Data: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Neurite Outgrowth Assessment
  • Culture and Treat: Follow steps 1-4 from the MTT protocol, plating neurons on coverslips within a 24-well plate or in an imaging-compatible multi-well plate.

  • Fixation: After incubation, gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.

  • Permeabilization & Blocking: Rinse three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.[3]

  • Primary Antibody Incubation: Incubate with a primary antibody against a neuronal marker (e.g., anti-MAP2 or anti-β-III Tubulin) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Imaging: Mount coverslips or image the plate directly using a fluorescence microscope.

  • Analysis: Capture images from multiple random fields per well. Use an automated analysis software (e.g., ImageJ with NeuronJ plugin) to quantify metrics such as total neurite length, number of branches, and number of primary neurites per neuron.

Data Presentation

Table 1: Example Data - Effect of ACTH (4-10) on Neuronal Viability (MTT Assay)
ACTH (4-10) ConcentrationMean Absorbance (570nm)Std. Deviation% Viability (Relative to Control)
Untreated Control0.8520.041100%
Vehicle Control0.8490.03899.6%
1 pM0.8910.045104.6%
10 pM0.9530.050111.8%
100 pM1.0210.048119.8%
1 nM1.0350.052121.5%
10 nM0.9870.049115.8%
100 nM0.9150.046107.4%

Note: Data are illustrative and intended for representational purposes only.

Table 2: Example Data - Effect of ACTH (4-10) on Neurite Outgrowth
ACTH (4-10) ConcentrationAverage Total Neurite Length (µm/neuron)Std. Deviation% Change (Relative to Control)
Untreated Control450.235.50%
Vehicle Control448.938.1-0.3%
1 pM495.740.2+10.1%
10 pM562.145.8+24.9%
100 pM615.851.3+36.8%
1 nM621.553.0+38.0%
10 nM588.349.7+30.7%
100 nM512.442.6+13.8%

Note: Data are illustrative and intended for representational purposes only.

Signaling Pathway Visualization

G cluster_effects Neurotrophic & Protective Effects acth ACTH (4-10) mcr Melanocortin Receptor (MCR) acth->mcr Binds gpcr G-Protein Coupled Signaling mcr->gpcr Activates downstream Downstream Effectors (e.g., cAMP, PKA, MAPK/ERK) gpcr->downstream e1 Increased Neuronal Survival downstream->e1 e2 Enhanced Neurite Outgrowth downstream->e2 e3 Modulation of Synaptic Plasticity downstream->e3

Caption: Proposed signaling pathway for the neurotrophic effects of ACTH (4-10).

References

Interpreting unexpected outcomes in ACTH (4-10) studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ACTH (4-10) Studies. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected outcomes in their experiments involving the adrenocorticotropic hormone fragment, ACTH (4-10).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ACTH (4-10), and why is it considered "non-corticotropic"?

A1: ACTH (4-10) is a peptide fragment of the full-length adrenocorticotropic hormone. Unlike the full hormone, which primarily acts on melanocortin-2 (MC2) receptors to stimulate cortisol production, ACTH (4-10) lacks this hormonal activity.[1][2] Its effects are believed to be mediated through other melanocortin receptors, particularly MC3R and MC4R, which are found in the central nervous system and other tissues.[3] It is an agonist for these receptors, with a higher affinity for MC3R than MC4R.[3][4] The activation of these G protein-coupled receptors typically leads to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A.[5][6] This pathway is central to its neuroprotective and anti-inflammatory effects.[5][7]

Q2: I'm observing a paradoxical dose-response relationship. Low doses of ACTH (4-10) show a neuroprotective effect, but higher doses seem to be ineffective or even detrimental. Why is this happening?

A2: This is a documented phenomenon with ACTH (4-10) and related peptides. Studies have shown that the peptide can have a U-shaped or biphasic dose-response curve. For instance, one study on delayed response performance in rats found that a 95 µg/kg dose enhanced retention of a visual stimulus, while higher doses of 195 and 285 µg/kg significantly impaired performance.[8] Similarly, another study noted that while certain doses of ACTH 4-10 did not reliably affect EEG activity, very high doses (80-94 mg) induced short runs of burst activity.[9]

This suggests an optimal therapeutic window. The exact mechanism for this biphasic response is not fully elucidated but could be related to:

  • Receptor Desensitization: High concentrations of the agonist might lead to the downregulation or desensitization of melanocortin receptors.

  • Off-Target Effects: At higher concentrations, the peptide may begin to interact with other receptors or signaling pathways, leading to unintended consequences.

  • Feedback Loops: High levels of downstream signaling could activate negative feedback mechanisms that counteract the primary effect.

Researchers should perform careful dose-response studies to identify the optimal concentration for their specific experimental model.[8]

Q3: My in vitro results showing neuroprotection are not replicating in my in vivo models. What could be the cause?

A3: Discrepancies between in vitro and in vivo results are common in peptide research and can stem from several factors specific to ACTH (4-10):

  • Peptide Stability and Degradation: ACTH (4-10) is susceptible to degradation by aminopeptidases in serum and blood.[7] Its in vivo half-life may be very short, preventing it from reaching the target tissue at a sufficient concentration. More stable analogs, such as Semax (an ACTH(4-7)PGP analogue), have been developed to overcome this limitation.[5][7]

  • Bioavailability and BBB Penetration: While some studies suggest that intranasal administration can deliver ACTH (4-10) to the central nervous system, its ability to cross the blood-brain barrier (BBB) after systemic administration is limited.[10][11][12] The delivery method is a critical experimental parameter.

  • Systemic vs. Local Effects: In vivo, the peptide can have cardiovascular effects, such as increasing blood pressure and heart rate, which are not present in a cell culture model.[3][13] These systemic effects can indirectly influence the outcome of the experiment, confounding the interpretation of its direct neuroprotective action.

Q4: I expected anti-inflammatory effects, but my cytokine profile is not changing as predicted. What should I check?

A4: The anti-inflammatory action of ACTH (4-10) can be complex and context-dependent.

  • Timing of Measurement: The expression of inflammatory and anti-inflammatory cytokines is dynamic. In a spinal cord injury model, the administration of an ACTH 4-10 analogue led to different expression levels of IL-6 and IL-8 when measured at 3 hours versus 6 hours post-injury.[10] Similarly, anti-inflammatory cytokines (IL-4, IL-10, IL-13) showed greater expression at 3 hours post-treatment.[14] Your measurement time point may be missing the peak expression window.

  • Model System: The inflammatory response is highly dependent on the specific injury or disease model. The peptide's effect on cytokine expression in a model of severe spinal cord compression can be more pronounced than in a mild compression model.[10]

  • Peptide Analogue: Many studies use more stable analogues like ACTH(4-10)Pro8-Gly9-Pro10 (also referred to as ACTH 4-10 PGP) to achieve anti-inflammatory effects in vivo.[10][14][15] If you are using the unmodified fragment, its rapid degradation may prevent a measurable anti-inflammatory response.

Troubleshooting Guides

Guide 1: Diagnosing Unexpected Bioactivity

If you are observing lower-than-expected, absent, or paradoxical effects, follow this troubleshooting workflow.

G cluster_start START cluster_peptide Step 1: Verify Peptide Integrity cluster_exp Step 2: Review Experimental Protocol cluster_model Step 3: Examine Model System cluster_end RESOLUTION start Unexpected Outcome Observed (e.g., No Effect, Opposite Effect) p1 Check Peptide Source & Purity (≥95%) start->p1 p2 Assess Peptide Stability. Was it stored correctly (-20°C or -80°C)? Was it freshly prepared? p1->p2 Purity OK p3 Confirm Solubility & Vehicle. Is it fully dissolved? Is the vehicle (e.g., DMSO, Saline) appropriate? p2->p3 Stability OK e1 Review Dose/Concentration. Are you in the optimal range? Consider a full dose-response curve. p3->e1 Solubility OK e2 Check Administration Route & Timing. (e.g., Intranasal, IP, IV) Is the timing appropriate for the model? e1->e2 Dose Reviewed e3 Evaluate Outcome Measures. Is the assay sensitive enough? Is the measurement time point optimal? e2->e3 Route/Time OK m1 In Vitro: Check Cell Health. (Passage number, viability, receptor expression) e3->m1 Assay OK m2 In Vivo: Consider Systemic Effects. (Cardiovascular, etc.) Is the animal model appropriate? m1->m2 Cell Health OK end_node Refine Protocol Based on Findings m2->end_node System OK

Caption: Troubleshooting workflow for unexpected results in ACTH (4-10) experiments.
Guide 2: Interpreting Paradoxical Dose-Response Data

A non-linear or biphasic dose-response is a key characteristic that can lead to unexpected outcomes.

G cluster_paradox Paradoxical Dose-Response Logic conc Peptide Concentration low_dose Low to Moderate Dose (e.g., 95 µg/kg in vivo) conc->low_dose If high_dose High Dose (e.g., >190 µg/kg in vivo) conc->high_dose If positive_effect Expected Therapeutic Effect (e.g., Neuroprotection, Improved Cognition) low_dose->positive_effect Leads to negative_effect Unexpected/Detrimental Effect (e.g., Impaired Performance, No Effect) high_dose->negative_effect Leads to effect Observed Biological Effect positive_effect->effect negative_effect->effect

Caption: Logical relationship of the paradoxical dose-response of ACTH (4-10).

Data Summary

Table 1: Dose-Dependent Effects of ACTH (4-10) on Behavior

This table summarizes the findings from a study investigating the effects of varying doses of ACTH (4-10) on delayed response performance in rats.

Dose Administered (IP)Observed Effect on PerformanceLocomotor ActivityReference
95 µg/kgSignificantly enhanced retention of visual stimulusNo significant change[8]
195 µg/kgSignificantly impaired delayed response performanceSignificantly increased[8]
285 µg/kgSignificantly impaired delayed response performanceSignificantly increased[8]
Table 2: Cytokine Expression in Spinal Cord Injury (SCI) Model with ACTH (4-10) PGP Analogue

This table shows the mean expression levels of anti-inflammatory cytokines in a severe SCI rat model at different time points after treatment with an ACTH (4-10) analogue versus a placebo.

CytokineTreatment GroupTermination TimeMean Expression LevelReference
IL-4 ACTH (4-10) PGP3 hours9.36[14]
ACTH (4-10) PGP6 hours9.21[14]
Placebo3 hours7.82[14]
Placebo6 hours5.29[14]
IL-10 ACTH (4-10) PGP3 hours13.25[14]
ACTH (4-10) PGP6 hours9.54[14]
Placebo3 hours7.07[14]
Placebo6 hours5.71[14]
IL-13 ACTH (4-10) PGP3 hours10.18[14]
ACTH (4-10) PGP6 hours9.00[14]
Placebo3 hours5.79[14]
Placebo6 hours5.68[14]

Key Experimental Protocols & Signaling

Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol is a general example based on methods used for ACTH peptide analogues to assess neuroprotective effects against oxidative stress in a neuronal cell line (e.g., SH-SY5Y).[5]

  • Cell Plating: Plate SH-SY5Y cells in 96-well plates and allow them to adhere.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin to induce oxidative stress. Examples include:

    • Hydrogen peroxide (H₂O₂): e.g., 475 µM for 24 hours.[5]

    • Potassium cyanide (KCN): e.g., 90.6 µM for 24 hours.[5]

  • Peptide Treatment: Co-administer ACTH (4-10) or its analogue at various concentrations (e.g., 0.01 to 100 µM) with the neurotoxin.[5]

  • Assessment of Cell Viability (MTT Assay):

    • After the 24-hour treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

    • Remove the medium and dissolve the resulting formazan (B1609692) crystals in a solubilization solution like DMSO.[5]

    • Measure the absorbance at 570 nm using a microplate reader. Increased absorbance indicates higher cell viability and thus a neuroprotective effect.[5]

Signaling Pathway: Proposed Melanocortin Receptor Activation

ACTH (4-10) is believed to exert its effects by activating melanocortin receptors (MC3R/MC4R), which are G protein-coupled receptors (GPCRs).

G cluster_pathway ACTH (4-10) Signaling Pathway acth ACTH (4-10) mcr Melanocortin Receptor (MC3R / MC4R) acth->mcr Binds to gpcr G Protein (Gs) mcr->gpcr Activates ac Adenylyl Cyclase gpcr->ac Stimulates camp cAMP ac->camp Catalyzes atp ATP atp->camp Converts to pka Protein Kinase A (PKA) camp->pka Activates response Downstream Cellular Responses (e.g., Anti-inflammation, Neuroprotection) pka->response Phosphorylates targets leading to

Caption: Proposed signaling pathway for ACTH (4-10) via melanocortin receptors.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of ACTH(4-10)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the neuropeptide ACTH(4-10). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address the challenges of improving the in vivo bioavailability of ACTH(4-10).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high in vivo bioavailability for ACTH(4-10)?

A1: The primary challenge is its rapid degradation by enzymes in the bloodstream, particularly aminopeptidases, leading to a very short plasma half-life of less than four minutes.[1] Additionally, its hydrophilic nature can limit its ability to cross biological membranes, including the blood-brain barrier (BBB).

Q2: What are the most promising strategies to improve the bioavailability of ACTH(4-10)?

A2: The most promising strategies focus on protecting the peptide from enzymatic degradation and enhancing its transport across biological membranes. These include:

  • Liposomal Encapsulation: Entrapping ACTH(4-10) within lipid-based vesicles to shield it from enzymes and facilitate cellular uptake.

  • Nanoparticle Formulation: Using biodegradable polymers like PLGA to create nanoparticles that encapsulate ACTH(4-10), offering sustained release and protection.

  • Chemical Modification: Synthesizing analogs, such as Semax (an ACTH(4-7)PGP analog), which have been shown to be more resistant to enzymatic degradation.[2][3]

Q3: Can intranasal administration of ACTH(4-10) bypass the blood-brain barrier?

A3: Intranasal delivery is a promising non-invasive route that may allow for direct transport of ACTH(4-10) to the central nervous system, potentially bypassing the BBB.[4] However, the absorption of the unmodified peptide via this route is often low and variable.[1] Formulating ACTH(4-10) in nanoparticles or liposomes can improve its uptake and delivery to the brain via the nasal route.[5]

Q4: What is Semax, and how does it differ from ACTH(4-10)?

A4: Semax is a synthetic analog of ACTH(4-10) with the sequence Met-Glu-His-Phe-Pro-Gly-Pro. It incorporates the ACTH(4-7) fragment and is stabilized by a C-terminal Pro-Gly-Pro tripeptide. This modification makes it more resistant to enzymatic degradation compared to the native ACTH(4-10) peptide.[3]

Q5: What are the known signaling pathways activated by ACTH(4-10) and its analogs?

A5: The neuroprotective effects of ACTH(4-10) and its analogs are mediated through the modulation of several key intracellular signaling pathways, including the cAMP signaling pathway, neuroactive ligand-receptor interactions, and calcium signaling pathways. Some stabilized analogs have also been shown to activate the pro-survival NF-κB and NRF2 pathways.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no detectable in vivo efficacy after administration. 1. Rapid enzymatic degradation of the peptide. 2. Poor absorption from the administration site. 3. Inability to cross the target biological barrier (e.g., BBB).1. Encapsulate ACTH(4-10) in liposomes or PLGA nanoparticles to protect it from degradation. 2. Consider using a more stable analog like Semax. 3. For CNS applications, explore intranasal delivery of a nanoparticle or liposomal formulation.
High variability in experimental results between subjects. 1. Inconsistent formulation characteristics (e.g., particle size, encapsulation efficiency). 2. Variable absorption for non-intravenous routes (e.g., intranasal, oral).1. Ensure rigorous quality control of your formulation, including characterization of particle size, zeta potential, and encapsulation efficiency. 2. For intranasal studies, ensure consistent administration technique and volume.
Poor encapsulation efficiency of ACTH(4-10) in liposomes or nanoparticles. 1. Suboptimal formulation parameters (e.g., lipid or polymer composition, drug-to-carrier ratio). 2. Interaction of the peptide with the formulation components leading to aggregation.1. Optimize the formulation by screening different lipid or polymer compositions. 2. Adjust the pH of the hydration buffer during liposome (B1194612) preparation to enhance the encapsulation of the hydrophilic peptide. 3. For nanoparticles, experiment with different solvent/anti-solvent combinations and mixing speeds.
Evidence of peptide degradation during the formulation process. 1. Harsh conditions during formulation (e.g., high temperature, sonication). 2. Use of organic solvents that may denature the peptide.1. Use milder formulation techniques, such as the thin-film hydration method for liposomes at a controlled temperature. 2. For nanoparticle synthesis, select biocompatible solvents and minimize exposure time.

Quantitative Data Summary

The following table summarizes the pharmacokinetic challenges of unmodified ACTH(4-10) and the qualitative improvements offered by different bioavailability enhancement strategies.

Method Administration Route Key Pharmacokinetic Parameters Advantages Disadvantages
Unmodified ACTH(4-10) IntravenousVery short half-life (t½β ≈ 3.84 min)[1]Direct entry into circulation.Rapid enzymatic degradation.
Unmodified ACTH(4-10) IntranasalLow and variable bioavailability (max 7.6%)[1]Non-invasive, potential for direct brain delivery.Poor and inconsistent absorption.
Liposomal ACTH(4-10) Intravenous/IntranasalExpected increased circulation time and protection from degradation.Protects peptide, can be surface-modified for targeting.Can be cleared by the reticuloendothelial system.
Nanoparticle-encapsulated ACTH(4-10) Intravenous/Intranasal/OralExpected sustained release and improved stability.Protects peptide, controlled release profile.Potential for burst release, manufacturing complexity.
Chemically Modified (e.g., Semax) IntranasalEnhanced stability against enzymatic degradation.[2]Improved intrinsic stability and efficacy.Requires chemical synthesis and characterization.

Experimental Protocols

Protocol 1: Preparation of ACTH(4-10)-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate ACTH(4-10) in liposomes to protect it from enzymatic degradation and improve its bioavailability.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol

  • ACTH(4-10)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Lipid Film Formation: a. Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator and rotate it in a water bath (at a temperature above the lipid transition temperature) under reduced pressure to evaporate the organic solvents, forming a thin lipid film on the flask wall. c. Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Prepare a solution of ACTH(4-10) in PBS (pH 7.4). b. Add the ACTH(4-10) solution to the flask containing the lipid film. c. Hydrate the lipid film by rotating the flask in a water bath at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. b. Pass the suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm) for a defined number of cycles (e.g., 10-15 times).

  • Purification and Characterization: a. Remove unencapsulated ACTH(4-10) by methods such as dialysis or size exclusion chromatography. b. Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency using appropriate techniques (e.g., dynamic light scattering, HPLC).

Protocol 2: Preparation of ACTH(4-10)-Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation

Objective: To encapsulate ACTH(4-10) in biodegradable PLGA nanoparticles for sustained release and improved in vivo stability.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • ACTH(4-10)

  • Dichloromethane (B109758) (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Homogenizer or sonicator

  • Magnetic stirrer

Methodology:

  • Primary Emulsion (w/o): a. Dissolve ACTH(4-10) in a small volume of deionized water (aqueous phase). b. Dissolve PLGA in dichloromethane (organic phase). c. Add the aqueous ACTH(4-10) solution to the organic PLGA solution. d. Emulsify this mixture using a high-speed homogenizer or sonicator to form a water-in-oil (w/o) primary emulsion.

  • Double Emulsion (w/o/w): a. Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA). b. Add the primary emulsion to the PVA solution under continuous stirring or homogenization. This will form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: a. Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate. As the solvent evaporates, the PLGA will precipitate, forming solid nanoparticles encapsulating the ACTH(4-10).

  • Nanoparticle Recovery and Washing: a. Collect the nanoparticles by centrifugation. b. Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated peptide. c. Lyophilize the nanoparticles for long-term storage.

  • Characterization: a. Characterize the nanoparticles for size, morphology, surface charge, and encapsulation efficiency using techniques like scanning electron microscopy (SEM), dynamic light scattering (DLS), and HPLC.

Visualizations

Signaling Pathways

The neuroprotective effects of ACTH(4-10) and its analogs involve multiple signaling cascades. Below are diagrams of key pathways.

G cluster_0 cAMP Signaling Pathway ACTH(4-10) ACTH(4-10) MC4R Melanocortin 4 Receptor (MC4R) ACTH(4-10)->MC4R G_protein G-protein MC4R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (Neuroprotection, Plasticity) CREB->Gene_Expression

Caption: Simplified cAMP signaling pathway activated by ACTH(4-10).

G NF-κB Signaling Pathway Modulation cluster_1 cluster_2 Stimuli Pro-inflammatory Stimuli (e.g., Ischemia) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression ACTH_analog ACTH(4-10) Analog (e.g., Semax) ACTH_analog->IKK inhibits

Caption: Modulation of the NF-κB signaling pathway by ACTH(4-10) analogs.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo bioavailability of a novel ACTH(4-10) formulation.

G In Vivo Bioavailability Study Workflow cluster_workflow start Start formulation Formulation Preparation (e.g., Liposomes, Nanoparticles) start->formulation characterization Physicochemical Characterization (Size, Zeta, Encapsulation Efficiency) formulation->characterization animal_model Animal Model Preparation (e.g., Cannulated Rats) characterization->animal_model administration Administration of Formulation (e.g., Intravenous, Intranasal) animal_model->administration sampling Serial Blood/CSF Sampling administration->sampling analysis Sample Analysis (e.g., LC-MS/MS, ELISA) sampling->analysis pk_analysis Pharmacokinetic Analysis (t½, AUC, Cmax) analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for an in vivo bioavailability study of ACTH(4-10) formulations.

References

Technical Support Center: ACTH (4-10) Cross-Reactivity Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the peptide ACTH (4-10). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on its cross-reactivity with peptide receptors.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (4-10) and what are its primary targets?

Adrenocorticotropic hormone (ACTH) (4-10) is a heptapeptide (B1575542) fragment of the full-length ACTH hormone with the sequence Met-Glu-His-Phe-Arg-Trp-Gly. Unlike the full ACTH peptide, which regulates corticosteroid production via the melanocortin 2 receptor (MC2R), ACTH (4-10) is known to primarily interact with other subtypes of melanocortin receptors (MCRs), particularly the melanocortin 4 receptor (MC4R), where it acts as an agonist.[1] Its biological effects are primarily associated with the central nervous system.

Q2: What is the known cross-reactivity profile of ACTH (4-10) with melanocortin receptors?

ACTH (4-10) exhibits varying affinities for different melanocortin receptor subtypes. While it is often cited as an MC4R agonist, its binding affinity extends to other MCRs, albeit with different potencies. Quantitative data from competitive binding assays indicate that its affinity for MC3R is in the micromolar range.

Q3: Does ACTH (4-10) show cross-reactivity with non-melanocortin peptide receptors?

Currently, there is limited direct evidence in the scientific literature to suggest significant cross-reactivity of ACTH (4-10) with other major peptide receptor families such as opioid, chemokine, or neurotensin (B549771) receptors at physiologically relevant concentrations. The primary off-target concerns would likely be with other melanocortin receptor subtypes.

Q4: What are the downstream signaling pathways activated by ACTH (4-10)?

Upon binding to melanocortin receptors, which are G-protein coupled receptors (GPCRs), ACTH (4-10) primarily activates the Gαs subunit. This leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of the second messenger cyclic AMP (cAMP). This signaling cascade is a hallmark of melanocortin receptor activation.[2][3][4]

Quantitative Data Summary

The following table summarizes the available quantitative data on the binding affinity of ACTH (4-10) for melanocortin receptors.

Receptor SubtypeSpeciesAssay TypeLigandCell LineIC50 (µM)Reference
MC3RMouseCompetition Binding[125I]NDP-α-MSHCHO2.4[5]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of ACTH (4-10) for a specific melanocortin receptor subtype.

Materials:

  • Cell membranes prepared from a cell line expressing the melanocortin receptor of interest (e.g., HEK293 or CHO cells).

  • Radiolabeled ligand with known high affinity for the receptor (e.g., [125I]NDP-α-MSH).

  • Unlabeled ACTH (4-10) peptide.

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of unlabeled ACTH (4-10) and perform serial dilutions to create a range of concentrations.

    • Dilute the radiolabeled ligand in binding buffer to a final concentration at or below its Kd.

    • Dilute the cell membranes in binding buffer to a concentration that results in less than 10% of the total radioligand being bound.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, radiolabeled ligand, and binding buffer.

    • Non-specific Binding: Add cell membranes, radiolabeled ligand, and a saturating concentration of a known high-affinity unlabeled ligand (e.g., NDP-α-MSH).

    • Competition: Add cell membranes, radiolabeled ligand, and varying concentrations of unlabeled ACTH (4-10).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of ACTH (4-10).

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of ACTH (4-10) to stimulate the production of cyclic AMP (cAMP) in cells expressing a melanocortin receptor.

Materials:

  • Cells expressing the melanocortin receptor of interest.

  • ACTH (4-10) peptide.

  • Forskolin (as a positive control for Gs-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

  • Cell culture medium and reagents.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of ACTH (4-10) and perform serial dilutions.

  • Stimulation:

    • Remove the cell culture medium and replace it with a stimulation buffer (often provided in the cAMP assay kit).

    • Add the different concentrations of ACTH (4-10) to the wells.

    • Include a positive control (e.g., forskolin) and a vehicle control.

  • Incubation: Incubate the plate at 37°C for a predetermined amount of time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Plot the cAMP concentration against the log concentration of ACTH (4-10).

    • Determine the EC50 value (the concentration of ACTH (4-10) that produces 50% of the maximal response) using non-linear regression.

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assay

Possible Causes:

  • Hydrophobic or ionic interactions: The peptide may be sticking to the filter plate or other surfaces.

  • Inadequate blocking: The blocking agent (e.g., BSA) may not be effectively preventing non-specific interactions.

  • High radioligand concentration: Using a concentration of radioligand significantly above its Kd can increase non-specific binding.

Solutions:

  • Optimize Wash Steps: Increase the number and volume of washes with ice-cold wash buffer.

  • Modify Buffer Composition: Add a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer. You can also try increasing the salt concentration in the binding buffer.

  • Change Blocking Agent: If using BSA, try other blocking agents like non-fat dry milk or a commercially available blocking solution.

  • Pre-soak Filters: Pre-soak the filter plates with a solution of 0.5% polyethyleneimine (PEI) to reduce peptide sticking.

  • Lower Radioligand Concentration: Use a radioligand concentration at or below its Kd value.

Issue 2: Low or No Signal in cAMP Functional Assay

Possible Causes:

  • Low receptor expression: The cell line may not be expressing a sufficient number of functional receptors on the cell surface.

  • Poor cell health: Cells may be unhealthy or overgrown, leading to a blunted response.

  • Inactive peptide: The ACTH (4-10) peptide may have degraded.

  • Assay conditions not optimal: Incubation time or temperature may not be suitable for a robust cAMP response.

Solutions:

  • Verify Receptor Expression: Confirm receptor expression and surface localization using techniques like flow cytometry or western blotting of membrane fractions.

  • Optimize Cell Culture Conditions: Ensure cells are seeded at an optimal density and are healthy at the time of the assay.

  • Use Fresh Peptide: Prepare fresh dilutions of ACTH (4-10) for each experiment.

  • Optimize Assay Parameters: Perform a time-course experiment to determine the optimal stimulation time for maximal cAMP production.

  • Include a Potent Agonist Control: Use a known potent agonist for the receptor (e.g., NDP-α-MSH) as a positive control to ensure the assay is working correctly.

Visualizations

G cluster_workflow Experimental Workflow: Competitive Binding Assay prep Prepare Reagents (Membranes, Radioligand, ACTH (4-10)) setup Set up Assay Plate (Total, Non-specific, Competition) prep->setup incubate Incubate to Equilibrium setup->incubate filter_wash Filter and Wash incubate->filter_wash detect Detect Radioactivity filter_wash->detect analyze Analyze Data (IC50, Ki) detect->analyze

Caption: Workflow for a competitive radioligand binding assay.

G cluster_pathway ACTH (4-10) Signaling Pathway at Melanocortin Receptors ACTH ACTH (4-10) MCR Melanocortin Receptor (GPCR) ACTH->MCR Binds G_protein Gαs Protein MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates G cluster_troubleshooting Troubleshooting: High Non-Specific Binding start High Non-Specific Binding Observed q1 Optimize Wash Steps? start->q1 a1 Increase wash number/volume Add non-ionic detergent q1->a1 Yes q2 Modify Buffer? q1->q2 No a1->q2 a2 Increase salt concentration Change blocking agent q2->a2 Yes q3 Reduce Radioligand Sticking? q2->q3 No a2->q3 a3 Pre-soak filters with PEI q3->a3 Yes end Binding Signal Improved q3->end No a3->end

References

Best practices for long-term storage of ACTH (4-10) stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the long-term storage and handling of ACTH (4-10) stock solutions. It is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for reconstituting lyophilized ACTH (4-10)?

A1: To reconstitute lyophilized ACTH (4-10), allow the vial to reach room temperature before opening to prevent moisture condensation. For concentrations up to 2 mg/mL, sterile distilled water is a suitable solvent.[1] For higher concentrations or if solubility issues arise, using a small amount of an organic solvent like DMSO followed by dilution with your aqueous buffer is recommended.[2] When dissolving, gently swirl or vortex the vial; avoid vigorous shaking to prevent peptide aggregation.

Q2: What are the optimal conditions for long-term storage of ACTH (4-10) stock solutions?

A2: For long-term stability, it is recommended to store ACTH (4-10) stock solutions in aliquots at -20°C or -80°C.[1][2] Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[2] When stored at -20°C, the solution is generally stable for at least one month, while storage at -80°C can extend stability to six months or longer.[2]

Q3: How should I store the lyophilized ACTH (4-10) powder?

A3: Lyophilized ACTH (4-10) powder should be stored at -20°C or -80°C in a tightly sealed vial, protected from light and moisture.[1][2] Under these conditions, the powder can be stable for one to two years.[2]

Q4: Can I store my ACTH (4-10) stock solution in the refrigerator (4°C)?

A4: Refrigerated storage at 4°C is not recommended for long-term storage. If necessary for short-term use (a few days), it should be kept in a sterile, tightly sealed container. However, for periods longer than a few days, freezing is the preferred method to maintain peptide integrity.

Troubleshooting Guide

Problem Possible Cause Solution
Cloudy or Precipitated Solution Peptide aggregation, poor solubility, or bacterial contamination.1. Sonication: Briefly sonicate the solution to help break up aggregates.[3] 2. pH Adjustment: The theoretical pI of ACTH (4-10) is 7.88. Adjusting the pH of the solution to be at least one unit away from the pI can improve solubility. 3. Change Solvent: If dissolved in an aqueous buffer, try re-dissolving in a small amount of DMSO and then slowly adding it to your buffer.[3] 4. Sterile Filter: If contamination is suspected, filter the solution through a 0.22 µm filter.
Inconsistent Experimental Results Peptide degradation due to improper storage or handling, or inaccurate stock concentration.1. Avoid Freeze-Thaw Cycles: Ensure the stock solution is aliquoted to minimize freeze-thaw cycles.[3] 2. Verify Concentration: Re-measure the peptide concentration. Since ACTH (4-10) contains a tryptophan residue, you can use UV spectrophotometry at 280 nm. 3. Prepare Fresh Solution: If degradation is suspected, prepare a fresh stock solution from lyophilized powder.
Difficulty Dissolving the Peptide The peptide may have low solubility in the chosen solvent at the desired concentration.1. Use an Organic Solvent: First, dissolve the peptide in a minimal amount of DMSO. Then, slowly add this solution to your aqueous buffer while vortexing.[2] 2. Use Acetonitrile (B52724): For concentrations above 2 mg/mL, acetonitrile can be used as a solvent.[1]

Quantitative Data Summary

Storage Condition Form Temperature Duration Reference(s)
Long-TermLyophilized Powder-20°C1 year[2]
Long-TermLyophilized Powder-80°C2 years[2]
Long-TermStock Solution-20°C1 month[2]
Long-TermStock Solution-80°C6 months[2]

Experimental Protocols

Protocol 1: Preparation of a 1 mM ACTH (4-10) Stock Solution in Sterile Water

Materials:

  • Lyophilized ACTH (4-10) (Molecular Weight: 962.1 g/mol )

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized ACTH (4-10) to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • To prepare a 1 mM stock solution from 1 mg of peptide, calculate the required volume of solvent: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = (0.001 g / 962.1 g/mol ) / 0.001 mol/L * 1,000,000 µL/L ≈ 1039 µL

  • Add 1039 µL of sterile water to the vial.

  • Gently vortex or swirl the vial until the peptide is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Validation of ACTH (4-10) Stock Solution Concentration using UV Spectrophotometry

Principle: The concentration of a peptide solution can be determined by measuring its absorbance at 280 nm, primarily due to the presence of tryptophan and tyrosine residues. ACTH (4-10) contains one tryptophan residue.

Materials:

  • ACTH (4-10) stock solution

  • The same solvent used to prepare the stock solution (as a blank)

  • UV-compatible cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up.

  • Set the wavelength to 280 nm.

  • Blank the spectrophotometer using the solvent in which the peptide is dissolved.

  • Dilute a small amount of the ACTH (4-10) stock solution to a concentration that will give an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Measure the absorbance of the diluted peptide solution.

  • Calculate the concentration using the Beer-Lambert law (A = εcl), where:

    • A is the absorbance

    • ε (molar extinction coefficient for Tryptophan at 280 nm) ≈ 5500 M⁻¹cm⁻¹

    • c is the concentration in mol/L

    • l is the path length of the cuvette (typically 1 cm) Concentration (M) = Absorbance / (5500 * path length)

  • Remember to account for the dilution factor when calculating the concentration of the original stock solution.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage and Handling cluster_use Experimental Use Lyophilized Peptide Lyophilized Peptide Equilibrate Equilibrate to RT Lyophilized Peptide->Equilibrate Reconstitute Reconstitute in Sterile Water or DMSO Equilibrate->Reconstitute Vortex Gentle Vortexing Reconstitute->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store Avoid_Freeze_Thaw Avoid Repeated Freeze-Thaw Cycles Store->Avoid_Freeze_Thaw Thaw Thaw a Single Aliquot Avoid_Freeze_Thaw->Thaw Dilute Dilute to Working Concentration Thaw->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Workflow for the preparation and storage of ACTH (4-10) stock solutions.

signaling_pathway ACTH_4_10 ACTH (4-10) MC4R Melanocortin 4 Receptor (MC4R) ACTH_4_10->MC4R Binds to G_Protein Gαs Protein MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Neuromodulation) PKA->Cellular_Response Phosphorylates Targets

Caption: ACTH (4-10) signaling through the MC4R-cAMP pathway.

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of ACTH (4-10) and Semax

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of neurotherapeutics, identifying potent and effective neuroprotective agents is a primary objective. Among the promising candidates are fragments of the adrenocorticotropic hormone (ACTH) and their synthetic analogs, which have demonstrated significant neuroprotective properties devoid of the hormonal activities of the full-length peptide. This guide provides an objective, data-driven comparison of ACTH (4-10) and its well-known analog, Semax (B1681726), focusing on their neuroprotective effects, mechanisms of action, and the experimental evidence supporting their efficacy.

Introduction to ACTH (4-10) and Semax

ACTH (4-10) is a heptapeptide (B1575542) fragment of the adrenocorticotropic hormone, corresponding to amino acids 4 through 10 (Met-Glu-His-Phe-Arg-Trp-Gly). It is considered the core sequence of all melanocortins and is known to interact with melanocortin receptors, particularly the melanocortin-4 receptor (MC4R).[1][2] This interaction is believed to mediate its neuroprotective and cognitive-enhancing effects.[3] However, natural peptides like ACTH (4-10) are often limited by their short half-life in vivo.[4]

Semax (Met-Glu-His-Phe-Pro-Gly-Pro) is a synthetic analog of ACTH (4-7) with a Pro-Gly-Pro (PGP) tripeptide added to its C-terminus.[5] This modification was designed to increase its stability and resistance to degradation by peptidases, thereby enhancing its duration of action.[6] While structurally similar to a portion of ACTH (4-10), Semax has emerged as a distinct and potent neuroprotective, nootropic, and neurorestorative agent.[7][8] It has been extensively studied and is used clinically in some countries for conditions such as stroke, cognitive disorders, and optic nerve disease.[4][9][10]

Comparative Neuroprotective Mechanisms

Both ACTH (4-10) and Semax exert their neuroprotective effects through a multi-faceted approach, though with some distinct characteristics. Their mechanisms converge on the modulation of key signaling pathways, reduction of inflammation, and promotion of neuronal survival factors.

Shared Mechanisms:

  • Melanocortin Receptor Activation: Both peptides are thought to act via melanocortin receptors (MCRs), which are G-protein coupled receptors.[11][12] The ACTH (4-10) fragment is a known agonist of the MC4R.[1][2] Activation of these receptors can trigger downstream signaling cascades, such as the cAMP pathway, which is a common mechanism for many neuroprotective agents.[11][13]

  • Anti-inflammatory Effects: A crucial component of secondary injury after events like stroke or spinal cord injury is neuroinflammation.[14][15] Both ACTH and its analogs have demonstrated potent anti-inflammatory properties, independent of glucocorticoid release.[15][16] They can modulate cytokine expression, for instance, by increasing anti-inflammatory cytokines (e.g., IL-10, IL-13) and decreasing pro-inflammatory cytokines (e.g., IL-6, IL-8).[14][17][18]

  • Modulation of Neurotransmitter Systems: Both peptides influence the expression of genes involved in the interaction between neurotransmitters and their receptors, suggesting a role in restoring neuronal communication after injury.[11][13] Semax, in particular, has been shown to modulate the dopaminergic and serotonergic systems.[19][20][21]

Distinct Mechanisms of Semax:

  • Upregulation of Neurotrophic Factors: A hallmark of Semax's neuroprotective action is its ability to rapidly and significantly increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[22][23] It upregulates BDNF mRNA and protein levels, as well as the expression and activation of its receptor, TrkB.[24][25] This BDNF/TrkB signaling is critical for promoting neurogenesis, synaptic plasticity, and neuronal survival.[19][26]

  • Broad Gene Expression Modulation: In models of cerebral ischemia, Semax has been shown to alter the expression of a wide range of genes. It suppresses the expression of genes related to inflammatory processes while activating those related to neurotransmission, effectively compensating for the disruptions caused by ischemia.[6][9]

  • Antioxidant Properties: Semax exhibits antioxidant effects, protecting neurons from oxidative stress, which is a major contributor to neuronal damage in neurodegenerative conditions and after ischemic events.[7][19][20]

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from various experimental studies, providing a comparative view of the efficacy of Semax and related ACTH fragments.

Table 1: Effects on Neurotrophic Factor Expression (Semax)

ParameterBrain RegionFold Increase vs. ControlTime Post-AdministrationExperimental Model
BDNF mRNA Hippocampus~3-fold90 minutesHealthy Male Wistar Rats
TrkB mRNA Hippocampus~2-fold90 minutesHealthy Male Wistar Rats
BDNF Protein Hippocampus1.4-fold90 minutesHealthy Male Wistar Rats
TrkB Phosphorylation Hippocampus1.6-fold90 minutesHealthy Male Wistar Rats
BDNF mRNA Glial Cell Culture8-fold30 minutesPrimary Glial Cultures (Rat)
NGF mRNA Glial Cell Culture5-fold30 minutesPrimary Glial Cultures (Rat)

Data compiled from references[23][25].

Table 2: Anti-Inflammatory Effects in Spinal Cord Injury (Semax/ACTH 4-10 Pro⁸-Gly⁹-Pro¹⁰)

CytokineInjury ModelTime Post-InjuryTreatment Group Level (mean)Placebo Group Level (mean)
IL-4 Severe SCI6 hours9.215.29
IL-10 Severe SCI3 hours13.257.07
IL-10 Severe SCI6 hours9.545.71
IL-13 Severe SCI3 hours10.185.79

Data from a study on severe spinal cord injury in Sprague Dawley rats, where levels represent immunohistochemical staining scores[18]. The study uses the term ACTH 4-10 Pro⁸-Gly⁹-Pro¹⁰, which is synonymous with Semax.

Table 3: Neuroprotection in Ischemic Stroke Models

PeptideModelParameterResult
Semax Photothrombotic Stroke (Rat)Infarction SizeReduced vs. Control
Semax Photothrombotic Stroke (Rat)Passive Avoidance TaskImproved Performance
Semax & ACTH(6-9)PGP tMCAO (Rat)Gene ExpressionBoth peptides reduced ischemia-induced disturbances for over 1000 genes related to immune and neurosignaling pathways.

Data compiled from references[10][27][28].

Signaling Pathways and Visualizations

The neuroprotective actions of ACTH (4-10) and Semax are mediated by complex signaling cascades. Below are diagrams generated using Graphviz to illustrate these pathways.

Semax_BDNF_Pathway cluster_neuron Inside Neuron Semax Semax Neuron Neuron TrkB TrkB Receptor PI3K PI3K/Akt Pathway TrkB->PI3K MAPK MAPK/ERK Pathway TrkB->MAPK BDNF BDNF Expression (Upregulated) BDNF->TrkB Binds to Survival Neuronal Survival Synaptic Plasticity Neuroprotection PI3K->Survival CREB CREB Activation MAPK->CREB CREB->BDNF Positive Feedback CREB->Survival

Caption: Semax upregulates BDNF, which activates TrkB receptors and pro-survival pathways.

ACTH_MC4R_Pathway ACTH ACTH (4-10) / Semax MC4R MC4R ACTH->MC4R Binds to AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP (Increased) AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inflammation Pro-inflammatory Pathways (e.g., NF-κB) (Inhibited) PKA->Inflammation Neuroprotection Neuroprotection Anti-inflammation PKA->Neuroprotection

Caption: ACTH (4-10) and Semax bind to MC4R, activating the cAMP/PKA pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This protocol is a standard model for inducing focal cerebral ischemia to study the effects of neuroprotective agents.

  • Animal Preparation: Male Sprague Dawley or Wistar rats (250-300g) are anesthetized with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance) in a mix of O₂ and N₂O. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: A midline cervical incision is made. The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.

  • Occlusion: A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 90-120 minutes.

  • Drug Administration: Semax or ACTH (4-10) is administered (e.g., intranasally at a dose of 50-300 mcg/kg) at a specified time point, often shortly after occlusion or at the beginning of reperfusion.[18] The control group receives a saline placebo.

  • Reperfusion: After the occlusion period, the suture is withdrawn to allow blood flow to resume. The cervical incision is then closed.

  • Outcome Assessment: 24 to 72 hours post-tMCAO, neurological deficit scores are assessed. The animal is then euthanized, and the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume. Gene or protein expression analysis can also be performed on brain tissue.[13]

tMCAO_Workflow Anesthesia Anesthesia & Temp. Control Surgery Expose Carotid Arteries Anesthesia->Surgery Occlusion Insert Suture to Block MCA (90-120 min) Surgery->Occlusion Treatment Administer Semax / ACTH (4-10) or Placebo (Intranasal) Occlusion->Treatment Reperfusion Withdraw Suture Treatment->Reperfusion Assessment Neurological Scoring (24-72h post-op) Reperfusion->Assessment Analysis Euthanasia & Brain Removal Assessment->Analysis Staining TTC Staining for Infarct Volume Analysis Analysis->Staining Molecular Gene/Protein Analysis (e.g., RNA-Seq) Analysis->Molecular

Caption: Experimental workflow for the tMCAO model in rats.

Real-Time PCR for BDNF Gene Expression

This protocol is used to quantify the changes in mRNA levels of neurotrophic factors following peptide administration.[29]

  • Animal Treatment: Male Wistar rats receive a single intranasal administration of Semax (e.g., 50 µg/kg) or saline.

  • Tissue Collection: At various time points (e.g., 20, 40, 90 minutes, 3, 8, 24 hours) after administration, animals are euthanized. The hippocampus and frontal cortex are rapidly dissected, frozen in liquid nitrogen, and stored at -80°C.

  • RNA Extraction: Total RNA is isolated from the brain tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with random hexamer primers.

  • Real-Time PCR: Quantitative PCR is performed using a real-time PCR system. The reaction mixture includes cDNA template, specific primers for BDNF and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the BDNF gene is calculated using the 2-ΔΔCt method, normalizing the data to the expression of the reference gene and comparing the treatment group to the control group.

Conclusion

Both ACTH (4-10) and its stabilized analog, Semax, are potent neuroprotective agents with significant therapeutic potential. While they share common mechanisms of action, primarily through the melanocortin system and anti-inflammatory pathways, Semax distinguishes itself through its robust and rapid upregulation of key neurotrophic factors like BDNF and its broad impact on gene expression following ischemic injury.

The choice between these peptides for research or development may depend on the specific pathological context. The extensive clinical use and data available for Semax, particularly in the context of stroke, provide a strong foundation for its further investigation.[10] ACTH (4-10) remains a valuable research tool for elucidating the fundamental roles of the melanocortin system in neuroprotection. Direct, head-to-head comparative studies under identical experimental conditions are still needed to fully delineate the relative potency and efficacy of these two related but distinct peptides.

References

A Comparative Analysis of the Anti-inflammatory Activities of ACTH (4-10) and α-MSH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of two melanocortin peptides: Adrenocorticotropic hormone (4-10) (ACTH (4-10)) and alpha-Melanocyte-Stimulating Hormone (α-MSH). Both peptides, derived from the common precursor proopiomelanocortin (POMC), are known to modulate inflammatory responses. This document summarizes their mechanisms of action, presents available comparative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Introduction

ACTH and α-MSH share a core amino acid sequence, which is crucial for their interaction with melanocortin receptors (MCRs), a family of G-protein coupled receptors that mediate their anti-inflammatory effects. While α-MSH (a 13-amino acid peptide) is extensively studied for its potent anti-inflammatory and immunomodulatory activities, the shorter ACTH (4-10) fragment also exhibits biological activity, though it is less characterized in direct comparative studies. Their primary mechanism of anti-inflammatory action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression.

Data Presentation

Direct quantitative comparisons of the anti-inflammatory potency of ACTH (4-10) and α-MSH are limited in publicly available literature. However, studies comparing longer ACTH fragments (which include the 4-10 sequence) with α-MSH provide valuable insights into their relative efficacy in inhibiting key inflammatory mediators.

Table 1: Comparative Inhibition of TNF-α Production by α-MSH and ACTH Peptides in LPS-Stimulated Human Monocyte/Macrophage (THP-1) Cells

PeptideConcentrationMean TNF-α Inhibition (%)
α-MSH (1-13) 10⁻⁶ M~60%
10⁻⁸ M~40%
10⁻¹⁰ M~20%
ACTH (1-24) 10⁻⁶ M~60%
10⁻⁸ M~35%
10⁻¹⁰ M~15%
ACTH (1-39) 10⁻⁶ M~60%
10⁻⁸ M~30%
10⁻¹⁰ M~10%
Data is extrapolated from a study by Star et al., which demonstrated that α-MSH and ACTH peptides containing the α-MSH sequence have similar maximal inhibitory effects on TNF-α production.[1]

Table 2: Qualitative Comparison of the Anti-inflammatory Properties of ACTH (4-10) and α-MSH

FeatureACTH (4-10)α-MSH
Primary Receptor Target(s) MC3R[2]MC1R, MC3R, MC4R, MC5R[3][4]
Mechanism of Action Inhibition of cytokine formation, likely via MC3R signaling.[2]Inhibition of NF-κB activation, reduction of pro-inflammatory cytokines (TNF-α, IL-6), and induction of anti-inflammatory cytokines (IL-10).[3][5]
Reported In Vitro Effects Inhibition of chemokine KC production in macrophages.[2]Inhibition of TNF-α, IL-1β, IL-6, and IL-8 production in various cell types including monocytes, macrophages, and microglia.[3][5][6]
Reported In Vivo Effects Reduction of neutrophil accumulation in a model of crystal-induced peritonitis.Antipyretic effects, reduction of inflammation in models of arthritis, colitis, and neuroinflammation.[3]
Direct Comparative Data Scarce. One study noted that γ-MSH, which is analogous to ACTH(4-10), has greater cardiovascular and natriuretic activity.[7]Well-documented anti-inflammatory potency.

Signaling Pathways

Both ACTH (4-10) and α-MSH exert their anti-inflammatory effects by binding to melanocortin receptors on immune and other cell types. This interaction triggers a signaling cascade that ultimately suppresses the inflammatory response. The primary pathway involves the inhibition of NF-κB, a key transcription factor for pro-inflammatory cytokines.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Melanocortin_Receptor Melanocortin Receptor (e.g., MC1R, MC3R) Adenylate_Cyclase Adenylate Cyclase Melanocortin_Receptor->Adenylate_Cyclase Activates Peptide α-MSH or ACTH(4-10) Peptide->Melanocortin_Receptor Binding cAMP cAMP Adenylate_Cyclase->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates IKK IκB Kinase (IKK) PKA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_IkB NF-κB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Release DNA DNA NFkB_n->DNA Binds to Promoter Region Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Pro_inflammatory_Genes Initiates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Leads to

Signaling pathway of melanocortin peptides.

Experimental Protocols

To facilitate further research and direct comparison, a detailed methodology for a key in vitro anti-inflammatory assay is provided below.

Protocol: In Vitro Inhibition of LPS-Induced TNF-α Production in Macrophages

This protocol outlines the steps to quantify the inhibitory effect of ACTH (4-10) and α-MSH on the production of Tumor Necrosis Factor-alpha (TNF-α) in a macrophage cell line stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Differentiation:

  • Culture a human monocytic cell line, such as THP-1, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiate the THP-1 monocytes into macrophage-like cells by treating them with 25-50 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • After differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours before stimulation.

2. Peptide Preparation:

  • Prepare stock solutions of ACTH (4-10) and α-MSH in sterile, endotoxin-free water or phosphate-buffered saline (PBS).

  • Perform serial dilutions to obtain a range of working concentrations (e.g., 10⁻¹² M to 10⁻⁶ M).

3. Cell Stimulation and Treatment:

  • Seed the differentiated THP-1 cells in 96-well plates at a density of 1 x 10⁵ cells per well.

  • Pre-incubate the cells with various concentrations of ACTH (4-10) or α-MSH for 1-2 hours.

  • Include a vehicle control (medium only) and a positive control (LPS only).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.

4. Cytokine Quantification (ELISA):

  • After the incubation period, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody specific for human TNF-α.

  • Add the collected supernatants and a series of TNF-α standards to the wells.

  • After incubation and washing, add a biotinylated detection antibody.

  • Add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase).

  • Add a substrate solution to develop a colorimetric signal.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

5. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the TNF-α standards against their known concentrations.

  • Calculate the concentration of TNF-α in the experimental samples by interpolating their absorbance values from the standard curve.

  • Determine the percentage inhibition of TNF-α production for each peptide concentration relative to the LPS-only control.

  • Calculate the IC50 value (the concentration of the peptide that causes 50% inhibition of TNF-α production) for both ACTH (4-10) and α-MSH.

G Start Start Cell_Culture Culture & Differentiate THP-1 Monocytes to Macrophages Start->Cell_Culture Seeding Seed Macrophages in 96-well Plates Cell_Culture->Seeding Pre_incubation Pre-incubate with ACTH(4-10) or α-MSH Seeding->Pre_incubation Stimulation Stimulate with LPS Pre_incubation->Stimulation Incubation Incubate for 4-6 hours Stimulation->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection ELISA Perform TNF-α ELISA Supernatant_Collection->ELISA Data_Analysis Analyze Data (Calculate % Inhibition & IC50) ELISA->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Anti-Inflammatory Efficacy of ACTH (4-10) and Synthetic Glucocorticoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of the adrenocorticotropic hormone fragment ACTH (4-10) and synthetic glucocorticoids. By examining their distinct mechanisms of action, presenting available comparative experimental data, and detailing relevant experimental protocols, this document aims to be a valuable resource for the scientific community.

Executive Summary

Synthetic glucocorticoids, such as dexamethasone (B1670325) and prednisolone, are potent anti-inflammatory agents that exert their effects primarily through the intracellular glucocorticoid receptor (GR). Their mechanism is well-characterized and involves the genomic modulation of pro- and anti-inflammatory genes. In contrast, ACTH (4-10), a small peptide fragment of the full ACTH molecule, mediates its anti-inflammatory effects independently of glucocorticoid production. It acts through melanocortin receptors (MCRs), primarily the melanocortin-3 receptor (MC3R), expressed on various immune cells. This fundamental difference in their mechanism of action underpins the variations in their biological effects and potential therapeutic applications. While direct in vitro potency comparisons are not extensively documented, in vivo and ex vivo studies suggest that ACTH-derived peptides can offer a distinct anti-inflammatory profile, potentially with a different side-effect profile compared to traditional glucocorticoids.

Data Presentation: A Comparative Analysis

Direct head-to-head in vitro studies quantifying the potency (e.g., IC50 values) of ACTH (4-10) against synthetic glucocorticoids in inhibiting key inflammatory mediators are limited in the publicly available literature. However, valuable comparative data has been generated from in vivo and ex vivo studies using ACTH analogues and different glucocorticoids.

Table 1: Comparative Efficacy of ACTH Analogues and Glucocorticoids in an In Vivo Model of Spinal Cord Injury

This table summarizes data from a study comparing the effects of tetracosactide (ACTH 1-24) and methylprednisolone (B1676475) in a rabbit model of spinal cord ischemia/reperfusion injury.

ParameterControl (Ischemia)MethylprednisoloneTetracosactide (ACTH 1-24)
Myeloperoxidase (MPO) (ng/g tissue) HighSignificantly ReducedSignificantly Reduced (greater reduction than Methylprednisolone)
Malondialdehyde (MDA) (nmol/g tissue) HighSignificantly ReducedSignificantly Reduced
Catalase (CAT) (U/g protein) LowSignificantly IncreasedSignificantly Increased
Xanthine Oxidase (XO) (mU/L) HighSignificantly ReducedSignificantly Reduced
Caspase-3 Activity (pmol/mL) HighSignificantly ReducedSignificantly Reduced

Table 2: Comparative Clinical and Cytokine Effects of ACTH and Methylprednisolone in Multiple Sclerosis

This table presents findings from a study on patients with multiple sclerosis experiencing breakthrough disease.

OutcomeIntravenous Methylprednisolone (IVMP)Adrenocorticotropic Hormone (ACTH)
Relapse Rate (per patient over 15 months) 0.800.08
Change in Pro-inflammatory Cytokine Levels Not significantSignificant decrease in 8 cytokines

Table 3: Comparative Transcriptional Effects of Natural ACTH and Dexamethasone on Macrophages

This table outlines the differential effects on gene expression in macrophages.

GeneNatural ACTHDexamethasone
NR1H2 (LXR-alpha) UpregulatedNo significant effect
IL37 UpregulatedNo significant effect
NLRP3 DownregulatedNo significant effect
IL1RN (IL-1 Receptor Antagonist) No significant effectUpregulated
IL10 No significant effectUpregulated
Phagocytosis-related genes No significant effectUpregulated

Signaling Pathways

The anti-inflammatory actions of synthetic glucocorticoids and ACTH (4-10) are initiated by distinct signaling cascades.

Synthetic Glucocorticoid Signaling Pathway

Synthetic glucocorticoids diffuse across the cell membrane and bind to the cytosolic Glucocorticoid Receptor (GR), which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the GR into the nucleus. Inside the nucleus, the GR homodimerizes and binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, a process known as transactivation , leading to the increased expression of anti-inflammatory proteins. Crucially for its anti-inflammatory effects, the GR monomer can also interact with and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This transrepression mechanism prevents the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Glucocorticoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Synthetic Glucocorticoid GR_HSP GR-HSP Complex GC->GR_HSP Binds GR Activated GR GR_HSP->GR Dissociation of HSP GR_dimer GR Dimer GR->GR_dimer Dimerization GR_mono GR Monomer cluster_nucleus cluster_nucleus GR->cluster_nucleus NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_IkB->NFkB IκB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AP1_inactive Inactive AP-1 AP1 AP-1 AP1_inactive->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->NFkB_IkB Activates Inflammatory_Stimulus->AP1_inactive Activates GRE GRE GR_dimer->GRE Binds (Transactivation) Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->Pro_Inflammatory_Genes Activates AP1_nuc->Pro_Inflammatory_Genes Activates GR_mono->NFkB_nuc Inhibits (Transrepression) GR_mono->AP1_nuc Inhibits (Transrepression)

Caption: Glucocorticoid Receptor Signaling Pathway.

ACTH (4-10) Signaling Pathway

ACTH (4-10) exerts its anti-inflammatory effects through a glucocorticoid-independent mechanism by binding to melanocortin receptors, with a notable affinity for the Melanocortin-3 Receptor (MC3R) found on immune cells such as macrophages. MC3R is a G-protein coupled receptor (GPCR). Upon binding of ACTH (4-10), the receptor activates downstream signaling cascades, including the cyclic AMP (cAMP) pathway. This leads to the modulation of inflammatory responses, such as the inhibition of pro-inflammatory cytokine production and a reduction in neutrophil accumulation at the site of inflammation.

ACTH_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACTH ACTH (4-10) MC3R MC3R ACTH->MC3R Binds G_Protein G-protein MC3R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Anti_Inflammatory_Response Anti-inflammatory Response Downstream_Effectors->Anti_Inflammatory_Response Promotes Pro_Inflammatory_Cytokines Pro-inflammatory Cytokine Production Downstream_Effectors->Pro_Inflammatory_Cytokines Inhibits

Caption: ACTH (4-10) Signaling via MC3R.

Experimental Protocols

To assess and compare the anti-inflammatory efficacy of compounds like ACTH (4-10) and synthetic glucocorticoids, standardized in vitro assays are essential. A common and robust model involves the use of macrophages stimulated with lipopolysaccharide (LPS).

In Vitro Anti-inflammatory Assay Using LPS-Stimulated Macrophages

Objective: To quantify the inhibitory effect of test compounds on the production of pro-inflammatory mediators (e.g., Nitric Oxide, TNF-α, IL-6) by macrophages activated with LPS.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds: ACTH (4-10) and a synthetic glucocorticoid (e.g., Dexamethasone)

  • Griess Reagent for Nitric Oxide (NO) quantification

  • ELISA kits for TNF-α and IL-6 quantification

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or CCK-8)

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds (ACTH (4-10) or the synthetic glucocorticoid). A vehicle control (the solvent used to dissolve the compounds) should also be included. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells should remain unstimulated (negative control), and another set should be stimulated with LPS only (positive control).

  • Incubation: Incubate the plates for 24 hours at 37°C with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for analysis.

  • Nitric Oxide (NO) Assay:

    • Mix an equal volume of the collected supernatant with Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Cytokine (TNF-α, IL-6) Assay:

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay:

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT or CCK-8 assay to ensure that the observed inhibitory effects are not due to cytotoxicity of the compounds.

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-only control.

    • Determine the IC50 (half-maximal inhibitory concentration) value for each compound for each inflammatory mediator.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Macrophages (e.g., RAW 264.7) adhere Adhere Overnight seed_cells->adhere pre_treat Pre-treat with ACTH(4-10) or Glucocorticoid adhere->pre_treat lps_stim Stimulate with LPS pre_treat->lps_stim incubate Incubate 24h lps_stim->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant viability_assay Cell Viability Assay (MTT / CCK-8) incubate->viability_assay no_assay Nitric Oxide Assay (Griess Reagent) collect_supernatant->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) collect_supernatant->cytokine_assay

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay.

Conclusion

The comparison between ACTH (4-10) and synthetic glucocorticoids reveals two distinct approaches to modulating inflammation. Synthetic glucocorticoids are well-established, potent anti-inflammatory agents with a broad range of action mediated through the glucocorticoid receptor. Their efficacy is extensively documented, but their clinical use can be limited by a well-known side-effect profile. ACTH (4-10) and other melanocortin peptides represent a mechanistically different class of anti-inflammatory compounds that act through melanocortin receptors. The available data suggests that this alternative pathway can effectively reduce inflammation, and in some models, may offer a different efficacy and safety profile compared to glucocorticoids. Further direct comparative studies, particularly quantitative in vitro assays, are warranted to fully elucidate the relative potencies and therapeutic potential of these two classes of anti-inflammatory agents. Such research will be crucial for the development of novel and more targeted anti-inflammatory therapies.

A Comparative Guide to the Binding Specificity of ACTH (4-10) at Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding and functional activity of the adrenocorticotropic hormone fragment, ACTH (4-10), at the five melanocortin receptor (MCR) subtypes: MC1R, MC2R, MC3R, MC4R, and MC5R. The data presented herein is intended to aid researchers in evaluating the specificity of ACTH (4-10) and its potential as a tool for studying the melanocortin system. Comparisons with endogenous and synthetic ligands are included to provide a broader context for its activity.

Ligand Binding and Functional Activity Data

The binding affinity (Ki) and functional activity (EC50) of ACTH (4-10) and other key melanocortin ligands are summarized in the tables below. These values are critical for understanding the potency and selectivity of these compounds for the different MCR subtypes.

Table 1: Binding Affinities (Ki, nM) of Melanocortin Receptor Ligands

LigandMC1RMC2RMC3RMC4RMC5R
ACTH (4-10) 40No Data4701340>10,000
α-MSH0.2 - 1.0>100010 - 1005 - 201 - 10
NDP-α-MSH0.085 - 0.2>10000.4 - 1.00.7 - 6.65.1 - 46
γ-MSH>1000>10001 - 10>1000>1000
SHU9119 (Antagonist)AgonistNo Data0.23 - 1.00.06 - 0.6Partial Agonist
AgRP (Antagonist)>1000No Data2.5 - 17.42.6 - 15.725.6 - 310.6

Note: Data is compiled from various sources and experimental conditions may vary. "No Data" indicates that no reliable binding affinity data was found.

Table 2: Functional Activity (EC50, nM) of Melanocortin Receptor Ligands

LigandMC1RMC2RMC3RMC4RMC5R
ACTH (4-10) No DataNo Data2400No DataInactive
α-MSH0.002 - 0.5>10000.16 - 100.1 - 5.60.1 - 10
NDP-α-MSH0.001 - 0.1>10000.05 - 1.00.01 - 1.00.1 - 10
γ-MSH>1000>10001 - 20>1000>1000
SHU9119 (Antagonist)AgonistNo DataAntagonistAntagonistPartial Agonist

Note: Data is compiled from various sources and experimental conditions may vary. "No Data" indicates that no reliable functional activity data was found. "Inactive" indicates that the ligand showed no significant activity at the highest concentrations tested.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the binding specificity and functional activity of ligands at melanocortin receptors.

Radioligand Competitive Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from a receptor, allowing for the determination of the test compound's binding affinity (Ki).

Materials:

  • Cells: HEK293 or CHO cells stably or transiently expressing one of the human melanocortin receptor subtypes (MC1R, MC2R, MC3R, MC4R, or MC5R).

  • Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity, non-selective agonist).

  • Test Compound: ACTH (4-10) and other comparator ligands.

  • Binding Buffer: Typically a buffered saline solution (e.g., Hank's Balanced Salt Solution) containing a protease inhibitor cocktail and a blocking agent like bovine serum albumin (BSA).

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 1 µM NDP-α-MSH).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Cell Preparation: Culture cells expressing the target MCR subtype to the desired confluency. Harvest and prepare a cell membrane suspension.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.

  • Competition: Add increasing concentrations of the unlabeled test compound (e.g., ACTH (4-10)) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled ligand).

  • Radioligand Addition: Add a fixed, low concentration of [¹²⁵I]-NDP-α-MSH to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

This assay measures the ability of a ligand to stimulate or inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger in the MCR signaling pathway. This allows for the determination of a ligand's functional potency (EC50) or inhibitory constant (IC50).

Materials:

  • Cells: HEK293 or CHO cells stably expressing one of the human melanocortin receptor subtypes.

  • Test Compound: ACTH (4-10) and other comparator ligands.

  • Stimulation Buffer: A physiological buffer (e.g., HBSS) supplemented with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based reporter assays).

Procedure:

  • Cell Seeding: Seed the MCR-expressing cells into a 96-well plate and allow them to attach overnight.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 10-30 minutes) at 37°C.

  • Ligand Stimulation: Add increasing concentrations of the test compound (agonist) to the wells. For antagonist testing, add a fixed concentration of an agonist (e.g., α-MSH) along with increasing concentrations of the antagonist.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the validation of ACTH (4-10) binding specificity.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture MCR-expressing Cell Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Radioligand [¹²⁵I]-NDP-α-MSH Radioligand->Incubation Test_Compound ACTH (4-10) & Comparators Test_Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Workflow for a Radioligand Competitive Binding Assay.

MCR_Signaling_Pathway Ligand Melanocortin Ligand MCR Melanocortin Receptor (MCR) Ligand->MCR Binding G_Protein Gs Protein MCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylation of Targets

Simplified MCR Gs-cAMP Signaling Pathway.

Ligand_Receptor_Interaction cluster_ligands Ligands cluster_receptors Melanocortin Receptors ACTH4_10 ACTH (4-10) MC3R MC3R ACTH4_10->MC3R Low Affinity MC4R MC4R ACTH4_10->MC4R Very Low Affinity alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R alpha_MSH->MC3R alpha_MSH->MC4R MC5R MC5R alpha_MSH->MC5R NDP_alpha_MSH NDP-α-MSH NDP_alpha_MSH->MC1R NDP_alpha_MSH->MC3R NDP_alpha_MSH->MC4R NDP_alpha_MSH->MC5R SHU9119 SHU9119 SHU9119->MC1R Agonist SHU9119->MC3R Antagonist SHU9119->MC4R Antagonist SHU9119->MC5R Partial Agonist MC2R MC2R

Logical Relationship of Ligand Binding to MCRs.

A Comparative Guide to ACTH (4-10) and BDNF in Promoting Neuronal Survival

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adrenocorticotropic Hormone (4-10) (ACTH (4-10)) and Brain-Derived Neurotrophic Factor (BDNF) in their capacity to promote neuronal survival. We present a synthesis of experimental data, detail relevant methodologies, and visualize the underlying signaling pathways to inform research and development in neurotherapeutics.

Executive Summary

Both ACTH (4-10), particularly its stable analog Semax, and BDNF are potent molecules capable of enhancing neuronal survival. However, their mechanisms of action, while convergent, are distinct. BDNF is a well-established neurotrophin that directly engages specific receptors to activate pro-survival intracellular signaling cascades. In contrast, evidence suggests that the neuroprotective effects of ACTH (4-10) and its analogs are, at least in part, mediated by their ability to upregulate the endogenous production of BDNF and enhance the sensitivity of its corresponding receptor, TrkB. This guide delineates these differences and similarities, providing a data-driven basis for their evaluation in neuroprotective strategies.

Data Presentation: Quantitative Comparison

TreatmentParameter MeasuredFold Change vs. ControlAnimal ModelReference
Semax (50 µg/kg, single intranasal application)BDNF Protein Levels1.4-fold increaseRat (Hippocampus)[1][2]
Semax (50 µg/kg, single intranasal application)TrkB Tyrosine Phosphorylation1.6-fold increaseRat (Hippocampus)[1][2]
Semax (100 nM)Survival of Cholinergic Neurons1.5 to 1.7-fold increaseRat (Basal Forebrain Culture)

Table 1: Quantitative effects of the ACTH (4-10) analog, Semax, on the BDNF system and neuronal survival.

Signaling Pathways

The neuroprotective actions of BDNF and ACTH (4-10) are mediated by distinct, yet interconnected, signaling pathways.

BDNF Signaling Pathway for Neuronal Survival

BDNF exerts its pro-survival effects primarily through its high-affinity receptor, Tyrosine Kinase B (TrkB).[3][4][5] Upon binding, BDNF induces the dimerization and autophosphorylation of TrkB, initiating several downstream signaling cascades crucial for neuronal survival, including:

  • PI3K/Akt Pathway: This pathway is a major contributor to cell survival by inhibiting apoptotic proteins.

  • MAPK/ERK Pathway: This cascade is involved in gene expression regulation related to neuronal growth and differentiation.

  • PLCγ Pathway: This pathway modulates intracellular calcium levels and protein kinase C (PKC) activity, which are important for various cellular functions, including survival.

BDNF_Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds P75 p75NTR BDNF->P75 Binds PLCg PLCγ TrkB->PLCg PI3K PI3K TrkB->PI3K MAPK MAPK/ERK Pathway TrkB->MAPK Survival Neuronal Survival (Anti-apoptosis) PLCg->Survival Akt Akt PI3K->Akt MAPK->Survival Akt->Survival

Caption: BDNF signaling pathway for neuronal survival.

ACTH (4-10) Signaling Pathway for Neuroprotection

The neuroprotective mechanism of ACTH (4-10) and its analogs is thought to be initiated by binding to melanocortin receptors, likely the Melanocortin-4 Receptor (MC4R).[6] This interaction is proposed to activate downstream pathways that include cAMP and calcium signaling.[7][8] A key aspect of its neuroprotective effect is the subsequent upregulation of the BDNF/TrkB signaling system.[9][10]

ACTH_Signaling ACTH ACTH (4-10) / Semax MC4R MC4R ACTH->MC4R Binds cAMP cAMP Pathway MC4R->cAMP Ca Calcium Signaling MC4R->Ca BDNF_up ↑ BDNF Expression & TrkB Activation cAMP->BDNF_up Ca->BDNF_up Survival Neuronal Survival BDNF_up->Survival

Caption: ACTH (4-10) signaling leading to neuroprotection.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of neuroprotective effects. Below are representative protocols for in vitro neuronal survival assays.

Protocol 1: Assessment of Neuronal Viability using MTT Assay

This protocol is adapted for assessing the neuroprotective effects of ACTH (4-10) or its analogs against an induced toxic insult.

1. Cell Culture and Plating:

  • Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
  • Plate cells in 96-well plates at a density of 1 x 104 to 5 x 104 cells per well and allow them to adhere for 24 hours.

2. Induction of Neurotoxicity and Treatment:

  • Induce neuronal damage using a neurotoxin. Common examples include:
  • Oxidative stress: Hydrogen peroxide (H₂O₂) at a final concentration of 100-500 µM.
  • Excitotoxicity: Glutamate at a final concentration of 50-200 µM.
  • Concurrently, treat the cells with varying concentrations of ACTH (4-10) or its analog (e.g., 0.1 nM to 10 µM). Include a vehicle control group (neurotoxin only) and an untreated control group.

3. MTT Assay:

  • After 24-48 hours of incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.
  • Plot the percentage of cell viability against the concentration of the test compound to determine its neuroprotective effect.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; plate [label="Plate Neuronal Cells\nin 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="Incubate 24h", fillcolor="#FBBC05", fontcolor="#202124"]; treat [label="Add Neurotoxin &\nACTH (4-10) / BDNF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate2 [label="Incubate 24-48h", fillcolor="#FBBC05", fontcolor="#202124"]; add_mtt [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate3 [label="Incubate 3-4h", fillcolor="#FBBC05", fontcolor="#202124"]; add_dmso [label="Add DMSO", fillcolor="#34A853", fontcolor="#FFFFFF"]; read [label="Read Absorbance\nat 570nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> plate; plate -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> add_dmso; add_dmso -> read; read -> end; }

Caption: Experimental workflow for the MTT assay.

Protocol 2: Immunocytochemical Analysis of Neuronal Survival

This protocol is suitable for visualizing and quantifying the survival of specific neuronal populations treated with BDNF.

1. Cell Culture on Coverslips:

  • Plate primary neurons on coverslips pre-coated with poly-L-lysine or another suitable substrate in 24-well plates.

2. Treatment:

  • After allowing the neurons to establish, treat them with the desired concentration of BDNF (e.g., 10-100 ng/mL) for the specified duration (e.g., 48-72 hours). Include an untreated control group.

3. Immunocytochemistry:

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes.
  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
  • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
  • Incubate with a primary antibody against a neuronal marker (e.g., anti-NeuN for mature neurons or anti-β-III-tubulin for general neurons) overnight at 4°C.
  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
  • Counterstain nuclei with DAPI.
  • Mount the coverslips onto microscope slides.

4. Image Acquisition and Analysis:

  • Acquire images using a fluorescence microscope.
  • Quantify the number of surviving neurons (positive for the neuronal marker) per field of view.
  • Compare the number of surviving neurons in the BDNF-treated group to the control group.

Conclusion

Both ACTH (4-10) and BDNF demonstrate significant potential in promoting neuronal survival. BDNF acts as a direct neurotrophic factor, activating well-defined pro-survival signaling pathways through its TrkB receptor. The neuroprotective effects of ACTH (4-10) and its analogs, such as Semax, appear to be at least partially mediated by an indirect mechanism involving the upregulation of the endogenous BDNF system. This distinction is critical for the strategic development of neuroprotective therapies. For conditions characterized by a deficit in BDNF production or signaling, ACTH (4-10)-based compounds may offer a therapeutic advantage by enhancing the entire BDNF system. Conversely, in scenarios where the BDNF signaling pathway itself is compromised downstream of the receptor, direct-acting TrkB agonists might be more effective. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these two classes of neuroprotective agents.

References

A Head-to-Head Study of ACTH(4-10) and Other Melanocortin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Adrenocorticotropic hormone (ACTH)(4-10) and other key melanocortin analogues. The data presented herein is compiled from various preclinical studies to offer an objective overview of their performance, focusing on receptor binding affinity, functional potency, and in vivo effects. Detailed experimental methodologies are provided for key assays to support the interpretation of the presented data.

Introduction to Melanocortins

The melanocortin system is a crucial signaling pathway involved in a wide array of physiological processes, including pigmentation, inflammation, steroidogenesis, and energy homeostasis. This system comprises the melanocortin peptides, which are derived from the precursor protein pro-opiomelanocortin (POMC), and five G protein-coupled receptors (GPCRs) designated as melanocortin receptors 1 through 5 (MC1R to MC5R). ACTH and α-, β-, and γ-melanocyte-stimulating hormones (MSH) are the primary endogenous ligands for these receptors. The diverse functions and widespread expression of melanocortin receptors have made them attractive targets for therapeutic drug development.

This guide focuses on ACTH(4-10), a shorter fragment of the full-length ACTH, and compares its activity with other notable synthetic and endogenous melanocortin analogues, including NDP-α-MSH, γ-MSH, BMS-470539, setmelanotide (B515575), and bremelanotide.

Data Presentation: Quantitative Comparison of Melanocortin Analogues

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various melanocortin analogues for the five melanocortin receptors. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: Receptor Binding Affinity (Ki, nM) of Melanocortin Analogues

CompoundMC1RMC2RMC3RMC4RMC5R
ACTH(1-39) 2.95->1000>1000>1000
NDP-α-MSH 0.67-346.646
γ-MSH --High AffinityLow Affinity-
BMS-470539 0.31----
Setmelanotide 3.9No Activity102.1430
Bremelanotide High Affinity-Moderate AffinityHigh Affinity-
ACTH(4-10) Low AffinityNo ActivityLow AffinityAgonist-

Data not available is denoted by "-".

Table 2: Functional Potency (EC50, nM) of Melanocortin Analogues (cAMP Assay)

CompoundMC1RMC2RMC3RMC4RMC5R
NDP-α-MSH 0.04-0.830.191.1
γ-MSH -----
BMS-470539 28-No ActivityVery Weak Partial AgonistVery Weak Partial Agonist
Setmelanotide 5.8No Activity5.30.27>1000
Bremelanotide --AgonistAgonist-
ACTH(4-10) ---Agonist-

Data not available is denoted by "-".

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for a specific melanocortin receptor.

General Protocol:

  • Cell Culture and Membrane Preparation:

    • HEK293 or CHO cells stably expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R) are cultured to 80-90% confluency.

    • Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Binding Reaction:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of the unlabeled competitor compound (e.g., ACTH(4-10) or other analogues).

    • For total binding, no competitor is added. For non-specific binding, a high concentration of an unlabeled ligand is used.

  • Incubation:

    • The plate is incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

  • Separation and Counting:

    • The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) of a compound in activating a melanocortin receptor.

General Protocol:

  • Cell Culture:

    • HEK293 or CHO cells expressing the melanocortin receptor of interest are seeded into 96- or 384-well plates and grown overnight.

  • Compound Treatment:

    • The culture medium is replaced with a stimulation buffer containing varying concentrations of the test compound (e.g., ACTH(4-10) or other analogues).

  • Incubation:

    • The cells are incubated for a specific time (e.g., 15-30 minutes) at 37°C to allow for receptor activation and intracellular cAMP accumulation.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).

  • Data Analysis:

    • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

General Melanocortin Receptor Signaling Pathway

Melanocortin receptors primarily couple to the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, this initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response.

Melanocortin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Melanocortin Melanocortin Analogue MCR Melanocortin Receptor (MCR) Melanocortin->MCR Binds G_protein G Protein (Gs) MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response PKA->Response Phosphorylates Downstream Targets

Caption: General signaling pathway of melanocortin receptors.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing MCR start->prep_membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competitor) prep_membranes->setup_plate add_reagents Add Membranes, Radioligand, and Competitor setup_plate->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Filter and Wash to Separate Bound/Free Ligand incubate->filter_wash count Count Radioactivity filter_wash->count analyze Analyze Data (Calculate Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for In Vivo Anti-Inflammatory Assay (Mouse Peritonitis Model)

This diagram outlines the key steps in a zymosan-induced peritonitis model to assess the anti-inflammatory effects of melanocortin analogues.

Peritonitis_Workflow start Start acclimatize Acclimatize Mice start->acclimatize administer_compound Administer Test Compound (e.g., ACTH(4-10)) or Vehicle acclimatize->administer_compound induce_peritonitis Induce Peritonitis (i.p. Zymosan injection) administer_compound->induce_peritonitis wait Wait for Inflammatory Response (e.g., 4 hours) induce_peritonitis->wait collect_lavage Collect Peritoneal Lavage Fluid wait->collect_lavage analyze_cells Analyze Leukocyte Infiltration (Cell Count) collect_lavage->analyze_cells analyze_mediators Analyze Inflammatory Mediators (e.g., Cytokines) collect_lavage->analyze_mediators end End analyze_cells->end analyze_mediators->end

Caption: Workflow for zymosan-induced mouse peritonitis model.

In Vivo Effects: A Comparative Overview

Cardiovascular Effects

Studies in rats have shown that intracerebroventricular (i.c.v.) administration of ACTH(4-10) can induce pressor and tachycardic effects. These effects are suggested to be mediated by an increase in sympathetic outflow. In a head-to-head comparison, γ-MSH was found to be significantly more potent than ACTH(4-10) in eliciting these cardiovascular responses.

Anti-inflammatory Effects

ACTH(4-10) has demonstrated anti-inflammatory properties in various preclinical models. For instance, in a mouse model of zymosan-induced peritonitis, ACTH(4-10) has been shown to reduce the infiltration of inflammatory cells into the peritoneal cavity. BMS-470539, a selective MC1R agonist, also exhibits potent anti-inflammatory effects, suggesting that activation of MC1R is a key mechanism for the anti-inflammatory actions of certain melanocortins.

Conclusion

This comparative guide provides a summary of the available data on ACTH(4-10) and other melanocortin analogues. While ACTH(4-10) demonstrates activity at melanocortin receptors and elicits physiological responses, other synthetic analogues like NDP-α-MSH and setmelanotide exhibit higher potency and, in some cases, greater receptor selectivity. The choice of a particular melanocortin analogue for research or therapeutic development will depend on the desired target receptor profile and the specific physiological effect to be modulated. The provided experimental protocols offer a foundation for conducting further comparative studies to elucidate the nuanced pharmacological profiles of these versatile peptides.

A Comparative Analysis of the Neurotrophic Potential of ACTH(4-10) and Nerve Growth Factor (NGF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the neurotrophic properties of the adrenocorticotropic hormone fragment ACTH(4-10) relative to the well-established neurotrophin, Nerve Growth Factor (NGF). By presenting experimental data, detailing methodologies, and visualizing signaling pathways, this document aims to facilitate informed decisions in neurotherapeutic research.

Executive Summary

Nerve Growth Factor (NGF) is a cornerstone of neurotrophic research, known for its potent effects on the survival, differentiation, and maintenance of specific neuronal populations. The adrenocorticotropic hormone fragment, ACTH(4-10), and its synthetic analogues like Semax, have also demonstrated significant neurotrophic and neuroprotective activities. While both molecules promote neuronal health, they operate through distinct mechanisms and exhibit different potency profiles. NGF exerts its effects primarily through the TrkA receptor tyrosine kinase, initiating robust downstream signaling cascades that directly promote neurite outgrowth and cell survival. In contrast, ACTH(4-10) primarily interacts with melanocortin receptors, modulating neuronal function and survival, in part, by stimulating the expression of endogenous neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF) and NGF itself. This guide synthesizes the available quantitative data and mechanistic insights to provide a comparative overview of these two neuroactive molecules.

Data Presentation: Quantitative Comparison of Neurotrophic Activity

The following tables summarize quantitative data from various studies assessing the neurotrophic effects of ACTH(4-10) and NGF. It is critical to note that the experimental systems and endpoints often differ between studies, making direct comparisons of potency challenging.

Table 1: Neurite Outgrowth Promoting Activity
Compound Cell Type Effective Concentration Observed Effect
ACTH(4-10)Fetal rat spinal cord slices0.001-0.01 nM (maximal effect)30-40% increase in axonal outgrowth compared to control.[1]
NGFPC12 cells~0.4 nM (10 ng/ml)Induces robust neurite outgrowth and neuronal differentiation.[2]
NGFPC12 cells50 ng/mlSignificant increase in total neurite outgrowth.[3]
Table 2: Neuronal Survival and Neuroprotective Effects
Compound Model System Effective Concentration/Dose Observed Effect
Semax (ACTH(4-10) analogue)Rat hippocampus (in vivo)50 µg/kg1.4-fold increase in BDNF protein levels; 1.6-fold increase in TrkB phosphorylation.[4]
NGFPC12 cells (in vitro)~0.4 nM (10 ng/ml)Prevents cell death in serum-free medium, maintaining viability for at least 1 month.[2]
NGFDifferentiated PC12 cells (in vitro)50 ng/mlMaintains survival after withdrawal of serum.[5]
Table 3: Effects on Neurotrophin Gene Expression
Compound Model System Time Point Observed Effect on Gene Expression
Semax (ACTH(4-10) analogue)Rat hippocampus (in vivo)20 minDecrease in both NGF and BDNF expression.[6]
90 minSignificant increase in both NGF and BDNF expression.[7]
Rat frontal cortex (in vivo)20 minIncrease in both NGF and BDNF expression.[6]
Ischemic rat cortex (in vivo)3 hEnhanced transcription of BDNF and TrkA.[8]
24 hEnhanced transcription of NGF and NT-3.[8]

Signaling Pathways

The neurotrophic effects of NGF and ACTH(4-10) are mediated by distinct signaling cascades.

Nerve Growth Factor (NGF) Signaling

NGF primarily binds to the high-affinity Tropomyosin receptor kinase A (TrkA). This binding induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins and triggering several downstream pathways crucial for neuronal survival and differentiation. Key pathways include:

  • Ras/MAPK Pathway: Leads to the activation of transcription factors that promote neurite outgrowth and differentiation.

  • PI3K/Akt Pathway: Plays a vital role in promoting cell survival by inhibiting apoptotic signals.

  • PLCγ Pathway: Results in the activation of Protein Kinase C (PKC) and calcium mobilization, influencing synaptic plasticity.

NGF can also bind to the low-affinity p75 neurotrophin receptor (p75NTR), which can modulate TrkA signaling or, in some contexts, initiate pro-apoptotic pathways.

NGF_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA High Affinity p75 p75NTR NGF->p75 Low Affinity Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg Raf Raf Ras->Raf Akt Akt PI3K->Akt PKC PKC PLCg->PKC MEK MEK Raf->MEK ERK ERK MEK->ERK Differentiation Neurite Outgrowth & Differentiation ERK->Differentiation Survival Neuronal Survival Akt->Survival Plasticity Synaptic Plasticity PKC->Plasticity

NGF Signaling Cascade

ACTH(4-10) Signaling

ACTH(4-10) exerts its neurotrophic effects through a mechanism that is distinct from classical neurotrophins. It is known to interact with melanocortin receptors, particularly the melanocortin-4 receptor (MC4R), which is a G-protein coupled receptor (GPCR). Activation of MC4R by ACTH(4-10) leads to:

  • Activation of Adenylyl Cyclase: This increases intracellular levels of cyclic AMP (cAMP).

  • Activation of Protein Kinase A (PKA): cAMP activates PKA, which then phosphorylates various downstream targets.

  • Phosphorylation of CREB: One key target of PKA is the cAMP response element-binding protein (CREB), a transcription factor.

  • Gene Expression: Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival and plasticity, including the gene for Brain-Derived Neurotrophic Factor (BDNF). The subsequent increase in endogenous neurotrophins can then act on their respective receptors to promote neuronal health.

ACTH410_Signaling_Pathway cluster_nucleus Nucleus ACTH ACTH(4-10) MC4R MC4R ACTH->MC4R Gs Gs Protein MC4R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB GeneExp Gene Expression pCREB->GeneExp Nucleus Nucleus BDNF BDNF Synthesis GeneExp->BDNF Neuroprotection Neuroprotection & Plasticity BDNF->Neuroprotection

ACTH(4-10) Signaling Cascade

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to assess neurotrophic potential.

Neurite Outgrowth Assay

This assay quantifies the ability of a compound to promote the extension of neurites from neuronal cells.

Principle: Neuronal cells, such as PC12 cells or primary neurons, are cultured in the presence of the test compound. After a defined incubation period, the cells are fixed and stained for neuronal markers (e.g., β-III tubulin). The extent of neurite outgrowth is then quantified by measuring parameters such as the percentage of cells with neurites, the number of neurites per cell, and the total or average neurite length.

General Protocol (adapted for PC12 cells):

  • Cell Seeding: Plate PC12 cells on collagen-coated multi-well plates at a suitable density.

  • Treatment: After allowing the cells to attach, replace the medium with a low-serum medium containing various concentrations of the test compound (e.g., ACTH(4-10) or NGF) and appropriate controls.

  • Incubation: Incubate the cells for a period of 24 to 72 hours to allow for neurite outgrowth.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and stain with an antibody against a neuronal marker like β-III tubulin, followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also used.

  • Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Analyze the images using appropriate software to quantify neurite outgrowth parameters.

Neurite_Outgrowth_Workflow start Start seed Seed PC12 Cells on Collagen-coated Plates start->seed treat Treat with ACTH(4-10) or NGF seed->treat incubate Incubate (24-72 hours) treat->incubate fix_stain Fix and Stain for β-III Tubulin & Nuclei incubate->fix_stain image Image Acquisition (Fluorescence Microscopy) fix_stain->image analyze Quantify Neurite Outgrowth (Length, Number, etc.) image->analyze end End analyze->end

Neurite Outgrowth Assay Workflow

Neuronal Survival Assay

This assay measures the ability of a compound to protect neurons from cell death induced by a toxic stimulus or withdrawal of essential growth factors.

Principle: Neuronal cells are subjected to conditions that would normally lead to apoptosis, such as serum deprivation or exposure to a neurotoxin. The ability of a test compound to prevent cell death is then quantified using viability assays like the MTT or XTT assay.

General Protocol (adapted for PC12 cells):

  • Cell Seeding: Plate PC12 cells in multi-well plates. For survival assays after differentiation, cells may be pre-treated with NGF to induce a neuronal phenotype.

  • Induction of Cell Death: Induce apoptosis by, for example, switching to a serum-free medium.

  • Treatment: Concurrently with the induction of cell death, treat the cells with different concentrations of the test compound (e.g., ACTH(4-10) or NGF) and appropriate controls.

  • Incubation: Incubate for 24 to 48 hours.

  • Viability Assessment: Measure cell viability using a metabolic assay such as the MTT assay. In this assay, a tetrazolium salt is reduced by metabolically active cells to a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells and can be measured spectrophotometrically.

  • Data Analysis: Express cell viability as a percentage of the control (untreated, healthy cells).

Neuronal_Survival_Workflow start Start seed Seed PC12 Cells start->seed induce Induce Apoptosis (e.g., Serum Deprivation) seed->induce treat Treat with ACTH(4-10) or NGF induce->treat incubate Incubate (24-48 hours) treat->incubate mtt Add MTT Reagent incubate->mtt measure Measure Absorbance (Quantify Viable Cells) mtt->measure end End measure->end

Neuronal Survival Assay Workflow

Conclusion

Both ACTH(4-10) and NGF demonstrate significant neurotrophic potential, albeit through different primary mechanisms. NGF is a potent, direct-acting neurotrophin that is essential for the development and survival of specific neuronal populations. Its signaling through TrkA receptors robustly promotes neurite outgrowth and cell survival. ACTH(4-10), on the other hand, appears to exert its neurotrophic and neuroprotective effects, at least in part, by modulating the endogenous neurotrophic environment, including the upregulation of neurotrophins like BDNF and NGF. This indirect mechanism suggests that ACTH(4-10) and its analogues may have a broader, more modulatory role in the central nervous system.

For researchers and drug development professionals, the choice between targeting NGF-related pathways or utilizing ACTH-based peptides will depend on the specific therapeutic context. Direct administration of NGF has been challenging due to its poor blood-brain barrier permeability and potential for side effects. The smaller peptide nature of ACTH(4-10) and its analogues may offer advantages in terms of delivery and a different safety profile. Further head-to-head comparative studies in standardized in vitro and in vivo models are warranted to more definitively delineate the relative potencies and therapeutic windows of these two classes of neurotrophic agents.

References

A Comparative Analysis of ACTH (4-10) and Dexamethasone on Cytokine Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory effects of Adrenocorticotropic hormone (4-10) [ACTH (4-10)] and dexamethasone (B1670325), with a focus on their impact on cytokine expression. The information presented is supported by experimental data to aid in research and development decisions.

Introduction

Both ACTH (4-10), a melanocortin peptide fragment, and dexamethasone, a synthetic glucocorticoid, are known to possess anti-inflammatory properties. However, their mechanisms of action and resulting cytokine profiles differ significantly. Dexamethasone primarily acts through the glucocorticoid receptor (GR), leading to broad immunosuppression. In contrast, ACTH (4-10) exerts its effects through melanocortin receptors (MCRs), suggesting a more targeted immunomodulatory potential. This guide will delve into a comparative analysis of their effects on cytokine expression, providing a framework for understanding their distinct therapeutic potentials.

Data Presentation: Comparative Effects on Cytokine Expression

The following table summarizes the effects of ACTH (4-10) and dexamethasone on the expression of various pro- and anti-inflammatory cytokines as reported in different experimental models. It is important to note that direct head-to-head comparative studies are limited, and the presented data is a synthesis from various sources with different experimental setups.

CytokineACTH (4-10) EffectDexamethasone EffectExperimental Model (for ACTH (4-10))Experimental Model (for Dexamethasone)
Pro-Inflammatory Cytokines
Tumor Necrosis Factor-α (TNF-α)↓↓↓[1][2][3][4]Not explicitly quantified in available studiesLPS-stimulated human PBMCs and various in vivo models[1][2][3][4]
Interleukin-1β (IL-1β)↔ / ↓↓↓↓[1][2]Not explicitly quantified in available studiesSARS-CoV-2-stimulated human PBMCs[2]
Interleukin-6 (IL-6)↓[5][6][7]↓↓↓[1][2][3]Rat model of spinal cord injury[5][6][7]LPS-challenged mice, SARS-CoV-2-stimulated human PBMCs[2][3]
Interleukin-8 (IL-8)↓[5][6][7]Rat model of spinal cord injury[5][6][7]Not explicitly quantified in available studies
Anti-Inflammatory Cytokines
Interleukin-4 (IL-4)↑[5][8][9]↔ / ↑Rat model of spinal cord injury[5][8][9]T-cell stimulated cultures
Interleukin-10 (IL-10)↑[5][8][9]↑ / ↓[2]Rat model of spinal cord injury[5][8][9]SARS-CoV-2-stimulated human PBMCs (decreased), other models show increase[2]
Interleukin-13 (IL-13)↑[5][8][9]↔ / ↑Rat model of spinal cord injury[5][8][9]T-cell stimulated cultures

Note: The number of arrows indicates the relative magnitude of the effect (↑ increase, ↓ decrease, ↔ no significant change). This is a qualitative representation based on the available literature.

Signaling Pathways

The differential effects of ACTH (4-10) and dexamethasone on cytokine expression stem from their distinct signaling pathways.

cluster_0 ACTH (4-10) Signaling cluster_1 Dexamethasone Signaling ACTH (4-10) ACTH (4-10) MCR Melanocortin Receptor (MCR) ACTH (4-10)->MCR Binds AC Adenylate Cyclase MCR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates NF-kB_inhibition Inhibition of NF-κB PKA->NF-kB_inhibition Cytokine_Modulation_ACTH Modulation of Cytokine Gene Expression CREB->Cytokine_Modulation_ACTH NF-kB_inhibition->Cytokine_Modulation_ACTH Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) (cytoplasmic) Dexamethasone->GR Binds GR_nucleus GR-Dexamethasone Complex (nuclear) GR->GR_nucleus Translocates to nucleus GRE Glucocorticoid Response Elements (GREs) GR_nucleus->GRE Binds to NF-kB_AP1_inhibition Inhibition of NF-κB & AP-1 GR_nucleus->NF-kB_AP1_inhibition Interacts with Cytokine_Suppression_Dex Suppression of Pro-inflammatory Cytokine Gene Expression GRE->Cytokine_Suppression_Dex NF-kB_AP1_inhibition->Cytokine_Suppression_Dex

Caption: Signaling pathways of ACTH (4-10) and Dexamethasone.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Cytokine Expression Analysis in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a general procedure for stimulating PBMCs and measuring cytokine production.

Start Start PBMC_Isolation Isolate PBMCs from whole blood using Ficoll-Paque density gradient Start->PBMC_Isolation Cell_Culture Culture PBMCs in RPMI-1640 supplemented with 10% FBS PBMC_Isolation->Cell_Culture Stimulation Stimulate cells with LPS (1 µg/mL) or other relevant stimuli Cell_Culture->Stimulation Treatment Treat cells with varying concentrations of ACTH (4-10) or Dexamethasone Stimulation->Treatment Incubation Incubate for 24-48 hours at 37°C, 5% CO2 Treatment->Incubation Supernatant_Collection Collect cell culture supernatants Incubation->Supernatant_Collection RNA_Isolation Isolate total RNA from cell pellets Incubation->RNA_Isolation ELISA Measure cytokine protein levels in supernatants by ELISA Supernatant_Collection->ELISA RT_PCR Measure cytokine mRNA levels by RT-PCR RNA_Isolation->RT_PCR End End ELISA->End RT_PCR->End

Caption: Experimental workflow for in vitro cytokine analysis.

1. PBMC Isolation:

  • Dilute whole blood with an equal volume of phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Collect the mononuclear cell layer (buffy coat) and wash with PBS.

2. Cell Culture and Treatment:

  • Resuspend isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Seed cells in 96-well plates at a density of 2 x 10^5 cells/well.

  • Add the desired concentrations of ACTH (4-10) or dexamethasone to the appropriate wells.

  • Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

3. Cytokine Measurement:

a. Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification:

  • After incubation, centrifuge the plates and collect the cell-free supernatants.
  • Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest. After blocking, add the supernatants and standards. Then, add a biotinylated detection antibody, followed by streptavidin-horseradish peroxidase (HRP). Finally, add a substrate solution and measure the absorbance at 450 nm using a microplate reader.

b. Real-Time Polymerase Chain Reaction (RT-PCR) for mRNA Quantification:

  • Isolate total RNA from the cell pellets using a suitable RNA isolation kit.
  • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
  • Perform real-time PCR using specific primers for the target cytokine genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
  • The relative expression of the target cytokine mRNA is calculated using the ΔΔCt method.

Conclusion

ACTH (4-10) and dexamethasone both exhibit anti-inflammatory properties by modulating cytokine expression, but through distinct mechanisms. Dexamethasone acts as a broad-spectrum immunosuppressant by downregulating a wide range of pro-inflammatory cytokines.[1][2][3][4] In contrast, ACTH (4-10) appears to have a more nuanced effect, promoting a shift towards an anti-inflammatory profile by increasing the expression of cytokines like IL-4, IL-10, and IL-13 while moderately reducing certain pro-inflammatory cytokines.[5][6][7][8][9] This differential activity suggests that ACTH (4-10) and related melanocortin peptides may offer a more targeted therapeutic approach for inflammatory conditions where a complete suppression of the immune system is not desirable. Further head-to-head comparative studies are warranted to fully elucidate their respective therapeutic potentials.

References

In Vivo Performance of ACTH(4-10) and its Pro-Gly-Pro Modified Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the adrenocorticotropic hormone fragment ACTH(4-10) and its analogues modified with a Pro-Gly-Pro (PGP) terminus. The addition of the PGP tripeptide is a strategic modification aimed at increasing peptide stability and prolonging its biological effects. This document summarizes key experimental findings, details relevant protocols, and visualizes the underlying signaling pathways to inform research and development in neuropharmacology.

Executive Summary

The core ACTH(4-10) peptide exhibits a range of neurotropic activities but is limited by its rapid in vivo degradation. Modification with a C-terminal Pro-Gly-Pro (PGP) sequence, as seen in analogues like Semax (an ACTH(4-7)PGP analogue) and ACTH(6-9)PGP, has been shown to significantly enhance stability and potentiate its nootropic and neuroprotective effects. In vivo studies demonstrate that PGP-modified analogues have a substantially longer plasma half-life compared to the parent peptide. Furthermore, in animal models of cognitive performance and ischemic injury, these analogues show superior efficacy, often at lower doses. The primary mechanism of action is believed to involve the modulation of melanocortin receptors and the subsequent activation of neurotrophic factor signaling cascades, such as the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various in vivo and in vitro studies, comparing the stability and efficacy of ACTH(4-10) and its PGP-modified analogues.

Table 1: In Vivo Stability and Bioavailability

CompoundHalf-life (t½)Route of AdministrationSpeciesKey Findings
ACTH(4-10) α-phase: 0.39 ± 0.05 minβ-phase: 3.84 ± 1.5 min[1]Intravenous (IV)HumanRapid biexponential decline in plasma levels.[1]
Low and variableIntranasalHumanMaximal bioavailability of 7.6%.[1]
Full-length ACTH 5-15 minutes[2][3]Not specifiedOrganismShort half-life due to proteolytic degradation.[2][3]
Semax (ACTH(4-7)PGP) Approximately 1-2 hours (plasma elimination)[4]Not specifiedNot specifiedEnhanced resistance to peptidase degradation.[4]
Detectable for several hours post-administration[4]IntranasalRatRapid penetration into the brain, with 80% of radioactivity belonging to Semax 2 minutes post-administration.[5]

Table 2: Comparative Efficacy in Nootropic and Neuroprotective Models

ExperimentCompoundDosageAnimal ModelKey Quantitative Results
Memory Consolidation (Passive Avoidance Test) ACTH(6-9)PGP 0.5, 5, 50, 150 µg/kg (IP)Male Wistar RatsStatistically significant increase in latent period of entering the dark chamber at all tested doses.[6] For example, the 0.5 µg/kg dose led to a 9-fold increase in this indicator.[7]
ACTH(4-7)PGP (Semax analogue) 50, 150, 450 µg/kg (IP)Male Wistar RatsStatistically significant improvement in memory consolidation at 50 µg/kg and 450 µg/kg.[6]
Neurotrophin Regulation (Hippocampus) Semax 50 µg/kg (Intranasal)Rats- 1.4-fold maximal increase in BDNF protein levels.[8][9]- 1.6-fold increase in TrkB tyrosine phosphorylation levels.[8][9]- 3-fold increase in BDNF mRNA levels.[8][9]- 2-fold increase in TrkB mRNA levels.[8][9]
Semax 50 and 250 µg/kg (Intranasal)RatsRapid increase in BDNF protein levels in the basal forebrain after 3 hours.[10][11]

Experimental Protocols

Passive Avoidance Test for Memory Consolidation

This test assesses long-term memory based on negative reinforcement.[12]

  • Apparatus: A two-compartment box with one well-lit and one dark chamber, connected by a door. The floor of the dark chamber is an electrified grid.[12][13]

  • Acquisition Phase:

    • Place the animal (e.g., a male Wistar rat) in the lit compartment.[12]

    • Allow the animal to explore. When it naturally enters the dark compartment, the door closes, and a mild, brief electrical foot shock is delivered.[12][13]

    • The animal thus learns to associate the dark chamber with an aversive stimulus.[13]

  • Administration of Test Compounds: The peptides (ACTH(6-9)PGP or ACTH(4-7)PGP) or vehicle are administered intraperitoneally at specified doses (e.g., 0.5-450 µg/kg) a set time before the acquisition phase (e.g., 15 minutes).[6]

  • Retention Test:

    • After a specified delay (typically 24 hours), the animal is returned to the lit compartment.[12]

    • The latency time to enter the dark compartment is measured.[12]

    • A longer latency is indicative of better memory retention of the aversive experience.[12]

Transient Middle Cerebral Artery Occlusion (tMCAO) Model for Neuroprotection

This is a common rodent model for inducing focal cerebral ischemia (stroke) to evaluate the neuroprotective effects of therapeutic agents.[14][15][16]

  • Animal Preparation:

    • Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized.[14][16]

    • Body temperature is maintained at 37 ± 0.5°C throughout the procedure.[14]

  • Surgical Procedure:

    • A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.[14]

    • The ECA is ligated and transected.[14]

    • A microvascular clip is temporarily placed on the ICA.[16]

    • An intraluminal filament (e.g., a nylon suture with a coated tip) is introduced through the ECA stump into the ICA and advanced to occlude the origin of the middle cerebral artery (MCA).[14][16]

    • Occlusion is typically maintained for a set period (e.g., 90 minutes) to induce ischemic injury.[17]

  • Reperfusion: The filament is withdrawn to allow blood flow to resume.[16]

  • Administration of Test Compounds: Peptides can be administered at various time points before, during, or after the ischemic insult to assess their neuroprotective capacity.

  • Outcome Assessment:

    • Neurological deficit scoring is performed at set times post-reperfusion.[15]

    • After a specific survival period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed.[16]

    • Infarct volume is quantified by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue stains red and the infarcted tissue remains white.[16]

Mandatory Visualization

Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response ACTH_Analogue ACTH(4-10) or PGP-Modified Analogue MCR Melanocortin Receptor (e.g., MC4R) ACTH_Analogue->MCR Binds AC Adenylyl Cyclase MCR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Promotes BDNF_Protein BDNF Protein Synthesis BDNF_Gene->BDNF_Protein TrkB TrkB Receptor Activation BDNF_Protein->TrkB Binds & Activates Neuroprotection Neuroprotection & Synaptic Plasticity TrkB->Neuroprotection

Caption: Proposed signaling pathway for ACTH analogues.

Experimental_Workflow cluster_Nootropic Nootropic Efficacy Assessment cluster_Neuroprotective Neuroprotective Efficacy Assessment N_Start Start: Passive Avoidance Test N_Admin Administer Peptide (e.g., ACTH(6-9)PGP) or Vehicle N_Start->N_Admin N_Acquisition Acquisition Phase: Animal learns to avoid dark chamber (aversive stimulus) N_Admin->N_Acquisition N_Delay 24-hour Delay N_Acquisition->N_Delay N_Retention Retention Test: Measure latency to enter dark chamber N_Delay->N_Retention N_End End: Compare Latency Times N_Retention->N_End NP_Start Start: tMCAO Model NP_Surgery Induce Focal Cerebral Ischemia (e.g., 90 min occlusion) NP_Start->NP_Surgery NP_Admin Administer Peptide (e.g., Semax) or Vehicle NP_Surgery->NP_Admin Pre-, during, or post-ischemia NP_Reperfusion Reperfusion NP_Admin->NP_Reperfusion NP_Assessment Assess Neurological Deficits and Infarct Volume (TTC staining) NP_Reperfusion->NP_Assessment NP_End End: Compare Outcomes NP_Assessment->NP_End

References

Unveiling the Therapeutic Promise of ACTH (4-10) in Stroke: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of neuroprotective therapies for stroke, the synthetic analogue of adrenocorticotropic hormone (ACTH), ACTH (4-10), and its derivative Semax (B1681726), have emerged as promising candidates. This guide provides a comprehensive comparison of ACTH (4-10)/Semax with alternative neuroprotective agents, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.

Performance in Stroke Models: A Head-to-Head Comparison

The efficacy of ACTH (4-10) and its analogue Semax has been evaluated in various preclinical and clinical settings for ischemic stroke. To provide a clear comparison, this guide contrasts their performance against another widely studied neuroprotective agent, Cerebrolysin.

Therapeutic AgentAnimal ModelDosage and AdministrationKey Efficacy OutcomesSource
Semax (ACTH(4-10) analogue) Rat, transient Middle Cerebral Artery Occlusion (tMCAO)Intraperitoneal injection at 15 min, 1, 4, and 8 hours post-occlusionAltered expression of 96 genes at 3 hours and 68 genes at 24 hours post-occlusion, primarily affecting immune and vascular systems.
Semax Human, acute hemispheric ischemic stroke12 mg/day (moderate stroke) or 18 mg/day (severe stroke) for 5-10 daysImproved rate of restoration of damaged neurological functions, particularly motor disorders, compared to conventional therapy.[1][1]
Semax Human, post-ischemic stroke rehabilitation6000 mcg/day for 10 days (2 courses with a 20-day interval)Accelerated improvement and better final outcome in Barthel Index scores; increased plasma BDNF levels.[2][3][2][3]
Cerebrolysin Human, acute ischemic stroke30-50 ml daily for 10-21 days, initiated within 72 hours of stroke onsetStatistically significant improvement in NIHSS scores at day 30 compared to placebo.[4][4]
Cerebrolysin Human, acute ischemic stroke30 ml IV daily for 14 daysSignificantly greater reduction in NIHSS scores and higher proportion of patients achieving functional independence (Barthel Index) compared to standard therapy alone.[5][5]

Delving into the Experimental Protocols

Reproducibility and standardization are paramount in preclinical stroke research. Below are detailed methodologies for the key experimental models cited in the evaluation of ACTH (4-10) and its analogues.

Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model

This widely used model mimics the ischemia-reperfusion injury characteristic of many human strokes.

Objective: To induce a temporary focal cerebral ischemia to evaluate the neuroprotective effects of therapeutic agents.

Procedure:

  • Animal Preparation: Adult male Wistar rats (250-300g) are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C.

  • Surgical Approach: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A filament (e.g., 4-0 nylon suture with a silicone-coated tip) is introduced into the ECA stump and advanced up the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by monitoring cerebral blood flow with laser Doppler flowmetry.

  • Duration of Ischemia: The filament is typically left in place for a period ranging from 60 to 120 minutes.

  • Reperfusion: The filament is withdrawn to allow for the restoration of blood flow to the MCA territory.

  • Post-operative Care: The incision is closed, and the animal is allowed to recover with appropriate post-operative analgesia and monitoring.

Therapeutic Intervention (Example with Semax):

  • Timing: The therapeutic window is a critical variable. In some studies, Semax is administered as early as 15 minutes post-occlusion, with subsequent doses at 1, 4, and 8 hours to assess its efficacy in the acute phase.

  • Dosage and Route: Dosages can vary, but intraperitoneal injection is a common route of administration in preclinical studies.

Assessment of Outcomes
  • Infarct Volume Measurement: At a predetermined time point (e.g., 24 or 72 hours) post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (white) area represents the infarct, which can be quantified using image analysis software.[6][7][8][9]

  • Neurological Deficit Scoring: Functional outcome is assessed using standardized neurological deficit scales. These scales typically evaluate motor function, balance, and reflexes. Scores are recorded at baseline and various time points post-stroke.[10][11]

Visualizing the Mechanisms of Action

The neuroprotective effects of ACTH (4-10) and its analogues are attributed to their ability to modulate multiple signaling pathways implicated in neuronal survival and inflammation.

ACTH_Signaling_Pathway ACTH ACTH(4-10) / Semax MCR Melanocortin Receptors (e.g., MC4R) ACTH->MCR AC Adenylyl Cyclase MCR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB (cAMP response element- binding protein) PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Neurotrophins Neurotrophins (BDNF, etc.) Gene_Expression->Neurotrophins Anti_Inflammatory Anti-inflammatory Pathways Gene_Expression->Anti_Inflammatory Pro_Survival Pro-survival Pathways (e.g., NF-κB) Gene_Expression->Pro_Survival Neuroprotection Neuroprotection & Functional Recovery Neurotrophins->Neuroprotection Anti_Inflammatory->Neuroprotection Pro_Survival->Neuroprotection

Caption: Signaling cascade initiated by ACTH(4-10)/Semax binding to melanocortin receptors.

This signaling cascade highlights the multifaceted mechanism of action, involving the upregulation of neurotrophic factors, suppression of inflammatory responses, and activation of pro-survival pathways, which collectively contribute to neuroprotection and improved functional recovery after a stroke.[12][13][14]

Experimental_Workflow Start Start: Ischemic Stroke Model (e.g., tMCAO in Rats) Treatment Treatment Administration (e.g., Semax or Vehicle) Start->Treatment Time_Window Therapeutic Window (e.g., 15 min to 8h post-stroke) Treatment->Time_Window Assessment Outcome Assessment Treatment->Assessment Infarct Infarct Volume Measurement (TTC Staining) Assessment->Infarct Neuro_Score Neurological Deficit Scoring Assessment->Neuro_Score Biomarkers Biomarker Analysis (e.g., Gene Expression, Protein Levels) Assessment->Biomarkers Analysis Data Analysis and Comparison Infarct->Analysis Neuro_Score->Analysis Biomarkers->Analysis

Caption: A typical experimental workflow for evaluating neuroprotective agents in stroke models.

Conclusion

The available evidence suggests that ACTH (4-10) and its analogue Semax hold significant therapeutic potential for the treatment of ischemic stroke. Their multifaceted mechanism of action, which includes modulating gene expression to promote neuroprotection and reduce inflammation, positions them as compelling candidates for further investigation. Head-to-head comparisons with other neuroprotective agents like Cerebrolysin indicate a comparable, and in some aspects, potentially superior profile, particularly in terms of functional recovery as measured by the Barthel Index.

The validation of a therapeutic window within the first few hours of stroke onset is a critical factor for clinical translation. The experimental data from preclinical models, predominantly the tMCAO rat model, provide a strong rationale for continued research to optimize dosage, timing of administration, and to further elucidate the intricate signaling pathways involved. The presented data and protocols offer a valuable resource for researchers and drug development professionals in their pursuit of effective neuroprotective strategies for stroke.

References

Benchmarking the Potency of ACTH (4-10) Against Other MC4R Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of Adrenocorticotropic Hormone (ACTH) fragment (4-10) and other key agonists targeting the Melanocortin 4 Receptor (MC4R), a critical regulator of energy homeostasis and appetite. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to facilitate an objective evaluation of these compounds.

Introduction to ACTH (4-10) and the Melanocortin 4 Receptor (MC4R)

The Melanocortin 4 Receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a pivotal role in regulating food intake and energy expenditure.[1][2][3] Activation of MC4R by its endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), leads to a signaling cascade that promotes satiety and increases energy metabolism. Consequently, MC4R has emerged as a significant therapeutic target for the treatment of obesity and other metabolic disorders.

Adrenocorticotropic hormone (ACTH), a peptide hormone produced by the pituitary gland, and its fragments are known to interact with melanocortin receptors.[4] The specific fragment ACTH (4-10) has been identified as an agonist of the MC4R.[5][6] Understanding the potency of ACTH (4-10) in relation to other endogenous and synthetic MC4R agonists is crucial for the development of novel therapeutics with improved efficacy and selectivity. This guide benchmarks the binding affinity (Ki) and functional potency (EC50) of ACTH (4-10) against a panel of well-characterized MC4R agonists.

Comparative Potency of MC4R Agonists

The following table summarizes the in vitro potency of ACTH fragments and other selected MC4R agonists. The data, derived from competitive binding and functional assays, provide a quantitative comparison of their ability to bind to and activate the MC4R.

AgonistKi (nM)EC50 (nM)Cell LineAssay TypeReference
ACTH (1-39) -684.8Mucosal AssayFunctional[7]
ACTH (1-24) See Note 1See Note 1hMC4R CellsBinding & Functional[8]
ACTH (1-10) -100,000MC4R CellscAMP Accumulation[9]
α-MSH 50.1348.3 (pEC50: 6.48)MC4R Cells / CHOcAMP Accumulation[9][10]
NDP-α-MSH 2.10.9 (pEC50: 9.05)hMC4R CellsBinding & Functional[8]
Setmelanotide 2.10.27hMC4R CellsBinding & Functional[11]
Bremelanotide 3.314.79hMC4R CellsBinding & Functional
LY2112688 2.11.1CHO-K1 CellsBinding & Functional[10]
Melanotan II 1.80.8CHO-K1 CellsBinding & Functional[10]

Note 1: A study by Tao et al. provides detailed Ki and EC50 values for various analogues of ACTH(1-24) at the hMC4R, which can be referred to for more specific data.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the standardized assessment of MC4R agonist potency.

Competitive Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a test compound for the MC4R by measuring its ability to compete with a radiolabeled ligand for receptor binding.

a. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human MC4R are cultured under standard conditions.

  • Cell membranes are prepared by homogenization in a cold buffer (e.g., Tris-HCl with protease inhibitors) followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

b. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Cell membranes are incubated with a fixed concentration of a high-affinity radioligand, such as [¹²⁵I]-NDP-α-MSH.

  • Increasing concentrations of the unlabeled test compound (e.g., ACTH (4-10) or other agonists) are added to compete for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard agonist.

  • The reaction is incubated to allow binding to reach equilibrium.

c. Data Analysis:

  • The amount of bound radioactivity is quantified using a gamma counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Accumulation Functional Assay (for EC50 Determination)

This functional assay measures the ability of an agonist to stimulate the MC4R and induce the production of the second messenger cyclic AMP (cAMP).

a. Cell Culture and Seeding:

  • Cells stably expressing the human MC4R (e.g., HEK293 or CHO cells) are seeded into 96-well plates and cultured to an appropriate confluency.

b. Agonist Stimulation:

  • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cells are then stimulated with increasing concentrations of the test agonist (e.g., ACTH (4-10)) for a defined period at 37°C.

c. cAMP Measurement:

  • Following stimulation, the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

d. Data Analysis:

  • A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.

  • The half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response, is determined by non-linear regression analysis of the dose-response curve.

Visualizing the MC4R Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological and experimental processes discussed in this guide.

MC4R_Signaling_Pathway MC4R Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist MC4R Agonist (e.g., ACTH (4-10), α-MSH) MC4R MC4R Agonist->MC4R Binds to G_protein Gαs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Satiety Signals) CREB->Gene_Expression Regulates Experimental_Workflows Experimental Workflows for Potency Benchmarking cluster_binding Competitive Binding Assay (Ki) cluster_functional cAMP Functional Assay (EC50) B1 Prepare MC4R Membranes B2 Incubate Membranes with Radioligand & Test Agonist B1->B2 B3 Separate Bound from Free Radioligand B2->B3 B4 Quantify Bound Radioactivity B3->B4 B5 Calculate IC50 and Ki B4->B5 F1 Seed MC4R-expressing Cells F2 Stimulate Cells with Test Agonist F1->F2 F3 Lyse Cells F2->F3 F4 Quantify cAMP Concentration F3->F4 F5 Calculate EC50 F4->F5 Logical_Relationship Logical Relationship of Potency Parameters Agonist Agonist Binding Receptor Binding (Affinity) Agonist->Binding Initiates Signaling Signal Transduction (Efficacy) Binding->Signaling Leads to Response Biological Response (Potency) Signaling->Response Determines

References

Cross-Species Comparison of ACTH (4-10) Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Adrenocorticotropic Hormone (4-10) (ACTH (4-10)) and its synthetic analogues across different animal species. This document synthesizes experimental data on the neuroprotective, anti-inflammatory, and behavioral effects of this peptide, presents detailed experimental protocols, and visualizes key biological pathways to support further research and development.

Adrenocorticotropic hormone (ACTH) is a polypeptide hormone known for its role in stimulating the adrenal cortex.[1] However, shorter fragments of ACTH, such as ACTH (4-10), have been shown to possess neuroprotective and other biological activities without the hormonal effects of the full-length peptide.[2][3] This has led to significant interest in ACTH (4-10) and its more stable analogues, like Semax (B1681726), as potential therapeutic agents for a range of neurological conditions.[2][4][5] This guide provides a comparative overview of the efficacy of ACTH (4-10) in various preclinical models.

Quantitative Data on Efficacy

The following tables summarize the quantitative findings from studies evaluating the efficacy of ACTH (4-10) and its analogues in different species and experimental models.

Table 1: Neuroprotective Effects of ACTH (4-10) Analogues in a Rat Model of Ischemic Stroke

ParameterACTH(6-9)PGPSemax (ACTH(4-7)PGP analogue)Key FindingsReference
Neuronal Survival (Normochromic neurons in peri-infarct region)Significantly increasedSignificantly increasedBoth peptides demonstrate comparable neuroprotective efficacy in preserving neuronal integrity after ischemic injury.[6][6]
Gene Expression (Differentially Expressed Genes - DEGs)1539 DEGs identified 24h post-tMCAO1171 commonly reversed DEGs with ACTH(6-9)PGPWhile both peptides compensate for ischemia-induced gene expression changes, ACTH(6-9)PGP influences a larger number of unique genes, suggesting partially different mechanisms of action.[6][6]

Table 2: Anti-inflammatory Effects of an ACTH (4-10) Analogue in a Rat Model of Spinal Cord Injury

CytokineTreatment Group (Mild SCI, 3 hours post-injury)Placebo Group (Mild SCI, 3 hours post-injury)Key FindingsReference
IL-410.396.29The ACTH (4-10) analogue significantly increased the expression of the anti-inflammatory cytokine IL-4.[7][8][7][8]
IL-1014.646.86A significant increase in the anti-inflammatory cytokine IL-10 was observed in the treatment group.[7][8][7][8]
IL-1313.367.86The ACTH (4-10) analogue led to a significant elevation of the anti-inflammatory cytokine IL-13.[7][8][7][8]

Table 3: Analgesic Effects of ACTH (4-10) and its Analogue Semax

| Species | Test | ACTH (4-10) (0.5 mg/kg) | Semax (0.015-0.500 mg/kg) | Key Findings | Reference | |---|---|---|---|---| | Rat | Hindpaw Compression | Decreased nociception | Decreased pain sensitivity | Semax demonstrated a broader effective dose range and higher potency in reducing pain sensitivity compared to ACTH (4-10).[9] |[9] | | Mouse | Acetic Acid Writhing | Decreased nociception | Decreased pain sensitivity | The substitution of three C-terminal amino acids in Semax augments its analgesic potency.[9] |[9] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research findings. Below are summaries of key experimental protocols used in the cited studies.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This model is widely used to simulate ischemic stroke and evaluate the efficacy of neuroprotective agents.[6]

  • Animal Model: Adult male Wistar rats (250-300g) are commonly used.

  • Anesthesia: Anesthesia is induced with 3-4% isoflurane (B1672236) and maintained with 1.5-2% isoflurane in a mixture of N₂O and O₂.

  • Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A filament is inserted into the ICA to occlude the middle cerebral artery. Reperfusion is achieved by withdrawing the filament.

  • Peptide Administration: The ACTH (4-10) analogue is dissolved in saline and administered intraperitoneally at a dose of 100 µg/kg at specified time points post-occlusion (e.g., 1.5, 2.5, and 6.5 hours). Control animals receive saline injections.

  • Outcome Measures (at 24 hours post-tMCAO):

    • Histological Analysis: Brains are harvested, sectioned, and stained (e.g., with cresyl violet) to assess neuronal morphology. The number of healthy neurons in the peri-infarct region is quantified.[6]

In Vivo Model: Spinal Cord Injury (SCI) in Rats

This model is used to assess the anti-inflammatory and neuroprotective effects of compounds in the context of traumatic spinal cord injury.[7][8]

  • Animal Model: Male Sprague Dawley rats are used to minimize the influence of sex hormones on the inflammatory response.[7]

  • Surgical Procedure: A laminectomy is performed at the second thoracic vertebrae. The myelum is exposed, and a mild or severe SCI is induced using aneurysm clips of different weights (20g for mild, 35g for severe).[8]

  • Peptide Administration: The ACTH (4-10) analogue is administered intranasally. The control group receives a placebo (e.g., 0.9% NaCl).[8]

  • Tissue Collection: Animals are terminated at 3 and 6 hours post-injury. The spinal cord tissue is collected and fixed in formalin.

  • Outcome Measures:

    • Immunohistochemistry: The expression of anti-inflammatory cytokines (IL-4, IL-10, IL-13) is quantified in the posterior horn of the spinal cord using specific monoclonal antibodies.[7][8]

Visualizing the Mechanisms

Signaling Pathways of ACTH (4-10)

The neuroprotective and other effects of ACTH (4-10) are mediated through its interaction with melanocortin receptors (MCRs), which are G-protein coupled receptors.[6][10] The activation of these receptors triggers downstream signaling cascades.

ACTH4_10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH (4-10) ACTH (4-10) MCR Melanocortin Receptor (e.g., MC4R) ACTH (4-10)->MCR Binds to GPCR G-protein MCR->GPCR Activates Calcium Calcium Signaling MCR->Calcium Modulates NFkB NF-κB Pathway MCR->NFkB Influences AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuroprotection, Anti-inflammation) CREB->Gene_Expression Promotes

Caption: Signaling pathway of ACTH (4-10) via melanocortin receptors.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of ACTH (4-10) or its analogues in an in vivo animal model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Data Collection & Analysis Animal_Model 1. Select Animal Model (e.g., Rat, Mouse) Induce_Injury 2. Induce Injury/Disease (e.g., tMCAO, SCI) Animal_Model->Induce_Injury Randomization 3. Randomize into Groups (Treatment vs. Placebo) Induce_Injury->Randomization Administer_Peptide 4. Administer ACTH (4-10) or Analogue Randomization->Administer_Peptide Monitor_Behavior 5. Behavioral Assessment (e.g., Motor function, Pain) Administer_Peptide->Monitor_Behavior Collect_Tissue 6. Tissue Collection (e.g., Brain, Spinal Cord) Monitor_Behavior->Collect_Tissue Analyze_Data 7. Histological & Molecular Analysis (e.g., IHC, Gene Expression) Collect_Tissue->Analyze_Data Statistical_Analysis 8. Statistical Analysis Analyze_Data->Statistical_Analysis

References

A Comparative Analysis of the Side-Effect Profiles: ACTH (4-10) vs. Full-Length ACTH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side-effect profiles of the neuropeptide fragment ACTH (4-10) and the full-length adrenocorticotropic hormone (ACTH). The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in evaluating the therapeutic potential and safety of these molecules.

Executive Summary

Full-length Adrenocorticotropic Hormone (ACTH), a 39-amino acid peptide, is a well-established therapeutic agent, primarily for its potent anti-inflammatory and immunomodulatory effects. However, its clinical utility is often limited by a significant side-effect profile, largely stemming from its stimulation of corticosteroid production from the adrenal cortex. In contrast, ACTH (4-10), a heptapeptide (B1575542) fragment of ACTH, is being investigated for its direct, non-adrenal-mediated effects on the central nervous system. Preclinical and limited clinical data suggest that ACTH (4-10) has a markedly more favorable side-effect profile, devoid of the steroidogenic adverse effects associated with the full-length hormone. This guide will delve into the specifics of their differing mechanisms of action and present the available data on their respective side-effect profiles.

Mechanism of Action and a Divergence in Side Effects

The fundamental difference in the side-effect profiles of full-length ACTH and ACTH (4-10) lies in their interaction with melanocortin receptors (MCRs). Full-length ACTH is the natural ligand for the melanocortin-2 receptor (MC2R), which is primarily expressed in the adrenal cortex. Activation of MC2R initiates a signaling cascade that leads to the synthesis and release of corticosteroids, including cortisol and aldosterone. The majority of the adverse effects of full-length ACTH are a direct consequence of this steroidogenic activity.[1][2]

ACTH (4-10), on the other hand, does not bind to or activate MC2R and therefore does not stimulate the adrenal cortex to produce corticosteroids.[1][3] Its biological activities are mediated through other melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) located in various tissues, including the brain. This targeted, non-adrenal-mediated mechanism of action is the primary reason for its significantly improved safety profile.

Signaling Pathway of Full-Length ACTH

Full-Length_ACTH_Signaling Full-Length ACTH Full-Length ACTH MC2R Melanocortin-2 Receptor (Adrenal Cortex) Full-Length ACTH->MC2R Gs Gs Protein MC2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Steroidogenesis Increased Steroidogenesis (Cortisol, Aldosterone) PKA->Steroidogenesis Side Effects Steroidogenic Side Effects Steroidogenesis->Side Effects Preclinical_Safety_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies Receptor Binding Receptor Binding Assays (MC1-5R) Acute Toxicity Acute Toxicity (OECD TG 420) Receptor Binding->Acute Toxicity Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity->Acute Toxicity Repeated-Dose Repeated-Dose Toxicity (OECD TG 407/408) Acute Toxicity->Repeated-Dose CV Safety Cardiovascular Safety (ICH S7A) Repeated-Dose->CV Safety CNS Safety CNS Safety (ICH S7A) Repeated-Dose->CNS Safety Data Analysis Data Analysis & Risk Assessment CV Safety->Data Analysis CNS Safety->Data Analysis Test Compound Test Compound (ACTH (4-10) or Full-Length ACTH) Test Compound->Receptor Binding Test Compound->Cytotoxicity

References

A Comparative Guide to the Preclinical Efficacy of ACTH(4-10) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical efficacy of the adrenocorticotropic hormone fragment ACTH(4-10) and its more stable and extensively studied analog, Semax (ACTH(4-10)Pro8-Gly9-Pro10). While direct comparative preclinical studies between ACTH(4-10) and Semax are limited, this document summarizes the available data to offer insights into their neuroprotective and anti-inflammatory properties. The focus is primarily on Semax, for which a larger body of quantitative preclinical data exists.

Executive Summary

ACTH(4-10) is a peptide fragment of the adrenocorticotropic hormone that exhibits neuroprotective properties without the hormonal effects of the full-length peptide. Semax, a synthetic analog of ACTH(4-10), was developed to increase stability and efficacy. Preclinical studies demonstrate that Semax exerts potent neuroprotective and anti-inflammatory effects in various models of neurological damage, including spinal cord injury and ischemic stroke. Its mechanisms of action are multifaceted, involving the modulation of inflammatory cytokines, enhancement of neurotrophic factor expression, and regulation of key signaling pathways.

Data Presentation: Quantitative Efficacy of Semax

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of Semax in different animal models.

Table 1: Anti-Inflammatory Effects of Semax in a Rat Model of Spinal Cord Injury (SCI)

CytokineInjury SeverityTime PointPlacebo (pg/mL)Semax (pg/mL)Fold Change
IL-4 Mild3 hours6.2910.39↑ 1.65
6 hours5.618.05↑ 1.43
Severe3 hours7.829.36↑ 1.20
6 hours5.299.21↑ 1.74
IL-10 Mild3 hours6.8614.64↑ 2.13
6 hours4.7111.46↑ 2.43
Severe3 hours7.0713.25↑ 1.87
6 hours5.719.54↑ 1.67
IL-13 Mild3 hours7.8613.36↑ 1.70
6 hours6.2511.57↑ 1.85
Severe3 hours5.7910.18↑ 1.76
6 hours5.689.00↑ 1.58

Table 2: Pro-Inflammatory Effects of Semax in a Rat Model of Spinal Cord Injury (SCI)

CytokineInjury SeverityTime PointPlacebo (Mean Expression)Semax (Mean Expression)Fold Change
IL-6 Mild3 hours12.867.57↓ 0.59
6 hours18.5712.14↓ 0.65
Severe3 hours18.7110.71↓ 0.57
6 hours27.7116.00↓ 0.58
IL-8 Mild3 hours---
6 hours---
Severe3 hours---
6 hours---

Note: Specific mean expression values for IL-8 were not provided in a directly comparable format in the source material.

Experimental Protocols

Spinal Cord Injury (SCI) Model in Rats
  • Animal Model: Male Sprague Dawley rats.

  • Injury Induction: Laminectomy followed by spinal cord compression to induce either mild or severe injury.

  • Treatment: Intranasal administration of Semax (300 mcg/kg) or placebo one hour after laminectomy.

  • Outcome Measures: Levels of anti-inflammatory cytokines (IL-4, IL-10, IL-13) and pro-inflammatory cytokines (IL-6, IL-8) in spinal cord tissue were measured at 3 and 6 hours post-injury using immunohistochemistry.

Ischemic Stroke Model in Rats (Transient Middle Cerebral Artery Occlusion - tMCAO)
  • Animal Model: Rats.

  • Injury Induction: Transient occlusion of the middle cerebral artery to induce focal cerebral ischemia.

  • Treatment: Intraperitoneal administration of Semax at specified time points post-occlusion.

  • Outcome Measures:

    • Histological Analysis: Assessment of neuronal morphology and quantification of healthy neurons in the peri-infarct region.

    • Gene and Protein Expression Analysis: Measurement of key signaling proteins (e.g., pJNK, pCREB) and gene expression profiles related to inflammation, neurotransmission, and neurotrophic factors.

Signaling Pathways and Mechanisms of Action

Semax exerts its neuroprotective effects through multiple signaling pathways. It is known to interact with melanocortin receptors, leading to a cascade of downstream effects.[1]

Semax_Signaling_Pathway Semax Semax (ACTH(4-10) Analog) MCR Melanocortin Receptors (e.g., MC4R) Semax->MCR Inflammation Inflammatory Pathways Semax->Inflammation Dopamine Dopaminergic System Semax->Dopamine Serotonin Serotonergic System Semax->Serotonin AC Adenylyl Cyclase MCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB pCREB (activated) PKA->CREB BDNF BDNF Expression CREB->BDNF Neuroprotection Neuroprotection & Neuronal Survival BDNF->Neuroprotection NFkB NF-κB Pathway Inflammation->NFkB inhibition Cytokines ↓ Pro-inflammatory Cytokines ↑ Anti-inflammatory Cytokines NFkB->Cytokines Neurotransmission Modulation of Neurotransmission Dopamine->Neurotransmission Serotonin->Neurotransmission

Caption: Proposed signaling pathways of Semax leading to neuroprotection.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of ACTH(4-10) analogs in a preclinical model of ischemic stroke.

Experimental_Workflow AnimalModel Animal Model (e.g., Rat) tMCAO Ischemic Insult (tMCAO) AnimalModel->tMCAO Treatment Treatment Administration (Semax or Vehicle) tMCAO->Treatment Behavioral Behavioral Assessment (e.g., Neurological Score) Treatment->Behavioral Histology Histological Analysis (Infarct Volume) Treatment->Histology Biochemical Biochemical & Molecular Analysis (Cytokines, Gene/Protein Expression) Treatment->Biochemical DataAnalysis Data Analysis & Comparison Behavioral->DataAnalysis Histology->DataAnalysis Biochemical->DataAnalysis

Caption: General experimental workflow for preclinical evaluation.

Conclusion

The available preclinical data strongly suggest that the ACTH(4-10) analog, Semax, is a promising neuroprotective agent with significant anti-inflammatory properties. Its efficacy has been demonstrated in models of spinal cord injury and ischemic stroke, where it modulates cytokine levels and engages multiple neuroprotective signaling pathways. While direct quantitative comparisons with the parent ACTH(4-10) peptide are lacking in the current literature, the enhanced stability and potent effects of Semax make it a compelling candidate for further investigation and development in the context of various neurological disorders. Researchers are encouraged to consider these findings when designing future preclinical and clinical studies.

References

ACTH (4-10): A Comparative Guide to its Experimental Findings on Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental findings related to the adrenocorticotropic hormone fragment ACTH (4-10) and its analogues. The objective is to offer a clear perspective on the reproducibility and robustness of its reported biological effects, supported by available experimental data. This document summarizes key quantitative findings, details experimental methodologies, and visualizes relevant pathways and workflows to aid in the critical evaluation of this neuropeptide.

Summary of Quantitative Data

The following tables summarize the quantitative data from various studies investigating the effects of ACTH (4-10) and its analogue, Semax. These tables are designed for easy comparison of the reported outcomes across different experimental models.

Table 1: Anti-Inflammatory Effects of ACTH (4-10) Analogue in Spinal Cord Injury (SCI) Rat Models

CytokineTreatment Group (pg/mL)Placebo Group (pg/mL)Time Post-SCISeverity of InjuryStudy
IL-4 10.396.293 hoursMild[1][2]
8.055.616 hoursMild[1][2]
IL-10 14.646.863 hoursMild[1][2]
11.464.716 hoursMild[1][2]
IL-13 13.367.863 hoursMild[1][2]
11.576.256 hoursMild[1][2]

Table 2: Effects of ACTH (4-10) Analogue on Pro-Inflammatory Cytokines in Spinal Cord Injury (SCI) Rat Models

CytokineTreatment Group (Mean Expression)Control Group (Mean Expression)Time Post-SCISeverity of Injuryp-ValueStudy
IL-6 10.7118.71 (SCI only)3 hoursSevere<0.001[3][4]
16.0027.71 (SCI only)6 hoursSevere<0.001[3][4]
IL-8 7.5712.86 (SCI only)3 hoursMild<0.001[3]
12.1418.57 (SCI only)6 hoursMild<0.001[3]

Key Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to facilitate the assessment of experimental reproducibility.

Anti-Inflammatory Cytokine Measurement in SCI Rat Models[1][2]
  • Animal Model: Male Sprague Dawley rats (12-weeks-old, 250-300g) were used to create homogenous samples for SCI models and to eliminate confounding factors from sex hormones.

  • Injury Induction: Spinal cord injury was induced to create both mild and severe injury models.

  • Treatment: An analogue of ACTH (4-10), specifically ACTH4-10Pro8-Gly9-Pro10 (Semax), was administered intranasally.

  • Data Collection: Levels of anti-inflammatory cytokines (IL-4, IL-10, and IL-13) were measured at 3 and 6 hours post-injury.

  • Analysis: Cytokine levels in the treatment group were compared to a placebo group. Statistical significance was determined using post hoc analysis with the Tukey test.

Pro-Inflammatory Cytokine Measurement in SCI Rat Models[3][4]
  • Animal Model: Sprague Dawley rats were subjected to either mild or severe compression of the spinal cord.

  • Treatment: ACTH4–10Pro8-Gly9-Pro10 was administered to the treatment groups.

  • Data Collection: The expression levels of IL-6 and IL-8 were measured at 3 and 6 hours post-injury.

  • Analysis: A post hoc test with the Tukey HSD method (p<0.05) was used to compare the expression levels between the treatment and control (SCI with NaCl 0.9% administration) groups.

Human Attention Studies[5][6]
  • Study Design: Double-blind, placebo-controlled, crossover studies were conducted with healthy volunteers.

  • Treatment: ACTH (4-10) was administered intravenously or intranasally.

  • Task: Subjects performed a dichotic listening task to assess selective attention.

  • Measurement: Event-related brain potentials (ERPs) were recorded to measure the 'negative displacement' (Nd) component, an indicator of selective attention, and the mismatch negativity (MMN), reflecting automatic stimulus processing.

  • Time Course: ERPs were measured at multiple time points post-administration (e.g., 0, 30, 90, 180, 330, 600 minutes, and up to 72 hours).

Reproducibility and Robustness of Findings

The experimental findings for ACTH (4-10) and its analogues show a degree of consistency in certain areas, while others warrant further investigation to establish robustness.

  • Anti-inflammatory Effects: Studies on spinal cord injury in rats consistently report that ACTH (4-10) analogues can modulate the inflammatory response. Specifically, the administration of ACTH4-10Pro8-Gly9-Pro10 has been shown to increase the levels of anti-inflammatory cytokines IL-4, IL-10, and IL-13[1][2] and decrease the expression of pro-inflammatory cytokines IL-6 and IL-8[3][4]. The similar methodologies and consistent outcomes in these preclinical studies suggest a reproducible effect in this specific model.

  • Effects on the Nervous System: The neuroprotective properties of ACTH-related peptides have been demonstrated by their ability to facilitate the regeneration of peripheral nerves[5]. However, the underlying mechanisms are not fully elucidated. One study found no significant effect of ACTH (4-10) treatment on the amounts of actin and tubulin in the spinal cord and dorsal root ganglia of rats recovering from sciatic nerve crush, which contradicts earlier findings[5]. This discrepancy highlights a potential lack of robustness and suggests that the effects on protein synthesis may be subtle or dependent on specific experimental conditions.

  • Cardiovascular Effects: A fragment of ACTH, ACTH (4-10), has been shown to have pressor and cardioaccelerator actions in rats[6]. These effects were observed in both adrenalectomized and ganglionic-blocked rats, suggesting a mechanism independent of the adrenal glands.

  • Effects on Attention in Humans: Multiple studies have demonstrated that ACTH (4-10) can modulate attention in humans. These studies consistently show a decrease in the Nd component of the event-related potential, which is a neurophysiological indicator of selective attention[7][8]. The effect appears to be short-lived, with one study indicating that the significant change in Nd occurred 30 minutes after administration and did not last longer than 90 minutes[7]. The use of double-blind, placebo-controlled designs in these studies strengthens the robustness of these findings.

  • Clinical Applications: While preclinical data, particularly in the context of neuroprotection and anti-inflammation, is promising, the clinical utility of ACTH (4-10) remains under investigation. A therapeutic trial of ACTH (4-10) in early childhood epilepsy did not show improvements in EEG or a reduction in seizure frequency[9]. This suggests that the effects observed in preclinical models may not always translate directly to clinical efficacy for all conditions.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows described in the literature.

ACTH_Anti_Inflammatory_Pathway cluster_sci Spinal Cord Injury cluster_acth ACTH (4-10) Analogue Intervention SCI Spinal Cord Injury Inflammation Neuroinflammation SCI->Inflammation ProInflammatory Pro-inflammatory Cytokines (IL-6, IL-8) Inflammation->ProInflammatory Upregulation AntiInflammatory_down Anti-inflammatory Cytokines (IL-4, IL-10, IL-13) Inflammation->AntiInflammatory_down Downregulation ProInflammatory->Inflammation Positive Feedback ACTH ACTH (4-10) Analogue ACTH_effect_pro Decreased Expression ACTH->ACTH_effect_pro ACTH_effect_anti Increased Expression ACTH->ACTH_effect_anti ACTH_effect_pro->ProInflammatory Inhibition ACTH_effect_anti->AntiInflammatory_down Stimulation

Caption: Proposed anti-inflammatory signaling pathway of ACTH (4-10) analogue in spinal cord injury.

Human_Attention_Experiment_Workflow cluster_participants Participants cluster_design Study Design cluster_intervention Intervention cluster_task Task & Measurement cluster_analysis Analysis P Healthy Volunteers Design Double-Blind, Placebo-Controlled Crossover P->Design Treatment IV / Intranasal ACTH (4-10) Design->Treatment Placebo Placebo Design->Placebo Task Dichotic Listening Task Treatment->Task Placebo->Task Measurement EEG Recording (ERPs) Task->Measurement Analysis Measure Nd and MMN components Measurement->Analysis

Caption: Experimental workflow for studying the effects of ACTH (4-10) on human attention.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ACTH (4-10)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of synthetic peptides like ACTH (4-10) is paramount for maintaining a secure laboratory environment and adhering to regulatory compliance. Given that the full toxicological and hazardous properties of many research peptides are not extensively documented, a cautious approach to disposal is essential. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of ACTH (4-10), aligning with general laboratory safety protocols.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[1][2] When handling the lyophilized powder form of ACTH (4-10), which can be easily aerosolized, all manipulations should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[1][2]

According to its Safety Data Sheet (SDS), ACTH (4-10) is not classified as a hazardous substance or mixture.[3] However, it may be harmful if inhaled, absorbed through the skin, or swallowed, and may cause respiratory tract, skin, and eye irritation.[3] Therefore, standard chemical safety precautions should be strictly followed.

Key Safety Information for ACTH (4-10)

Hazard StatementPrecautionary Measures
May be harmful if inhaled, absorbed through skin, or swallowed.[3]Use in a well-ventilated area, preferably a fume hood.[1] Wear appropriate PPE, including gloves, lab coat, and eye protection.[1]
May cause respiratory tract, skin, and eye irritation.[3]Avoid breathing dust.[4] In case of contact with eyes or skin, flush with plenty of water.[3]
Not classified as a hazardous substance.[3]Treat as laboratory chemical waste.[5] Follow institutional and local disposal regulations.[1]

Step-by-Step Disposal Protocol

The disposal of ACTH (4-10) and any materials contaminated with it should be managed as chemical waste.[2][5] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[1][2]

Step 1: Waste Segregation

All items that have come into contact with ACTH (4-10) must be segregated from general laboratory waste. This includes:

  • Unused or expired peptide (in solid or solution form).[2]

  • Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.[2]

  • Contaminated PPE, including gloves and disposable lab coats.[2]

  • Solutions containing the peptide.[2]

Step 2: Containerization

Use a designated, leak-proof, and clearly labeled hazardous waste container.[2][6] The container should be appropriate for the type of waste (e.g., a sharps container for needles, a robust container for solid waste, and a sealed container for liquid waste).[2]

Step 3: Labeling

The waste container must be labeled clearly and accurately.[6] The label should include:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "ACTH (4-10)".

  • An indication of the contents (e.g., "Solid Waste," "Aqueous Solution").

Step 4: Waste Accumulation and Storage

Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[2] This area should be secure, away from general lab traffic, and ideally in a secondary containment tray to mitigate any potential spills.[2]

Step 5: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][2] Never dispose of peptide waste down the drain or in the regular trash.[2][5][7]

Experimental Protocol: Chemical Inactivation of Liquid ACTH (4-10) Waste

For liquid waste containing ACTH (4-10), chemical inactivation may be a suitable pre-treatment step before collection, if permitted by your institution. Sodium hypochlorite (B82951) (bleach) is a strong oxidizing agent that can degrade peptides.[2]

Materials:

  • Liquid waste containing ACTH (4-10)

  • 10% bleach solution (prepare fresh)

  • Appropriate PPE (lab coat, gloves, safety goggles)

  • Chemical fume hood

  • Labeled hazardous waste container for liquid waste

Procedure:

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.[2]

  • Prepare Bleach Solution: Prepare a 10% bleach solution (final concentration of approximately 0.5-1.0% sodium hypochlorite).[2]

  • Inactivate Peptide Waste: Slowly add the liquid peptide waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution.[2]

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation.[2]

  • Neutralization (if required): If required by your local wastewater regulations, neutralize the bleach solution.

  • Dispose as Chemical Waste: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container for disposal through your EHS department.[2]

Chemical Inactivation Parameters

Inactivating AgentConcentrationContact TimeNotes
Sodium Hypochlorite (Bleach)10% solution (0.5-1.0% final concentration)[2]30 - 60 minutes[2]Strong oxidizing agent effective for peptide degradation. Corrosive to some surfaces.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of ACTH (4-10) waste.

ACTH_Disposal_Workflow start Identify ACTH (4-10) Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., vials, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid segregate_solid Segregate into Labeled Solid Chemical Waste Container solid_waste->segregate_solid inactivation_check Institutional Policy Allows Chemical Inactivation? liquid_waste->inactivation_check store Store Sealed Container in Designated Satellite Accumulation Area segregate_solid->store segregate_liquid Segregate into Labeled Liquid Chemical Waste Container segregate_liquid->store inactivation_check->segregate_liquid No inactivate Perform Chemical Inactivation (e.g., with bleach) in Fume Hood inactivation_check->inactivate Yes inactivate->segregate_liquid contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

Caption: Workflow for the proper disposal of ACTH (4-10) waste.

References

Essential Safety and Handling Protocols for ACTH (4-10)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of Adrenocorticotropic Hormone (ACTH) (4-10) is critical to ensure laboratory safety and maintain the integrity of the peptide. This guide provides immediate safety, operational, and disposal information based on available safety data sheets and handling guidelines.

Potential Health Effects: While some sources indicate that ACTH (4-10) is not classified as a hazardous substance, it is prudent to handle it with care as the toxicological properties have not been fully investigated.[1][2] Potential routes of exposure include inhalation, ingestion, and skin or eye contact.[1] Inhalation may cause respiratory tract irritation, while skin or eye contact may lead to irritation.[1] Ingestion may also be harmful.[1]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following personal protective equipment and engineering controls are recommended:

Protective Equipment/ControlSpecificationRationale
Ventilation Use in a well-ventilated area. Provide appropriate exhaust ventilation where dust is formed.[1]To minimize inhalation of dust particles.
Eye Protection Safety glasses with side shields or goggles.[3]To prevent eye contact with the substance.
Hand Protection Handle with gloves.[4] Type N95 (US) or equivalent respirators may be necessary in dusty conditions.To avoid skin contact.
Body Protection Wear suitable protective clothing.[2]To prevent skin exposure.
Operational Handling and Storage

Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe vapors, mist, or gas.[1]

  • Avoid all personal contact, including inhalation.[3]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a dry, cool, and dark place.[2]

  • For long-term storage, keep the lyophilized peptide at -20°C.[5][6][7]

  • Before opening, allow the vial to warm to room temperature to prevent moisture contamination.[2]

Spill and Disposal Procedures

Accidental Release Measures: In case of a spill, sweep up the solid material and shovel it into a suitable, closed container for disposal.[1] Avoid creating dust.[1] Ensure the product does not enter drains.[1]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Keep in suitable, closed containers for disposal.[1]

Experimental Workflow for Safe Handling of ACTH (4-10)

The following diagram outlines the procedural steps for the safe handling of ACTH (4-10) in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_use Use cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Don Personal Protective Equipment (PPE) prep2 Work in a well-ventilated area prep1->prep2 prep3 Allow peptide vial to reach room temperature prep2->prep3 handle1 Weigh desired quantity prep3->handle1 handle2 Reconstitute peptide with appropriate solvent handle1->handle2 store1 Store remaining peptide at -20°C handle1->store1 If not using all use1 Perform experiment handle2->use1 clean1 Decontaminate work surfaces use1->clean1 clean2 Dispose of waste in sealed containers clean1->clean2 clean3 Remove and dispose of PPE properly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of ACTH (4-10).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACTH (4-10)
Reactant of Route 2
Reactant of Route 2
ACTH (4-10)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.